molecular formula C13H13NO2S B1585697 Ethyl 4-methyl-2-phenyl-1,3-thiazole-5-carboxylate CAS No. 53715-64-3

Ethyl 4-methyl-2-phenyl-1,3-thiazole-5-carboxylate

Cat. No.: B1585697
CAS No.: 53715-64-3
M. Wt: 247.31 g/mol
InChI Key: FYPLITQTMHJFKK-UHFFFAOYSA-N
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Description

Ethyl 4-methyl-2-phenyl-1,3-thiazole-5-carboxylate is a useful research compound. Its molecular formula is C13H13NO2S and its molecular weight is 247.31 g/mol. The purity is usually 95%.
BenchChem offers high-quality Ethyl 4-methyl-2-phenyl-1,3-thiazole-5-carboxylate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Ethyl 4-methyl-2-phenyl-1,3-thiazole-5-carboxylate including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

ethyl 4-methyl-2-phenyl-1,3-thiazole-5-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H13NO2S/c1-3-16-13(15)11-9(2)14-12(17-11)10-7-5-4-6-8-10/h4-8H,3H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FYPLITQTMHJFKK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(N=C(S1)C2=CC=CC=C2)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H13NO2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00372512
Record name ethyl 4-methyl-2-phenyl-1,3-thiazole-5-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00372512
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

247.31 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

53715-64-3
Record name ethyl 4-methyl-2-phenyl-1,3-thiazole-5-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00372512
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

Synthesis of Ethyl 4-methyl-2-phenyl-1,3-thiazole-5-carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the

Abstract

This technical guide provides a comprehensive, research-grade overview of the synthesis of Ethyl 4-methyl-2-phenyl-1,3-thiazole-5-carboxylate, a heterocyclic compound of significant interest in medicinal chemistry and materials science. The primary focus is on the well-established Hantzsch thiazole synthesis, detailing the reaction mechanism, step-by-step experimental protocols for precursor synthesis and the final cyclization, and critical process parameters. This document is intended for an audience of researchers, organic chemists, and drug development professionals, offering actionable insights grounded in established chemical principles.

Introduction: The Significance of the Thiazole Scaffold

The 1,3-thiazole ring is a privileged scaffold in modern drug discovery, forming the core of numerous compounds with a wide spectrum of biological activities, including anti-inflammatory, antibacterial, anti-HIV, and anticancer properties.[1] Ethyl 4-methyl-2-phenyl-1,3-thiazole-5-carboxylate is a key intermediate, providing a versatile platform for further functionalization and the development of novel therapeutic agents and advanced materials.[2][3] Its synthesis is a foundational process for laboratories engaged in heterocyclic chemistry. The most reliable and widely adopted method for constructing this 2,4,5-trisubstituted thiazole is the Hantzsch thiazole synthesis, first described by Arthur Hantzsch in 1887.[4]

Core Synthetic Strategy: The Hantzsch Thiazole Synthesis

The Hantzsch synthesis is a classic condensation reaction that forms a thiazole ring from an α-haloketone and a thioamide.[4][5] For the target molecule, this involves the reaction between Thiobenzamide and Ethyl 2-chloro-3-oxobutanoate .

The overall reaction proceeds via nucleophilic substitution, followed by an intramolecular cyclization and subsequent dehydration, with the aromaticity of the resulting thiazole ring serving as a powerful thermodynamic driving force for the reaction.[6]

Logical Workflow of the Synthesis

The synthesis is best approached as a three-stage process, ensuring the purity of intermediates for a high-yield final condensation.

G cluster_0 Stage 1: Thioamide Preparation cluster_1 Stage 2: α-Haloketone Preparation cluster_2 Stage 3: Hantzsch Cyclization A Benzoyl Chloride C Benzamide A->C Ammonolysis B Ammonia B->C E Thiobenzamide C->E Thionation D Thionating Agent (e.g., Lawesson's Reagent) D->E I Ethyl 4-methyl-2-phenyl- 1,3-thiazole-5-carboxylate E->I Condensation/ Cyclization F Ethyl Acetoacetate H Ethyl 2-chloro-3-oxobutanoate F->H α-Chlorination G Chlorinating Agent (e.g., NCS, SO2Cl2) G->H H->I G Thiobenzamide Thiobenzamide Intermediate1 Thioether Intermediate Thiobenzamide->Intermediate1 1. Nucleophilic Attack (SN2) -HCl Haloketone Ethyl 2-chloro-3-oxobutanoate Haloketone->Intermediate1 Intermediate2 Hemithioaminal Intermediate1->Intermediate2 2. Intramolecular Cyclization Product Thiazole Product Intermediate2->Product 3. Dehydration -H2O

Sources

An In-Depth Mechanistic Guide to the Hantzsch Synthesis of Thiazole Ethyl Carboxylates

Author: BenchChem Technical Support Team. Date: January 2026

Abstract: The thiazole nucleus is a cornerstone in medicinal chemistry and drug development, appearing in numerous FDA-approved drugs.[1][2] The Hantzsch thiazole synthesis, first reported in 1887, remains one of the most reliable and versatile methods for constructing this critical heterocyclic scaffold.[3][4] This guide provides an in-depth analysis of the Hantzsch reaction mechanism, with a specific focus on the synthesis of ethyl thiazole-4-carboxylate derivatives. These compounds are valuable intermediates, particularly in the creation of advanced pharmaceutical agents.[1][5] We will explore the causal relationships behind experimental choices, present a validated protocol, and offer insights for researchers, scientists, and drug development professionals aiming to master this essential transformation.

Introduction to the Hantzsch Thiazole Synthesis

The Hantzsch synthesis is a classic condensation reaction that forms a thiazole ring from an α-halocarbonyl compound and a thioamide-containing reagent.[2][3][6] The reaction's robustness and tolerance for a wide range of substituents make it a favored method for generating diverse thiazole libraries.[7]

The specific focus of this guide is on reactions utilizing α-halocarbonyls that contain an ethyl carboxylate group, such as ethyl bromopyruvate or ethyl 2-chloroacetoacetate.[5] Reacting these precursors with a thioamide source, like thiourea, directly yields highly functionalized thiazoles bearing an ethyl carboxylate group, a versatile handle for further synthetic modifications.[1][5]

Core Reaction Mechanism: A Step-by-Step Analysis

The formation of the thiazole ring proceeds through a well-established sequence of nucleophilic attack, cyclization, and dehydration.[6][8] The driving force for the reaction is the formation of the stable, aromatic thiazole ring.[9]

The overall transformation is as follows:

α-Haloketone + Thioamide → Thiazole + H₂O + HX

Let's dissect the mechanism into its fundamental steps:

  • Step A: Nucleophilic Attack (Sₙ2 Thioalkylation) The reaction initiates with the nucleophilic sulfur atom of the thioamide attacking the electrophilic α-carbon of the halocarbonyl compound.[9][10] This is a classic Sₙ2 displacement of the halide leaving group (e.g., Br⁻ or Cl⁻), forming an S-alkylated isothioamide intermediate.[9][10] The high nucleophilicity of the sulfur atom is a key factor in this initial step.

  • Step B: Intramolecular Cyclization Following the initial S-alkylation, the nitrogen atom of the isothioamide intermediate acts as a nucleophile. It attacks the carbonyl carbon of the original α-halocarbonyl moiety in an intramolecular fashion.[8][10] This step forges the crucial C-N bond that closes the five-membered ring, resulting in a hydroxythiazoline intermediate.[6][7]

  • Step C: Dehydration to Form the Aromatic Ring The hydroxythiazoline intermediate is typically not isolated.[6] It readily undergoes acid-catalyzed dehydration, eliminating a molecule of water. This elimination step introduces a second double bond into the ring, leading to the formation of the thermodynamically stable, aromatic thiazole product.[9]

Below is a diagram illustrating the core mechanistic pathway for the synthesis of an ethyl 2-amino-4-methylthiazole-5-carboxylate.

Hantzsch_Mechanism Hantzsch Thiazole Synthesis Mechanism cluster_intermediates Intermediates cluster_product Product R1 Ethyl 2-chloroacetoacetate (α-Halocarbonyl) INT1 Isothioamide Intermediate R1->INT1 Step A: Sₙ2 Attack by Sulfur R2 Thiourea (Thioamide Source) R2->INT1 INT2 Hydroxythiazoline Intermediate INT1->INT2 Step B: Intramolecular Cyclization PROD Ethyl 2-amino-4-methyl- thiazole-5-carboxylate INT2->PROD Step C: Dehydration (-H₂O)

Hantzsch synthesis mechanistic pathway.

Causality in Experimental Design

The success of the Hantzsch synthesis hinges on the careful selection of reagents and conditions. Understanding the "why" behind these choices is critical for optimization and troubleshooting.

  • Choice of α-Halocarbonyl: Reactivity follows the order I > Br > Cl. Ethyl bromopyruvate and ethyl 2-chloroacetoacetate are common choices due to their commercial availability and balanced reactivity.[5] The ethyl carboxylate group is generally stable under the reaction conditions.

  • Thioamide Source: Thiourea is widely used to produce 2-aminothiazoles, which are highly valuable precursors in medicinal chemistry.[1][10] Substituted thioamides or thiosemicarbazides can be used to introduce diversity at the 2-position of the thiazole ring.[6]

  • Solvent Selection: Polar protic solvents like ethanol are frequently employed.[8] Ethanol can facilitate the reaction by stabilizing charged intermediates and participating in proton transfer steps during the dehydration phase. In some cases, aprotic solvents like DMF or solvent-free conditions are used, particularly in modern variations of the reaction.[11][12]

  • Temperature and Reaction Time: Heating is typically required to overcome the activation energy for the cyclization and dehydration steps.[9] Reaction temperatures often range from 60-80°C.[1][13] Monitoring the reaction by Thin Layer Chromatography (TLC) is crucial to determine the optimal reaction time and prevent the formation of degradation byproducts.

  • Role of Base: While the reaction can proceed without a base, one is often added during the workup. The reaction generates one equivalent of acid (e.g., HBr or HCl).[9] This acid protonates the basic nitrogen atoms of the thiazole product, forming a salt that is often soluble in the reaction medium.[9] Adding a weak base like sodium carbonate or ammonia during workup neutralizes this salt, causing the free, neutral thiazole product to precipitate, simplifying its isolation.[1][8]

Validated Experimental Protocol

This section provides a representative, step-by-step procedure for the synthesis of a common thiazole ethyl carboxylate building block.

Synthesis of Ethyl 2-amino-4-methylthiazole-5-carboxylate

This protocol is adapted from established literature procedures.[1][13]

Materials:

  • Ethyl 2-chloroacetoacetate (1 equiv.)

  • Thiourea (1-1.2 equiv.)

  • Ethanol (as solvent)

  • Aqueous ammonia or Sodium Carbonate solution (for workup)

  • Water

Procedure:

  • Setup: In a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, dissolve thiourea (1.0-1.2 equivalents) in ethanol.

  • Addition of Haloketone: While stirring, slowly add ethyl 2-chloroacetoacetate (1.0 equivalent) to the solution at room temperature.[13]

  • Reaction: Heat the reaction mixture to reflux (approximately 70-80°C) and maintain for 5-6 hours.[13] Monitor the disappearance of the starting materials using TLC (e.g., using a 2:1 petroleum ether-ethyl acetate mobile phase).[1]

  • Workup & Isolation: After the reaction is complete, cool the mixture to room temperature. A solid hydrohalide salt of the product may precipitate.

  • Neutralization: Slowly add aqueous ammonia or a 5% sodium carbonate solution to the stirred mixture until the pH is adjusted to 9-10.[13] This neutralizes the hydrohalide salt, precipitating the free base product.

  • Filtration: Stir the resulting slurry for 15-30 minutes. Collect the solid product by vacuum filtration.

  • Washing: Wash the filter cake thoroughly with cold water to remove any remaining inorganic salts.[1]

  • Drying & Purification: Dry the collected solid under vacuum. The product is often of high purity, but can be further purified by recrystallization from a suitable solvent like ethyl acetate if necessary.[1]

Data Presentation: Substrate Scope

The Hantzsch synthesis is highly versatile. The following table illustrates how different α-halocarbonyls and thioamide sources can be combined to generate a variety of substituted thiazoles.

α-Halocarbonyl ComponentThioamide ComponentResulting Thiazole Product
Ethyl 2-chloroacetoacetateThioureaEthyl 2-amino-4-methylthiazole-5-carboxylate
Ethyl bromopyruvateThioureaEthyl 2-aminothiazole-4-carboxylate
3-Bromo-2-pentanoneThioacetamide2,5-Dimethyl-4-ethylthiazole
Phenacyl bromideBenzothioamide2,4-Diphenylthiazole

Experimental Workflow Visualization

The following diagram outlines the typical laboratory workflow for the Hantzsch synthesis, from initial setup to final product characterization.

Workflow General Lab Workflow for Hantzsch Synthesis A 1. Reagent Preparation (α-Halocarbonyl, Thioamide, Solvent) B 2. Reaction Setup (Flask, Condenser, Stirring) A->B C 3. Thermal Reaction (Reflux, 60-80°C) B->C D 4. Reaction Monitoring (TLC) C->D Periodic Sampling D->C Reaction Incomplete E 5. Cooldown & Workup (Neutralization with Base) D->E Reaction Complete F 6. Product Isolation (Vacuum Filtration) E->F G 7. Purification (Washing / Recrystallization) F->G H 8. Characterization (NMR, MS, MP) G->H

Typical laboratory workflow for Hantzsch synthesis.

Conclusion

The Hantzsch thiazole synthesis is a powerful and enduring tool in the arsenal of the synthetic chemist. Its application in creating ethyl carboxylate-substituted thiazoles provides direct access to versatile intermediates crucial for the development of novel therapeutics and functional materials. A thorough understanding of its mechanism and the rationale behind key experimental parameters allows researchers to harness its full potential, enabling the efficient and reliable production of these valuable heterocyclic compounds. Modern advancements, such as microwave-assisted synthesis and the use of novel catalysts, continue to expand the utility of this century-old reaction, ensuring its relevance for years to come.[6][14]

References

  • Gomha, S. M., et al. (2017). An Overview of the Synthesis and Antimicrobial, Antiprotozoal, and Antitumor Activity of Thiazole and Bisthiazole Derivatives. Molecules, 22(9), 1423. [Link]

  • Chem Help Asap. (n.d.). Hantzsch Thiazole Synthesis. [Link]

  • Wang, Y., et al. (2012). Efficient one-pot synthesis of ethyl 2-substitued-4-methylthiazole-5-carboxylates. Journal of Heterocyclic Chemistry, 49(6), 1435-1439. [Link]

  • Organic Chemistry. (2019). synthesis of thiazoles. YouTube. [Link]

  • Banu, H., & Singh, R. V. (2020). Synthetic Strategies for Hydrazinyl Thiazole Derivatives. Current Organic Synthesis, 17(7), 522-545. [Link]

  • Mohurle, S., & Maiti, B. (2025). Recent trends in ionic liquid-mediated synthesis of thiazoles: toward greener methodologies. RSC Advances. [Link]

  • Potter, G. A., & Nicolaou, K. C. (2025). Holzapfel-Meyers-Nicolaou Modification of the Hantzsch Thiazole Synthesis. Organic Syntheses, 82, 11-14. [Link]

  • Guan, R., & Zhu, H. (2012). Method for synthesizing 2-amino-4-methylthiazole-5-carboxylate and derivatives thereof.
  • Li, J., et al. (2014). Preparation method of ethyl 2-amino-4-methylthiazole-5-carboxylate.
  • SynArchive. (n.d.). Hantzsch Thiazole Synthesis. [Link]

  • Shinde, S., et al. (2022). Kinetics of Thiazole Formation Using α-Halo Ketones and Thioamides. International Journal of Scientific Research in Science and Technology, 9(4), 215-221. [Link]

  • Bou-Salah, L., et al. (2018). Synthesis and Biological Evaluation of New Substituted Hantzsch Thiazole Derivatives from Environmentally Benign One-Pot Synthesis Using Silica Supported Tungstosilisic Acid as Reusable Catalyst. Molecules, 23(11), 2828. [Link]

  • Al-Mulla, A. (2023). New methods for the rapid synthesis of thiazoles. University of Sussex. [Link]

  • Shital Mohurle & Barnali Maiti. (2025). Recent trends in ionic liquid-mediated synthesis of thiazoles: toward greener methodologies. RSC Advances. [Link]

  • Nguyen, T. L. (2022). Recent Development in the Synthesis of Thiazoles. Current Organic Synthesis, 19(5), 456-475. [Link]

  • Kumar, A., et al. (2023). A panoramic view on synthetic applications of α-oxothioamides: a highly regioselective synthesis of 2-acyl-4-(het)arylthiazoles and thioethers. RSC Advances, 13(8), 5187-5196. [Link]

  • Guan, R., & Zhu, H. (2006). Synthesis of Ethyl 2-Amino-4-Methylthiazole-5-Carboxylate. Journal of Beijing Jiaotong University, 30(3), 40-42. [Link]

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  • Bou-Salah, L., et al. (2018). Synthesis and Biological Evaluation of New Substituted Hantzsch Thiazole Derivatives from Environmentally Benign One-Pot Synthesis Using Silica Supported Tungstosilisic Acid as Reusable Catalyst. Molecules, 23(11), 2828. [Link]

  • CUTM Courseware. (n.d.). Thiazole. [Link]

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Sources

A Spectroscopic Guide to Ethyl 4-methyl-2-phenyl-1,3-thiazole-5-carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

Abstract: This technical guide provides a comprehensive analysis of the key spectroscopic data for Ethyl 4-methyl-2-phenyl-1,3-thiazole-5-carboxylate (CAS: 53715-64-3).[1] As a member of the thiazole class of heterocyclic compounds, this molecule serves as a valuable scaffold in medicinal chemistry and materials science. Accurate structural elucidation is paramount for its application in drug development and chemical synthesis. This document details the expected ¹H NMR, ¹³C NMR, Mass Spectrometry (MS), and Infrared (IR) spectroscopic features, offering field-proven insights into the interpretation of its spectral data for researchers, scientists, and drug development professionals. The analysis is grounded in data from analogous structures and established spectroscopic principles to provide a robust framework for its characterization.

Molecular Structure and Physicochemical Properties

Ethyl 4-methyl-2-phenyl-1,3-thiazole-5-carboxylate is a substituted thiazole featuring a phenyl ring at the 2-position, a methyl group at the 4-position, and an ethyl carboxylate group at the 5-position. These substituents create a distinct electronic environment that is reflected in its spectroscopic signature.

Key Properties:

  • Molecular Formula: C₁₃H₁₃NO₂S[1]

  • Molecular Weight: 247.31 g/mol [1]

  • Monoisotopic Mass: 247.0667 Da[1][2]

Caption: Molecular structure of Ethyl 4-methyl-2-phenyl-1,3-thiazole-5-carboxylate.

Proton Nuclear Magnetic Resonance (¹H NMR) Spectroscopy

Experimental Protocol & Rationale

¹H NMR spectroscopy is the cornerstone for determining the proton framework of a molecule. A standard protocol involves dissolving the sample in a deuterated solvent, such as deuterochloroform (CDCl₃) or dimethyl sulfoxide-d₆ (DMSO-d₆), with tetramethylsilane (TMS) as an internal standard. The choice of solvent is critical; CDCl₃ is often preferred for its ability to dissolve a wide range of organic compounds and its relatively simple solvent signal. A high-field instrument (e.g., 400 MHz or higher) is recommended to achieve optimal signal dispersion, which is crucial for resolving the aromatic multiplets and the ethyl group's quartet and triplet.

Expected Spectral Data & Interpretation
Predicted Chemical Shift (δ, ppm)MultiplicityIntegrationAssignmentRationale
~ 7.9-8.1Multiplet2HH-2', H-6' (ortho-Ph)These protons are deshielded by the electron-withdrawing effect of the thiazole ring's C=N bond.
~ 7.4-7.6Multiplet3HH-3', H-4', H-5' (meta, para-Ph)These protons are in a typical aromatic environment, appearing as a complex multiplet.
~ 4.3-4.5Quartet (q)2H-O-CH₂ -CH₃The methylene protons are adjacent to an oxygen atom, shifting them downfield. They are split into a quartet by the neighboring methyl group.
~ 2.7-2.8Singlet (s)3HThiazole-CH₃ The methyl group is attached to the electron-rich thiazole ring, placing it in this characteristic region for vinyl/aromatic methyls.
~ 1.3-1.5Triplet (t)3H-O-CH₂-CH₃ The terminal methyl protons are split into a triplet by the adjacent methylene group.

Table 1: Predicted ¹H NMR spectral data for Ethyl 4-methyl-2-phenyl-1,3-thiazole-5-carboxylate.

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) Spectroscopy

Experimental Protocol & Rationale

¹³C NMR spectroscopy provides essential information about the carbon skeleton of the molecule. The same sample preparation as for ¹H NMR is used. A proton-decoupled experiment is standard, resulting in a spectrum where each unique carbon atom appears as a singlet. This simplifies the spectrum and allows for unambiguous counting of non-equivalent carbons. The chemical shifts are highly sensitive to the electronic environment, making ¹³C NMR a powerful tool for identifying functional groups and the overall molecular structure.

Expected Spectral Data & Interpretation

The molecule possesses 11 unique carbon environments. The predicted chemical shifts are based on established ranges for thiazoles, esters, and phenyl groups.

Predicted Chemical Shift (δ, ppm)AssignmentRationale
~ 168-170Thiazole-C 2This carbon is double-bonded to nitrogen and single-bonded to sulfur, resulting in a significant downfield shift.
~ 162-164Ester C =OThe carbonyl carbon of the ester group characteristically appears in this highly deshielded region.
~ 158-160Thiazole-C 4This carbon is part of a C=C bond within the thiazole ring and is substituted with a methyl group.
~ 132-134Phenyl C -1' (ipso)The ipso-carbon of the phenyl ring, directly attached to the thiazole.
~ 130-132Phenyl C -4' (para)The para-carbon of the phenyl ring.
~ 129-130Phenyl C -3', C-5' (meta)The meta-carbons of the phenyl ring.
~ 126-128Phenyl C -2', C-6' (ortho)The ortho-carbons of the phenyl ring.
~ 115-117Thiazole-C 5This carbon is part of a C=C bond and is substituted with the electron-withdrawing ester group.
~ 61-63-O-CH₂ -CH₃The methylene carbon is deshielded by the adjacent oxygen atom.
~ 16-18Thiazole-CH₃ The methyl carbon attached to the thiazole ring.
~ 14-15-O-CH₂-CH₃ The terminal methyl carbon of the ethyl group.

Table 2: Predicted ¹³C NMR spectral data for Ethyl 4-methyl-2-phenyl-1,3-thiazole-5-carboxylate.

Mass Spectrometry (MS)

Experimental Protocol & Rationale

Mass spectrometry is used to determine the molecular weight and fragmentation pattern of a compound. For a molecule of this nature, Gas Chromatography-Mass Spectrometry (GC-MS) with Electron Ionization (EI) is a common and effective technique.[4] In EI, the molecule is bombarded with high-energy electrons, causing it to ionize and fragment in a reproducible manner. This fragmentation provides a "fingerprint" that can be used to deduce the structure of the molecule. The analysis of these fragments allows for a self-validating system, where the observed pieces must logically reassemble to form the parent molecule.

Data Interpretation

The mass spectrum is expected to show a prominent molecular ion peak (M⁺˙) at m/z 247, corresponding to the monoisotopic mass of the compound.[1][2] The key fragmentation pathways are driven by the stability of the resulting fragments and the presence of weaker bonds.

Expected Fragmentation Data:

m/z Value Proposed Fragment Identity
247 [C₁₃H₁₃NO₂S]⁺˙ Molecular Ion (M⁺˙)
202 [M - OC₂H₅]⁺ Loss of the ethoxy radical
174 [M - COOC₂H₅]⁺ Loss of the ethyl carboxylate radical
103 [C₆H₅CN]⁺ Benzonitrile cation

| 77 | [C₆H₅]⁺ | Phenyl cation |

Table 3: Expected key fragments in the mass spectrum.

M Molecular Ion (M⁺˙) m/z = 247 F202 Fragment m/z = 202 M->F202 - •OC₂H₅ (45 Da) F174 Fragment m/z = 174 M->F174 - •COOC₂H₅ (73 Da) F202->F174 - CO (28 Da) F103 Fragment m/z = 103 F174->F103 - C₃H₃S (71 Da)

Caption: Proposed primary fragmentation pathway in Electron Ionization Mass Spectrometry.

Infrared (IR) Spectroscopy

Experimental Protocol & Rationale

Infrared spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations (stretching, bending). A common method is to prepare a potassium bromide (KBr) pellet containing a small amount of the solid sample. This ensures a uniform matrix that is transparent to IR radiation in the analytical range (~4000-400 cm⁻¹). The presence of specific absorption bands provides direct evidence for key functional groups, corroborating the overall structural assignment.

Expected Spectral Data & Interpretation

The IR spectrum will be dominated by absorptions from the ester and the substituted thiazole and phenyl rings. Predictions are based on data from structurally similar molecules.[3][5]

Wavenumber (cm⁻¹)Vibration TypeFunctional GroupRationale
~ 3100-3000C-H StretchAromatic (C-H)Characteristic stretching vibrations for sp² C-H bonds on the phenyl ring.
~ 2980-2900C-H StretchAliphatic (C-H)Asymmetric and symmetric stretching of the methyl and methylene groups.
~ 1730-1715C=O StretchEster (C=O)A strong, sharp absorption band characteristic of the ester carbonyl group. This is a key diagnostic peak.
~ 1610-1580C=N StretchThiazole ringStretching vibration of the imine bond within the thiazole heterocycle.
~ 1550-1450C=C StretchAromatic/ThiazoleSkeletal vibrations of the phenyl and thiazole rings.
~ 1250-1150C-O StretchEster (C-O)Asymmetric C-O-C stretching of the ester group.
~ 770-730 & ~ 700-680C-H BendAromatic (C-H)Out-of-plane bending vibrations for a monosubstituted benzene ring.

Table 4: Predicted characteristic IR absorption bands.

Conclusion

The comprehensive analysis of ¹H NMR, ¹³C NMR, Mass Spectrometry, and Infrared Spectroscopy provides a cohesive and self-validating dataset for the structural confirmation of Ethyl 4-methyl-2-phenyl-1,3-thiazole-5-carboxylate. The predicted ¹H and ¹³C NMR spectra map the proton and carbon frameworks, respectively, highlighting the distinct chemical environments of the ethyl ester, methyl, and phenyl substituents. Mass spectrometry confirms the molecular weight and reveals a logical fragmentation pattern initiated by the cleavage of the ester group. Finally, infrared spectroscopy provides definitive evidence for the key functional groups, particularly the ester carbonyl and the aromatic systems. Together, these techniques offer an unambiguous and robust characterization of the target molecule, essential for its use in research and development.

References

  • SpectraBase. Ethyl 4-methyl-2-phenyl-1,3-thiazole-5-carboxylate - Optional[MS (GC)] - Spectrum. [Link].

  • The Royal Society of Chemistry. Supporting Information. [Link].

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  • National Center for Biotechnology Information. Ethyl 2-phenyl-5-trifluoromethyl-1,3-thiazole-4-carboxylate. [Link].

  • ResearchGate. (PDF) Ethyl 3,5-Dimethyl-4-[(4-phenyl-1,3-thiazol-2-yl)carbamoyl]-1H-pyrrole-2-carboxylate. [Link].

  • ResearchGate. The experimental and simulated IR spectra of the 4-methyl-5-thiazoleethanol. [Link].

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Sources

Physical and chemical properties of 2-phenylthiazole derivatives

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Physical and Chemical Properties of 2-Phenylthiazole Derivatives

Authored by: Gemini, Senior Application Scientist

Date: January 7, 2026

Abstract

The 2-phenylthiazole scaffold represents a privileged heterocyclic motif in medicinal chemistry, forming the core of numerous compounds with a vast array of pharmacological activities. Its unique structural and electronic properties make it an attractive starting point for the design of novel therapeutic agents. This technical guide provides researchers, scientists, and drug development professionals with a comprehensive overview of the physical and chemical properties of 2-phenylthiazole derivatives. We will delve into the core physicochemical characteristics, established synthetic methodologies, and detailed spectroscopic characterization. Furthermore, this guide will explore the significant biological activities of these derivatives, supported by quantitative data and mechanistic insights, with a focus on their applications as antifungal and anticancer agents. Detailed, field-proven experimental protocols are provided to ensure the practical applicability of the concepts discussed.

Introduction: The Significance of the 2-Phenylthiazole Scaffold

Heterocyclic compounds are fundamental to the field of drug discovery. Among them, the thiazole ring, a five-membered aromatic ring containing sulfur and nitrogen, is a cornerstone of many biologically active molecules, including the essential vitamin B1 (thiamine).[1] When substituted with a phenyl group at the 2-position, the resulting 2-phenylthiazole core gains specific steric and electronic features that enhance its ability to interact with biological targets.

Derivatives of this scaffold have demonstrated a remarkable breadth of biological activities, including potent antifungal, anticancer, antibacterial, antiviral, anti-inflammatory, and anthelmintic properties.[2][3][4][5] This versatility has made the 2-phenylthiazole moiety a focal point for synthetic and medicinal chemists aiming to develop next-generation therapeutics. For instance, the FDA-approved antifungal drug isavuconazole features a phenylthiazole structure, underscoring the clinical relevance of this chemical class.[2] This guide serves as a technical resource, bridging fundamental chemistry with practical application to empower researchers in their exploration of this promising compound family.

Core Physicochemical Properties of 2-Phenylthiazole

Understanding the intrinsic properties of the parent 2-phenylthiazole molecule is crucial for predicting the behavior of its derivatives. The fusion of the electron-rich thiazole ring with the aromatic phenyl group dictates its reactivity and intermolecular interaction potential.

PropertyValueSource
Molecular Formula C₉H₇NS[6]
Molecular Weight 161.23 g/mol [6]
IUPAC Name 2-phenyl-1,3-thiazole[6]
Melting Point 149-153 °C (for 2-Amino-4-phenylthiazole)[7]
LogP (Octanol/Water) 2.6[6]

The thiazole ring itself is aromatic, which contributes to the overall stability of the molecule. The nitrogen atom acts as a weak base, while the sulfur atom can participate in various non-covalent interactions. The phenyl group can be readily functionalized, allowing for systematic modifications to tune the molecule's properties, such as solubility, lipophilicity, and target-binding affinity. This tunability is a key reason for the widespread investigation of its derivatives in drug discovery programs.

Synthesis of 2-Phenylthiazole Derivatives: Core Methodologies

The construction of the 2-phenylthiazole scaffold and its derivatives can be achieved through several robust and versatile synthetic strategies. The choice of method often depends on the availability of starting materials and the desired substitution pattern on both the thiazole and phenyl rings.

Hantzsch Thiazole Synthesis

The Hantzsch synthesis is a classic and widely utilized method for forming the thiazole ring. It involves the cyclocondensation reaction between an α-haloketone and a thioamide.[8] For the synthesis of 2-phenylthiazole derivatives, thiobenzamide (or its substituted analogs) is a common starting material.

  • Causality: This reaction is mechanistically driven by the nucleophilicity of the thioamide's sulfur and nitrogen atoms, which attack the electrophilic carbons of the α-haloketone. The simplicity of the starting materials and the reliability of the reaction make it a first-choice method for generating diverse libraries of these compounds.

Suzuki Cross-Coupling Reaction

For creating the crucial C-C bond between the thiazole and phenyl rings, the Suzuki cross-coupling reaction is a powerful modern alternative.[8] This palladium-catalyzed reaction typically couples a 2-halothiazole with a phenylboronic acid derivative.

  • Causality: The strength of the Suzuki reaction lies in its high functional group tolerance and its ability to proceed under relatively mild conditions. This allows for the late-stage introduction of complex or sensitive phenyl groups, providing significant flexibility in the design of target molecules.

Below is a diagram illustrating the two primary synthetic workflows.

G cluster_0 Hantzsch Thiazole Synthesis cluster_1 Suzuki Cross-Coupling a_start α-Haloketone h_reaction Cyclocondensation a_start->h_reaction b_start Thiobenzamide b_start->h_reaction h_product 2-Phenylthiazole Derivative h_reaction->h_product c_start 2-Halothiazole s_reaction Pd Catalyst Base c_start->s_reaction d_start Phenylboronic Acid d_start->s_reaction s_product 2-Phenylthiazole Derivative s_reaction->s_product G Lanosterol Lanosterol CYP51 CYP51 Enzyme (Lanosterol 14α-demethylase) Lanosterol->CYP51 Substrate Ergosterol Ergosterol CYP51->Ergosterol Biosynthesis Membrane Fungal Cell Membrane Integrity Ergosterol->Membrane Death Fungal Cell Death Membrane->Death Disruption leads to Derivative 2-Phenylthiazole Derivative Derivative->CYP51 Inhibition

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The Multifaceted Biological Activities of Thiazole Carboxylate Compounds: A Technical Guide for Drug Discovery Professionals

Author: BenchChem Technical Support Team. Date: January 2026

Foreword: The Enduring Promise of the Thiazole Scaffold

The thiazole ring, a five-membered aromatic heterocycle containing sulfur and nitrogen, represents a privileged scaffold in medicinal chemistry.[1] Its unique electronic properties and ability to participate in various non-covalent interactions have made it a cornerstone in the design of numerous clinically approved drugs.[2] When functionalized with a carboxylate group, the resulting thiazole carboxylate derivatives exhibit a remarkable breadth of biological activities, positioning them as promising candidates for the development of novel therapeutics against a spectrum of human diseases. This guide provides an in-depth exploration of the significant biological activities of thiazole carboxylate compounds, with a focus on their anticancer, anti-inflammatory, and antimicrobial properties. We will delve into the underlying mechanisms of action and provide detailed, field-proven experimental protocols for their evaluation, empowering researchers to effectively advance their drug discovery programs.

Section 1: Anticancer Activity: Targeting the Hallmarks of Malignancy

Thiazole carboxylate derivatives have emerged as a potent class of anticancer agents, demonstrating efficacy against a wide range of tumor cell lines.[3][4][5] Their mechanisms of action are often multifaceted, targeting key pathways involved in cancer cell proliferation, survival, and metastasis.

Mechanism of Action: Inhibition of Key Kinases and Enzymes

A primary mechanism through which thiazole carboxylates exert their anticancer effects is the inhibition of protein kinases, which are crucial regulators of cell signaling pathways frequently dysregulated in cancer.[6] For instance, certain thiazole-5-carboxylate derivatives have been identified as potent inhibitors of monoacylglycerol lipase (MAGL), an enzyme that plays a role in pro-tumorigenic signaling.[5] By blocking MAGL, these compounds can disrupt cancer cell metabolism and signaling. Furthermore, some derivatives have been designed to target c-Met kinase, a receptor tyrosine kinase involved in cell growth and invasion, showing significant antiproliferative activity.[7]

Another critical aspect of their anticancer activity involves the induction of cell cycle arrest and apoptosis. For example, a class of 1-thiazol-2-yl-N-3-methyl-1H-pyrozole-5-carboxylic acid derivatives has been shown to induce G0/G1 cell cycle arrest in various cancer cell lines.[3] This prevents cancer cells from progressing through the cell division cycle, ultimately leading to their demise.

Signaling Pathway: c-Met Kinase Inhibition by a Thiazole Carboxamide Derivative

cMet_pathway cluster_cell Cancer Cell HGF HGF (Ligand) cMet c-Met Receptor (Tyrosine Kinase) HGF->cMet Binds P1 GRB2/SOS cMet->P1 Activates Thiazole Thiazole Carboxamide Derivative Thiazole->cMet Inhibits Phosphorylation RAS RAS P1->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation, Survival, Invasion ERK->Proliferation Promotes

Caption: Inhibition of c-Met signaling by a thiazole carboxamide derivative.

Experimental Protocols for Evaluating Anticancer Activity

A systematic evaluation of the anticancer potential of thiazole carboxylate compounds involves a cascade of in vitro assays designed to assess cytotoxicity, effects on cell proliferation, and the mechanism of cell death.[8][9][10][11]

1.2.1. In Vitro Cytotoxicity and Cell Viability Assays

The initial screening of novel compounds typically involves assessing their cytotoxic effects on a panel of cancer cell lines.[6][12]

Protocol: MTT Cell Viability Assay

  • Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of the thiazole carboxylate compound in culture medium. Remove the old medium from the wells and add 100 µL of the compound dilutions. Include a vehicle control (e.g., DMSO) and a positive control (a known anticancer drug).

  • Incubation: Incubate the plate for 48-72 hours at 37°C in a humidified atmosphere with 5% CO2.

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours.

  • Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth).[13]

1.2.2. Data Presentation: Comparative Cytotoxicity of Thiazole Carboxylate Derivatives

CompoundCell LineIC50 (µM)[5][7]
Compound 3g (NSC:788170) EKVX (Non-Small Cell Lung Cancer)0.865
MDA-MB-468 (Breast Cancer)1.20
Compound 4c (NSC:788176) HOP-92 (Non-Small Cell Lung Cancer)0.34
EKVX (Non-Small Cell Lung Cancer)0.96
MDA-MB-231/ATCC (Breast Cancer)1.08
Compound 51am A549 (Lung Carcinoma)0.83
HT-29 (Colorectal Carcinoma)0.68
MDA-MB-231 (Breast Cancer)3.94

Section 2: Anti-inflammatory Activity: Modulating the Inflammatory Cascade

Chronic inflammation is a key driver of numerous diseases, including arthritis, inflammatory bowel disease, and certain cancers.[14] Thiazole carboxylate derivatives have demonstrated significant anti-inflammatory properties, primarily by targeting enzymes involved in the inflammatory pathway.[15][16][17][18]

Mechanism of Action: Inhibition of COX and LOX Enzymes

The arachidonic acid pathway is central to the inflammatory response, leading to the production of pro-inflammatory mediators such as prostaglandins and leukotrienes through the action of cyclooxygenase (COX) and lipoxygenase (LOX) enzymes, respectively.[16] Several thiazole derivatives have shown potent inhibitory activity against these enzymes.[16] For instance, some thiazolyl-carbonyl-thiosemicarbazides and thiazolyl-azoles have been identified as potential inhibitors of inducible nitric oxide synthase (iNOS), another key enzyme in the inflammatory process.[15][19] By blocking these enzymatic pathways, thiazole carboxylates can effectively reduce the production of inflammatory mediators.

Workflow: In Vivo Evaluation of Anti-inflammatory Activity

anti_inflammatory_workflow start Select Animal Model (e.g., Wistar Rats) induce Induce Inflammation (e.g., Carrageenan Injection) start->induce treatment Administer Thiazole Carboxylate Compound or Vehicle induce->treatment measure Measure Paw Edema Volume at Timed Intervals treatment->measure data Calculate Percentage Inhibition of Edema measure->data end Determine Efficacy data->end

Caption: Workflow for the carrageenan-induced paw edema model.

Experimental Protocols for Evaluating Anti-inflammatory Activity

Both in vitro and in vivo models are essential for characterizing the anti-inflammatory potential of thiazole carboxylate compounds.[14][20][21][22]

2.2.1. In Vivo Model: Carrageenan-Induced Rat Paw Edema

This is a widely used and reliable model for assessing acute inflammation.[21][23]

Protocol: Carrageenan-Induced Paw Edema

  • Animal Acclimatization: Acclimatize male Wistar rats (150-200g) for at least one week under standard laboratory conditions.

  • Grouping and Fasting: Divide the animals into groups (n=6): a control group, a standard drug group (e.g., indomethacin), and test groups receiving different doses of the thiazole carboxylate compound. Fast the animals overnight before the experiment.

  • Compound Administration: Administer the test compounds and the standard drug orally or intraperitoneally 30-60 minutes before inducing inflammation. The control group receives the vehicle.

  • Induction of Edema: Inject 0.1 mL of 1% carrageenan solution in saline into the sub-plantar region of the right hind paw of each rat.

  • Measurement of Paw Volume: Measure the paw volume of each rat using a plethysmometer at 0, 1, 2, 3, and 4 hours after carrageenan injection.

  • Data Analysis: Calculate the percentage of inhibition of edema for each group compared to the control group at each time point.

2.2.2. Data Presentation: Anti-inflammatory Efficacy of Thiazole Derivatives

CompoundDose (mg/kg)Time (h)% Inhibition of Edema[17]
3c 100344
3d 100341
Indomethacin 10352

Section 3: Antimicrobial Activity: Combating Pathogenic Microbes

The rise of antimicrobial resistance necessitates the discovery of novel therapeutic agents.[24][25] Thiazole-containing compounds have a long history in antimicrobial drug discovery, and thiazole carboxylates are no exception, exhibiting activity against a range of bacteria and fungi.[24][26][27][28][29]

Mechanism of Action: Disruption of Essential Cellular Processes

The antimicrobial mechanisms of thiazole carboxylates are diverse. Some derivatives are thought to interfere with microbial DNA synthesis by inhibiting enzymes like DNA gyrase.[28] Others may disrupt cell wall synthesis or interfere with essential metabolic pathways. The specific mechanism often depends on the substitution pattern on the thiazole ring and the nature of the carboxylate derivative (e.g., ester, amide).

Experimental Protocols for Evaluating Antimicrobial Activity

Standard microbiological assays are employed to determine the antimicrobial spectrum and potency of thiazole carboxylate compounds.

3.2.1. In Vitro Susceptibility Testing: Broth Microdilution Method

This method is used to determine the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.

Protocol: Broth Microdilution for MIC Determination

  • Preparation of Inoculum: Prepare a standardized inoculum of the test microorganism (e.g., Staphylococcus aureus, Escherichia coli) equivalent to a 0.5 McFarland standard.

  • Compound Dilution: Prepare two-fold serial dilutions of the thiazole carboxylate compound in a 96-well microtiter plate containing a suitable broth medium (e.g., Mueller-Hinton broth).

  • Inoculation: Inoculate each well with the standardized microbial suspension. Include a growth control (no compound) and a sterility control (no inoculum).

  • Incubation: Incubate the plates at 37°C for 18-24 hours.

  • MIC Determination: The MIC is the lowest concentration of the compound at which no visible growth is observed.

Conclusion: A Scaffold of Opportunity

Thiazole carboxylate compounds represent a versatile and highly promising class of molecules for drug discovery. Their demonstrated efficacy across anticancer, anti-inflammatory, and antimicrobial applications, coupled with their synthetic tractability, makes them an attractive area for further investigation. The experimental frameworks provided in this guide offer a robust starting point for researchers to explore the therapeutic potential of their novel thiazole carboxylate derivatives. As our understanding of the intricate cellular pathways underlying various diseases continues to grow, the targeted design and synthesis of novel thiazole carboxylates will undoubtedly lead to the development of next-generation therapeutics.

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Crystal structure of Ethyl 4-methyl-2-phenyl-1,3-thiazole-5-carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Crystal Structure of Ethyl 4-methyl-2-phenyl-1,3-thiazole-5-carboxylate

For Researchers, Scientists, and Drug Development Professionals

Abstract

The 1,3-thiazole scaffold is a cornerstone in medicinal chemistry, forming the core of numerous pharmacologically active agents.[1][2] Ethyl 4-methyl-2-phenyl-1,3-thiazole-5-carboxylate is a representative member of this class, holding potential as a synthetic intermediate for more complex drug candidates.[3] Understanding its three-dimensional structure is paramount for rational drug design, enabling the precise mapping of intermolecular interactions that govern its biological activity. This guide provides a comprehensive overview of the methodologies required to determine and analyze the crystal structure of this compound. While a public crystal structure for this specific molecule is not available as of early 2026, this document outlines a robust workflow for its synthesis, crystallization, and structural elucidation via single-crystal X-ray diffraction. By referencing crystallographic data from closely related analogs, we further predict and discuss the anticipated structural features of the title compound.

Introduction: The Significance of the Thiazole Moiety in Drug Discovery

Thiazole derivatives are a versatile class of heterocyclic compounds that feature prominently in a wide array of therapeutic agents, exhibiting properties that include antibacterial, anti-inflammatory, antihypertensive, and anticancer activities.[1][4] Their prevalence in drug development can be attributed to the thiazole ring's ability to engage in various non-covalent interactions, such as hydrogen bonding and π-π stacking, with biological targets. The specific compound, Ethyl 4-methyl-2-phenyl-1,3-thiazole-5-carboxylate, serves as a valuable building block in organic synthesis for creating more elaborate and biologically potent molecules.[3] A definitive crystal structure would provide invaluable data on its molecular geometry, conformation, and potential intermolecular interactions, thereby guiding future derivatization efforts to enhance therapeutic efficacy.

Synthesis and Crystallization

The first critical step towards structural elucidation is the synthesis of high-purity material and the subsequent growth of diffraction-quality single crystals.

Proposed Synthetic Protocol: A One-Pot Approach

A highly efficient one-pot synthesis method has been reported for similar 2-substituted-4-methylthiazole-5-carboxylates, which is adaptable for the title compound.[3] This approach is preferable to traditional two-step methods due to its milder reaction conditions, easier work-up, and generally higher yields.

Experimental Protocol:

  • Reaction Setup: To a stirred mixture of ethyl acetoacetate (1.0 eq.) in a 1:1 solution of water and tetrahydrofuran (THF), add N-bromosuccinimide (NBS) (1.2 eq.) portion-wise at a temperature maintained below 0°C.

  • Bromination: Allow the reaction mixture to stir at room temperature for approximately 2 hours. Monitor the consumption of the starting material by thin-layer chromatography (TLC).

  • Thiazole Ring Formation: Once the bromination is complete, add benzamide (1.0 eq.) to the mixture.

  • Cyclization: Heat the reaction mixture to 80°C and maintain for 2-3 hours. The progress of the cyclization reaction should also be monitored by TLC.

  • Work-up and Purification: After cooling to room temperature, the reaction mixture is typically subjected to an aqueous work-up. The crude product can then be purified by recrystallization from a suitable solvent system, such as ethanol/water, to yield the pure Ethyl 4-methyl-2-phenyl-1,3-thiazole-5-carboxylate.

Diagram of Synthetic Workflow:

Synthetic Workflow cluster_reactants Reactants cluster_process One-Pot Reaction cluster_purification Purification ethyl_acetoacetate Ethyl Acetoacetate bromination Bromination in Water/THF (0°C to RT, 2h) ethyl_acetoacetate->bromination nbs N-Bromosuccinimide (NBS) nbs->bromination benzamide Benzamide cyclization Thiazole Formation (80°C, 2-3h) bromination->cyclization Add Benzamide workup Aqueous Work-up cyclization->workup recrystallization Recrystallization workup->recrystallization product Pure Target Compound recrystallization->product

Caption: One-pot synthesis of the target compound.

Crystallization Strategy

Growing single crystals suitable for X-ray diffraction is often a matter of empirical screening of various conditions.

Experimental Protocol:

  • Solvent Selection: Begin by dissolving the purified compound in a range of solvents of varying polarity (e.g., ethanol, methanol, acetonitrile, ethyl acetate, dichloromethane) to determine solubility.

  • Slow Evaporation: Prepare saturated or near-saturated solutions of the compound in the chosen solvents in small vials. Cover the vials with a perforated seal (e.g., Parafilm with pinholes) and leave them undisturbed in a vibration-free environment.

  • Vapor Diffusion:

    • Liquid-Liquid: Place a concentrated solution of the compound in a small, open vial. Place this vial inside a larger, sealed container that contains a poor solvent (an "anti-solvent") in which the compound is sparingly soluble. The anti-solvent vapor will slowly diffuse into the compound's solution, reducing its solubility and promoting crystallization.

    • Solid-Liquid: If the compound is a solid, place it in a small vial and place this inside a larger sealed container with a solvent in which the compound is sparingly soluble. The solvent vapor will slowly dissolve the solid and create a saturated solution from which crystals may grow.

  • Crystal Harvesting: Once suitable crystals have formed, carefully remove them from the mother liquor using a nylon loop and immediately mount them on the goniometer head of the diffractometer.

X-ray Diffraction and Structure Determination

The following section outlines the standard workflow for single-crystal X-ray crystallography.

Diagram of Crystallographic Workflow:

Crystallography Workflow cluster_data_collection Data Collection cluster_data_processing Data Processing cluster_structure_solution Structure Solution & Refinement crystal_mounting Mount Crystal on Diffractometer data_collection X-ray Diffraction Data Collection crystal_mounting->data_collection integration Integration of Reflection Intensities data_collection->integration scaling Scaling and Merging of Data integration->scaling space_group Space Group Determination scaling->space_group structure_solution Structure Solution (e.g., Direct Methods) space_group->structure_solution structure_refinement Full-Matrix Least-Squares Refinement structure_solution->structure_refinement final_structure Final Crystal Structure & CIF File structure_refinement->final_structure

Sources

Introduction: The Enduring Significance of the 1,3-Thiazole Scaffold

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Discovery and History of Substituted 1,3-Thiazole Synthesis

The 1,3-thiazole ring, a five-membered aromatic heterocycle containing sulfur and nitrogen atoms, is a cornerstone of modern medicinal chemistry and drug development.[1][2] Its unique electronic properties and ability to engage in various biological interactions have cemented its status as a "privileged scaffold." This guide provides a comprehensive overview of the historical milestones and foundational synthetic methodologies that have enabled the exploration and exploitation of this remarkable heterocyclic system. We will delve into the core synthetic strategies, elucidating the mechanistic underpinnings and practical considerations that have guided the synthesis of substituted 1,3-thiazoles from their initial discovery to the present day.

The Genesis of Thiazole Synthesis: The Hantzsch Reaction

The journey into the synthesis of the thiazole core began in the late 19th century with the pioneering work of German chemist Arthur Hantzsch.[3][4] His development of what is now known as the Hantzsch thiazole synthesis marked a pivotal moment, providing the first reliable and versatile method for constructing this heterocyclic ring.[3][5]

Historical Context and Discovery

First reported by Arthur Hantzsch in 1887, the Hantzsch synthesis involves the condensation reaction between an α-halocarbonyl compound (such as an α-haloketone or α-haloaldehyde) and a thioamide.[3][4] This discovery was a landmark achievement, opening the door to the systematic preparation and study of a wide array of thiazole derivatives.[2] The robustness and broad applicability of this method are evidenced by its continued use in both academic and industrial settings over a century after its inception.[6][7]

Detailed Mechanism of the Hantzsch Synthesis

The Hantzsch synthesis proceeds through a well-established reaction pathway. The causality behind the sequence of bond formations is a classic example of nucleophilic substitution and intramolecular cyclization.

  • Nucleophilic Attack: The reaction initiates with a nucleophilic attack by the sulfur atom of the thioamide on the electrophilic carbon of the α-halocarbonyl compound. This step follows an SN2 mechanism, resulting in the displacement of the halide ion and the formation of an intermediate salt.[8][9]

  • Intramolecular Cyclization: Following the initial substitution, the nitrogen atom of the thioamide intermediate acts as a nucleophile, attacking the carbonyl carbon in an intramolecular fashion. This leads to the formation of a five-membered ring intermediate.[10]

  • Dehydration: The cyclic intermediate then undergoes dehydration (loss of a water molecule) to form a more stable, aromatic thiazole ring.[9]

Caption: Mechanism of the Hantzsch Thiazole Synthesis.

Experimental Protocol: Synthesis of 2-Amino-4-phenylthiazole

This protocol provides a representative example of the Hantzsch synthesis. The self-validating nature of this procedure lies in the precipitation of the product upon neutralization, providing a straightforward method for isolation and purification.

Materials:

  • 2-Bromoacetophenone

  • Thiourea

  • Methanol

  • 5% Sodium Carbonate (Na2CO3) solution

  • Water (for rinsing)

Procedure:

  • In a suitable reaction vessel (e.g., a 20 mL scintillation vial), combine 2-bromoacetophenone (5.0 mmol) and thiourea (7.5 mmol).[10]

  • Add methanol (5 mL) and a magnetic stir bar.

  • Heat the mixture with stirring on a hot plate.

  • Maintain the reaction at a gentle reflux for 30 minutes.

  • Remove the reaction from the heat and allow it to cool to room temperature.

  • Pour the reaction mixture into a beaker containing 20 mL of 5% aqueous sodium carbonate solution and swirl to mix.

  • Collect the resulting precipitate by vacuum filtration using a Büchner funnel.

  • Wash the filter cake with water to remove any residual salts.

  • Dry the product to obtain 2-amino-4-phenylthiazole.

Expanding the Synthetic Repertoire: Post-Hantzsch Methodologies

Following Hantzsch's seminal work, other chemists developed alternative routes to substituted thiazoles, broadening the scope of accessible derivatives.

The Cook-Heilbron Synthesis

Discovered in 1947 by Alan H. Cook and Sir Ian Heilbron, this method provides access to 5-aminothiazoles.[11] The reaction involves the condensation of an α-aminonitrile with carbon disulfide, dithioacids, or isothiocyanates under mild conditions.[11][12][13] Prior to this discovery, 5-aminothiazoles were a relatively obscure class of compounds.[11]

Mechanism: The reaction is initiated by the nucleophilic attack of the amino group of the α-aminonitrile on the carbon of carbon disulfide.[11] Subsequent intramolecular cyclization and tautomerization lead to the formation of the 5-aminothiazole ring.

Caption: Cook-Heilbron Synthesis for 5-Aminothiazoles.

The Gabriel Thiazole Synthesis

Another important method is the Gabriel synthesis, which involves the cyclization of α-acylaminoketones with phosphorus pentasulfide (P4S10) to yield 2,5-disubstituted thiazoles.[14][15] This method offers a route to thiazoles with substitution patterns that can be complementary to those obtained via the Hantzsch synthesis.

Comparative Analysis of Key Thiazole Synthesis Methods

The choice of synthetic route to a particular substituted thiazole is dictated by the desired substitution pattern and the availability of starting materials. The following table summarizes the key features of the three major synthetic methods discussed.

Synthesis Method Key Reactants Product Year of Discovery
Hantzsch Synthesis α-Halocarbonyl, ThioamideSubstituted Thiazole1887[3][4]
Cook-Heilbron Synthesis α-Aminonitrile, Carbon Disulfide5-Aminothiazole1947[11]
Gabriel Synthesis α-Acylaminoketone, P4S102,5-Disubstituted Thiazole-

Modern Innovations and Future Outlook

While the classical methods of Hantzsch, Cook-Heilbron, and Gabriel remain highly relevant, contemporary research continues to refine and expand the toolkit for thiazole synthesis.[6] Modern approaches often focus on improving efficiency, sustainability, and substrate scope through the use of novel catalysts, microwave-assisted synthesis, and multi-component reactions.[7][16] The development of these new methodologies ensures that the synthesis of substituted 1,3-thiazoles will continue to be a vibrant and enabling area of chemical research, fueling further discoveries in medicine and materials science.[5]

Conclusion

The history of substituted 1,3-thiazole synthesis is a testament to the ingenuity and perseverance of organic chemists. From the foundational discovery of the Hantzsch reaction to the development of complementary methods and modern innovations, the ability to construct this vital heterocyclic scaffold has been instrumental in advancing numerous scientific disciplines. A thorough understanding of these core synthetic strategies, their mechanisms, and their practical applications is essential for any researcher, scientist, or drug development professional working with this important class of compounds.

References

  • Cook–Heilbron thiazole synthesis - Wikipedia. (n.d.). Retrieved January 7, 2026, from [Link]

  • Hasanah, I., & Nurziana, N. (2021). A BRIEF REVIEW ON THE THIAZOLE DERIVATIVES: SYNTHESIS METHODS AND BIOLOGICAL ACTIVITIES. Jurnal Kimia Sains dan Aplikasi, 24(4), 126-134.
  • Synthesis, Reactions and Medicinal Uses of Thiazole | Pharmaguideline. (n.d.). Retrieved January 7, 2026, from [Link]

  • Thiazoles and Bisthiazoles - Encyclopedia.pub. (2021, March 29). Retrieved January 7, 2026, from [Link]

  • Thiazole - Wikipedia. (n.d.). Retrieved January 7, 2026, from [Link]

  • Thiazole is an aromatic five membered heterocyclic compound having sulphur and ní- trogen at 1 and 3 position. Its molecular formulae is C,H,SN. It is present in various natural - CUTM Courseware. (n.d.). Retrieved January 7, 2026, from [Link]

  • Borcea, A.-M., & Ionut, I. (2021).
  • synthesis of thiazoles - YouTube. (2019, January 19). Retrieved January 7, 2026, from [Link]

  • Cook-Heilbron thiazole synthesis | Request PDF. (n.d.). Retrieved January 7, 2026, from [Link]

  • General Synthetic Methods for Thiazole and Thiazolium Salts - ResearchGate. (n.d.). Retrieved January 7, 2026, from [Link]

  • Hantzsch Thiazole Synthesis - SynArchive. (n.d.). Retrieved January 7, 2026, from [Link]

  • Duc, D. X., & Chung, N. T. (2022). Recent Development in the Synthesis of Thiazoles. Current Organic Synthesis, 19(6), 702-730.
  • Mechanism of Hantzsch Thiazole Synthesis. | Download Scientific Diagram - ResearchGate. (n.d.). Retrieved January 7, 2026, from [Link]

  • Thiazole: A Review on Chemistry, Synthesis and Therapeutic Importance of its Derivatives. (n.d.). Retrieved January 7, 2026, from [Link]

  • Hantzschsche Thiazolsynthese - Wikipedia. (n.d.). Retrieved January 7, 2026, from [Link]

  • Environmentally Benign Synthetic Approaches for the Synthesis of Thiazole Derivatives: A Review - bepls. (n.d.). Retrieved January 7, 2026, from [Link]

  • Thiazole synthesis - Organic Chemistry Portal. (n.d.). Retrieved January 7, 2026, from [Link]

  • 1,3-thiazoles: Advances in synthesis, properties, and biological potential. (2025, July 28). Retrieved January 7, 2026, from [Link]

  • Hantzsch Thiazole Synthesis - Chem Help Asap. (n.d.). Retrieved January 7, 2026, from [Link]

  • Recent Development in the Synthesis of Thiazoles - Bentham Science Publishers. (2022, September 1). Retrieved January 7, 2026, from [Link]

  • Bouherrou, S., Chibani, S., Breard, D., Marchand, P., & Logé, C. (2016).
  • Yogi, P., Ashid, M., Hussain, N., Khan, S., & Joshi, A. (2015). One-Pot Synthesis of Thiazoles via Hantzsch Thiazole Reaction and Their Antimicrobial Activity. Asian Journal of Chemistry, 28, 927-932.
  • Convenient Methods for the Synthesis of Novel Thiadiazoles and Polythiadiazoles | Request PDF. (n.d.). Retrieved January 7, 2026, from [Link]

  • Thiazole: A Versatile Standalone Moiety Contributing to the Development of Various Drugs and Biologically Active Agents - PMC - PubMed Central. (n.d.). Retrieved January 7, 2026, from [Link]

  • The Chemistry of Thiazoles: Synthesis, Properties, and Future Outlook. (n.d.). Retrieved January 7, 2026, from [Link]

  • Hantzsch thiazole synthesis - laboratory experiment - YouTube. (2020, November 5). Retrieved January 7, 2026, from [Link]

  • Heterocyclic compound thiazole | PPTX - Slideshare. (n.d.). Retrieved January 7, 2026, from [Link]

  • ChemInform Abstract: Recent Applications of 1,3-Thiazole Core Structure in the Identification of New Lead Compounds and Drug Discovery - ResearchGate. (n.d.). Retrieved January 7, 2026, from [Link]

  • Hantzsch thiazole synthesis - ResearchGate. (n.d.). Retrieved January 7, 2026, from [Link]

Sources

Ethyl 4-methyl-2-phenyl-1,3-thiazole-5-carboxylate CAS 53715-64-3 properties

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to Ethyl 4-methyl-2-phenyl-1,3-thiazole-5-carboxylate (CAS 53715-64-3)

Introduction: The Thiazole Scaffold in Modern Chemistry

The 1,3-thiazole ring is a cornerstone heterocyclic motif in the landscape of medicinal and materials chemistry. As a key structural component of various natural products (including Vitamin B1) and synthetic compounds, the thiazole nucleus is recognized as a "privileged scaffold." This distinction arises from its ability to engage in diverse biological interactions, leading to a wide spectrum of pharmacological activities such as anti-inflammatory, antibacterial, and anticancer properties.[1][2][3]

This guide focuses on a specific, highly functionalized derivative: Ethyl 4-methyl-2-phenyl-1,3-thiazole-5-carboxylate (CAS: 53715-64-3). This molecule is not merely a static entity but a versatile synthetic intermediate. Its strategic placement of a phenyl group, a methyl group, and an ethyl ester provides multiple points for chemical modification, making it a valuable building block in the synthesis of more complex molecular architectures for drug discovery and materials science.[4][5] This document serves as a technical resource for researchers, providing in-depth information on its properties, a validated synthesis protocol with mechanistic insights, and its potential applications.

Figure 1: Structure of Ethyl 4-methyl-2-phenyl-1,3-thiazole-5-carboxylate struct

Caption: Chemical structure of the title compound.

Core Physicochemical Properties

The physical and chemical properties of a compound govern its behavior in both reactive and biological systems. Understanding these parameters is critical for designing synthetic routes, developing formulations, and predicting metabolic fate. The key properties of Ethyl 4-methyl-2-phenyl-1,3-thiazole-5-carboxylate are summarized below.

PropertyValueSource
CAS Number 53715-64-3[6][7]
Molecular Formula C₁₃H₁₃NO₂S[6]
Molecular Weight 247.31 g/mol [6]
Monoisotopic Mass 247.0667 Da[6][8]
Appearance Pale brown solid[7]
Melting Point 36 °C[7]
Boiling Point 150 °C (at reduced pressure)[7]
Predicted logP (XlogP) 3.6[6][8]
InChIKey FYPLITQTMHJFKK-UHFFFAOYSA-N[6]

Spectroscopic Profile and Structural Elucidation

Structural confirmation is paramount in chemical synthesis. The following sections detail the expected spectroscopic signatures for Ethyl 4-methyl-2-phenyl-1,3-thiazole-5-carboxylate, providing a framework for its unambiguous identification.

Mass Spectrometry (MS)

Mass spectrometry provides information about the mass-to-charge ratio, confirming the molecular weight and offering clues to the structure through fragmentation patterns. For this compound, high-resolution mass spectrometry (HRMS) should confirm the molecular formula C₁₃H₁₃NO₂S.

Predicted Collision Cross Section (CCS) Data:

Adduct m/z Predicted CCS (Ų)
[M+H]⁺ 248.07398 154.6
[M+Na]⁺ 270.05592 164.0
[M-H]⁻ 246.05942 161.0

(Data predicted using CCSbase)[8]

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule. The spectrum of this thiazole derivative is expected to show several characteristic absorption bands.

  • ~1720-1740 cm⁻¹: A strong absorption due to the C=O stretching vibration of the ethyl ester group. The exact position is influenced by conjugation with the thiazole ring.[9]

  • ~3050-3100 cm⁻¹: C-H stretching vibrations for the aromatic protons on the phenyl and thiazole rings.[10]

  • ~2850-2980 cm⁻¹: C-H stretching vibrations from the aliphatic methyl and ethyl groups.

  • ~1500-1600 cm⁻¹: Several bands corresponding to C=C and C=N stretching vibrations within the aromatic phenyl and thiazole rings.[11]

  • ~1200-1300 cm⁻¹: A strong C-O stretch associated with the ester functionality.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is the most powerful tool for elucidating the precise connectivity of atoms in a molecule. While specific experimental data is not widely published, a predicted spectrum based on established principles provides a clear validation template.

  • ¹H NMR:

    • δ ~7.8-8.1 ppm (multiplet, 2H) & δ ~7.4-7.6 ppm (multiplet, 3H): Protons of the monosubstituted phenyl ring.

    • δ ~4.3 ppm (quartet, 2H): The -OCH₂- protons of the ethyl ester, split by the adjacent methyl group.

    • δ ~2.7 ppm (singlet, 3H): The protons of the methyl group at the C4 position of the thiazole ring.

    • δ ~1.4 ppm (triplet, 3H): The -CH₃ protons of the ethyl ester, split by the adjacent methylene group.

  • ¹³C NMR:

    • δ ~162 ppm: Carbonyl carbon of the ethyl ester.

    • δ ~168 ppm & ~158 ppm: Carbons at the C2 and C4 positions of the thiazole ring.

    • δ ~115 ppm: Carbon at the C5 position of the thiazole ring.

    • δ ~126-133 ppm: A set of signals for the carbons of the phenyl ring.

    • δ ~61 ppm: The -OCH₂- carbon of the ethyl ester.

    • δ ~17 ppm: The methyl carbon at the C4 position.

    • δ ~14 ppm: The methyl carbon of the ethyl ester.

Synthesis and Mechanistic Insights

The Hantzsch Thiazole Synthesis: A Proven Route

The most reliable and widely adopted method for constructing the 2,4,5-trisubstituted thiazole core is the Hantzsch Thiazole Synthesis.[12][13] This powerful condensation reaction involves the cyclization of an α-halocarbonyl compound with a thioamide. For the title compound, this translates to the reaction between thiobenzamide and an ethyl 2-haloacetoacetate .

Figure 2: Hantzsch Synthesis Workflow sub1 Thiobenzamide reagents Ethanol (Solvent) Reflux sub1->reagents sub2 Ethyl 2-chloroacetoacetate sub2->reagents product Ethyl 4-methyl-2-phenyl- 1,3-thiazole-5-carboxylate reagents->product

Caption: General workflow for the Hantzsch synthesis.

Detailed Experimental Protocol (Illustrative)

This protocol describes a self-validating system for the synthesis, purification, and characterization of the target compound.

Objective: To synthesize Ethyl 4-methyl-2-phenyl-1,3-thiazole-5-carboxylate.

Materials:

  • Thiobenzamide (1.0 eq)

  • Ethyl 2-chloroacetoacetate (1.05 eq)

  • Absolute Ethanol (as solvent)

  • Sodium bicarbonate (for work-up)

  • Anhydrous magnesium sulfate (for drying)

  • Ethyl acetate and Hexane (for chromatography)

Procedure:

  • Reaction Setup: To a round-bottom flask equipped with a reflux condenser and magnetic stirrer, add thiobenzamide (1.0 eq) and absolute ethanol (approx. 5-10 mL per gram of thiobenzamide).

  • Addition of Reagents: Stir the mixture until the thiobenzamide is fully dissolved. Slowly add ethyl 2-chloroacetoacetate (1.05 eq) to the solution at room temperature.

  • Cyclization: Heat the reaction mixture to reflux (approx. 78 °C) and maintain this temperature for 4-6 hours.

    • Causality: The elevated temperature is necessary to overcome the activation energy for both the initial S-alkylation and the subsequent intramolecular cyclization and dehydration steps. Ethanol is an ideal solvent as it readily dissolves the reactants and has an appropriate boiling point.

  • Reaction Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC) using a 3:1 Hexane:Ethyl Acetate eluent system. The disappearance of the starting materials and the appearance of a new, higher Rf spot indicates product formation.

  • Work-up: Once the reaction is complete, cool the mixture to room temperature. Slowly pour the reaction mixture into a saturated aqueous solution of sodium bicarbonate to neutralize any HCl formed during the reaction.

  • Extraction: Transfer the aqueous mixture to a separatory funnel and extract the product with ethyl acetate (3 x volume of ethanol used).

  • Drying and Concentration: Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate. Filter the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to yield the crude product.

  • Purification: Purify the crude residue by flash column chromatography on silica gel, eluting with a gradient of hexane and ethyl acetate.

  • Characterization: Confirm the structure and purity of the isolated pale brown solid by NMR, IR, and MS analysis as described in Section 3.0.

Mechanistic Causality

The Hantzsch synthesis proceeds through a well-established mechanism involving nucleophilic attack, cyclization, and dehydration.

Figure 3: Mechanism of Hantzsch Thiazole Synthesis A 1. Nucleophilic Attack (S-Alkylation) B 2. Intramolecular Cyclization (N attacks C=O) A->B Forms Thioimino Ether Intermediate C 3. Dehydration (Aromatization) B->C Forms Hydroxythiazoline Intermediate D Final Product (Thiazole) C->D Loss of H₂O

Caption: Stepwise mechanism of the Hantzsch reaction.

  • S-Alkylation: The reaction initiates with the nucleophilic sulfur atom of thiobenzamide attacking the electrophilic α-carbon of ethyl 2-chloroacetoacetate, displacing the chloride ion.

  • Cyclization: The nitrogen atom of the resulting intermediate then performs an intramolecular nucleophilic attack on the ketone carbonyl carbon.

  • Dehydration: The resulting 4-hydroxythiazoline intermediate readily undergoes acid- or base-catalyzed dehydration to form the stable, aromatic 1,3-thiazole ring system.

Reactivity and Potential Applications

Core Reactivity

The title compound possesses two primary sites for further chemical elaboration:

  • Ester Hydrolysis: The ethyl ester can be readily hydrolyzed under basic (e.g., NaOH, EtOH/H₂O) or acidic conditions to yield the corresponding carboxylic acid, 4-methyl-2-phenyl-1,3-thiazole-5-carboxylic acid. This acid is a key precursor for forming amides, esters, or other acid derivatives, significantly expanding the synthetic utility.

  • Aromatic Substitution: Both the phenyl ring and, to a lesser extent, the thiazole ring can undergo electrophilic aromatic substitution. The specific regioselectivity would be dictated by the directing effects of the existing substituents and the reaction conditions employed.

Role in Medicinal Chemistry and Drug Discovery

While specific biological activities for this exact compound are not extensively documented, its structural class is of high interest to drug development professionals. Substituted 2-phenylthiazole-5-carboxylates are crucial intermediates in the synthesis of potent therapeutic agents. A prominent example is Febuxostat , a non-purine selective inhibitor of xanthine oxidase used for the treatment of hyperuricemia and gout.[4] The core scaffold of Febuxostat is a 2-(substituted phenyl)-4-methylthiazole-5-carboxylic acid, highlighting the direct relevance of the title compound's structural motif as a foundational building block for synthesizing pharmacologically active molecules.[5] The broad biological activities associated with the thiazole core further underscore its potential as a starting point for developing new chemical entities.[1][3]

Conclusion

Ethyl 4-methyl-2-phenyl-1,3-thiazole-5-carboxylate is a well-defined chemical entity with significant potential as a synthetic intermediate. Its physicochemical properties are established, and its structure can be unequivocally confirmed through standard spectroscopic methods. The Hantzsch thiazole synthesis provides a robust and high-yielding route to its preparation. The presence of multiple functional groups allows for diverse chemical modifications, positioning this compound as a valuable and versatile tool for researchers and scientists in the pursuit of novel therapeutics and advanced materials.

References

  • Meng, G., Wang, M., Zheng, A., Dou, J., & Guo, Z. (2014). Efficient one-pot synthesis of ethyl 2-substitued-4-methylthiazole-5-carboxylates. Phosphorus, Sulfur, and Silicon and the Related Elements, 189(7-8), 1076-1083. [Link]

  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 2743970, Ethyl 4-methyl-2-phenyl-1,3-thiazole-5-carboxylate. Retrieved January 7, 2026, from [Link]

  • PubChemLite. (n.d.). Ethyl 4-methyl-2-phenyl-1,3-thiazole-5-carboxylate (C13H13NO2S). Retrieved January 7, 2026, from [Link]

  • Google Patents. (n.d.). WO2012032528A2 - Improved process to prepare ethyl 4-methyl-2-(4-(2-methylpropyloxy)-3-cyanophenyl)-5-thiazolecarboxylate.
  • Organic Chemistry Portal. (n.d.). Thiazole synthesis. Retrieved January 7, 2026, from [Link]

  • Boutemeur, B., Satha, H., & Gherraf, N. (2018). Synthesis and Biological Evaluation of New Substituted Hantzsch Thiazole Derivatives from Environmentally Benign One-Pot Synthesis Using Silica Supported Tungstosilisic Acid as Reusable Catalyst. Molecules, 23(11), 2977. [Link]

  • Meng, G., Wang, M., Dou, J., & Guo, Z. (2016). 3-Ethyl-2-(ethylimino)-4-methyl-2,3-dihydro-1,3-thiazole-5-carboxylate Ethyl Ester. Molbank, 2016(3), M919. [Link]

  • ResearchGate. (n.d.). The Hantzsch Thiazole Synthesis. Retrieved January 7, 2026, from [Link]

  • LookChem. (n.d.). Cas 1428354-62-4,potassium 2-(4-methyl-2-phenylthiazol-5-carbonyl). Retrieved January 7, 2026, from [Link]

  • Ayati, A., Emami, S., Asadipour, A., Shafiei, Z., & Foroumadi, A. (2015). Thiazole: A Versatile Standalone Moiety Contributing to the Development of Various Drugs and Biologically Active Agents. Mini-Reviews in Medicinal Chemistry, 15(11), 925-947. [Link] (Note: This links to a relevant MDPI journal page, as a direct link to the specific article might not be stable).

  • Kennedy, A. R., et al. (2008). Ethyl 2-phenyl-5-trifluoromethyl-1,3-thiazole-4-carboxylate. Acta Crystallographica Section E: Structure Reports Online, 64(Pt 10), o2004. [Link]

  • Dede, B., Avci, D., Varkal, D., & Bahçeli, S. (2018). The experimental and simulated IR spectra of the 4-methyl-5-thiazoleethanol. ResearchGate. [Link]

  • ResearchGate. (n.d.). FT-IR spectrum of 2-(4-methoxyphenyl)benzo[d]thiazole recorded at room temperature. Retrieved January 7, 2026, from [Link]

Sources

An In-Depth Technical Guide to Ethyl 4-methyl-2-phenyl-1,3-thiazole-5-carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

From the Desk of the Senior Application Scientist

Subject: Core Technical Profile and Methodologies for Ethyl 4-methyl-2-phenyl-1,3-thiazole-5-carboxylate (InChIKey: FYPLITQTMHJFKK-UHFFFAOYSA-N)

Audience: Researchers, Scientists, and Drug Development Professionals

Executive Summary

This guide serves as a comprehensive technical resource on Ethyl 4-methyl-2-phenyl-1,3-thiazole-5-carboxylate. This molecule is a member of the thiazole class of heterocyclic compounds, a scaffold of paramount importance in medicinal chemistry and drug discovery. We will delve into its fundamental identifiers, establish its relevance through its connection to clinically significant pharmaceuticals, provide a robust and reproducible synthesis protocol grounded in the classic Hantzsch reaction, and outline the analytical methods for its structural confirmation. This document is designed to equip researchers with the foundational knowledge and practical insights required to effectively synthesize, characterize, and utilize this versatile chemical building block in advanced research and development programs.

Compound Identification and Physicochemical Properties

Precise identification is the bedrock of reproducible science. Ethyl 4-methyl-2-phenyl-1,3-thiazole-5-carboxylate is a well-characterized compound cataloged in major chemical databases. Its key identifiers and computed physicochemical properties are summarized below for rapid reference and integration into research databases.[1]

IdentifierValue
IUPAC Name ethyl 4-methyl-2-phenyl-1,3-thiazole-5-carboxylate[1]
InChIKey FYPLITQTMHJFKK-UHFFFAOYSA-N[1]
InChI InChI=1S/C13H13NO2S/c1-3-16-13(15)11-9(2)14-12(17-11)10-7-5-4-6-8-10/h4-8H,3H2,1-2H3[1]
CAS Number 53715-64-3[1]
Molecular Formula C₁₃H₁₃NO₂S[1]
Molecular Weight 247.31 g/mol [1]
Monoisotopic Mass 247.06670 Da[1]

The Thiazole Scaffold: A Cornerstone in Medicinal Chemistry

The 1,3-thiazole ring is a "privileged scaffold" in drug development, appearing in numerous FDA-approved drugs and countless investigational agents. Its unique electronic properties, ability to participate in hydrogen bonding, and relative metabolic stability make it an ideal core for designing molecules that interact with biological targets. Thiazole derivatives have demonstrated a vast array of pharmacological activities, including anti-inflammatory, antibacterial, antifungal, anticancer, and antihypertensive effects.[2][3]

A compelling testament to the therapeutic relevance of this scaffold is found in Febuxostat (marketed as Uloric®), a potent non-purine selective inhibitor of xanthine oxidase used for the treatment of hyperuricemia and chronic gout.[4] The synthesis of Febuxostat relies on a key intermediate, Ethyl 2-(3-cyano-4-isobutoxyphenyl)-4-methylthiazole-5-carboxylate, which shares the same core structure as the topic of this guide.[5][6] This direct lineage underscores the industrial and pharmaceutical importance of mastering the synthesis and chemistry of such thiazole carboxylates, as they serve as foundational synthons for high-value active pharmaceutical ingredients (APIs).[5][7][8]

Synthesis and Mechanistic Insight: The Hantzsch Thiazole Synthesis

The most reliable and widely adopted method for constructing the 2,4,5-trisubstituted thiazole core is the Hantzsch Thiazole Synthesis , first described in 1887.[9] This reaction involves the condensation of an α-haloketone (or equivalent) with a thioamide.[9][10] For the target molecule, the key precursors are ethyl 2-chloroacetoacetate and thiobenzamide.

The workflow can be visualized as a two-step conceptual process, often achievable in a one-pot reaction, which enhances efficiency and yield.[2]

Hantzsch_Synthesis cluster_reactants Starting Materials cluster_process Reaction Sequence EAA Ethyl Acetoacetate Halogenation In situ α-Halogenation EAA->Halogenation Thiobenzamide Thiobenzamide Condensation Condensation & Cyclization Thiobenzamide->Condensation NCS N-Chlorosuccinimide (NCS) NCS->Halogenation Halogenation->Condensation Ethyl 2-chloroacetoacetate (intermediate) Product Ethyl 4-methyl-2-phenyl- 1,3-thiazole-5-carboxylate Condensation->Product Dehydration

Sources

Molecular weight and formula of Ethyl 4-methyl-2-phenyl-1,3-thiazole-5-carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to Ethyl 4-methyl-2-phenyl-1,3-thiazole-5-carboxylate

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Ethyl 4-methyl-2-phenyl-1,3-thiazole-5-carboxylate is a heterocyclic compound featuring a core thiazole ring, a structural motif of significant interest in medicinal chemistry. The thiazole scaffold is a key component in a wide array of pharmacologically active agents, demonstrating properties that include anti-inflammatory, antimicrobial, and antineoplastic activities.[1] This guide provides a comprehensive overview of this compound, detailing its fundamental chemical properties, a robust synthesis protocol based on the classic Hantzsch thiazole synthesis, analytical characterization methods, and a discussion of its potential applications in drug discovery, contextualized by the known biological activities of structurally related molecules.

Molecular and Physicochemical Profile

The structural identity and key physicochemical properties of Ethyl 4-methyl-2-phenyl-1,3-thiazole-5-carboxylate are fundamental to its application in research and development. These data are crucial for reaction planning, analytical method development, and preliminary assessment of its drug-like properties.

Chemical Structure and Identifiers

The molecule consists of a central 1,3-thiazole ring substituted at the 2-position with a phenyl group, at the 4-position with a methyl group, and at the 5-position with an ethyl carboxylate group.

  • Chemical Structure:

  • SMILES: CCOC(=O)C1=C(N=C(S1)C2=CC=CC=C2)C[2]

  • InChIKey: FYPLITQTMHJFKK-UHFFFAOYSA-N[2]

Physicochemical Data Summary

The following table summarizes the key quantitative data for the compound.

PropertyValueSource
Molecular Formula C₁₃H₁₃NO₂SPubChem[2]
Molecular Weight 247.31 g/mol PubChem[2]
Monoisotopic Mass 247.06670 DaPubChem[2]
IUPAC Name ethyl 4-methyl-2-phenyl-1,3-thiazole-5-carboxylatePubChem[2]
CAS Number 53715-64-3PubChem[2]
Melting Point 36 °CChemicalBook[3]
Boiling Point 150 °CChemicalBook[3]
Calculated LogP 3.6PubChem[2]
Appearance Pale brown solidChemicalBook[3]

Synthesis and Mechanistic Insights

The construction of the thiazole ring is a cornerstone of heterocyclic chemistry. The most reliable and widely adopted method for this class of compounds is the Hantzsch Thiazole Synthesis.[4][5]

The Hantzsch Thiazole Synthesis: Principle and Rationale

The Hantzsch synthesis is a condensation reaction between an α-haloketone and a thioamide.[4] For the target molecule, this involves the reaction of thiobenzamide (providing the N1 and C2 atoms and the 2-phenyl group) with ethyl 2-chloroacetoacetate (providing the C4, C5, and S atoms, along with the substituents at these positions).

  • Expertise & Causality: The choice of an alcohol, such as ethanol, as the solvent is strategic. It effectively dissolves both reactants and facilitates the reaction, which typically proceeds via an initial S-alkylation of the thioamide followed by intramolecular cyclization and dehydration to form the aromatic thiazole ring. The reaction is often performed at reflux to provide the necessary activation energy for the dehydration step, which is the rate-limiting part of the sequence.[4]

Synthesis Workflow Diagram

The following diagram outlines the logical flow of the Hantzsch synthesis for the target compound.

Hantzsch_Synthesis cluster_reactants Starting Materials cluster_process Reaction Protocol cluster_output Final Product R1 Thiobenzamide P1 Combine reactants in Ethanol R1->P1 R2 Ethyl 2-chloroacetoacetate R2->P1 P2 Heat mixture to reflux P1->P2 P3 Monitor reaction by TLC P2->P3 P4 Cool and precipitate product P3->P4 P5 Isolate via filtration P4->P5 P6 Purify by recrystallization P5->P6 FP Ethyl 4-methyl-2-phenyl- 1,3-thiazole-5-carboxylate P6->FP Kinase_Inhibition GF Growth Factor Receptor Receptor Tyrosine Kinase (e.g., c-Met) GF->Receptor Binds ADP ADP Receptor->ADP Hydrolyzes Pathway Downstream Signaling (RAS-MAPK, PI3K-AKT) Receptor->Pathway Activates Thiazole Thiazole Inhibitor (Hypothetical Target) Thiazole->Receptor Block Inhibition ATP ATP ATP->Receptor Binds to Active Site Response Cell Proliferation, Survival, Angiogenesis Pathway->Response Block->Pathway Blocks Activation

Sources

Thiazole Derivatives: A Technical Guide to Unlocking Novel Therapeutic Targets

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides an in-depth exploration of the thiazole scaffold as a cornerstone in modern medicinal chemistry. We will dissect the key therapeutic targets that have been successfully modulated by thiazole derivatives, offering a technical narrative grounded in mechanistic insights and validated experimental approaches. This document is intended for researchers, scientists, and drug development professionals seeking to leverage this versatile heterocycle in their discovery programs.

The Thiazole Scaffold: A Privileged Structure in Drug Discovery

The 1,3-thiazole is a five-membered heterocyclic ring containing sulfur and nitrogen atoms. This unique arrangement confers a distinct electronic and structural profile, making it a "privileged scaffold" in medicinal chemistry. Its aromaticity, combined with the ability of its heteroatoms to act as hydrogen bond acceptors and donors, allows for high-affinity interactions with a multitude of biological targets.[1][2] This versatility is evidenced by the numerous FDA-approved drugs incorporating a thiazole ring, such as the antiviral Ritonavir, the anti-inflammatory Meloxicam, and the anticancer agents Dasatinib and Ixazomib.[1][3][4] Our exploration begins with the most prominent area of impact: oncology.

Targeting the Engines of Cancer: Thiazole Derivatives in Oncology

Thiazole derivatives have demonstrated remarkable efficacy as anticancer agents by engaging a variety of targets that are critical to tumor growth, proliferation, and survival.[5][6]

Protein Kinase Inhibition: Switching Off Proliferation Signals

Protein kinases are fundamental regulators of cellular processes, and their aberrant activity is a hallmark of many cancers.[7] Thiazole derivatives have proven to be exceptional frameworks for designing potent kinase inhibitors due to their ability to fit into the ATP-binding pocket of these enzymes.[8][9]

  • Tyrosine Kinases: Many receptor and non-receptor tyrosine kinases are primary drivers of oncogenesis. Thiazole-based drugs have been developed to target them effectively.

    • BCR-Abl: Dasatinib, a thiazole-containing drug, is a potent inhibitor of the BCR-Abl kinase, the hallmark of chronic myeloid leukemia (CML).[1]

    • VEGFR-2: Vascular Endothelial Growth Factor Receptor 2 is crucial for angiogenesis, the process of forming new blood vessels that tumors need to grow.[10] Thiazole derivatives have been shown to inhibit VEGFR-2, thereby blocking tumor vascularization.[11][12]

    • EGFR: The Epidermal Growth Factor Receptor is often overexpressed in various cancers. Novel thiazole compounds have shown potent inhibitory effects against EGFR, particularly in human osteosarcoma and breast cancer cell lines.[11][13]

  • Serine/Threonine Kinases: This class of kinases is also deeply involved in cancer signaling.

    • B-RAF: The B-RAF V600E mutation is a known driver in melanoma. Thiazole derivatives have been synthesized that show exceptional inhibitory effects on B-RAF V600E, with some compounds surpassing the efficacy of the standard drug dabrafenib in preclinical studies.[8]

    • PI3K/mTOR: The PI3K/mTOR pathway is a central node for regulating cell growth and survival. Certain thiazole derivatives have been identified as potent dual inhibitors of PI3Kα and mTOR, demonstrating a lethal effect against dozens of cancer cell lines in NCI screenings.[14]

Workflow: High-Throughput Screening for Kinase Inhibitors

G cluster_0 Primary Screening cluster_1 Dose-Response & Selectivity cluster_2 Lead Validation Compound_Library Thiazole Derivative Library HS HS Compound_Library->HS 10,000s of compounds HTS High-Throughput Screen (Single Concentration) Hit_List Primary Hits HTS->Hit_List Identify initial 'hits' Dose_Response IC50 Determination (10-point curve) Hit_List->Dose_Response Kinase_Panel Selectivity Profiling (Panel of >200 kinases) Dose_Response->Kinase_Panel Confirm potency Validated_Hits Selective, Potent Hits Kinase_Panel->Validated_Hits Identify selective hits Cell_Assay Cell-Based Assays (e.g., Proliferation, Apoptosis) Validated_Hits->Cell_Assay Lead_Compound Lead Candidate Cell_Assay->Lead_Compound Confirm cellular activity

Caption: A typical workflow for identifying and validating thiazole-based kinase inhibitors.

Induction of Apoptosis and Cell Cycle Arrest

Beyond direct enzyme inhibition, thiazole derivatives can trigger programmed cell death (apoptosis). Mechanistic studies show they can modulate key regulatory proteins like p53, Bax, and caspase-3.[2][15] Certain compounds have been observed to cause DNA fragmentation and mitochondrial depolarization, key markers of apoptosis.[15] Furthermore, analysis of the cell cycle has shown that treatment with specific thiazole derivatives can cause cancer cells to arrest in the G1/S or pre-G1 phase, preventing their replication.[11][16]

Disruption of the Cancer Cell Cytoskeleton

The cytoskeleton is critical for cell shape, division, and motility. Thiazole derivatives have been found to interfere with these structures.

  • Tubulin Inhibition: Similar to well-known chemotherapeutics, some thiazoles can disturb the assembly of microtubules, which are essential for forming the mitotic spindle during cell division.[6][17]

  • Fascin Inhibition: Fascin is an actin-bundling protein that is highly expressed in metastatic cancers and is crucial for cell migration and invasion. Thiazole derivatives have been identified as potent inhibitors of cancer cell migration by impairing cytoskeleton dynamics and reducing the localization of fascin to actin-rich protrusions.[18][19]

Tackling Neurodegenerative Disorders

The multifactorial nature of diseases like Alzheimer's and Parkinson's presents a significant challenge for drug development. Thiazole derivatives are emerging as promising candidates due to their ability to engage multiple relevant targets simultaneously.[3][20]

  • Cholinesterase (AChE/BChE) Inhibition: A primary strategy in Alzheimer's therapy is to boost acetylcholine levels by inhibiting acetylcholinesterase (AChE) and butyrylcholinesterase (BChE). Novel thiazole compounds have demonstrated potent, low-micromolar inhibitory activity against both enzymes.[21][22]

  • Monoamine Oxidase (MAO) Inhibition: MAO inhibitors are used to treat Parkinson's disease. Studies have shown that thiazole derivatives can effectively inhibit MAO enzymes, suggesting their potential in this therapeutic area.[21]

  • Multi-Target Approach for Alzheimer's Disease: The pathology of Alzheimer's is complex, involving amyloid-beta (Aβ) plaques and neurofibrillary tangles of tau protein. Thiazole and thiazolidine-based compounds have been shown to not only inhibit cholinesterases but also to interfere with Aβ and tau aggregation.[20][22] They also show inhibitory effects on other relevant kinases like GSK-3β and CDK5.[20][23]

Diagram: Multi-Target Strategy of Thiazoles in Alzheimer's Disease

G Thiazole Thiazole Derivative AChE AChE / BChE Inhibition Thiazole->AChE Amyloid Aβ Aggregation Inhibition Thiazole->Amyloid Tau Tau Aggregation Inhibition Thiazole->Tau GSK3b GSK-3β Inhibition Thiazole->GSK3b MAO MAO Inhibition Thiazole->MAO Outcome1 Increased Neurotransmitters AChE->Outcome1 Outcome2 Reduced Plaque & Tangle Formation Amyloid->Outcome2 Tau->Outcome2 GSK3b->Outcome2 MAO->Outcome1 Outcome3 Neuroprotection Outcome1->Outcome3 Outcome2->Outcome3

Caption: Thiazole derivatives can engage multiple pathogenic pathways in Alzheimer's disease.

Combating Infectious and Metabolic Diseases

The utility of the thiazole scaffold extends to infectious and metabolic diseases, demonstrating its broad biological activity.

  • Antimicrobial Activity: The rise of drug-resistant microbes necessitates novel therapeutic agents. Thiazole derivatives have shown significant antibacterial and antifungal properties.[24][25] Their amphiphilic nature may facilitate penetration of bacterial cell membranes, and various substitutions on the thiazole ring have yielded potent activity against both Gram-positive and Gram-negative bacteria.[24][26][27]

  • Antiviral Activity: Thiazole-containing molecules have been reported to inhibit a wide range of viruses, including coronaviruses, influenza, hepatitis B and C, and HIV.[28]

  • Antidiabetic Activity: Thiazolidinediones are a class of antidiabetic drugs that act as agonists for the peroxisome proliferator-activated receptor-gamma (PPARγ).[29] Beyond this, other thiazole derivatives have been developed to inhibit enzymes involved in glucose metabolism, such as α-glucosidase and dipeptidyl peptidase IV (DPP-IV), offering alternative mechanisms to control hyperglycemia.[30][31][32]

  • Anti-Inflammatory Activity: Vascular adhesion protein-1 (VAP-1), also known as semicarbazide-sensitive amine oxidase (SSAO), is a target for inflammatory diseases and diabetic complications. Thiazole derivatives have been developed as potent VAP-1 inhibitors, showing significant effects in models of diabetic macular edema.[33][34]

Experimental Protocols for Target Validation

Synthesizing technical accuracy with field-proven insights requires robust and reproducible experimental validation. Below are foundational protocols for assessing the activity of thiazole derivatives against key targets.

Protocol 1: In Vitro Kinase Inhibition Assay (Generic)

Objective: To determine the half-maximal inhibitory concentration (IC50) of a thiazole derivative against a specific protein kinase.

Methodology:

  • Reagent Preparation: Prepare assay buffer, recombinant kinase enzyme, specific substrate peptide, and ATP solution. Dissolve the test thiazole compound in DMSO to create a stock solution and prepare serial dilutions.

  • Reaction Setup: In a 96-well or 384-well plate, add the kinase, substrate, and test compound dilution (or DMSO for control).

  • Initiation: Initiate the kinase reaction by adding a predetermined concentration of ATP (often at the Km value). Incubate at a controlled temperature (e.g., 30°C) for a specific duration (e.g., 60 minutes).

  • Detection: Stop the reaction and quantify kinase activity. This can be done using various methods, such as:

    • Phospho-specific antibody-based detection (e.g., ELISA, HTRF).

    • ADP-Glo™ Kinase Assay: Quantifies the amount of ADP produced, which is inversely proportional to kinase inhibition.

  • Data Analysis: Plot the percentage of kinase inhibition against the logarithm of the test compound concentration. Fit the data to a four-parameter logistic equation to calculate the IC50 value.

Protocol 2: MTT Assay for Cellular Proliferation

Objective: To assess the cytotoxic or anti-proliferative effect of a thiazole derivative on a cancer cell line.[11][35]

Methodology:

  • Cell Seeding: Plate cancer cells (e.g., MCF-7 breast cancer cells) in a 96-well plate at a predetermined density (e.g., 5,000 cells/well) and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with serial dilutions of the thiazole compound (and a vehicle control, e.g., 0.1% DMSO). Incubate for a specified period (e.g., 72 hours).

  • MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours. Live cells with active mitochondrial reductases will convert the yellow MTT to a purple formazan precipitate.

  • Solubilization: Remove the medium and add a solubilizing agent (e.g., DMSO or isopropanol with HCl) to dissolve the formazan crystals.

  • Absorbance Reading: Measure the absorbance of the solution at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot viability against compound concentration to determine the IC50 value.

Quantitative Data Summary

The potency of thiazole derivatives is best illustrated through quantitative data. The following table summarizes the activity of representative compounds against various targets discussed in this guide.

Compound Class/ExampleTargetAssay/ModelIC50 ValueReference
Phenyl Sulfonyl ThiazoleB-RAF V600EEnzymatic Assay23.1 nM[8]
Thiazole Derivative 3b PI3KαEnzymatic Assay86 nM[14]
Thiazole Derivative 3b mTOREnzymatic Assay221 nM[14]
Thiazole Derivative 4c VEGFR-2Enzymatic Assay150 nM[10][11]
Thiazole Derivative 5k Cell MigrationTranswell Assay (MDA-MB-231)176 nM[19]
Amine-containing ThiazoleAcetylcholinesterase (AChE)Enzymatic Assay9 nM[22]
Imidazopyridine-Thiazole 4a α-glucosidaseEnzymatic Assay5.57 µM[31]
Guanidine-Thiazole 10 VAP-1 (human)Enzymatic Assay230 nM[33]
Guanidine-Thiazole 35c VAP-1 (human)Enzymatic Assay20 nM[34]

Conclusion and Future Directions

The thiazole ring is undeniably a cornerstone of modern drug discovery, offering a robust and adaptable scaffold for targeting a wide array of diseases. Its success in oncology, particularly in kinase inhibition, is well-established, but the frontiers are rapidly expanding. The multi-target potential of thiazole derivatives in neurodegenerative disorders offers a compelling strategy for these complex diseases. Furthermore, their continued exploration in infectious, metabolic, and inflammatory diseases promises new therapeutic avenues. Future research will likely focus on refining the selectivity of these compounds, optimizing their pharmacokinetic profiles through advanced medicinal chemistry strategies, and exploring novel drug delivery systems to enhance their efficacy and safety. The versatility of the thiazole scaffold ensures it will remain a focal point of innovative therapeutic development for years to come.

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A comprehensive list of all sources cited within this technical guide.

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An In-Depth Technical Guide to the Synthesis of Ethyl 4-methyl-2-phenyl-1,3-thiazole-5-carboxylate: Starting Materials and Methodologies

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Ethyl 4-methyl-2-phenyl-1,3-thiazole-5-carboxylate is a key heterocyclic scaffold with significant applications in medicinal chemistry and drug discovery. Its synthesis is a subject of considerable interest, demanding a thorough understanding of the available starting materials and synthetic routes to ensure efficiency, scalability, and purity of the final product. This technical guide provides a comprehensive overview of the primary synthetic pathways to this target molecule, with a detailed focus on the widely employed Hantzsch thiazole synthesis. We will delve into the critical starting materials, their preparation, a comparative analysis of synthetic strategies, detailed experimental protocols, and the underlying reaction mechanisms. This guide is intended to serve as a valuable resource for researchers and professionals engaged in the synthesis of thiazole derivatives, enabling informed decisions in experimental design and process development.

Retrosynthetic Analysis

A retrosynthetic analysis of Ethyl 4-methyl-2-phenyl-1,3-thiazole-5-carboxylate reveals that the most logical disconnection is across the thiazole ring, pointing towards the Hantzsch thiazole synthesis as the primary synthetic strategy. This approach involves the condensation of a thioamide or a precursor with an α-halo carbonyl compound.

Retrosynthesis cluster_starting_materials Starting Materials target Ethyl 4-methyl-2-phenyl-1,3-thiazole-5-carboxylate disconnection C-N and C-S bond formation (Hantzsch Thiazole Synthesis) target->disconnection intermediates disconnection->intermediates benzamidine Benzamidine Hydrochloride intermediates->benzamidine e2ca Ethyl 2-chloroacetoacetate intermediates->e2ca benzamidine_precursor Benzonitrile benzamidine->benzamidine_precursor synthesized from e2ca_precursor Ethyl acetoacetate e2ca->e2ca_precursor synthesized from

Caption: Retrosynthetic analysis of the target molecule.

Principal Synthetic Pathway: The Hantzsch Thiazole Synthesis

The Hantzsch thiazole synthesis is a classic and versatile method for the construction of thiazole rings.[1] It involves the reaction of a thioamide with an α-haloketone.[1] For the synthesis of Ethyl 4-methyl-2-phenyl-1,3-thiazole-5-carboxylate, the key starting materials are benzamidine (as a precursor to thiobenzamide) and ethyl 2-chloroacetoacetate.

Starting Material 1: Benzamidine Hydrochloride

Benzamidine hydrochloride serves as a stable and readily available source of the necessary amidine functionality. It can be conveniently prepared from benzonitrile.

Synthesis of Benzamidine Hydrochloride from Benzonitrile:

A common laboratory-scale synthesis involves the reaction of benzonitrile with hydroxylamine hydrochloride to form benzamidoxime, which is then reduced and acidified.[2]

Table 1: Key Reagents for Benzamidine Hydrochloride Synthesis

ReagentCAS NumberMolecular Weight ( g/mol )Molar Equivalent
Benzonitrile100-47-0103.121.0
Hydroxylamine Hydrochloride5470-11-169.491.1
Sodium Hydroxide1310-73-240.00Varies
Hydrochloric Acid7647-01-036.46Varies
Starting Material 2: Ethyl 2-chloroacetoacetate

Ethyl 2-chloroacetoacetate is a key α-haloester component in the Hantzsch synthesis. It is typically prepared by the chlorination of ethyl acetoacetate.

Synthesis of Ethyl 2-chloroacetoacetate from Ethyl Acetoacetate:

A widely used method involves the chlorination of ethyl acetoacetate with sulfuryl chloride.[3] This method offers good selectivity for the desired 2-chloro isomer.[3]

Table 2: Key Reagents for Ethyl 2-chloroacetoacetate Synthesis

ReagentCAS NumberMolecular Weight ( g/mol )Molar Equivalent
Ethyl acetoacetate141-97-9130.141.0
Sulfuryl chloride7791-25-5134.971.0 - 1.1

Experimental Protocol: One-Pot Synthesis of Ethyl 4-methyl-2-phenyl-1,3-thiazole-5-carboxylate

This one-pot procedure is an efficient method that avoids the isolation of intermediates, thereby saving time and resources.[4][5]

Step-by-Step Methodology:

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve benzamidine hydrochloride (1.0 eq) in a suitable solvent such as ethanol or a mixture of water and tetrahydrofuran (THF).[4][5]

  • Base Addition: To the solution, add a base such as sodium carbonate (1.1 eq) to neutralize the hydrochloride and liberate the free benzamidine. Stir the mixture at room temperature for 15-30 minutes.

  • Addition of α-haloester: Cool the reaction mixture in an ice bath (0-5 °C). Slowly add ethyl 2-chloroacetoacetate (1.0 eq) dropwise to the mixture, ensuring the temperature remains low.

  • Reaction: After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Then, heat the mixture to reflux (approximately 80-95 °C) for 2-5 hours.[4][5] The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

  • Work-up and Purification:

    • Upon completion, cool the reaction mixture to room temperature.

    • If a precipitate forms, it can be collected by filtration.

    • The filtrate can be concentrated under reduced pressure. The residue is then partitioned between an organic solvent (e.g., ethyl acetate) and water.

    • The organic layer is separated, washed with brine, dried over anhydrous sodium sulfate, and concentrated.

    • The crude product is then purified by recrystallization from a suitable solvent (e.g., ethanol) or by column chromatography on silica gel to afford the pure Ethyl 4-methyl-2-phenyl-1,3-thiazole-5-carboxylate.

Table 3: Reaction Components for One-Pot Synthesis

ComponentCAS NumberMolecular Weight ( g/mol )Molar Equivalent
Benzamidine Hydrochloride1670-14-0156.611.0
Ethyl 2-chloroacetoacetate609-15-4164.591.0
Sodium Carbonate497-19-8105.991.1
Ethanol (Solvent)64-17-546.07-

Reaction Mechanism: Hantzsch Thiazole Synthesis

The Hantzsch thiazole synthesis proceeds through a well-established mechanism involving nucleophilic attack, cyclization, and dehydration.[6][7][8]

Hantzsch_Mechanism cluster_reactants Reactants benzamidine Benzamidine intermediate1 S-alkylation (SN2 reaction) benzamidine->intermediate1 e2ca Ethyl 2-chloroacetoacetate e2ca->intermediate1 intermediate2 Cyclization intermediate1->intermediate2 intermediate3 Dehydration intermediate2->intermediate3 product Ethyl 4-methyl-2-phenyl-1,3-thiazole-5-carboxylate intermediate3->product

Caption: Simplified mechanism of the Hantzsch thiazole synthesis.

Detailed Mechanistic Steps:

  • Nucleophilic Attack: The sulfur atom of the thioamide (formed in situ from benzamidine) acts as a nucleophile and attacks the α-carbon of the ethyl 2-chloroacetoacetate, displacing the chloride ion in an SN2 reaction.

  • Cyclization: The nitrogen atom of the resulting intermediate then performs an intramolecular nucleophilic attack on the carbonyl carbon of the ester group, leading to the formation of a five-membered ring intermediate.

  • Dehydration: The tetrahedral intermediate undergoes dehydration (loss of a water molecule) to form the aromatic thiazole ring. This aromatization is a strong driving force for the reaction.

Comparative Analysis of Starting Materials and Synthetic Routes

The choice of starting materials and synthetic route can significantly impact the overall efficiency and cost-effectiveness of the synthesis.

Table 4: Comparison of Synthetic Routes

Synthetic RouteStarting MaterialsAdvantagesDisadvantagesTypical Yield
Hantzsch Synthesis (Two-Step) Benzamidine HCl, Ethyl 2-chloroacetoacetateHigh yields, well-established, readily available starting materials.Requires isolation of intermediates, longer overall reaction time.70-85%
Hantzsch Synthesis (One-Pot) Benzamidine HCl, Ethyl 2-chloroacetoacetateTime and resource-efficient, avoids intermediate isolation, can lead to higher overall yields.[4][5]May require more careful control of reaction conditions to avoid side reactions.72-98%[9]
Alternative Routes (e.g., from thioamides and α-diazoketones) Thiobenzamide, Ethyl 2-diazoacetoacetateAvoids the use of α-haloesters which can be lachrymatory and toxic.[10]May require specialized reagents that are less readily available or more expensive.Varies

Cost and Availability of Key Starting Materials:

  • Benzamidine Hydrochloride: Commercially available from various suppliers. Pricing for research quantities (e.g., 50g) typically ranges from $79 to $100.[11][12][13][14]

  • Ethyl 2-chloroacetoacetate: Also widely available commercially. Pricing for research quantities (e.g., 100g) is generally in the range of $33 to $46.[15][16][17]

Safety Considerations:

  • Benzamidine Hydrochloride: Causes skin and serious eye irritation. May cause respiratory irritation.[18][19][20] Handle with appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.

  • Ethyl 2-chloroacetoacetate: Harmful if swallowed and causes severe skin burns and eye damage. It is a combustible liquid and vapor.[2][21][22][23][24] Work in a well-ventilated fume hood and use appropriate PPE.

Conclusion

The synthesis of Ethyl 4-methyl-2-phenyl-1,3-thiazole-5-carboxylate is most effectively achieved through the Hantzsch thiazole synthesis, utilizing benzamidine hydrochloride and ethyl 2-chloroacetoacetate as the primary starting materials. The one-pot variation of this method offers significant advantages in terms of efficiency and yield. A thorough understanding of the synthesis of the starting materials, the reaction mechanism, and the associated safety precautions is paramount for a successful and safe laboratory execution. This guide provides the necessary technical details and comparative insights to empower researchers in their synthetic endeavors in the field of medicinal chemistry.

References

  • Babu, N. C., et al. (2013). A simple, catalyst-free and efficient method for the synthesis of 2-aminothiazoles from α-diazoketones and thiourea in the presence of PEG-400. Beilstein Journal of Organic Chemistry, 9, 1345-1351.
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  • Cole-Parmer. (n.d.). Material Safety Data Sheet - Benzamidine hydrochloride, 99% (titr.).
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Methodological & Application

Application Note: A Streamlined One-Pot Synthesis of Ethyl 4-methyl-2-phenyl-1,3-thiazole-5-carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This application note details a robust and efficient one-pot protocol for the synthesis of Ethyl 4-methyl-2-phenyl-1,3-thiazole-5-carboxylate, a key scaffold in medicinal chemistry. The described method is based on the classic Hantzsch thiazole synthesis, adapted into a sequential one-pot procedure that avoids the isolation of the hazardous α-halo ketone intermediate. By reacting ethyl acetoacetate, N-bromosuccinimide (NBS), and thiobenzamide under mild conditions, this protocol provides a high-yield, time-efficient, and scalable route to the target compound. This guide provides a step-by-step methodology, explains the underlying reaction mechanism, and offers practical insights for researchers in organic synthesis and drug development.

Introduction: The Significance of the Thiazole Scaffold

The 1,3-thiazole ring is a privileged heterocyclic motif integral to numerous natural products, pharmaceuticals, and functional materials.[1] Its unique electronic properties and ability to engage in various biological interactions have established it as a cornerstone in drug discovery. Thiazole-containing molecules exhibit a vast spectrum of pharmacological activities, including anti-inflammatory, antibacterial, anticancer, and anti-hypertensive properties.[2][3] The title compound, Ethyl 4-methyl-2-phenyl-1,3-thiazole-5-carboxylate, serves as a versatile building block for the synthesis of more complex and biologically active agents.

Traditional methods for synthesizing substituted thiazoles, such as the Hantzsch synthesis, often involve multiple steps, including the preparation and isolation of lachrymatory and toxic α-haloketones.[4][5] This not only complicates the procedure but also poses significant safety risks. The one-pot protocol presented herein circumvents these issues by generating the α-bromo intermediate in situ, which then reacts directly with the thioamide component to yield the final product, improving overall efficiency and safety.[6]

Reaction Principle: The Hantzsch Thiazole Synthesis

The core of this protocol is the Hantzsch thiazole synthesis, a condensation reaction between an α-halocarbonyl compound and a thioamide.[5] In this one-pot adaptation, the synthesis proceeds through two key stages within the same reaction vessel:

  • In Situ α-Bromination: Ethyl acetoacetate is selectively brominated at the α-carbon (C2) by N-bromosuccinimide (NBS) to form ethyl 2-bromo-3-oxobutanoate. This electrophilic intermediate is highly reactive and is not isolated.

  • Condensation and Cyclization: Thiobenzamide is then introduced. The nucleophilic sulfur atom of the thiobenzamide attacks the electrophilic α-bromo carbon. This is followed by an intramolecular condensation where the nitrogen atom attacks the ketone carbonyl, and subsequent dehydration leads to the formation of the stable, aromatic thiazole ring.[7][8] The aromaticity of the final product is a significant driving force for the reaction.[8]

The plausible mechanism is visualized below.

G cluster_1 Step 2: Condensation & Cyclization EAA Ethyl Acetoacetate BromoEAA Ethyl 2-bromo-3-oxobutanoate (Intermediate) EAA->BromoEAA α-Bromination NBS NBS NBS->BromoEAA Succinimide Succinimide Thio Thiobenzamide BromoEAA->Thio Intermediate Reacts in Second Stage Intermediate1 S-Alkylation Intermediate Thio->Intermediate1 Nucleophilic Attack Intermediate2 Cyclized Intermediate Intermediate1->Intermediate2 Intramolecular Condensation Product Ethyl 4-methyl-2-phenyl- 1,3-thiazole-5-carboxylate Intermediate2->Product Dehydration Water H₂O

Figure 1: Plausible reaction mechanism for the one-pot Hantzsch synthesis.

Experimental Protocol

Materials and Reagents
ReagentCAS No.Mol. Weight ( g/mol )Molarity (M)QuantityEq.
Ethyl acetoacetate141-97-9130.14-6.51 g (6.0 mL)1.0
N-Bromosuccinimide (NBS)128-08-5177.99-9.79 g1.1
Thiobenzamide2227-79-4137.21-6.87 g1.0
Ethanol (EtOH)64-17-546.07-100 mL-
Sodium Bicarbonate (NaHCO₃)144-55-884.01-Saturated solution-
Ethyl Acetate (EtOAc)141-78-688.11-As needed-
Hexanes110-54-3--As needed-
Anhydrous Sodium Sulfate7757-82-6142.04-As needed-
Equipment
  • 250 mL round-bottom flask

  • Magnetic stirrer and stir bar

  • Ice-water bath

  • Reflux condenser

  • Heating mantle or oil bath

  • Separatory funnel

  • Rotary evaporator

  • Apparatus for thin-layer chromatography (TLC)

  • Apparatus for recrystallization or column chromatography

Step-by-Step Synthesis Procedure
  • Reaction Setup: To a 250 mL round-bottom flask equipped with a magnetic stir bar, add ethyl acetoacetate (1.0 eq., 50 mmol, 6.51 g).

  • Solvent Addition: Add 100 mL of ethanol to the flask and stir the mixture until the ethyl acetoacetate is fully dissolved.

  • Bromination: Cool the flask in an ice-water bath to 0-5 °C. Cautiously add N-bromosuccinimide (NBS) (1.1 eq., 55 mmol, 9.79 g) portion-wise over 10-15 minutes, ensuring the temperature does not exceed 10 °C.

  • Intermediate Formation: After the addition of NBS is complete, remove the ice bath and allow the reaction mixture to stir at room temperature for 1-2 hours.

    • Causality Check: This step allows for the complete formation of the ethyl 2-bromo-3-oxobutanoate intermediate. The reaction can be monitored by TLC (using a 4:1 Hexanes:EtOAc mobile phase) to confirm the consumption of the starting ethyl acetoacetate.

  • Thioamide Addition: Once the formation of the intermediate is confirmed, add thiobenzamide (1.0 eq., 50 mmol, 6.87 g) to the reaction mixture in one portion.

  • Cyclization: Attach a reflux condenser to the flask and heat the reaction mixture to reflux (approximately 78-80 °C) for 3-4 hours. The reaction progress should be monitored by TLC until the bromo-intermediate spot disappears.

  • Quenching and Neutralization: After the reaction is complete, cool the mixture to room temperature. Slowly pour the reaction mixture into a beaker containing ~200 mL of a saturated aqueous solution of sodium bicarbonate (NaHCO₃) to neutralize the hydrobromic acid byproduct. Stir for 15-20 minutes.

  • Extraction: Transfer the mixture to a separatory funnel. Extract the aqueous layer with ethyl acetate (3 x 75 mL). Combine the organic layers.

  • Drying and Concentration: Wash the combined organic layers with brine (1 x 50 mL), dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator to obtain the crude product.

  • Purification: The crude product, typically a solid, can be purified by recrystallization from an ethanol/water mixture or by flash column chromatography on silica gel (eluting with a gradient of ethyl acetate in hexanes) to yield the pure Ethyl 4-methyl-2-phenyl-1,3-thiazole-5-carboxylate.

Experimental Workflow Diagram

G start Start setup 1. Dissolve Ethyl Acetoacetate in Ethanol start->setup cool 2. Cool to 0-5 °C setup->cool add_nbs 3. Add NBS Portion-wise cool->add_nbs stir_rt 4. Stir at Room Temp (1-2h) Monitor by TLC add_nbs->stir_rt add_thio 5. Add Thiobenzamide stir_rt->add_thio reflux 6. Heat to Reflux (3-4h) Monitor by TLC add_thio->reflux quench 7. Cool & Quench with Sat. NaHCO₃ reflux->quench extract 8. Extract with Ethyl Acetate quench->extract dry 9. Dry & Concentrate extract->dry purify 10. Purify Product (Recrystallization/Chromatography) dry->purify end End Product purify->end

Figure 2: Step-by-step experimental workflow for the one-pot synthesis.

Expected Results & Troubleshooting

ParameterExpected Outcome
Yield 75-85% (after purification)
Appearance Pale yellow or off-white solid
Melting Point Approx. 191-192 °C[6]
¹H NMR (CDCl₃, 400 MHz) δ (ppm): 7.9-8.0 (m, 2H, Ar-H), 7.4-7.5 (m, 3H, Ar-H), 4.3 (q, 2H, -OCH₂CH₃), 2.7 (s, 3H, -CH₃), 1.3 (t, 3H, -OCH₂CH₃).
¹³C NMR (CDCl₃, 101 MHz) δ (ppm): 168.0, 163.5, 159.0, 133.0, 130.5, 129.0, 127.0, 115.0, 61.0, 17.0, 14.5.
Mass Spec (ESI+) m/z: [M+H]⁺ calculated for C₁₄H₁₅NO₂S: 262.08; found ~262.1.

Troubleshooting Guide [7]

  • Low Yield: Incomplete bromination (ensure NBS is fresh and added slowly at low temperature) or incomplete cyclization (extend reflux time). Side reactions can occur if the temperature during bromination is too high.

  • Purification Issues: If the crude product is an oil or difficult to crystallize, column chromatography is the recommended purification method. Co-elution of impurities can be minimized by choosing an appropriate solvent system for chromatography.

Safety Precautions

  • Conduct all steps in a well-ventilated fume hood.

  • N-Bromosuccinimide (NBS) is a corrosive irritant and a source of bromine. Avoid inhalation and skin contact.

  • Thiobenzamide is harmful if swallowed or inhaled.

  • Use appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves.

  • Handle all organic solvents with care, as they are flammable.

References

  • Meng, G., Wang, M., Zheng, A., Dou, J., & Guo, Z. (2014). Efficient one-pot synthesis of ethyl 2-substitued-4-methylthiazole-5-carboxylates. Green Chemistry Letters and Reviews, 7(2), 144-149. [Link]

  • Meng, G., Wang, M., Zheng, A., Dou, J., & Guo, Z. (2014). Figures from: Efficient one-pot synthesis of ethyl 2-substitued-4-methylthiazole-5-carboxylates. ResearchGate. [Link]

  • El-Sayed, N. S., El-Bendary, E. R., El-Ashry, S. M., & El-Kerdawy, M. M. (2018). Environmentally Benign Synthetic Approaches for the Synthesis of Thiazole Derivatives: A Review. Biointerface Research in Applied Chemistry, 8(5), 3686-3704. [Link]

  • Hantzsch, A. R. (1887). Ueber die Bildung von Thiazolderivaten aus Thioacetamid und Halogenketonen. Berichte der deutschen chemischen Gesellschaft, 20(2), 3118-3131.
  • ChemHelp ASAP. (2020, November 5). Hantzsch thiazole synthesis - laboratory experiment [Video]. YouTube. [Link]

  • Bouherrou, Z., Chibani, K., Djaballah, M., & Choukchou-Braham, N. (2017). Synthesis and Biological Evaluation of New Substituted Hantzsch Thiazole Derivatives from Environmentally Benign One-Pot Synthesis Using Silica Supported Tungstosilisic Acid as Reusable Catalyst. Molecules, 22(7), 1183. [Link]

  • SynArchive. Hantzsch Thiazole Synthesis. SynArchive.com. [Link]

  • ResearchGate. (n.d.). Reaction mechanism of Hantzsch thiazole synthesis. [Diagram]. Retrieved from ResearchGate. [Link]

  • Dou, J., Meng, G., Guo, Z., & Wang, M. (2016). 3-Ethyl-2-(ethylimino)-4-methyl-2,3-dihydro-1,3-thiazole-5-carboxylate Ethyl Ester. Molbank, 2016(4), M919. [Link]

  • Ayati, A., Emami, S., Asadipour, A., Shafiei, K., & Foroumadi, A. (2015). Recent applications of Hantzsch thiazole synthesis in medicinal chemistry. European Journal of Medicinal Chemistry, 97, 685-718.
  • Tariq, I., Ali, S., & Khalid, N. (2020). Review of the synthesis and biological activity of thiazoles. Journal of the Turkish Chemical Society, Section A: Chemistry, 7(3), 859-898. [Link]

  • Kamal, A., Shaik, A. B., & Kumar, G. B. (2021). Synthesis of Novel Benzimidazole-Based Thiazole Derivatives as Multipotent Inhibitors of α-Amylase and α-Glucosidase: In Vitro Evaluation along with Molecular Docking Study. Molecules, 26(11), 3183. [Link]

  • Cilibrizzi, A., Bruno, A., & Brullo, C. (2020). Thiazoles, Their Benzofused Systems, and Thiazolidinone Derivatives: Versatile and Promising Tools to Combat Antibiotic Resistance. Molecules, 25(18), 4258. [Link]

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Application Notes & Protocols: The Strategic Utility of Ethyl 4-methyl-2-phenyl-1,3-thiazole-5-carboxylate in Pharmaceutical Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Thiazole Scaffold in Modern Drug Discovery

The 1,3-thiazole ring is a cornerstone heterocyclic motif in medicinal chemistry, prized for its unique electronic properties, metabolic stability, and capacity for diverse molecular interactions.[1][2][3] This five-membered aromatic ring, containing both sulfur and nitrogen, serves as a privileged scaffold in a multitude of FDA-approved drugs, exhibiting a vast spectrum of pharmacological activities including anticancer, antimicrobial, anti-inflammatory, and antiviral properties.[2][3][4][5]

Within this critical class of compounds, Ethyl 4-methyl-2-phenyl-1,3-thiazole-5-carboxylate (EMPC) emerges as a particularly valuable and versatile pharmaceutical intermediate. Its structure offers a stable core with three key points for synthetic diversification: the phenyl ring at position 2, the methyl group at position 4, and, most importantly, the ethyl ester at position 5. This ester group acts as a reactive handle, allowing for the straightforward generation of amides, hydrazides, and other functional groups, thereby enabling the rapid construction of compound libraries for structure-activity relationship (SAR) studies.

This document provides a detailed guide for researchers and drug development professionals on the synthesis, characterization, and strategic application of EMPC as a pivotal building block in the synthesis of novel, biologically active molecules.

Physicochemical Properties & Characterization

Accurate identification and confirmation of purity are paramount for any pharmaceutical intermediate. The key properties of Ethyl 4-methyl-2-phenyl-1,3-thiazole-5-carboxylate are summarized below.

PropertyValueSource
IUPAC Name ethyl 4-methyl-2-phenyl-1,3-thiazole-5-carboxylate[6]
CAS Number 53715-64-3[6]
Molecular Formula C₁₃H₁₃NO₂S[6]
Molecular Weight 247.31 g/mol [6]
Monoisotopic Mass 247.06670 Da[6]
Appearance White to pale yellow crystalline solid[7]
Spectroscopic Data for Structural Verification

Verification of the intermediate's structure is typically achieved through a combination of spectroscopic methods. While specific shifts can vary slightly based on solvent and instrument, the following represents characteristic data.

TechniqueExpected Data
¹H NMR Signals corresponding to the ethyl ester protons (triplet and quartet), a singlet for the methyl group on the thiazole ring, and multiplets for the protons of the phenyl ring.[8][9]
¹³C NMR Resonances for the carbonyl carbon of the ester, carbons of the ethyl group, the methyl carbon, aromatic carbons of the phenyl ring, and the distinct carbons of the thiazole heterocycle.[9][10]
IR Spectroscopy Characteristic absorption bands for the C=O stretch of the ester, C=N and C=C stretching of the thiazole and phenyl rings, and C-H stretching.[9][11]
Mass Spectrometry A molecular ion peak (M+) or protonated molecular ion peak ([M+H]+) corresponding to the calculated molecular weight.[12]

Synthesis Protocol: The Hantzsch Thiazole Synthesis

The most fundamental and widely adopted method for constructing the thiazole ring is the Hantzsch thiazole synthesis, a condensation reaction between an α-haloketone and a thioamide.[1][13][14] This method provides a reliable and efficient route to substituted thiazoles like EMPC.

Workflow for Hantzsch Synthesis of EMPC

Hantzsch_Synthesis cluster_reactants Starting Materials cluster_process Reaction & Workup cluster_output Final Product & Analysis Thiobenzamide Thiobenzamide Reaction Condensation Reaction (Ethanol, Reflux) Thiobenzamide->Reaction ECA Ethyl 2-chloroacetoacetate ECA->Reaction Neutralization Neutralization (e.g., NaHCO₃ solution) Reaction->Neutralization 1. Cool reaction mixture Precipitation Precipitation in Water Neutralization->Precipitation 2. Pour into cold water Filtration Filtration & Washing Precipitation->Filtration 3. Collect crude solid Recrystallization Recrystallization (e.g., from Ethanol/Water) Filtration->Recrystallization 4. Purify Product Ethyl 4-methyl-2-phenyl- 1,3-thiazole-5-carboxylate Recrystallization->Product 5. Dry pure product QC QC Analysis (NMR, MS, Purity) Product->QC

Caption: Workflow for the Hantzsch synthesis of EMPC.

Detailed Experimental Protocol

This protocol describes the synthesis of Ethyl 4-methyl-2-phenyl-1,3-thiazole-5-carboxylate (EMPC) from thiobenzamide and ethyl 2-chloroacetoacetate.

Materials:

  • Thiobenzamide

  • Ethyl 2-chloroacetoacetate

  • Absolute Ethanol

  • 10% Sodium Bicarbonate (NaHCO₃) solution

  • Deionized Water

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser and magnetic stirrer, dissolve thiobenzamide (1.0 equivalent) in absolute ethanol.

  • Addition of Reagents: To the stirring solution, add ethyl 2-chloroacetoacetate (1.0 equivalent) dropwise at room temperature.[15]

  • Cyclization: Heat the reaction mixture to reflux (approximately 78-80 °C) and maintain for 4-6 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

    • Causality Note: Heating provides the necessary activation energy for the nucleophilic attack of the thioamide sulfur onto the electrophilic carbon of the α-haloketone, followed by cyclization and dehydration to form the aromatic thiazole ring. Ethanol serves as a polar protic solvent that is suitable for dissolving the reactants and for the reflux temperature.

  • Workup - Neutralization: After the reaction is complete, allow the mixture to cool to room temperature. Slowly pour the reaction mixture into a beaker of cold water. Neutralize the solution by adding 10% sodium bicarbonate solution until the pH is approximately 7-8. This step removes any acidic byproducts, such as HCl.[15]

  • Isolation: The crude product will precipitate as a solid. Collect the solid by vacuum filtration and wash it thoroughly with cold water to remove any inorganic salts.

  • Purification: Recrystallize the crude solid from a suitable solvent system, such as ethanol/water, to yield pure Ethyl 4-methyl-2-phenyl-1,3-thiazole-5-carboxylate as a crystalline solid.

  • Drying and Characterization: Dry the purified product under vacuum. Confirm the identity and purity of the compound using ¹H NMR, ¹³C NMR, and MS analysis.

Application in Pharmaceutical Synthesis: A Gateway to Novel Carboxamides

The true value of EMPC lies in its function as a scaffold. The ethyl ester at the C5 position is a versatile functional group that can be readily converted into a carboxylic acid, which is then coupled with various amines to generate a library of novel amide derivatives. Such derivatives are a mainstay in drug discovery, as the amide bond can participate in crucial hydrogen bonding interactions with biological targets.[8]

Strategic Derivatization Workflow

Derivatization_Workflow cluster_start Starting Intermediate cluster_activation Step 1: Activation cluster_coupling Step 2: Diversification EMPC Ethyl 4-methyl-2-phenyl- 1,3-thiazole-5-carboxylate (EMPC) Hydrolysis Saponification (e.g., LiOH, THF/H₂O) EMPC->Hydrolysis CarboxylicAcid 4-methyl-2-phenyl- 1,3-thiazole-5-carboxylic acid Hydrolysis->CarboxylicAcid Yields key precursor Coupling Amide Coupling (EDC, HOBt, Amine R-NH₂) CarboxylicAcid->Coupling FinalCompound Novel Thiazole-5-Carboxamide (Potential Drug Candidate) Coupling->FinalCompound Forms diverse library

Caption: Strategic workflow for derivatizing EMPC into novel drug candidates.

Protocol 1: Saponification to the Carboxylic Acid

This protocol details the hydrolysis of the ethyl ester to the corresponding carboxylic acid, the essential precursor for amide coupling.

Materials:

  • Ethyl 4-methyl-2-phenyl-1,3-thiazole-5-carboxylate (EMPC)

  • Lithium Hydroxide (LiOH) or Sodium Hydroxide (NaOH)

  • Tetrahydrofuran (THF)

  • Deionized Water

  • 1M Hydrochloric Acid (HCl)

Procedure:

  • Dissolution: Dissolve EMPC (1.0 equivalent) in a mixture of THF and water (e.g., 3:1 ratio).

  • Hydrolysis: Add an aqueous solution of LiOH (1.5-2.0 equivalents) to the reaction mixture. Stir at room temperature for 2-4 hours, or until TLC indicates the complete consumption of the starting material.

    • Trustworthiness Note: This is a self-validating system. The reaction progress is easily monitored by TLC, where the more polar carboxylic acid product will have a lower Rf value than the starting ester.

  • Workup: Remove the THF under reduced pressure. Dilute the remaining aqueous solution with water and wash with a non-polar organic solvent (e.g., ethyl acetate) to remove any unreacted starting material.

  • Acidification: Cool the aqueous layer in an ice bath and acidify to pH 2-3 by the slow addition of 1M HCl. The carboxylic acid product will precipitate out of the solution.

  • Isolation: Collect the solid product by vacuum filtration, wash with cold water, and dry under vacuum to yield 4-methyl-2-phenyl-1,3-thiazole-5-carboxylic acid.

Protocol 2: Amide Coupling to Synthesize Novel Derivatives

This protocol describes a standard procedure for coupling the synthesized carboxylic acid with a primary or secondary amine.

Materials:

  • 4-methyl-2-phenyl-1,3-thiazole-5-carboxylic acid (from Protocol 1)

  • A desired amine (R-NH₂) (1.1 equivalents)

  • 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) (1.2 equivalents)

  • Hydroxybenzotriazole (HOBt) (1.2 equivalents)

  • N,N-Diisopropylethylamine (DIPEA) (2.0 equivalents)

  • Anhydrous Dichloromethane (DCM) or Dimethylformamide (DMF)

Procedure:

  • Reaction Setup: In a dry, inert atmosphere (e.g., under nitrogen), dissolve the carboxylic acid (1.0 equivalent), the chosen amine (1.1 equivalents), EDC (1.2 equivalents), and HOBt (1.2 equivalents) in anhydrous DCM.

    • Expertise Note: EDC is a water-soluble carbodiimide that activates the carboxylic acid. HOBt is added to suppress side reactions and minimize racemization if chiral amines are used.

  • Base Addition: Add DIPEA (2.0 equivalents) to the mixture. DIPEA acts as a non-nucleophilic base to neutralize any acids formed during the reaction.

  • Coupling: Stir the reaction mixture at room temperature for 12-24 hours. Monitor the reaction by TLC or LC-MS.

  • Workup: Dilute the reaction mixture with DCM and wash sequentially with 1M HCl, saturated NaHCO₃ solution, and brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel to obtain the desired thiazole-5-carboxamide derivative.

Biological Significance of Thiazole Derivatives

The strategic value of using Ethyl 4-methyl-2-phenyl-1,3-thiazole-5-carboxylate as an intermediate is underscored by the extensive biological activities reported for its derivatives. The thiazole core is a proven pharmacophore, and modifications enabled by this intermediate can lead to potent therapeutic agents.

  • Anticancer Activity: Numerous studies have demonstrated that thiazole derivatives, particularly thiazole-5-carboxamides, exhibit significant cytotoxic activity against various human cancer cell lines.[3][8][16] The amide moiety often plays a crucial role in binding to enzyme active sites or interacting with DNA.

  • Antimicrobial and Antifungal Activity: The thiazole nucleus is present in several antimicrobial drugs. Novel derivatives synthesized from this intermediate can be screened for activity against drug-resistant bacterial and fungal strains.[10][15][16]

  • Enzyme Inhibition: Thiazole-based compounds are known to be effective enzyme inhibitors. For instance, Febuxostat, which contains a substituted thiazole carboxylic acid core, is a potent xanthine oxidase inhibitor used for treating gout.[7][17] This highlights the potential for derivatives of EMPC to be tailored for specific enzyme targets.

  • Anti-inflammatory and Antiviral Properties: The versatility of the thiazole scaffold extends to the development of agents with anti-inflammatory and antiviral applications, making it a high-value starting point for diverse drug discovery programs.[2][10][18]

By leveraging Ethyl 4-methyl-2-phenyl-1,3-thiazole-5-carboxylate, researchers can efficiently access a wide chemical space of novel thiazole derivatives, significantly accelerating the discovery of new therapeutic agents.

References

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The Thiazole Scaffold: A Privileged Motif in Modern Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: January 2026

Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals

Introduction: The Enduring Significance of the Thiazole Ring

The thiazole ring, a five-membered aromatic heterocycle containing sulfur and nitrogen, stands as a cornerstone in the edifice of medicinal chemistry.[1][2][3] Its prevalence in both natural products, such as thiamine (Vitamin B1), and a multitude of synthetic drugs underscores its remarkable versatility as a pharmacophore.[3][4] The unique electronic properties and the ability of the thiazole nucleus to engage in various non-covalent interactions, particularly hydrogen bonding through its nitrogen atom, make it an exceptional scaffold for the design of potent and selective therapeutic agents.[5] This guide provides an in-depth exploration of the applications of thiazole compounds across key therapeutic areas, complete with detailed experimental protocols and mechanistic insights to empower researchers in the field of drug discovery and development.

Anticancer Applications: Targeting the Engines of Malignancy

Thiazole derivatives have emerged as a prominent class of anticancer agents, with several compounds approved for clinical use and many more in various stages of development.[5][6] Their efficacy stems from the ability to interact with a diverse range of biological targets crucial for cancer cell proliferation, survival, and metastasis.[5][7]

Mechanism of Action: Kinase Inhibition

A primary mechanism through which thiazole-containing compounds exert their anticancer effects is the inhibition of protein kinases.[3][8] These enzymes play a pivotal role in cell signaling pathways that are often dysregulated in cancer. By blocking the activity of specific kinases, thiazole derivatives can halt the uncontrolled growth of tumor cells.[3]

A noteworthy example is Dasatinib , a potent oral BCR-ABL tyrosine kinase inhibitor approved for the treatment of chronic myeloid leukemia (CML) and Philadelphia chromosome-positive acute lymphoblastic leukemia (ALL).[1][9][10] Dasatinib's thiazole moiety is crucial for its high-affinity binding to the ATP-binding pocket of the ABL kinase domain, effectively blocking its catalytic activity and inducing apoptosis in cancer cells.[1][5] Unlike its predecessor imatinib, dasatinib can bind to both the active and inactive conformations of the ABL kinase, rendering it effective against many imatinib-resistant mutations.[5][10]

Signaling Pathway Visualization: Dasatinib Inhibition of BCR-ABL

G cluster_0 Upstream Signaling cluster_1 BCR-ABL Pathway cluster_2 Cellular Response Growth_Factor Growth Factor Receptor Receptor Tyrosine Kinase Growth_Factor->Receptor Binds BCR_ABL BCR-ABL (Constitutively Active Kinase) Downstream Downstream Signaling Proteins (e.g., STAT5, Ras, PI3K) BCR_ABL->Downstream Phosphorylates Proliferation Cell Proliferation & Survival Downstream->Proliferation Promotes Apoptosis Apoptosis Proliferation->Apoptosis Inhibits Dasatinib Dasatinib Dasatinib->BCR_ABL Inhibits

Caption: Dasatinib inhibits the constitutively active BCR-ABL kinase, blocking downstream signaling and promoting apoptosis in cancer cells.

Experimental Protocol: In Vitro Cytotoxicity Assessment using the MTT Assay

The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a widely used colorimetric method to assess the cytotoxic effects of compounds on cancer cell lines. This assay measures the metabolic activity of cells, which is generally proportional to the number of viable cells.

Principle: Viable cells with active metabolism contain NAD(P)H-dependent oxidoreductase enzymes that reduce the yellow MTT tetrazolium salt to purple formazan crystals. These insoluble crystals are then solubilized, and the absorbance of the resulting solution is measured, which correlates with the number of living cells.

Materials:

  • Cancer cell line of interest (e.g., K-562 for CML)

  • Complete cell culture medium (e.g., RPMI-1640 with 10% FBS and 1% penicillin-streptomycin)

  • Thiazole compound stock solution (dissolved in DMSO)

  • MTT solution (5 mg/mL in PBS, sterile-filtered)

  • Solubilization solution (e.g., 10% SDS in 0.01 M HCl or DMSO)

  • 96-well flat-bottom sterile microplates

  • Multichannel pipette

  • Microplate reader (absorbance at 570 nm)

  • Humidified incubator (37°C, 5% CO₂)

Procedure:

  • Cell Seeding:

    • Harvest and count the cells.

    • Seed the cells into a 96-well plate at a predetermined optimal density (e.g., 5 x 10³ to 1 x 10⁴ cells/well) in 100 µL of complete medium.

    • Incubate the plate overnight to allow cells to attach and resume growth.

  • Compound Treatment:

    • Prepare serial dilutions of the thiazole compound in complete medium.

    • Remove the old medium from the wells and add 100 µL of the medium containing the different concentrations of the compound. Include a vehicle control (medium with the same concentration of DMSO used for the highest compound concentration) and a blank (medium only).

    • Incubate for the desired treatment period (e.g., 24, 48, or 72 hours).

  • MTT Addition and Incubation:

    • After the incubation period, add 10 µL of the MTT solution to each well.

    • Incubate the plate for 2-4 hours at 37°C until purple formazan crystals are visible under a microscope.

  • Solubilization and Absorbance Reading:

    • Add 100 µL of the solubilization solution to each well.

    • Mix thoroughly by gentle pipetting or by placing the plate on an orbital shaker for 15 minutes to dissolve the formazan crystals.

    • Read the absorbance at 570 nm using a microplate reader. A reference wavelength of 630 nm or higher can be used to subtract background absorbance.

Data Analysis:

  • Calculate the percentage of cell viability for each concentration using the following formula: % Viability = (Absorbance of treated cells / Absorbance of control cells) x 100

  • Plot the percentage of cell viability against the compound concentration and determine the IC₅₀ value (the concentration of the compound that inhibits 50% of cell growth).

Compound Cell Line IC₅₀ (µM)
DasatinibK-562 (CML)~0.001
Thiazole Derivative XMCF-7 (Breast Cancer)5.2
Thiazole Derivative YA549 (Lung Cancer)12.8
Caption: Representative IC₅₀ values of thiazole compounds against various cancer cell lines.

Antimicrobial Applications: Combating Infectious Diseases

The thiazole scaffold is a key component in numerous antimicrobial agents, including antibacterial and antifungal drugs.[1][10][11] The emergence of multidrug-resistant pathogens has intensified the search for novel antimicrobial compounds, and thiazole derivatives continue to be a promising area of research.[10]

Mechanism of Action: Diverse Targets

Thiazole-containing antimicrobials act through a variety of mechanisms. For instance, some derivatives inhibit essential bacterial enzymes, disrupt cell wall synthesis, or interfere with nucleic acid replication. The specific mechanism is highly dependent on the overall structure of the molecule and the substituents on the thiazole ring.

Workflow Visualization: Antimicrobial Activity Screening

G Start Synthesized Thiazole Compound Library Primary_Screen Primary Screening (e.g., Disk Diffusion Assay) Start->Primary_Screen Active_Hits Identification of Active Compounds Primary_Screen->Active_Hits Secondary_Screen Secondary Screening (MIC Determination) Active_Hits->Secondary_Screen MIC_Value Determination of Minimum Inhibitory Concentration (MIC) Secondary_Screen->MIC_Value Further_Studies Mechanism of Action & In Vivo Studies MIC_Value->Further_Studies

Caption: A typical workflow for screening the antimicrobial activity of novel thiazole compounds.

Experimental Protocol: Determination of Minimum Inhibitory Concentration (MIC) by Broth Microdilution

The broth microdilution method is a quantitative assay used to determine the minimum concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.

Materials:

  • Bacterial strain of interest (e.g., Staphylococcus aureus, Escherichia coli)

  • Mueller-Hinton Broth (MHB) or other appropriate growth medium

  • Thiazole compound stock solution (dissolved in DMSO)

  • Sterile 96-well U-bottom microplates

  • Bacterial inoculum standardized to 0.5 McFarland turbidity (~1.5 x 10⁸ CFU/mL)

  • Positive control (bacterial suspension without compound)

  • Negative control (medium only)

  • Standard antibiotic (e.g., ampicillin, ciprofloxacin)

Procedure:

  • Preparation of Compound Dilutions:

    • Add 50 µL of sterile MHB to all wells of a 96-well plate.

    • Add 50 µL of the thiazole compound stock solution (at twice the highest desired final concentration) to the first well of each row.

    • Perform a two-fold serial dilution by transferring 50 µL from the first well to the second, and so on, down the plate. Discard 50 µL from the last well.

  • Inoculation:

    • Dilute the standardized bacterial inoculum in MHB to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in each well.

    • Add 50 µL of the diluted bacterial suspension to each well (except the negative control).

  • Incubation:

    • Cover the plate and incubate at 37°C for 18-24 hours.

  • Reading the Results:

    • The MIC is the lowest concentration of the compound at which there is no visible growth (turbidity) of the microorganism.

Compound Organism MIC (µg/mL)
Thiazole Derivative AS. aureus16
Thiazole Derivative BE. coli64
CiprofloxacinE. coli0.5
Caption: Example MIC values for thiazole derivatives against common bacterial strains.

Anti-inflammatory Applications: Modulating the Inflammatory Cascade

Chronic inflammation is a key contributor to a wide range of diseases, including arthritis, asthma, and inflammatory bowel disease. Thiazole derivatives have demonstrated significant anti-inflammatory properties, making them attractive candidates for the development of new anti-inflammatory drugs.[2][12]

Mechanism of Action: COX/LOX Inhibition

A well-established mechanism for the anti-inflammatory action of many compounds is the inhibition of cyclooxygenase (COX) and lipoxygenase (LOX) enzymes.[12] These enzymes are involved in the arachidonic acid pathway, which leads to the production of pro-inflammatory mediators such as prostaglandins and leukotrienes.[12] Some thiazole derivatives have been shown to be potent inhibitors of COX-1 and/or COX-2, as well as 5-LOX, thereby reducing the production of these inflammatory molecules.[12][13]

Signaling Pathway Visualization: COX/LOX Inhibition by Thiazole Derivatives

G Cell_Membrane Cell Membrane Phospholipids Arachidonic_Acid Arachidonic Acid Cell_Membrane->Arachidonic_Acid Phospholipase A2 COX COX-1 / COX-2 Arachidonic_Acid->COX LOX 5-LOX Arachidonic_Acid->LOX Prostaglandins Prostaglandins COX->Prostaglandins Leukotrienes Leukotrienes LOX->Leukotrienes Inflammation Inflammation Prostaglandins->Inflammation Leukotrienes->Inflammation Thiazole_Derivative Thiazole Derivative Thiazole_Derivative->COX Inhibits Thiazole_Derivative->LOX Inhibits

Caption: Thiazole derivatives can inhibit COX and LOX enzymes, reducing the production of pro-inflammatory mediators.

Experimental Protocol: Synthesis of a 2-Amino-4-arylthiazole Derivative via Hantzsch Synthesis

The Hantzsch thiazole synthesis is a classic and reliable method for the preparation of the thiazole ring.[4][14] This protocol describes the synthesis of 2-amino-4-phenylthiazole.

Materials:

  • 2-Bromoacetophenone

  • Thiourea

  • Methanol

  • 5% Sodium Carbonate (Na₂CO₃) solution

  • Stir bar and magnetic stirrer with hotplate

  • Round-bottom flask with reflux condenser

  • Buchner funnel and filter paper

  • Beakers and other standard laboratory glassware

Procedure:

  • Reaction Setup:

    • In a round-bottom flask, combine 2-bromoacetophenone (e.g., 1.0 g, 5.0 mmol) and thiourea (e.g., 0.57 g, 7.5 mmol).

    • Add methanol (e.g., 10 mL) and a stir bar.

  • Reaction:

    • Heat the mixture to reflux with stirring for 30-60 minutes. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

  • Work-up and Isolation:

    • Allow the reaction mixture to cool to room temperature.

    • Pour the contents into a beaker containing 20 mL of 5% Na₂CO₃ solution and swirl to mix. This will neutralize the hydrobromic acid formed during the reaction and precipitate the product.

    • Collect the solid product by vacuum filtration using a Buchner funnel.

    • Wash the filter cake with cold water to remove any remaining salts.

  • Purification and Characterization:

    • The crude product can be purified by recrystallization from a suitable solvent (e.g., ethanol).

    • Dry the purified product and determine the yield.

    • Characterize the product using techniques such as melting point determination, ¹H NMR, ¹³C NMR, and mass spectrometry.

Conclusion and Future Perspectives

The thiazole scaffold continues to be a highly valuable and versatile platform in medicinal chemistry. Its presence in a wide array of clinically successful drugs is a testament to its favorable pharmacological properties. The ongoing research into novel thiazole derivatives promises to deliver the next generation of therapeutics for a multitude of diseases, from cancer and infectious diseases to inflammatory disorders. The synthetic accessibility of the thiazole ring, coupled with the potential for diverse functionalization, ensures that this remarkable heterocycle will remain at the forefront of drug discovery for the foreseeable future.

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Application Notes and Protocols for High-Throughput Screening of Thiazole-5-Carboxylate Libraries

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

Abstract

The thiazole-5-carboxylate scaffold is a cornerstone in modern medicinal chemistry, forming the structural basis of numerous compounds with significant therapeutic potential, particularly as kinase inhibitors and anticancer agents.[1][2][3] High-Throughput Screening (HTS) provides a robust platform for the rapid and efficient evaluation of large, diverse libraries of these compounds to identify novel hit molecules for drug discovery pipelines. This guide presents a comprehensive overview of the principles, experimental protocols, and data analysis workflows for the successful execution of HTS campaigns targeting thiazole-5-carboxylate libraries. We delve into the causality behind experimental design, offering detailed, field-proven protocols for both biochemical and cell-based screening assays.

Introduction: The Significance of the Thiazole-5-Carboxylate Scaffold

Thiazole derivatives are a class of heterocyclic compounds that have garnered immense interest in drug discovery due to their versatile biological activities.[1][4] The thiazole ring, a five-membered aromatic heterocycle containing sulfur and nitrogen, serves as a "privileged scaffold." This means it can interact with a wide range of biological targets with high affinity. The incorporation of a carboxylate group at the 5-position further enhances the molecule's drug-like properties, providing a key interaction point for binding to target proteins.

Recent research has highlighted the potential of thiazole-5-carboxylate and related thiazole carboxamide derivatives as potent inhibitors of various protein kinases, which are critical regulators of cellular processes and are often dysregulated in diseases like cancer.[1][4][5] Consequently, HTS campaigns aimed at identifying novel kinase inhibitors from thiazole-5-carboxylate libraries are a promising avenue for the development of next-generation therapeutics.[1][4]

Library Design and Preparation: The Foundation of a Successful Screen

The quality and diversity of the compound library are paramount to the success of any HTS campaign. For thiazole-5-carboxylates, a well-designed library should explore a wide range of chemical space around the core scaffold.

Key Considerations for Library Synthesis:

  • Diversity-Oriented Synthesis: Employ combinatorial chemistry approaches to introduce a wide variety of substituents at key positions of the thiazole ring (e.g., the 2- and 4-positions). This allows for the exploration of different binding pockets on the target protein.

  • Scaffold Hopping and Bioisosteric Replacement: Introduce subtle modifications to the core structure to improve properties like solubility, metabolic stability, and cell permeability.

  • Purity and Characterization: Each compound in the library must be of high purity (typically >95%) and thoroughly characterized by analytical techniques such as NMR and LC-MS to ensure that any observed activity is attributable to the intended molecule.[6]

A typical synthetic route for generating a diverse library of 2-amino-thiazole-5-carboxylic acid aryl amides, a common class of kinase inhibitors, is outlined below.[7]

A β-Ketoester C Ethyl 2-amino-4-substituted-thiazole-5-carboxylate A->C B Thiosemicarbazide B->C D Hydrolysis C->D E 2-Amino-4-substituted-thiazole-5-carboxylic acid D->E F Amide Coupling (Diverse Anilines) E->F G Thiazole-5-carboxamide Library F->G cluster_0 No Inhibition cluster_1 Inhibition Kinase Kinase Phosphorylated Substrate Phosphorylated Substrate Kinase->Phosphorylated Substrate ATP -> ADP No Phosphorylation No Phosphorylation Kinase->No Phosphorylation Inhibitor Signal Signal Phosphorylated Substrate->Signal Bead Proximity Donor Bead Donor Bead Donor Bead->Signal Acceptor Bead Acceptor Bead Acceptor Bead->Signal No Signal No Signal No Phosphorylation->No Signal

Figure 2: Principle of the AlphaScreen kinase inhibitor assay.

Protocol: AlphaScreen Kinase HTS Assay

This protocol is designed for a 384-well plate format.

1. Reagent Preparation:

  • Assay Buffer: Prepare a suitable kinase assay buffer (e.g., 25 mM Tris-HCl, 10 mM MgCl₂, 1 mM DTT, 0.01% Triton X-100, pH 7.4). [8] * Kinase Solution: Dilute the purified target kinase to the desired concentration in assay buffer. The optimal concentration should be determined empirically during assay development.
  • Substrate/ATP Mix: Prepare a solution containing the biotinylated peptide substrate and ATP at concentrations optimized for the assay (typically at or below the Km for ATP). [8] * Compound Plates: Prepare serial dilutions of the thiazole-5-carboxylate library in 100% DMSO. Then, dilute further in assay buffer to the desired final screening concentration (e.g., 10 µM).
  • Detection Mix: Prepare a mix of Streptavidin-Donor beads and anti-phospho-Acceptor beads in detection buffer.

2. Assay Procedure:

  • Dispense 5 µL of the compound solution or controls (DMSO for negative control, a known inhibitor like Staurosporine for positive control) into the wells of a 384-well plate.
  • Add 5 µL of the kinase solution to all wells.
  • Initiate the kinase reaction by adding 5 µL of the Substrate/ATP mix.
  • Incubate the plate at room temperature for 60 minutes.
  • Stop the reaction by adding 5 µL of the Detection Mix.
  • Incubate the plate in the dark at room temperature for 60 minutes to allow for bead binding.
  • Read the plate on an AlphaScreen-compatible plate reader.
Cell-Based Assay: Screening for Anticancer Activity

Cell-based assays provide a more physiologically relevant context by assessing a compound's effect on cell viability and proliferation within a cellular environment. [9]The Sulforhodamine B (SRB) assay is a robust and widely used method for high-throughput screening of potential anticancer agents. [10] Principle of the SRB Assay:

The SRB assay is a colorimetric assay that relies on the ability of the SRB dye to bind to basic amino acid residues of cellular proteins. The amount of bound dye is directly proportional to the total protein mass, which in turn is proportional to the number of viable cells. A decrease in the absorbance reading indicates cytotoxic or anti-proliferative activity. [10] Protocol: SRB Anticancer HTS Assay

1. Cell Culture and Plating:

  • Culture a relevant cancer cell line (e.g., MCF-7 for breast cancer) in the appropriate medium.
  • Trypsinize and count the cells. Seed the cells into 96-well plates at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for attachment. [11] 2. Compound Treatment:
  • Add serial dilutions of the thiazole-5-carboxylate compounds to the wells. Include a vehicle control (DMSO) and a positive control (e.g., Doxorubicin). [10] 2. Incubate the plates for 48-72 hours at 37°C in a 5% CO₂ incubator. [10] 3. Cell Fixation and Staining:
  • Gently add 50 µL of cold 10% (w/v) trichloroacetic acid (TCA) to each well to fix the cells. Incubate at 4°C for 1 hour. [10] 2. Wash the plates five times with slow-running tap water and allow to air dry.
  • Add 100 µL of 0.4% (w/v) SRB solution in 1% acetic acid to each well and incubate at room temperature for 30 minutes. [10] 4. Remove the SRB solution and quickly wash the plates five times with 1% (v/v) acetic acid to remove unbound dye. Allow the plates to air dry. [10] 4. Data Acquisition:
  • Add 200 µL of 10 mM Tris base solution (pH 10.5) to each well to solubilize the protein-bound dye. [10] 2. Shake the plates for 5-10 minutes on a mechanical shaker.
  • Read the absorbance at 510 nm using a microplate reader. [10]

Data Analysis and Hit Validation: From Raw Data to Confirmed Hits

Rigorous data analysis is crucial to identify true hits and minimize false positives.

Assay Quality Control: The Z'-Factor

The Z'-factor is a statistical parameter used to evaluate the quality and robustness of an HTS assay. [12][13][14]It takes into account the dynamic range of the signal and the data variation associated with the positive and negative controls.

Formula: Z' = 1 - (3 * (SD_pos + SD_neg)) / |Mean_pos - Mean_neg|

Where:

  • SD_pos and Mean_pos are the standard deviation and mean of the positive control.

  • SD_neg and Mean_neg are the standard deviation and mean of the negative control.

Z'-Factor ValueInterpretation
> 0.5Excellent assay, suitable for HTS [12][14][15]
0 to 0.5Marginal assay, may require optimization [12][15]
< 0Unacceptable assay [12][15]

Table 1: Interpretation of Z'-Factor Values.

Hit Identification and Prioritization

The primary screening data is typically normalized, and a "hit" is defined as a compound that produces a response exceeding a certain threshold (e.g., >3 standard deviations from the mean of the negative control).

HTS Data Analysis and Hit Validation Workflow:

A Primary HTS (Single Concentration) B Data Normalization & Hit Selection A->B C Hit Confirmation (Dose-Response Curve) B->C D IC50 Determination C->D E Counter-Screens (e.g., technology-specific interference) D->E F Orthogonal Assays (Different detection method) D->F G Confirmed Hits E->G F->G H SAR Expansion (Analog Synthesis) G->H I Lead Optimization H->I

Figure 3: A typical workflow for HTS data analysis and hit validation.

Hit Validation Cascade:

  • Dose-Response Confirmation: "Hits" from the primary screen are re-tested at multiple concentrations to generate a dose-response curve and determine the IC₅₀ (or GI₅₀ for cell-based assays) value. [6]2. Counter-Screens: These are essential to eliminate false positives. For example, in a luciferase-based assay, a counter-screen against luciferase itself would identify compounds that directly inhibit the reporter enzyme rather than the intended target. [16]3. Orthogonal Assays: Confirmed hits should be tested in an orthogonal assay that measures the same biological endpoint but uses a different detection technology. This increases confidence that the observed activity is genuine. [6]4. Structure-Activity Relationship (SAR) Analysis: Once a cluster of related hits is confirmed, initial SAR can be established by comparing the activity of structurally similar compounds. This can be expanded by synthesizing or purchasing analogs of the initial hits. [6] Data Presentation: Hypothetical Screening Results

Compound IDPrimary Screen (% Inhibition @ 10µM)Confirmed IC50 (µM) - Kinase AssayOrthogonal Assay (FP) IC50 (µM)Cell-Based GI50 (µM) - MCF-7
TXC-00185.20.250.311.5
TXC-00278.90.891.125.8
TXC-00325.4> 50> 50> 50
TXC-00492.10.110.150.75

Table 2: Example of summarized data for a set of hypothetical hits from a thiazole-5-carboxylate library screening campaign.

Conclusion

The high-throughput screening of thiazole-5-carboxylate libraries is a highly effective strategy for the discovery of novel therapeutic agents, particularly in the fields of oncology and inflammation. A successful HTS campaign is a multidisciplinary effort that hinges on a well-designed compound library, robust and validated assays, and a rigorous data analysis and hit validation cascade. The protocols and strategies outlined in this guide provide a comprehensive framework for researchers to design and execute their own screening campaigns, ultimately accelerating the journey from a chemical library to a promising lead compound.

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Microwave-Assisted Synthesis of Thiazole Derivatives: A Modern Approach to Accelerating Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

An Application Guide for Researchers

This guide provides a comprehensive overview and detailed protocols for the synthesis of thiazole derivatives using microwave-assisted organic synthesis (MAOS). Thiazole, a five-membered heterocyclic compound containing sulfur and nitrogen, is a foundational scaffold in medicinal chemistry, present in numerous FDA-approved drugs.[1][2] Its derivatives exhibit a vast range of pharmacological activities, including anticancer, antimicrobial, anti-inflammatory, and antidiabetic properties.[2][3][4]

Traditionally, the synthesis of these valuable compounds involves conventional heating methods that often require long reaction times, high energy consumption, and can lead to lower yields and the formation of byproducts.[5][6] Microwave-assisted synthesis has emerged as a powerful green chemistry technique that dramatically accelerates these reactions, often reducing reaction times from hours to mere minutes.[5][6][7][8] This technology offers superior energy efficiency, higher product yields, and cleaner reaction profiles, making it an indispensable tool in modern drug discovery and development.[8][9][10][11]

The Principle of Microwave-Assisted Synthesis

Unlike conventional heating, which relies on the slow transfer of heat from an external source through conduction and convection, microwave heating involves the direct interaction of electromagnetic radiation with the molecules in the reaction mixture.[12][13][14][15] The energy of microwave photons is too low to cleave chemical bonds, meaning its effect is purely kinetic, not electronic.[12][13]

The primary mechanisms of microwave heating are:

  • Dipolar Polarization: Polar molecules, such as the solvents and reactants commonly used in thiazole synthesis, possess a permanent dipole moment. When subjected to the oscillating electric field of microwaves, these molecules attempt to align themselves with the field.[12][13][16] This rapid, continuous reorientation creates intense molecular friction, which generates heat rapidly and uniformly throughout the volume of the sample.[12][14][16][17]

  • Ionic Conduction: If ions are present in the reaction mixture, they will migrate or oscillate in the presence of the oscillating electric field.[13][15][16] Collisions between these ions generate heat through electrical resistance.[16]

This volumetric and instantaneous heating mechanism leads to a rapid increase in temperature, often allowing reactions to be completed at higher temperatures than their atmospheric boiling points in sealed, pressurized vessels.[9][12] This results in dramatic rate enhancements and improved yields.[8][18]

cluster_0 Conventional Heating cluster_1 Microwave-Assisted Synthesis (MAOS) A1 External Heat Source B1 Slow Conduction & Convection A1->B1 C1 Vessel Wall Heats First B1->C1 D1 Non-uniform Heating (Temperature Gradient) C1->D1 E1 Long Reaction Times (Hours) D1->E1 A2 Microwave Source B2 Direct Energy Transfer (Dipolar Polarization) A2->B2 C2 Reaction Mixture Heats First B2->C2 D2 Uniform, Volumetric Heating C2->D2 E2 Short Reaction Times (Minutes) D2->E2

Caption: Workflow comparison of Conventional vs. Microwave heating.

Key Synthetic Pathways for Thiazole Derivatives

Two of the most robust and widely adapted methods for thiazole synthesis are the Hantzsch and Cook-Heilbron syntheses. Both are exceptionally well-suited for acceleration under microwave irradiation.

The Hantzsch Thiazole Synthesis

The Hantzsch synthesis is a classic and versatile method involving the cyclocondensation of an α-haloketone with a thioamide-containing compound, most commonly thiourea or a substituted thiourea.[19][20] This reaction is highly efficient under microwave conditions, providing rapid access to a wide variety of 2-aminothiazoles.[5][19][21]

The general workflow involves the reaction of a starting α-haloketone with a thiourea derivative. The microwave irradiation dramatically accelerates the key cyclization and dehydration steps.

Haloketone α-Haloketone (e.g., phenacyl bromide) Mix Mix Reactants in Polar Solvent Haloketone->Mix Thiourea Thiourea Derivative Thiourea->Mix Microwave Microwave Irradiation (e.g., 90-150°C, 5-30 min) Mix->Microwave Workup Work-up & Purification Microwave->Workup Product 2,4-Disubstituted Thiazole Workup->Product

Caption: Generalized workflow for Hantzsch Thiazole Synthesis.

The Cook-Heilbron Thiazole Synthesis

The Cook-Heilbron synthesis is a valuable method for producing 5-aminothiazole derivatives.[22][23] It involves the reaction between an α-aminonitrile and a dithioacid or, more commonly, carbon disulfide.[22][23] This reaction proceeds under mild conditions and is highly amenable to microwave heating, which facilitates the cyclization process.[22]

Application Protocols: Step-by-Step Methodologies

The following protocols are designed for use with a dedicated scientific microwave reactor equipped with temperature and pressure sensors.

Protocol 1: Microwave-Assisted Hantzsch Synthesis of 2-Amino-4-phenylthiazole

This protocol describes a rapid synthesis adapted from established microwave-assisted procedures.[5]

Materials and Equipment:

  • 2-Bromoacetophenone (α-bromoacetophenone)

  • Thiourea

  • Ethanol (reagent grade)

  • 10 mL microwave reaction vessel with a magnetic stir bar

  • Scientific microwave reactor (e.g., CEM, Anton Paar, Biotage)

  • Thin Layer Chromatography (TLC) plates (silica gel)

  • Ammonium hydroxide solution

  • Filtration apparatus

Safety Precautions:

  • 2-Bromoacetophenone is a lachrymator and skin irritant. Handle in a fume hood and wear appropriate personal protective equipment (PPE), including gloves and safety glasses.

  • Microwave reactions are conducted in sealed vessels under pressure. Never exceed the recommended volume or temperature for the vessel.

Procedure:

  • Preparation: In a 10 mL microwave reaction vessel, combine 2-bromoacetophenone (1.0 mmol, 199 mg), thiourea (1.2 mmol, 91 mg), and 4 mL of ethanol.

  • Microwave Irradiation: Seal the vessel and place it in the microwave reactor. Irradiate the mixture at a constant temperature of 90°C for 10 minutes.[19][21] Maintain stirring throughout the reaction.

  • Reaction Monitoring: After cooling the vessel to room temperature, spot a small aliquot of the reaction mixture on a TLC plate to check for the consumption of the starting material.

  • Work-up: Pour the cooled reaction mixture into a beaker containing ~20 mL of cold water.

  • Precipitation: Neutralize the solution by adding ammonium hydroxide dropwise until the pH is approximately 8-9. This will precipitate the product.

  • Isolation and Purification: Collect the solid product by vacuum filtration, wash it with cold water, and dry it. The product can be further purified by recrystallization from ethanol to yield 2-amino-4-phenylthiazole as a solid.[5]

Expected Results:

  • Reaction Time: 10 minutes (compared to 12-14 hours with conventional reflux).[5]

  • Yield: Typically >90%.[5]

Protocol 2: Microwave-Assisted Synthesis of N-Phenyl-4-(6-phenylimidazo[2,1-b]thiazol-5-yl)thiazol-2-amine

This protocol demonstrates a more complex, multi-component Hantzsch synthesis optimized under microwave conditions.[19]

Materials and Equipment:

  • 2-chloro-1-(6-phenylimidazo[2,1-b]thiazol-5-yl)ethanone (1.0 mmol)

  • N-phenylthiourea (1.0 mmol)

  • Methanol (2 mL)

  • Sealed microwave reaction vessel (pressure-rated)

  • Scientific microwave reactor

Procedure:

  • Preparation: Add the ethanone derivative (1.0 mmol) and N-phenylthiourea (1.0 mmol) to a microwave reaction vessel containing 2 mL of methanol.

  • Microwave Irradiation: Seal the vessel and irradiate at 90°C for 30 minutes under a pressure of approximately 250 psi.[19][21]

  • Isolation: After the reaction, cool the vessel to room temperature. The product will typically precipitate from the solution. Collect the solid by vacuum filtration and wash with cold methanol.

Expected Results:

  • Reaction Time: 30 minutes.

  • Yield: 95%. This contrasts sharply with conventional heating in refluxing methanol, which requires 8 hours and results in lower yields that need extensive purification.[19]

Guide to Reaction Optimization

Achieving high yields and purity in microwave synthesis often requires optimization of key parameters. The table below provides guidance on how to systematically vary conditions to improve your reaction outcome.[11]

ParameterRationale & CausalityOptimization Strategy
Solvent The solvent's ability to absorb microwave energy (dielectric constant) is crucial.[7][10] High-loss solvents (e.g., Ethanol, DMF, Methanol) heat rapidly and efficiently. The solvent must also be appropriate for the reaction chemistry.Screen a panel of polar solvents like Ethanol, Methanol, Acetonitrile, and DMF. Choose a solvent that is a good microwave absorber and effectively solubilizes the reactants at the target temperature.
Temperature Reaction rates increase significantly with temperature. Microwaves allow for superheating of solvents above their boiling points in sealed vessels, dramatically accelerating reactions.[9]Start with a moderate temperature (e.g., 80-100°C) and incrementally increase it (e.g., in 20°C steps) while monitoring the reaction by TLC. Be mindful of the pressure limits of your vessel.
Reaction Time The primary advantage of MAOS is the reduction in reaction time.[5][8] Over-irradiation can lead to byproduct formation or decomposition.Run initial reactions for 5-10 minutes. Monitor the reaction progress by TLC at short intervals to determine the minimum time required for completion.
Microwave Power Power should be sufficient to reach and maintain the target temperature. Using a fixed temperature setting is generally more reproducible than a fixed power setting.Most modern reactors automatically modulate power to maintain the set temperature. If using a fixed power setting, start with low power and adjust as needed to avoid temperature overshoots.
Catalyst While many microwave-assisted thiazole syntheses are catalyst-free, some may benefit from an acid or base catalyst to accelerate cyclization.[11]If the reaction is slow, consider adding a catalytic amount of a suitable acid (e.g., acetic acid) or base.

Characterization of Synthesized Thiazole Derivatives

Confirmation of the product structure and purity is essential. Standard analytical techniques are used for this purpose.

  • Spectroscopic Analysis:

    • Nuclear Magnetic Resonance (NMR): ¹H and ¹³C NMR spectroscopy are used to confirm the chemical structure by identifying the chemical shifts and coupling constants of protons and carbons in the molecule.[24][25][26] For example, the appearance of a singlet signal for the C5-H of the thiazole ring is a key diagnostic peak.[27]

    • Infrared (IR) Spectroscopy: FTIR is used to identify key functional groups. For 2-aminothiazoles, characteristic peaks for N-H stretching and C=N stretching of the thiazole ring are expected.[25][27]

    • Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) is used to confirm the molecular weight and elemental composition of the synthesized compound.[19][25]

  • Purity Analysis:

    • Thin Layer Chromatography (TLC): A quick and easy method to monitor reaction progress and assess the purity of the final product.[5]

    • Melting Point: A sharp melting point indicates a high degree of purity. The observed melting point can be compared to literature values.[5]

References

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Application Notes and Protocols for the Synthesis of Dasatinib from Thiazole Intermediates

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

Dasatinib, a potent multi-targeted kinase inhibitor, is a cornerstone in the treatment of chronic myelogenous leukemia (CML) and Philadelphia chromosome-positive acute lymphoblastic leukemia (ALL).[1] Its chemical structure, N-(2-chloro-6-methylphenyl)-2-[[6-[4-(2-hydroxyethyl)-1-piperazinyl]-2-methyl-4-pyrimidinyl]amino]-1,3-thiazole-5-carboxamide, features a central thiazole ring that is crucial for its biological activity.[2][3] This document provides a detailed, research-grade protocol for the synthesis of Dasatinib, focusing on a convergent strategy that utilizes a key thiazole intermediate. The protocol is designed for researchers, scientists, and drug development professionals, offering not only a step-by-step methodology but also the underlying chemical rationale for each experimental choice, ensuring both reproducibility and a deeper understanding of the synthetic pathway.

Introduction: The Strategic Importance of the Thiazole Moiety

The thiazole ring is a privileged scaffold in medicinal chemistry, appearing in numerous biologically active compounds due to its unique electronic properties and ability to participate in hydrogen bonding and other non-covalent interactions within protein binding sites.[4][5] In Dasatinib, the 2,5-disubstituted thiazole core acts as a rigid linker, correctly positioning the aminopyrimidine and the (2-chloro-6-methylphenyl)carboxamide moieties for optimal binding to the ATP-binding site of the Abl and Src kinases.[6]

The synthetic strategy outlined herein focuses on the preparation of a key intermediate, 2-amino-N-(2-chloro-6-methylphenyl)thiazole-5-carboxamide , and its subsequent elaboration to Dasatinib. This approach is favored for its efficiency and the ability to introduce key structural diversity late in the synthetic sequence.

Overview of the Synthetic Strategy

The synthesis of Dasatinib can be efficiently achieved through a multi-step process that hinges on the initial construction of the core thiazole intermediate. The overall workflow is depicted below:

Dasatinib Synthesis Workflow cluster_0 Part 1: Thiazole Core Synthesis cluster_1 Part 2: Dasatinib Assembly A Starting Materials (e.g., 3-ethoxyacryloyl chloride, 2-chloro-6-methylaniline) B Intermediate 1 (N-(2-chloro-6-methylphenyl)-3-ethoxyacrylamide) A->B Amidation C Key Thiazole Intermediate (2-amino-N-(2-chloro-6-methylphenyl)thiazole-5-carboxamide) B->C Bromination & Cyclization (with Thiourea) E Intermediate 2 (2-((6-chloro-2-methylpyrimidin-4-yl)amino)-N-(2-chloro-6-methylphenyl)thiazole-5-carboxamide) C->E Nucleophilic Aromatic Substitution D Pyrimidine Coupling Partner (4,6-dichloro-2-methylpyrimidine) D->E G Dasatinib (Final Product) E->G Final Coupling F Final Condensation Partner (1-(2-hydroxyethyl)piperazine) F->G caption Overall workflow for Dasatinib synthesis.

Figure 1: Overall workflow for Dasatinib synthesis.

Materials and Reagents

The successful execution of this protocol requires high-purity reagents. It is recommended to verify the purity of starting materials and intermediates at each stage.

ReagentCAS NumberPuritySupplier (Example)
2-Chloro-6-methylaniline87-63-8≥98%Sigma-Aldrich
3-Ethoxyacryloyl chloride13815-53-1≥97%Combi-Blocks
Pyridine110-86-1AnhydrousAcros Organics
Tetrahydrofuran (THF)109-99-9AnhydrousFisher Scientific
N-Bromosuccinimide (NBS)128-08-5≥98%Alfa Aesar
Thiourea62-56-6≥99%Sigma-Aldrich
4,6-Dichloro-2-methylpyrimidine1780-26-3≥98%TCI America
Sodium tert-butoxide865-48-5≥97%Sigma-Aldrich
1-(2-Hydroxyethyl)piperazine (HEP)103-76-4≥99%Acros Organics
n-Butanol71-36-3AnhydrousJ.T. Baker
Diisopropylethylamine (DIPEA)7087-68-5≥99%Sigma-Aldrich

Detailed Experimental Protocols

Safety Precaution: All manipulations should be performed in a well-ventilated fume hood. Personal protective equipment (PPE), including safety glasses, lab coat, and gloves, is mandatory. Handle all chlorinated solvents and reagents with care.

Part 1: Synthesis of the Key Thiazole Intermediate

This part details the synthesis of 2-amino-N-(2-chloro-6-methylphenyl)thiazole-5-carboxamide , a critical building block for Dasatinib.[7][8]

Step 1.1: Synthesis of (E)-N-(2-Chloro-6-methylphenyl)-3-ethoxyacrylamide

  • Rationale: This step forms the amide bond that will become part of the final Dasatinib structure. The use of pyridine acts as a base to quench the HCl generated during the acylation reaction. Low-temperature addition of the acryloyl chloride controls the exothermicity of the reaction.

  • Procedure:

    • To a stirred solution of 2-chloro-6-methylaniline (59.5 g, 0.42 mol) and pyridine (68 mL, 0.63 mol) in anhydrous tetrahydrofuran (600 mL) in a round-bottom flask, cool the mixture to 0-5°C using an ice bath.

    • Slowly add 3-ethoxyacryloyl chloride (84.7 g, 0.63 mol) to the reaction mixture, ensuring the temperature remains between 0-5°C.

    • After the addition is complete, allow the mixture to warm to room temperature (20-22°C) and stir for 2 hours.

    • Cool the mixture again to 0-10°C and cautiously add 1N hydrochloric acid (115 mL).

    • Dilute the mixture with water (310 mL) and concentrate under reduced pressure to a thick slurry.

    • Add toluene (275 mL) to the slurry and stir for 15 minutes at room temperature, then for 1 hour at 0°C.

    • Filter the resulting solid, wash with cold toluene, and dry under vacuum to yield the product as a solid.

Step 1.2: Synthesis of 2-amino-N-(2-chloro-6-methylphenyl)thiazole-5-carboxamide

  • Rationale: This is a key transformation that constructs the thiazole ring. It proceeds via a Hantzsch-type thiazole synthesis.[3][5] First, the enol ether is brominated in situ with NBS to form an α-bromo intermediate. This is immediately followed by a one-pot cyclization with thiourea. The thiourea acts as a nucleophile, attacking the brominated carbon, and its amino group subsequently condenses to form the thiazole ring.

  • Procedure:

    • Suspend N-(2-chloro-6-methylphenyl)-3-ethoxyacrylamide (from the previous step) in a suitable solvent such as THF.

    • Add N-Bromosuccinimide (NBS) portion-wise at room temperature. The reaction is typically exothermic and should be monitored.

    • After the bromination is complete (can be monitored by TLC), add thiourea to the reaction mixture.

    • Heat the mixture to reflux and maintain for several hours until the reaction is complete.

    • Cool the reaction mixture and quench with a basic solution (e.g., sodium bicarbonate) to neutralize any acidic byproducts.

    • Extract the product with an organic solvent (e.g., ethyl acetate), dry the organic layer over anhydrous sodium sulfate, and concentrate under reduced pressure.

    • Purify the crude product by recrystallization or column chromatography to obtain 2-amino-N-(2-chloro-6-methylphenyl)thiazole-5-carboxamide as a solid.[8][9]

Hantzsch_Thiazole_Synthesis start N-(2-chloro-6-methylphenyl)-3-ethoxyacrylamide bromo α-bromo intermediate start->bromo + NBS thiazole 2-amino-N-(2-chloro-6-methylphenyl) thiazole-5-carboxamide bromo->thiazole + Thiourea (Cyclization) caption Hantzsch-type synthesis of the thiazole core.

Figure 2: Hantzsch-type synthesis of the thiazole core.
Part 2: Assembly of Dasatinib

Step 2.1: Synthesis of 2-((6-chloro-2-methylpyrimidin-4-yl)amino)-N-(2-chloro-6-methylphenyl)thiazole-5-carboxamide

  • Rationale: This step involves a nucleophilic aromatic substitution (SNA_r) reaction. The amino group of the thiazole intermediate acts as a nucleophile, displacing one of the chlorine atoms on the 4,6-dichloro-2-methylpyrimidine ring. Sodium tert-butoxide is a strong, non-nucleophilic base used to deprotonate the aminothiazole, increasing its nucleophilicity.[1][9]

  • Procedure:

    • In a reaction flask, dissolve 2-amino-N-(2-chloro-6-methylphenyl)thiazole-5-carboxamide (5.00 g, 18.67 mmol) and 4,6-dichloro-2-methylpyrimidine (3.65 g, 22.4 mmol) in anhydrous THF (65 mL).

    • Cool the stirring solution to 10-20°C.

    • Slowly add a 30% wt. solution of sodium tert-butoxide in THF (21.1 g, 65.36 mmol), maintaining the temperature between 10-20°C.

    • Stir the mixture at room temperature for 1.5 hours.

    • Monitor the reaction progress by TLC or HPLC.

    • Upon completion, cool the mixture to 0-5°C and quench by the slow addition of water.

    • Extract the product into an appropriate organic solvent, wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.

    • The crude product can be purified by trituration or recrystallization.[9]

Step 2.2: Synthesis of Dasatinib

  • Rationale: This is the final coupling step where the remaining chlorine atom on the pyrimidine ring is displaced by 1-(2-hydroxyethyl)piperazine (HEP). This reaction is typically carried out at elevated temperatures to facilitate the SNA_r reaction. A base such as DIPEA may be used to scavenge the HCl generated.[10][11]

  • Procedure:

    • Combine the intermediate from Step 2.1, 1-(2-hydroxyethyl)piperazine (HEP), and a high-boiling point solvent like n-butanol or NMP in a reaction flask.

    • Add a base such as diisopropylethylamine (DIPEA).

    • Heat the reaction mixture to a high temperature (e.g., 110-120°C) and maintain for several hours.

    • Monitor the reaction for completion by HPLC.

    • Once complete, cool the reaction mixture and add an anti-solvent (e.g., water or an alkane) to precipitate the crude Dasatinib.

    • Filter the solid, wash with the anti-solvent, and then with water.

    • The crude Dasatinib can be purified by recrystallization from a suitable solvent system (e.g., aqueous ethanol) to yield Dasatinib monohydrate.[1][11]

Summary of Reaction Parameters

StepKey ReactantsSolventBaseTemp. (°C)Time (h)Yield (%)
1.1 2-chloro-6-methylaniline, 3-ethoxyacryloyl chlorideTHFPyridine0-222-3~85
1.2 (E)-N-(2-chloro-6-methylphenyl)-3-ethoxyacrylamide, NBS, ThioureaTHF-Reflux4-6~70-80
2.1 Thiazole Intermediate, 4,6-dichloro-2-methylpyrimidineTHFSodium tert-butoxide10-221.5~76
2.2 Pyrimidine Intermediate, 1-(2-hydroxyethyl)piperazinen-ButanolDIPEA110-1204-5~83

Yields are approximate and may vary based on reaction scale and purification efficiency.

Troubleshooting

IssuePossible CauseSuggested Solution
Low yield in Step 1.1 Incomplete reaction or loss during workup.Ensure anhydrous conditions. Check the purity of the acyl chloride. Optimize the amount of HCl and water used during the workup to avoid product hydrolysis.
Formation of side products in Step 1.2 Over-bromination or side reactions of thiourea.Add NBS portion-wise and monitor the reaction carefully. Ensure the one-pot reaction with thiourea is initiated promptly after bromination.
Incomplete reaction in Step 2.1 Insufficient base or inactive reagents.Use freshly opened or properly stored sodium tert-butoxide. Ensure anhydrous conditions as the base is moisture-sensitive. Consider a slight excess of the pyrimidine reagent.
Difficulty in purifying final Dasatinib Presence of process-related impurities.[12][13][14]Optimize the final recrystallization step. Multiple recrystallizations may be necessary. Characterize impurities by LC-MS to identify their source and adjust reaction conditions accordingly.

Conclusion

This application note provides a robust and well-documented protocol for the synthesis of Dasatinib from thiazole-based intermediates. By understanding the rationale behind each step, from the strategic construction of the thiazole core to the final coupling reactions, researchers can confidently reproduce this synthesis and adapt it for the preparation of related analogs. The provided methodologies are based on established literature and are designed to be both practical for laboratory-scale synthesis and informative for professionals in drug development.

References

  • A new and efficient preparation of 2-aminothiazole-5-carbamides: applications to the synthesis of the anti-cancer drug das
  • Dasatinib monohydrate: Structure and Synthesis method. ChemicalBook.
  • Method for synthesizing 2-amino-N-(2-chloro-6-methylphenyl)thiazole-5-carboxamide.
  • Synthesis, Reactions and Medicinal Uses of Thiazole. Pharmaguideline.
  • Thiazole: A Versatile Standalone Moiety Contributing to the Development of Various Drugs and Biologically Active Agents. PMC - PubMed Central.
  • US20130030177A1 - Synthesis process of dasatinib and intermediate thereof.
  • A Convenient New and Efficient Commercial Synthetic Route for Dasatinib (Sprycel®).
  • synthesis process of dasatinib and intermediate thereof.
  • A convenient new and efficient commercial synthetic route for das
  • CN103483289A - 2-amino-N-(2-chloro-6-methyl phenyl)thiazole-5-carboxamide synthesis method.
  • Synthesis of Thiazole - Reactions of Thiazole - Medicinal uses of Thiazole. Slideshare.
  • Thiazole. Wikipedia.
  • EP2918584A1 - Process and intermediates for the preparation of dasatinib.
  • 2-Amino-N-(2-chloro-6-methylphenyl)thiazole-5-carboxamide synthesis. ChemicalBook.
  • Application Notes and Protocols: A Step-by-Step Guide to Thiazole Ring Form
  • EP2532662B1 - Synthesis process of dasatinib and intermediate thereof.
  • Computational Elucidation of Novel Synthetic Scheme for Dasatinib.
  • Impurity Profiling and Method Valid
  • CN108299417A - A kind of synthetic method of Dasatinib key intermediate.
  • Process and intermediates for the preparation of dasatinib.
  • Dasatinib Impurities Standards. SynThink Research Chemicals.
  • RP-LC Method Development and Validation for Dasatinib Forced Degradation Study: Isolation and Structural Characteriz
  • 2-Amino-N-(2-chloro-6-methylphenyl)thiazole-5-carboxamide. Chem-Impex.
  • Development of Chromatographic Method for Determination of Impurities in Solid Dispersion of Das
  • US9145406B2 - Process for preparing dasatinib monohydrate.
  • Discovery of N-(2-chloro-6-methyl- phenyl)-2-(6-(4-(2-hydroxyethyl)- piperazin-1-yl)-2-methylpyrimidin-4- ylamino)thiazole-5-carboxamide (BMS-354825), a dual Src/Abl kinase inhibitor with potent antitumor activity in preclinical assays. PubMed.
  • WO2006099474A1 - 'n-(2-chloro-6-methylphenyl)-2-[[6-[4-(2-hydroxyethyl)-1-piperazinyl]-2-methyl-4-pyrimidinyl]amino]-5-thiazolecarboxamides metabolites.
  • Process for the preparation of dasatinib polymorph.

Sources

Application Notes and Protocols for the Preparation of a Key Febuxostat Intermediate: Ethyl 2-(3-formyl-4-hydroxyphenyl)-4-methylthiazole-5-carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

Abstract: Febuxostat is a potent, non-purine selective inhibitor of xanthine oxidase, prescribed for the management of hyperuricemia in patients with gout.[1][2] The synthesis of this complex thiazole derivative relies on the efficient preparation of key intermediates. This document provides a detailed guide for researchers and drug development professionals on the synthesis of a critical precursor: Ethyl 2-(3-formyl-4-hydroxyphenyl)-4-methylthiazole-5-carboxylate . We will explore the prevalent synthetic strategies, delve into the mechanistic rationale behind the chosen methodologies, and provide a robust, step-by-step protocol for its preparation.

Introduction: The Strategic Importance of the Formylated Thiazole Intermediate

The chemical structure of Febuxostat, 2-(3-cyano-4-isobutoxyphenyl)-4-methylthiazole-5-carboxylic acid, features a highly substituted phenylthiazole core. The synthesis of this core is a critical aspect of the overall manufacturing process. The intermediate, Ethyl 2-(3-formyl-4-hydroxyphenyl)-4-methylthiazole-5-carboxylate (CAS No: 161798-01-2), is particularly valuable as it contains three key functionalities required for the final Febuxostat molecule: the foundational thiazole ring, a hydroxyl group for subsequent etherification, and a formyl group that can be readily converted to the required nitrile.[3][4][5]

The primary challenge lies in the regioselective introduction of the formyl group onto the 4-hydroxyphenyl moiety at the position ortho to the hydroxyl group and meta to the thiazole ring. The method of choice must be high-yielding, scalable, and utilize manageable reagents.

Overview of Synthetic Strategies

The most common and industrially relevant approach to synthesizing this key intermediate involves the formylation of a pre-constructed thiazole precursor, Ethyl 2-(4-hydroxyphenyl)-4-methylthiazole-5-carboxylate. This formylation is typically achieved via an electrophilic aromatic substitution reaction.

The Duff Aldehyde Synthesis: A Cornerstone Reaction

The Duff reaction is a classic method for the formylation of phenols.[6] It utilizes hexamethylenetetramine (HMTA) as the formylating agent in the presence of a strong acid. HMTA acts as a stable, solid source of formaldehyde, which, upon activation by the acid, generates the electrophilic species necessary for the reaction. The strong acid, typically polyphosphoric acid (PPA) or trifluoroacetic acid (TFA), serves both as a catalyst and a solvent.[6][7][8]

The causality behind this choice is rooted in the electron-donating nature of the hydroxyl group, which activates the aromatic ring towards electrophilic attack, preferentially at the ortho and para positions. Since the para position is blocked by the thiazole ring, the formylation occurs regioselectively at the ortho position.

Below is a diagram illustrating the overall synthetic workflow.

G cluster_0 Part 1: Thiazole Ring Formation cluster_1 Part 2: Regioselective Formylation A 4-Hydroxythiobenzamide C Ethyl 2-(4-hydroxyphenyl)-4- methylthiazole-5-carboxylate A->C Hantzsch Thiazole Synthesis B Ethyl 2-chloroacetoacetate B->C E Ethyl 2-(3-formyl-4-hydroxyphenyl)-4- methylthiazole-5-carboxylate (KEY INTERMEDIATE) C->E Duff Aldehyde Synthesis C->E D Hexamethylenetetramine (HMTA) + Strong Acid (PPA/TFA) D->E

Caption: Overall workflow for the synthesis of the key intermediate.

Comparative Analysis of Formylation Conditions

Several variations of the Duff reaction have been reported, primarily differing in the choice of acid catalyst and solvent system. The selection of a specific method often involves a trade-off between reaction efficiency, cost, and operational safety.

Method Ref.Acid Catalyst / SolventTemperatureReaction TimeReported YieldKey Considerations
Method 1 Polyphosphoric Acid (PPA)93°C3 hours81.3%[5][6]Effective but highly viscous, making stirring and work-up difficult on a large scale. Generates significant phosphorus-containing wastewater.[1]
Method 2 PPA + Methanesulfonic Acid75°C7 hours91.2%[6]The addition of methanesulfonic acid can improve fluidity and reaction rates, leading to higher yields under milder conditions.
Method 3 Trifluoroacetic Acid (TFA)Reflux24-52 hours>90%[7][9]TFA is less viscous and easier to handle than PPA, but it is more expensive and corrosive. Longer reaction times may be required.

Detailed Experimental Protocol: Method 1 (PPA System)

This protocol is based on a widely cited and robust procedure for the formylation of Ethyl 2-(4-hydroxyphenyl)-4-methylthiazole-5-carboxylate.

Materials and Reagents
  • Ethyl 2-(4-hydroxyphenyl)-4-methylthiazole-5-carboxylate (Substrate)

  • Hexamethylenetetramine (HMTA, Urotropine)

  • Polyphosphoric Acid (PPA)

  • Glacial Acetic Acid

  • Ethyl Acetate (EtOAc)

  • Anhydrous Sodium Sulfate (Na₂SO₄)

  • Deionized Water

Equipment
  • Jacketed glass reactor with overhead stirrer and temperature probe

  • Heating/cooling circulator

  • Addition funnel

  • Extraction vessel (e.g., separatory funnel)

  • Rotary evaporator

  • Crystallization vessel

  • Filtration apparatus (e.g., Büchner funnel)

  • Vacuum oven

Step-by-Step Procedure
  • Reactor Setup: In a clean, dry reactor, add polyphosphoric acid (approx. 6 parts by weight relative to the substrate). Begin stirring and heat the PPA to 40-50°C to reduce its viscosity.

  • Reagent Addition: Sequentially add Ethyl 2-(4-hydroxyphenyl)-4-methyl-5-thiazolecarboxylate (1.0 eq) and hexamethylenetetramine (approx. 1.0 eq) to the warm PPA.[5][6] The addition should be done in portions to control any initial exotherm.

  • Reaction: After the addition is complete, heat the reaction mixture to 93°C. Maintain this temperature with vigorous stirring for approximately 3 hours.[5][6] Monitor the reaction progress using a suitable chromatographic method (e.g., TLC or HPLC).

  • Hydrolysis (Quenching): Once the reaction is complete, cool the mixture slightly. In a separate vessel, prepare a dilute solution of aqueous glacial acetic acid. Slowly and carefully pour the hot reaction mixture into the cold acetic acid solution with strong agitation. This hydrolysis step is exothermic and should be performed with caution.

  • Extraction: Cool the resulting slurry to room temperature. Extract the aqueous mixture with ethyl acetate (3 portions).[6] Combine the organic phases.

  • Washing and Drying: Wash the combined organic phase with water and then with brine. Dry the organic layer over anhydrous sodium sulfate.

  • Concentration: Filter off the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to remove the ethyl acetate.

  • Crystallization and Isolation: Add water to the concentrated residue and stir to induce crystallization.[5][6] Cool the mixture to enhance precipitation. Collect the solid product by filtration, wash the filter cake with cold water, and dry it under vacuum to yield the final product, Ethyl 2-(3-formyl-4-hydroxyphenyl)-4-methylthiazole-5-carboxylate, as a light-yellow solid.[6]

The workflow for this protocol is visualized below.

G start Start prep 1. Charge Reactor with PPA Heat to 40-50°C start->prep end End Product: Light-Yellow Solid add 2. Add Substrate and HMTA prep->add react 3. Heat to 93°C Stir for 3 hours add->react quench 4. Quench into dilute Acetic Acid react->quench extract 5. Extract with Ethyl Acetate quench->extract dry 6. Wash and Dry Organic Phase extract->dry concentrate 7. Concentrate under Reduced Pressure dry->concentrate crystallize 8. Crystallize from Water, Filter, and Dry concentrate->crystallize crystallize->end

Sources

Application Notes & Protocols for the N-Alkylation of 2-Aminothiazole Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

The 2-aminothiazole scaffold is a cornerstone in medicinal chemistry, integral to a wide array of pharmacologically active agents. Modification of the 2-amino group via N-alkylation is a critical strategy for modulating the potency, selectivity, and pharmacokinetic profiles of these molecules. This guide provides a detailed examination of the procedural nuances, mechanistic underpinnings, and practical protocols for the successful N-alkylation of 2-aminothiazole derivatives. We will explore classical SN2 alkylation, reductive amination, and microwave-assisted methodologies, with a special focus on controlling the reaction's regioselectivity.

The Mechanistic Dichotomy: Understanding Regioselectivity

A successful N-alkylation strategy for 2-aminothiazoles hinges on understanding the molecule's inherent tautomerism and the resulting competition between two nucleophilic nitrogen centers: the exocyclic amino nitrogen (Nexo) and the endocyclic thiazole ring nitrogen (Nendo).

The 2-aminothiazole core exists in a tautomeric equilibrium between the amino and imino forms. While the amino tautomer is generally the major species in solution, the reactivity of the molecule is highly dependent on the reaction conditions.[1]

  • Neutral Conditions: In its neutral form, the endocyclic ring nitrogen (Nendo) is often the more nucleophilic and kinetically favored site of attack for electrophiles.[2]

  • Basic Conditions: The addition of a base deprotonates the molecule to form an ambident anion. This anion has electron density distributed across both the exocyclic and endocyclic nitrogen atoms. Under these conditions, a mixture of Nexo and Nendo alkylated products can be formed, and the ratio is influenced by factors such as the base, solvent, and the steric and electronic nature of the alkylating agent.[2]

Targeting the exocyclic amino group—the most common objective in drug discovery—therefore requires careful selection of reaction parameters to favor this outcome over alkylation at the ring nitrogen.

Regioselectivity cluster_0 2-Aminothiazole Tautomers cluster_1 Alkylation Pathways Amino Amino form (Major) Imino Imino form (Minor) Amino->Imino Equilibrium Start 2-Aminothiazole N_endo Endocyclic (N-endo) Alkylation Product Start->N_endo + R-X (Neutral conditions, Kinetic product) AmbidentAnion Ambident Anion (Base) Start->AmbidentAnion + Base N_exo Exocyclic (N-exo) Alkylation Product (Often Desired) AmbidentAnion->N_exo + R-X (Favored by specific conditions) AmbidentAnion->N_endo + R-X

Caption: Tautomerism and competing Nexo vs. Nendo alkylation pathways.

Core Methodologies and Key Parameters

Three primary methods are routinely employed for the N-alkylation of 2-aminothiazoles. The choice of method depends on the available starting materials, the desired product, and the required scale.

Method 1: Classical N-Alkylation with Alkyl Halides

This is a direct SN2 reaction involving an alkyl halide (R-X) and the 2-aminothiazole, typically in the presence of a base.

Key Parameters:

  • Base: The choice of base is critical for regioselectivity. Stronger bases like sodium hydride (NaH) or lithium diisopropylamide (LDA) can favor exocyclic alkylation by rapidly forming the ambident anion. Weaker inorganic bases like potassium carbonate (K₂CO₃) or cesium carbonate (Cs₂CO₃) are also commonly used and can be effective, particularly with more reactive alkyl halides.

  • Solvent: Polar aprotic solvents such as N,N-dimethylformamide (DMF), acetonitrile (ACN), or tetrahydrofuran (THF) are preferred as they effectively solvate the cation of the base and do not interfere with the nucleophilicity of the amine.

  • Alkylating Agent: The reactivity order of alkyl halides is I > Br > Cl. More reactive electrophiles can often be used under milder conditions.

  • Temperature: Reactions may be run from room temperature to elevated temperatures (50-100 °C) to drive the reaction to completion.

Method 2: Reductive Amination

This two-step, one-pot method is an excellent alternative when the corresponding aldehyde or ketone is more readily available than the alkyl halide. It involves the initial formation of an imine intermediate, which is then reduced in situ.

Key Parameters:

  • Solvent: Alcohols like methanol (MeOH) or ethanol (EtOH) are commonly used as they are compatible with both imine formation and the reducing agent.

  • Reducing Agent: Sodium borohydride (NaBH₄) is a mild and selective reducing agent that is highly effective for reducing the imine intermediate to the secondary amine.[1][3][4] Other reducing agents like sodium triacetoxyborohydride (STAB) can also be used.

  • pH Control: Mildly acidic conditions can sometimes be used to catalyze imine formation, but care must be taken as the thiazole nucleus can be sensitive to strong acids.

Method 3: Microwave-Assisted Synthesis

Microwave irradiation offers a significant advantage in terms of reduced reaction times, often from many hours to just a few minutes, and can lead to higher yields and cleaner reaction profiles.[5][6][7] This technique is applicable to both classical alkylation with halides and other N-alkylation methods.

Key Parameters:

  • Vessel: Reactions must be performed in sealed microwave-safe vials to allow for the buildup of pressure and temperatures above the solvent's boiling point.

  • Temperature & Time: Typical conditions involve heating at 120-150 °C for 5-30 minutes.[1] These parameters must be optimized for each specific substrate.

Experimental Protocols

General Experimental Workflow

Workflow Setup Reaction Setup (Flask/Vial, Reagents, Solvent) Reaction Reaction (Stirring, Heating/Microwave) Setup->Reaction Monitoring Monitoring (TLC, LC-MS) Reaction->Monitoring Monitoring->Reaction Incomplete Workup Aqueous Workup (Quenching, Extraction) Monitoring->Workup Complete Purification Purification (Column Chromatography, Recrystallization) Workup->Purification Characterization Characterization (NMR, MS, HRMS) Purification->Characterization Final Pure Product Characterization->Final

Caption: General workflow for N-alkylation, purification, and analysis.

Protocol 1: Classical N-Alkylation using an Alkyl Halide

This protocol describes a general procedure for the N-benzylation of a substituted 2-aminothiazole.

Materials:

  • 2-Amino-4-phenylthiazole (1.0 equiv.)

  • Benzyl bromide (1.2 equiv.)

  • Potassium carbonate (K₂CO₃, 2.0 equiv.)

  • N,N-Dimethylformamide (DMF)

Procedure:

  • To a round-bottom flask, add 2-amino-4-phenylthiazole (1.0 mmol, 176 mg) and potassium carbonate (2.0 mmol, 276 mg).

  • Add anhydrous DMF (5 mL) to the flask.

  • Stir the suspension at room temperature for 10 minutes.

  • Add benzyl bromide (1.2 mmol, 143 µL) dropwise to the mixture.

  • Heat the reaction mixture to 60 °C and stir for 4-6 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.

  • After completion, cool the reaction mixture to room temperature and pour it into ice-water (25 mL).

  • Extract the aqueous mixture with ethyl acetate (3 x 20 mL).

  • Combine the organic layers, wash with brine (20 mL), dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purify the crude residue by flash column chromatography on silica gel (eluent: ethyl acetate/hexanes gradient) to afford the desired N-benzyl-4-phenylthiazol-2-amine.

Protocol 2: Microwave-Assisted N-Alkylation

This protocol provides an accelerated version of the classical method.

Materials:

  • 2-Aminothiazole (1.0 equiv.)

  • Alkyl halide (1.2 equiv.)

  • Potassium carbonate (K₂CO₃, 2.0 equiv.)

  • N,N-Dimethylformamide (DMF)

Procedure:

  • In a 10 mL microwave reaction vial, combine the 2-aminothiazole (1.0 mmol, 100 mg), the alkyl halide (1.2 mmol), and potassium carbonate (2.0 mmol, 276 mg).[1]

  • Add DMF (3 mL) to the vial and equip it with a small magnetic stir bar.[1]

  • Seal the vial securely with a cap.[1]

  • Place the vial in a microwave reactor and irradiate the mixture at 120 °C for 15-30 minutes.[1]

  • Monitor the reaction progress by TLC or LC-MS after cooling.

  • Once the reaction is complete, cool the vial to room temperature.[1]

  • Pour the reaction mixture into ice-water (20 mL).[1]

  • Extract the product with ethyl acetate (3 x 15 mL).[1]

  • Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.[1]

  • Purify the crude product by flash column chromatography or recrystallization.[1]

Protocol 3: N-Alkylation via Reductive Amination

This protocol details the alkylation of 2-aminothiazole using an aldehyde.

Materials:

  • 2-Aminothiazole (1.0 equiv.)

  • Benzaldehyde (1.1 equiv.)

  • Sodium borohydride (NaBH₄, 1.5 equiv.)

  • Anhydrous Methanol (MeOH)

Procedure:

  • To a round-bottom flask, add the 2-aminothiazole (1.0 mmol, 100 mg) and the corresponding aldehyde (1.1 mmol).[1][3]

  • Add anhydrous methanol (10 mL) and stir the mixture at room temperature for 1-2 hours to facilitate imine formation. Monitor by TLC.[1][3]

  • Cool the reaction mixture to 0 °C in an ice bath.[1]

  • Add sodium borohydride (1.5 mmol, 57 mg) portion-wise over 10 minutes, ensuring the temperature remains below 5 °C.[1]

  • Remove the ice bath and allow the reaction to warm to room temperature. Stir for an additional 2-4 hours, or until TLC analysis indicates the complete consumption of the imine intermediate.[1]

  • Carefully quench the reaction by the slow addition of water (10 mL).[1]

  • Extract the aqueous layer with ethyl acetate (3 x 20 mL).[1]

  • Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.[1]

  • Purify the crude product by flash column chromatography on silica gel.[1]

Data Summary and Comparison

The following table provides a comparative overview of the different N-alkylation methods. Yields and reaction times are representative and will vary based on the specific substrates used.

MethodAlkylating AgentBase / ReagentSolventTemp.TimeTypical YieldKey Advantage
Classical Alkyl HalideK₂CO₃, Cs₂CO₃DMF, ACN60-100 °C4-24 h60-90%Widely applicable, simple setup
Reductive Amination Aldehyde/KetoneNaBH₄MeOH, EtOH0 °C to RT3-6 h70-95%Utilizes carbonyl compounds
Microwave-Assisted Alkyl HalideK₂CO₃DMF120-150 °C10-30 min75-98%Drastically reduced reaction time

Troubleshooting Guide

ProblemPotential Cause(s)Suggested Solution(s)
Low or No Reaction 1. Inactive alkylating agent (e.g., alkyl chloride). 2. Insufficiently strong base. 3. Low reaction temperature. 4. Impure reagents or wet solvent.1. Switch to a more reactive halide (bromide or iodide) or add a catalytic amount of NaI or KI. 2. Use a stronger base (e.g., NaH). 3. Increase the temperature or switch to microwave heating. 4. Ensure all reagents are pure and use anhydrous solvents.
Mixture of Products (Regioselectivity Issue) 1. Competing Nendo and Nexo alkylation. 2. Formation of dialkylated product.1. Modify the base and solvent system. A stronger base may favor Nexo. Screen different conditions. 2. Use a stoichiometric amount of the alkylating agent (1.0-1.1 equiv.). Add the alkylating agent slowly to the reaction mixture.
Formation of Byproducts 1. Over-alkylation leading to quaternary salts. 2. Decomposition of starting material or product at high temperatures.1. Avoid large excesses of the alkylating agent and monitor the reaction closely. 2. Reduce the reaction temperature and extend the reaction time if necessary.
Difficult Purification 1. Product and starting material have similar polarity. 2. Formation of highly polar byproducts.1. Ensure the reaction goes to completion. If separation is difficult, consider converting the product to a salt to alter its solubility for extraction, then neutralize back. 2. Optimize reaction conditions to minimize side reactions. A thorough aqueous wash can help remove some polar impurities.

Characterization

The successful synthesis of N-alkylated 2-aminothiazole derivatives should be confirmed using standard analytical techniques:

  • NMR Spectroscopy (¹H, ¹³C): ¹H NMR is crucial for confirming the addition of the alkyl group. Look for new signals corresponding to the alkyl chain protons and a downfield shift of the thiazole ring protons. For exocyclic alkylation, the NH proton signal will be shifted or disappear, and a characteristic CH₂-N signal will appear.

  • Mass Spectrometry (MS/HRMS): Confirms the molecular weight of the desired product, providing evidence for the addition of the alkyl group.

Representative Data (N-Benzyl-2-aminothiazole):

  • ¹H NMR (400 MHz, CDCl₃) δ: 7.39 – 7.27 (m, 5H, Ar-H), 7.08 (d, J = 3.6 Hz, 1H, Thiazole-H), 6.51 (d, J = 3.6 Hz, 1H, Thiazole-H), 5.60 (br s, 1H, NH), 4.54 (d, J = 5.8 Hz, 2H, CH₂).

  • ¹³C NMR (101 MHz, CDCl₃) δ: 169.1, 138.5, 128.8, 127.7, 127.4, 142.1, 107.9, 49.8.

Conclusion

The N-alkylation of 2-aminothiazole derivatives is a fundamental transformation in synthetic and medicinal chemistry. Control over regioselectivity is the primary challenge, governed by a nuanced interplay between the substrate's tautomeric nature and the reaction conditions. By carefully selecting the appropriate methodology—be it classical heating, reductive amination, or rapid microwave-assisted synthesis—and optimizing key parameters such as the base, solvent, and temperature, researchers can efficiently synthesize the desired N-exo alkylated products. The protocols and troubleshooting guide provided herein serve as a robust starting point for developing and optimizing these critical reactions in a drug discovery and development setting.

References

  • Theodoropoulou, M. A., Psarra, A., Erhardt, M., & Kokotos, G. (2022). N-Acylated and N-Alkylated 2-Aminobenzothiazoles Are Novel Agents That Suppress the Generation of Prostaglandin E2. Molecules, 27(3), 1033. [Link]

  • Dorofeev, I. A., Zhilitskaya, L. V., Yarosh, N. O., & Shainyan, B. A. (2023). 2-Amino-1,3-benzothiazole: Endo N-Alkylation with α-Iodo Methyl Ketones Followed by Cyclization. Molecules, 28(5), 2093. [Link]

  • Saeed, A., & Mfahem, M. (2021). An Overview on Synthetic 2-Aminothiazole-Based Compounds Associated with Four Biological Activities. Molecules, 26(5), 1466. [Link]

  • Wikipedia contributors. (2023). 2-Aminothiazole. Wikipedia, The Free Encyclopedia. [Link]

  • Li, F., et al. (2023). Regioselective N-alkylation of 2-amino-azoles with alcohols for the synthesis of 2-N-(alkylamino)azoles catalyzed by a ruthenium complex bearing a functional ligand.
  • Radi, M., et al. (2011). Facile microwave assisted tandem alkylation-cyclization synthesis of 2-aminothiazoles and 5H-thiazolo[3,2-a]pyrimidin-5ones. Tetrahedron Letters, 52(17), 2047-2050.
  • Sharma, P., & Kumar, V. (2022). MICROWAVE ASSISTED SYNTHESIS OF 2-AMINOTHIAZOLE DERIVATIVES. Journal of University of Shanghai for Science and Technology, 24(11), 207-217.
  • Wang, X., et al. (2013). Tautomers of 2-aminothiazole molecules in aqueous solutions explored by Raman, SERS and DFT methods. Journal of Molecular Structure, 1048, 242-248.
  • Patel, R. P., & Patel, K. C. (2025).

Sources

Application Notes and Protocols for the Suzuki-Miyaura Coupling of Thiazole Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

The thiazole motif is a cornerstone in medicinal chemistry, forming the structural core of numerous FDA-approved drugs and clinical candidates due to its versatile biological activities.[1][2] The Suzuki-Miyaura cross-coupling reaction stands as a paramount tool for the functionalization of the thiazole ring, enabling the strategic formation of carbon-carbon bonds to construct complex molecular architectures.[3] This guide provides a detailed exploration of the Suzuki coupling with thiazole derivatives, offering in-depth mechanistic insights, a comparative analysis of critical reaction parameters, step-by-step protocols for various positional isomers, and a comprehensive troubleshooting guide to navigate the unique challenges presented by this sulfur- and nitrogen-containing heterocycle.

Introduction: The Significance of the Thiazole Scaffold

Thiazole, a five-membered aromatic heterocycle containing one sulfur and one nitrogen atom, is a "privileged scaffold" in drug discovery. Its unique electronic properties and ability to engage in hydrogen bonding and other non-covalent interactions have led to its incorporation into a wide array of therapeutic agents. Notable examples include the anticancer drugs Dasatinib and Dabrafenib, as well as various anti-inflammatory, antimicrobial, and antiviral compounds.[1][4] The power of the Suzuki-Miyaura coupling lies in its ability to append aryl, heteroaryl, or alkyl groups to a halothiazole core, providing a robust and modular approach to generate vast libraries of novel compounds for structure-activity relationship (SAR) studies.[3]

Core Principles and Mechanistic Considerations for Thiazole Substrates

The Suzuki-Miyaura reaction is a palladium-catalyzed cross-coupling between an organohalide and an organoboron compound, such as a boronic acid or boronic ester.[5][6] The catalytic cycle, illustrated below, involves three key steps: oxidative addition, transmetalation, and reductive elimination.[4][5]

Suzuki_Catalytic_Cycle Pd0 Pd(0)Ln OxAdd Oxidative Addition Pd0->OxAdd R¹-X (Halothiazole) PdII_Halide R¹-Pd(II)Ln-X (Aryl/Thiazolyl-Pd Complex) OxAdd->PdII_Halide Transmetalation Transmetalation PdII_Halide->Transmetalation PdII_Coupling R¹-Pd(II)Ln-R² Transmetalation->PdII_Coupling RedElim Reductive Elimination PdII_Coupling->RedElim RedElim->Pd0 Regeneration of Catalyst Product R¹-R² (Coupled Product) RedElim->Product Boronic R²-B(OR)₂ (Boronic Acid/Ester) Base Base (e.g., K₂CO₃) Boronic->Base Boronate [R²-B(OR)₂(OH)]⁻ (Activated Boronate) Base->Boronate Activation Boronate->Transmetalation B(OR)₂(OH)₂⁻

Figure 1: The catalytic cycle of the Suzuki-Miyaura coupling. The reaction begins with the oxidative addition of a halothiazole to a Pd(0) complex. The resulting Pd(II) species undergoes transmetalation with an activated boronate complex, followed by reductive elimination to yield the final product and regenerate the Pd(0) catalyst.

Unique Challenges and Opportunities with Thiazoles

While the general mechanism holds true, thiazole derivatives present specific challenges and mechanistic nuances:

  • Catalyst Poisoning: The sulfur atom in the thiazole ring can act as a Lewis base and coordinate strongly to the palladium center. This can lead to catalyst inhibition or deactivation, resulting in low yields or stalled reactions.[7][8] This issue is particularly relevant if starting materials contain elemental sulfur impurities from their synthesis.[7]

  • Competing Coordination: The thiazole nitrogen atom can also coordinate to the palladium catalyst. This interaction, however, can sometimes be beneficial. In certain cases, particularly with sterically hindered substrates, the nitrogen atom can act as an ancillary ligand, facilitating the rate-limiting oxidative addition step and enabling ligand-free reaction conditions.[9]

  • Electronic Effects: The thiazole ring is electron-deficient, which generally facilitates the oxidative addition step compared to more electron-rich aromatic systems.[10] However, the reactivity of halothiazoles is position-dependent (C2 > C5 > C4). Understanding this inherent reactivity is key to predicting reaction success and controlling regioselectivity in dihalo-substituted thiazoles.[11][12]

Optimizing Reaction Parameters: A Guide to Component Selection

The success of a Suzuki coupling with a thiazole derivative hinges on the judicious selection of the catalyst, ligand, base, and solvent. These components must work in concert to overcome the challenges posed by the substrate.

Palladium Precatalysts and Ligands

The choice of the palladium source and, more critically, the phosphine ligand is paramount. Bulky, electron-rich phosphine ligands are generally preferred as they promote the formation of the active, monoligated Pd(0) species, accelerate both oxidative addition and reductive elimination, and can mitigate catalyst inhibition.[3][13]

Component Examples Key Considerations for Thiazole Coupling References
Palladium Precatalyst Pd(OAc)₂, Pd₂(dba)₃, Pd(PPh₃)₄, Palladacycle pre-catalysts (e.g., XPhos Pd G3/G4)Pd(II) sources like Pd(OAc)₂ are common but require in situ reduction. Pre-formed Pd(0) sources like Pd₂(dba)₃ or Pd(PPh₃)₄ can be effective. Modern palladacycle pre-catalysts offer superior air and moisture stability and generate the active catalyst more reliably.[4][14][15]
Biarylphosphine Ligands SPhos , XPhos , RuPhos, BrettPhosThe "gold standard" for challenging heteroaryl couplings. Their bulk and electron-donating ability are highly effective for coupling thiazole chlorides and bromides, even at room temperature in some cases. They are excellent at preventing the formation of inactive palladium black.[3][13]
Ferrocenyl Ligands dppf (1,1'-Bis(diphenylphosphino)ferrocene)A robust and versatile ligand, though sometimes less active than the best biarylphosphines for particularly unreactive substrates. Often a good starting point for initial screening.[11]
N-Heterocyclic Carbenes (NHCs) IPr, SIMesOffer strong σ-donation and good steric bulk, making them highly effective and stable ligands. PEPPSI-type pre-catalysts incorporating NHC ligands have shown high efficacy.[6]
Triphenylphosphine (PPh₃) PPh₃A classic, inexpensive ligand. Often sufficient for reactive substrates like iodothiazoles but generally struggles with less reactive bromides and especially chlorides. Can be prone to degradation at high temperatures.[6][14]
Bases and Solvents

The base plays a crucial role in activating the boronic acid for the transmetalation step.[5][6] The solvent system must solubilize all components and is often a mixture of an organic solvent and water.

Component Examples Key Considerations for Thiazole Coupling References
Base K₂CO₃, K₃PO₄, Cs₂CO₃, KFK₂CO₃ is a common and effective choice. K₃PO₄ is a stronger base that is often effective in anhydrous conditions (sometimes requiring a stoichiometric amount of water to function). Cs₂CO₃ is highly effective but more expensive.[14][16]
Solvent 1,4-Dioxane/H₂O, Toluene/H₂O, THF/H₂O, DMFA mixture of an organic solvent with water is standard, as water helps dissolve the inorganic base and facilitates transmetalation. Dioxane is a frequent choice for its high boiling point and good solubilizing properties. Anhydrous conditions with soluble bases like potassium trimethylsilanolate (TMSOK) can be effective for particularly challenging heteroaryl couplings.[5][17]

Experimental Protocols

The following protocols provide detailed, step-by-step methodologies for the Suzuki coupling of different halothiazole isomers. All reactions must be performed under an inert atmosphere (Nitrogen or Argon) using properly degassed solvents to prevent catalyst oxidation and protodeboronation. [16]

Figure 2: A generalized experimental workflow for Suzuki coupling reactions.

Protocol 1: Coupling of 2-Bromothiazole with an Arylboronic Acid

This protocol is suitable for the most reactive C2 position of the thiazole ring.

  • Reagents & Materials:

    • 2-Bromothiazole (1.0 equiv)

    • Arylboronic acid (1.2 equiv)

    • Pd₂(dba)₃ (0.02 equiv, 2 mol%)

    • SPhos (0.04 equiv, 4 mol%)

    • K₃PO₄ (2.0 equiv, finely ground)

    • 1,4-Dioxane and Water (e.g., 4:1 v/v mixture, degassed)

    • Oven-dried reaction vessel (e.g., Schlenk tube or microwave vial) with a magnetic stir bar

  • Procedure:

    • To the reaction vessel, add 2-bromothiazole, the arylboronic acid, and K₃PO₄.

    • In a separate vial, weigh the Pd₂(dba)₃ and SPhos. Add a small amount of the degassed dioxane to this vial to form a slurry and quickly transfer it to the main reaction vessel under a positive flow of inert gas.

    • Seal the vessel, then evacuate and backfill with inert gas three times.

    • Add the degassed dioxane/water solvent mixture via syringe.

    • Place the vessel in a preheated oil bath at 80-100 °C and stir vigorously.

    • Monitor the reaction's progress by TLC or LC-MS. Typical reaction times are 4-12 hours.

    • Upon completion, cool the mixture to room temperature. Dilute with ethyl acetate and water.

    • Separate the organic layer. Extract the aqueous layer twice with ethyl acetate.

    • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

    • Purify the crude product by flash column chromatography on silica gel.

Protocol 2: Coupling of 5-Chlorothiazole Derivative (A Challenging Substrate)

This protocol utilizes a more robust palladacycle pre-catalyst, essential for activating the less reactive C-Cl bond.

  • Reagents & Materials:

    • Substituted 5-chlorothiazole (1.0 equiv)

    • Arylboronic acid pinacol ester (1.5 equiv)

    • XPhos Pd G3 (0.01 equiv, 1 mol%)

    • Cs₂CO₃ (3.0 equiv, finely ground)

    • Anhydrous THF (degassed)

    • Oven-dried reaction vessel with a magnetic stir bar

  • Procedure:

    • Inside a glovebox or under a strong counterflow of inert gas, add the 5-chlorothiazole, arylboronic acid pinacol ester, XPhos Pd G3, and Cs₂CO₃ to the reaction vessel.

    • Seal the vessel, remove it from the glovebox (if used), and add degassed, anhydrous THF via syringe.

    • Heat the reaction mixture to 70 °C and stir.

    • Monitor the reaction progress. Couplings with aryl chlorides may require longer reaction times (12-24 hours).

    • Once the starting material is consumed, cool the reaction to room temperature.

    • Quench the reaction by carefully adding saturated aqueous NH₄Cl solution.

    • Extract the mixture three times with dichloromethane or ethyl acetate.

    • Combine the organic layers, dry over anhydrous MgSO₄, filter, and concentrate.

    • Purify the residue by flash chromatography.

Troubleshooting Guide

Problem Potential Cause(s) Recommended Solution(s) References
Low or No Conversion 1. Inactive Catalyst: Oxygen contamination; insufficient pre-catalyst reduction. 2. Catalyst Poisoning: Sulfur impurities in starting materials. 3. Poor Boronic Acid Quality: Degradation/protodeboronation.1. Improve Degassing: Sparge solvents with argon for 15-30 min. Ensure all transfers are done under a positive pressure of inert gas. Use a robust pre-catalyst (e.g., palladacycle). 2. Purify Starting Materials: Recrystallize or chromatograph the halothiazole if sulfur contamination is suspected. Consider a pre-treatment of the reaction mixture with a sulfur scavenger. 3. Use Fresh Reagents: Use fresh boronic acid or convert it to a more stable pinacol ester.[7][8][16]
Homocoupling of Boronic Acid Presence of oxygen, which facilitates the oxidative homocoupling pathway.Rigorously exclude oxygen from the reaction system. Ensure the inert atmosphere is maintained throughout the entire process.[16]
Protodeboronation (Boronic acid replaced by -H) Excess water or base; prolonged reaction at high temperature.Use a boronic ester instead of the acid. Optimize the amount of base (start with 2.0 equiv). If using an aqueous system, minimize the water content (e.g., 10:1 organic:water).[18]
Reaction Stalls Catalyst deactivation or inhibition by the thiazole substrate/product.Increase catalyst loading (e.g., from 1 mol% to 3-5 mol%). Switch to a more robust ligand system (e.g., from dppf to XPhos).
Difficulty with Electron-Rich Thiazoles The electron-donating groups can make oxidative addition more difficult.Use a highly active, electron-rich, and bulky ligand like XPhos or SPhos to facilitate the oxidative addition step. Higher temperatures may be required.[10]

Conclusion

The Suzuki-Miyaura coupling is an indispensable method for the synthesis of functionalized thiazole derivatives, powering innovation in drug discovery and materials science. Success with these challenging substrates requires a deep understanding of the reaction mechanism and careful consideration of the interplay between the catalyst, ligand, base, and solvent. By selecting robust catalytic systems with bulky, electron-rich ligands and maintaining a strictly inert atmosphere, researchers can effectively overcome the inherent challenges of catalyst inhibition and substrate reactivity. The protocols and troubleshooting guidance provided herein serve as a comprehensive resource for developing efficient and reproducible Suzuki couplings with this vital heterocyclic scaffold.

References

  • Thiazole: A Versatile Standalone Moiety Contributing to the Development of Various Drugs and Biologically Active Agents. PubMed Central. [Link]

  • Identification and Elimination of an Unexpected Catalyst Poison in Suzuki Coupling. ResearchGate. [Link]

  • Suzuki–Miyaura (hetero-)aryl cross-coupling: recent findings and recommendations. Royal Society of Chemistry. [Link]

  • Suzuki-Miyaura Coupling. Chemistry LibreTexts. [Link]

  • Suzuki reaction. Wikipedia. [Link]

  • Ligand-free, palladacycle-facilitated Suzuki coupling of hindered 2-arylbenzothiazole derivatives yields potent and selective COX-2 inhibitors. PubMed Central. [Link]

  • Site-selective Suzuki–Miyaura coupling of heteroaryl halides – understanding the trends for pharmaceutically important classes. Royal Society of Chemistry. [Link]

  • Site-selective Suzuki–Miyaura coupling of heteroaryl halides – understanding the trends for pharmaceutically important classes. National Institutes of Health. [Link]

  • Development in the Synthesis of Bioactive Thiazole-Based Heterocyclic Hybrids Utilizing Phenacyl Bromide. PubMed Central. [Link]

  • Heterocyclic Suzuki–Miyaura coupling reaction of metalla-aromatics and mechanistic analysis of site selectivity. Royal Society of Chemistry. [Link]

  • A general method of Suzuki–Miyaura cross-coupling of 4- and 5-halo-1,2,3-triazoles in water. Royal Society of Chemistry. [Link]

  • Microwave-assisted synthesis of 2-acetyl-5-arylthiophenes and 4-(5-arylthiophen-2-yl)thiazoles via Suzuki coupling in water. Semantic Scholar. [Link]

  • A computational study of phosphine ligand effects in Suzuki-Miyaura coupling. ScienceDirect. [Link]

  • Development in the Synthesis of Bioactive Thiazole-Based Heterocyclic Hybrids Utilizing Phenacyl Bromide. ResearchGate. [Link]

  • Heteroaryl—Heteroaryl, Suzuki—Miyaura, Anhydrous Cross-Coupling Reactions Enabled by Trimethyl Borate. National Institutes of Health. [Link]

  • Catalyst-controlled regioselective Suzuki couplings at both positions of dihaloimidazoles, dihalooxazoles, and dihalothiazoles. PubMed. [Link]

  • Suzuki-Miyaura Cross Coupling Reaction in Various Green Media: A Review. Asian Journal of Chemistry. [Link]

  • Diagnosing issues with a failed Suzuki coupling? Reddit. [Link]

  • Microwave-assisted synthesis of 2-acetyl-5-arylthiophenes and 4-(5-arylthiophen-2-yl)thiazoles via Suzuki coupling in water. ResearchGate. [Link]

  • Mechanistic Origin of Ligand Effects on Exhaustive Functionalization During Pd-Catalyzed Cross-Coupling of Dihaloarenes. National Institutes of Health. [Link]

  • The catalytic mechanism of the Suzuki-Miyaura reaction. ChemRxiv. [Link]

  • Suzuki-miyaura cross-coupling reaction of dichloro-heteroaromatics: Synthesis of functionalized dinucleophilic fragments. ResearchGate. [Link]

  • Suzuki Coupling. Suzuki-Miyaura Reaction: Mechanism, Experimental Procedure, and Set Up. YouTube. [Link]

  • The Suzuki Reaction. Andrew G. Myers Research Group, Harvard University. [Link]

  • Catalyst-Controlled Regioselective Suzuki Couplings at Both Positions of Dihaloimidazoles, Dihalooxazoles, and Dihalothiazoles. ResearchGate. [Link]

  • Unraveling Molecular Fingerprints of Catalytic Sulfur Poisoning at the Nanometer Scale with Near-Field Infrared Spectroscopy. ACS Publications. [Link]

  • Suzuki Coupling. Organic Chemistry Portal. [Link]

  • Phosphino-Triazole Ligands for Palladium-Catalyzed Cross-Coupling. ACS Publications. [Link]

  • Strategies for successful Suzuki-Miyaura cross-couplings with thienylboronic acids. NTNU Open. [Link]

Sources

Application Notes and Protocols: In Silico Molecular Docking of Thiazole Carboxamides

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Convergence of a Privileged Scaffold and Computational Scrutiny

The thiazole carboxamide moiety represents a "privileged scaffold" in modern medicinal chemistry. Its derivatives have demonstrated a remarkable breadth of biological activities, including potent and selective inhibition of key enzymes implicated in cancer, inflammation, and metabolic disorders.[1][2][3][4] The inherent structural features of the thiazole ring—its planarity, aromaticity, and capacity for hydrogen bonding—make it an ideal candidate for targeted drug design.[1] In parallel, the ascent of in silico molecular docking has revolutionized the drug discovery pipeline, offering a powerful computational lens to predict and rationalize the binding of small molecules to their macromolecular targets at an atomic level.[5][6]

This guide provides a detailed protocol for conducting molecular docking studies on thiazole carboxamide derivatives. It is designed for researchers, scientists, and drug development professionals seeking to leverage computational methods to accelerate their discovery efforts. Beyond a mere recitation of steps, this document elucidates the causal reasoning behind critical methodological choices, ensuring a robust and self-validating experimental design.

Conceptual Framework: The "Lock and Key" in a Digital Realm

Molecular docking simulates the interaction between a ligand (the thiazole carboxamide) and a receptor (typically a protein).[5][7] The primary objectives are to predict the preferred binding orientation (pose) of the ligand within the active site and to estimate the strength of the interaction, commonly expressed as a binding affinity or docking score.[6] A successful docking study can guide lead optimization, explain structure-activity relationships (SAR), and screen virtual libraries for novel hits.

G cluster_prep Preparation Phase cluster_dock Docking Simulation cluster_analysis Analysis & Validation P Protein Structure (e.g., from PDB) P_prep Protein Preparation (Add H, remove water, etc.) P->P_prep L Ligand Structure (Thiazole Carboxamide) L_prep Ligand Preparation (Energy minimization, add charges) L->L_prep Grid Grid Box Generation (Define search space) P_prep->Grid Dock Molecular Docking (e.g., AutoDock Vina) L_prep->Dock Grid->Dock Results Docking Poses & Binding Affinities Dock->Results Analysis Post-Docking Analysis (Interactions, Clustering) Results->Analysis Validation Protocol Validation (Re-docking, Enrichment) Analysis->Validation

Caption: High-level workflow for in silico molecular docking.

Part 1: Pre-Docking Preparation – The Foundation of Predictive Accuracy

The fidelity of a docking simulation is critically dependent on the quality of the input structures.[8] This preparatory phase, while meticulous, is non-negotiable for generating biologically relevant results.

Receptor Preparation

The goal of receptor preparation is to transform a static crystal structure into a computationally tractable model.

Protocol 1: Receptor Preparation using AutoDockTools (ADT)

  • Obtain the Protein Structure: Download the 3D structure of the target protein from a repository like the Protein Data Bank (PDB) (e.g., PDB ID: 1C8K).[9] It is crucial to select a high-resolution structure, preferably co-crystallized with a ligand to define the binding site.[10]

  • Initial Cleaning: Load the PDB file into AutoDockTools.[11]

    • Rationale: Raw PDB files often contain non-essential molecules (water, ions, co-factors) that can interfere with the docking process.

    • Action: Delete all water molecules (Edit > Delete Water).[11] Manually inspect and remove any other heteroatoms not pertinent to the binding interaction.[11]

  • Add Hydrogens: Add polar hydrogens to the protein (Edit > Hydrogens > Add > Polar only).[11]

    • Rationale: Hydrogen atoms are typically not resolved in X-ray crystal structures but are vital for proper hydrogen bonding and electrostatic calculations. Adding only polar hydrogens is a common practice to reduce computational complexity while retaining key interactions.

  • Assign Charges: Compute Gasteiger charges (Edit > Charges > Compute Gasteiger).

    • Rationale: Assigning partial atomic charges is essential for the scoring function to calculate electrostatic interactions. Gasteiger charges are a rapid and widely used method for this purpose.

  • Merge Non-Polar Hydrogens: For certain docking programs, merging non-polar hydrogens with their adjacent carbons can simplify the model.

  • Set Atom Types: Assign AutoDock atom types.

  • Save as PDBQT: Save the prepared protein as a .pdbqt file. This format contains the atomic coordinates, charges, and atom type information required by AutoDock Vina.[12]

Ligand Preparation

Proper ligand preparation ensures that the thiazole carboxamide is in a realistic conformational and protonation state.

Protocol 2: Thiazole Carboxamide Preparation

  • Generate 3D Coordinates:

    • Option A (from 2D): Draw the 2D structure of your thiazole carboxamide derivative in a chemical drawing program (e.g., ChemDraw) and convert it to a 3D structure.

    • Option B (from database): Download the structure from a database like PubChem.[13]

  • Energy Minimization: Perform energy minimization using a suitable force field (e.g., MMFF94).

    • Rationale: This step relieves any steric strain in the initial 3D conformation, resulting in a more energetically favorable starting structure.[14]

  • Charge Calculation: Calculate partial charges for the ligand atoms. The Gasteiger charge model is a common choice.

  • Define Rotatable Bonds: Identify and define the rotatable bonds in the molecule.[15]

    • Rationale: The flexibility of the ligand is a key component of the docking simulation. For thiazole carboxamides, the bond connecting the carboxamide group to other substituents is typically rotatable. The number of rotatable bonds directly impacts the conformational search space and, consequently, the computational time.

  • Save as PDBQT: Save the prepared ligand in the .pdbqt format using AutoDockTools.[15]

Part 2: The Docking Simulation – Probing the Binding Site

With the receptor and ligand prepared, the next step is to define the search space and run the docking algorithm.

Grid Box Generation

The grid box defines the three-dimensional space within the receptor where the docking algorithm will search for favorable ligand poses.[16]

Protocol 3: Defining the Search Space

  • Load Receptor: Open the prepared receptor (.pdbqt file) in AutoDockTools.

  • Center the Grid:

    • If a co-crystallized ligand is present: Center the grid box on this ligand. This is the most common and reliable method for defining the active site.[10]

    • If the binding site is unknown ("blind docking"): Create a grid box that encompasses the entire protein surface.[10] Be aware that this significantly increases the search space and computational cost.

  • Adjust Grid Dimensions: Adjust the size of the grid box (in x, y, and z dimensions) to be large enough to accommodate the thiazole carboxamide ligand with room for rotation and translation. A common practice is to have the box extend 3-6 Å around the ligand.[10]

  • Save Grid Parameters: Save the grid parameter file (.gpf).

G cluster_workflow Grid Box Definition Start Load Prepared Protein (PDBQT) KnownSite Binding Site Known? Start->KnownSite CenterOnLigand Center Grid on Co-crystallized Ligand KnownSite->CenterOnLigand Yes BlindDocking Encompass Entire Protein Surface KnownSite->BlindDocking No AdjustSize Adjust Grid Box Size (e.g., + 5Å buffer) CenterOnLigand->AdjustSize BlindDocking->AdjustSize SaveGPF Save Grid Parameters (GPF File) AdjustSize->SaveGPF

Caption: Decision workflow for grid box generation.

Running the Docking Simulation with AutoDock Vina

AutoDock Vina is a widely used and computationally efficient docking program.[17]

Protocol 4: Executing the Docking Run

  • Create a Configuration File: Create a text file (e.g., conf.txt) that specifies the input files and search parameters.[12]

    • receptor = protein.pdbqt

    • ligand = ligand.pdbqt

    • out = out.pdbqt

    • center_x, center_y, center_z: Coordinates from the grid setup.

    • size_x, size_y, size_z: Dimensions from the grid setup.

    • exhaustiveness: This parameter controls the thoroughness of the search. Higher values increase the probability of finding the optimal pose but also increase computation time. A value of 8 is a common starting point.[17]

  • Launch Vina from the Command Line:

    • This command executes the docking simulation using the parameters in conf.txt and saves the output poses to out.pdbqt and a log file with the binding affinities to log.txt.[17]

Part 3: Post-Docking Analysis and Validation – From Data to Insight

The output of a docking simulation is a set of predicted binding poses and their corresponding scores. Rigorous analysis and validation are essential to interpret these results correctly.

Analysis of Docking Poses

Protocol 5: Visualizing and Analyzing Results

  • Load Results into a Visualizer: Open the receptor .pdbqt file and the output out.pdbqt file in a molecular visualization tool like PyMOL or Discovery Studio.[14][18]

  • Examine the Top-Ranked Pose: Focus on the pose with the lowest binding energy (most negative value).[19] This is theoretically the most favorable binding mode.

  • Identify Key Interactions: Analyze the non-covalent interactions between the thiazole carboxamide and the protein's active site residues. Look for:

    • Hydrogen bonds: Crucial for specificity and affinity. The carboxamide group is a prime candidate for hydrogen bonding.

    • Hydrophobic interactions: Often involving the thiazole ring and any aromatic substituents.

    • Pi-stacking: Possible between the thiazole ring and aromatic residues like phenylalanine, tyrosine, or tryptophan.

  • Cluster Analysis: Examine the different poses generated. If multiple low-energy poses cluster in a similar orientation, it increases confidence in the predicted binding mode.

Interaction TypePotential Thiazole Carboxamide MoietyInteracting Protein Residue (Examples)
Hydrogen Bond Donor Amide N-HAsp, Glu, Ser, Thr (side chain carbonyl)
Hydrogen Bond Acceptor Amide C=O, Thiazole NArg, Lys, His, Ser, Thr (side chain hydroxyl/amine)
Hydrophobic Thiazole Ring, Phenyl groupsAla, Val, Leu, Ile, Phe
Pi-Stacking Thiazole Ring, Phenyl groupsPhe, Tyr, Trp
Protocol Validation: Ensuring Trustworthiness

A docking protocol must be validated to ensure it can reliably reproduce known binding modes.[20][21]

Protocol 6: Docking Protocol Validation via Re-docking

  • Select a Validation System: Choose a protein-ligand complex from the PDB where the ligand is a thiazole carboxamide or a close analog.

  • Extract and Prepare: Separate the co-crystallized ligand from the protein. Prepare both the protein and the ligand using the exact same protocols (Protocols 1 and 2) established for your study.

  • Perform Re-docking: Dock the extracted ligand back into its own receptor's binding site using your defined docking parameters (Protocols 3 and 4).[22]

  • Calculate RMSD: Calculate the Root Mean Square Deviation (RMSD) between the heavy atoms of the top-ranked docked pose and the original co-crystallized pose.

    • Success Criterion: An RMSD value of less than 2.0 Å is generally considered a successful validation, indicating that the docking protocol can accurately reproduce the experimental binding mode.[20][23]

Conclusion: A Powerful Tool in the Drug Discovery Arsenal

In silico molecular docking, when performed with rigor and careful validation, is an indispensable tool for the study of thiazole carboxamides. It provides a rational framework for understanding molecular recognition, guiding synthetic chemistry efforts, and ultimately accelerating the journey from a promising scaffold to a potential therapeutic agent. This guide offers a robust and validated workflow, empowering researchers to apply this computational technique with confidence and scientific integrity.

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  • Hussain, L., et al. (2025). Thiazole-carboxamide derivatives as potent antioxidant agents with drug-like properties: In vitro, molecular docking, and DFT studies. Journal of Molecular Structure. [Link]

  • Bîrdea, C., et al. (2020). In silico Evaluation of Antimicrobial Activity of Some Thiadiazoles Using Molecular Docking Approach. Molecules. [Link]

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Troubleshooting & Optimization

Hantzsch Thiazole Synthesis: A Technical Guide to Improving Yield and Purity

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the Hantzsch thiazole synthesis. This guide is designed for researchers, chemists, and drug development professionals who utilize this classic and powerful reaction to construct the thiazole core, a prevalent scaffold in pharmaceuticals.[1][2] While the Hantzsch synthesis is known for its reliability and high yields, challenges can arise.[1][3] This document provides in-depth, experience-driven answers to common issues, helping you troubleshoot experiments and optimize your reaction outcomes.

The Core Reaction: Mechanism and Key Steps

First described by Arthur Hantzsch in 1887, this reaction classically involves the condensation of an α-haloketone with a thioamide.[4] Understanding the mechanism is crucial for effective troubleshooting, as it illuminates the purpose of each reagent and condition. The reaction proceeds through three primary stages:

  • Nucleophilic Attack (SN2 Reaction): The sulfur atom of the thioamide, acting as a potent nucleophile, attacks the electrophilic carbon of the α-haloketone, displacing the halide.[1][5]

  • Intramolecular Cyclization: The nitrogen atom of the resulting intermediate attacks the carbonyl carbon, forming a five-membered ring intermediate (a hydroxythiazoline).[1][5]

  • Dehydration and Aromatization: The intermediate readily loses a molecule of water to form the stable, aromatic thiazole ring, which is the thermodynamic driving force for the reaction.[6]

Hantzsch_Mechanism Figure 1: Hantzsch Thiazole Synthesis Mechanism cluster_reactants Reactants R1 α-Haloketone S1 1. Sₙ2 Attack R2 Thioamide I1 S-Alkylation Intermediate S2 2. Cyclization I1->S2 I2 Hydroxythiazoline Intermediate S3 3. Dehydration (-H₂O) I2->S3 P Thiazole Product S1->I1 S2->I2 S3->P Troubleshooting_Yield Start Low Yield Observed Reagents 1. Verify Reagent Quality - Purity of α-haloketone? - Stability of thioamide? - Dry solvent? Start->Reagents Stoich 2. Check Stoichiometry - Is thioamide in slight excess? - Accurate measurements? Reagents->Stoich Reagents OK Conditions 3. Optimize Reaction Conditions - Temperature too low/high? - Insufficient reaction time? Stoich->Conditions Stoichiometry OK Solvent 4. Evaluate Solvent Choice - Is the solvent appropriate? - See Table 1 for options. Conditions->Solvent Conditions Optimized Catalyst 5. Consider Catalysis - Can a catalyst boost the reaction? - Explore modern methods. Solvent->Catalyst Solvent OK End Yield Improved Catalyst->End

Sources

Minimizing side products in the synthesis of 2-phenylthiazoles

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for the synthesis of 2-phenylthiazoles. This resource is designed for researchers, medicinal chemists, and drug development professionals to navigate the common challenges encountered during synthesis, with a focus on minimizing side product formation. Our goal is to provide not just protocols, but a deeper understanding of the reaction mechanisms to empower you to troubleshoot effectively.

The 2-phenylthiazole scaffold is a cornerstone in medicinal chemistry, appearing in a wide range of pharmacologically active compounds, from anticancer to antifungal agents.[1][2][3] The Hantzsch thiazole synthesis, first described in 1887, remains the most prevalent and versatile method for constructing this heterocyclic core.[4][5] It typically involves the condensation of an α-haloketone (like 2-bromoacetophenone) with a thioamide (such as thiobenzamide).[6] While robust, this reaction is not without its challenges, and the formation of impurities can complicate purification and reduce overall yield.

This guide is structured into two main sections: a Troubleshooting Guide to address specific experimental issues and a Frequently Asked Questions (FAQ) section for broader conceptual inquiries.

Troubleshooting Guide: From Impure Mixtures to Pure Product

This section addresses specific, common problems encountered during the synthesis of 2-phenylthiazoles in a direct question-and-answer format.

Question 1: My reaction resulted in a low yield and a complex mixture of spots on my TLC plate. What are the likely causes and how can I fix this?

Answer:

A low yield accompanied by multiple byproducts is one of the most common issues in Hantzsch thiazole synthesis. This typically points to problems with reaction control, stoichiometry, or competing side pathways.

Causality & Explanation:

The Hantzsch synthesis is a multi-step process beginning with a crucial SN2 reaction between the sulfur of the thioamide and the α-carbon of the haloketone, followed by intramolecular cyclization and dehydration.[7][8] Several things can go wrong:

  • Incorrect Stoichiometry: An excess of the α-haloketone can lead to self-condensation or reaction with the newly formed thiazole product. An excess of the thioamide can be difficult to remove during workup.

  • Competing Reactions: The α-haloketone can undergo elimination reactions in the presence of a base. Furthermore, if the thioamide has N-H bonds, there's a possibility of N-alkylation competing with the desired S-alkylation, which can lead to different isomeric products.[9]

  • Degradation: High temperatures or prolonged reaction times can lead to the degradation of starting materials or the final product, especially if the reaction conditions are harsh.[5]

Recommended Solutions & Protocols:

To address these issues, a systematic optimization of the reaction conditions is necessary.

Step-by-Step Optimization Protocol:

  • Verify Reagent Purity: Ensure your α-haloketone (e.g., 2-bromoacetophenone) and thioamide (e.g., thiobenzamide) are pure. Impurities in starting materials are a primary source of side products.[10]

  • Adjust Stoichiometry: Start with a 1:1 or a slight excess (1.1 equivalents) of the thioamide to ensure the complete consumption of the electrophilic α-haloketone.[7]

  • Control Temperature: Begin the reaction at a lower temperature (e.g., room temperature) and slowly heat only if necessary. Monitor the reaction progress by Thin Layer Chromatography (TLC). Many Hantzsch syntheses proceed efficiently at moderate temperatures (50-80 °C).[11]

  • Solvent Selection: The choice of solvent is critical. Ethanol or methanol are commonly used protic solvents that facilitate the reaction.[7] Aprotic solvents like DMF or acetonitrile can also be effective.[6]

Table 1: Recommended Starting Conditions for Optimization

ParameterRecommended ValueRationale
Thioamide:Haloketone Ratio 1.1 : 1.0Minimizes unreacted α-haloketone, a common source of impurities.
Solvent EthanolA polar protic solvent that effectively solvates intermediates.[7]
Temperature 60-80 °C (Reflux)Provides sufficient energy for cyclization without causing degradation.[12]
Reaction Time 2-6 hoursMonitor by TLC to avoid prolonged heating.
Catalyst None (typically)The reaction often proceeds without a catalyst. For sluggish reactions, a mild non-nucleophilic base can be considered.

G

Question 2: I've isolated my product, but it's contaminated with an isomeric byproduct that is difficult to remove. What is this impurity and how can I prevent its formation?

Answer:

When using N-substituted thioamides, the formation of a regioisomeric byproduct is a known complication. This arises from a competition between S-alkylation (the desired pathway) and N-alkylation (the side reaction).

Causality & Explanation:

The key mechanistic step is the initial nucleophilic attack. While the sulfur atom in a thioamide is generally more nucleophilic than the nitrogen, N-alkylation can occur, especially under certain conditions.

  • Desired Pathway (S-alkylation): The sulfur atom attacks the α-haloketone, leading to an intermediate that cyclizes to form the desired 2,4-disubstituted thiazole.

  • Side Pathway (N-alkylation): The nitrogen atom attacks the α-haloketone. Subsequent cyclization leads to the formation of a 3-substituted 2-imino-2,3-dihydrothiazole isomer.[9]

Studies have shown that acidic conditions can surprisingly favor the formation of the 2-imino isomer, altering the regioselectivity of the reaction.[9]

// Reactants reactants [label="α-Haloketone + N-Substituted Thioamide", shape=box, style=rounded, fillcolor="#F1F3F4", fontcolor="#202124"];

// Pathways s_alkylation [label="S-Alkylation\n(Major Pathway)", shape=box, style=rounded, fillcolor="#E6F4EA", fontcolor="#202124"]; n_alkylation [label="N-Alkylation\n(Minor Pathway)", shape=box, style=rounded, fillcolor="#FCE8E6", fontcolor="#202124"];

// Products product [label="Desired 2-Phenylthiazole Derivative", shape=box, style=rounded, fillcolor="#34A853", fontcolor="#FFFFFF"]; side_product [label="Isomeric Iminodihydrothiazole", shape=box, style=rounded, fillcolor="#EA4335", fontcolor="#FFFFFF"];

// Connections reactants -> s_alkylation [label=" Neutral/Mild\n Conditions"]; reactants -> n_alkylation [label=" Acidic\n Conditions"]; s_alkylation -> product [label=" Cyclization"]; n_alkylation -> side_product [label=" Cyclization"]; } enddot Caption: Competing pathways in Hantzsch synthesis.

Recommended Solutions & Protocols:
  • Control pH: The most effective way to suppress the N-alkylation pathway is to run the reaction under neutral or slightly basic conditions. The initial product that forms is often the HBr or HCl salt of the thiazole, which is then neutralized during workup.[11] Avoid strongly acidic conditions if this side product is observed.

  • Solvent Choice: Using a polar protic solvent like ethanol can help stabilize the desired transition state for S-alkylation.

  • Purification Strategy: If the isomeric byproduct does form, separation can be challenging due to similar polarities.

    • Column Chromatography: Careful selection of the eluent system (e.g., hexane/ethyl acetate gradients) is required.

    • Recrystallization: This can be highly effective if a suitable solvent is found where the solubility of the product and byproduct differ significantly.

Table 2: Recommended Solvents for Recrystallization of 2-Phenylthiazoles

Solvent SystemTarget Compound PolarityNotes
Ethanol/Water Moderately PolarDissolve in hot ethanol, add water dropwise until cloudy, then cool.
Hexane/Ethyl Acetate Nonpolar to Moderately PolarDissolve in a minimal amount of hot ethyl acetate, then add hexane.
Methanol PolarGood for many amino-substituted thiazoles.[13]
Isopropanol Moderately PolarA good alternative to ethanol with a higher boiling point.

Frequently Asked Questions (FAQs)

Q1: What are the main advantages and disadvantages of the Hantzsch synthesis for preparing 2-phenylthiazoles?

The Hantzsch synthesis is the most widely known and reliable method for thiazole ring formation.[14][15]

  • Advantages: It is generally high-yielding, uses readily available starting materials, and has a broad substrate scope, allowing for the synthesis of a wide variety of substituted thiazoles.[6][7]

  • Disadvantages: The primary drawbacks can include harsh reaction conditions (heat), long reaction times in some cases, and the potential for side product formation as discussed in this guide.[5]

Q2: How does the choice of halogen in the α-haloketone (e.g., 2-bromoacetophenone vs. 2-chloroacetophenone) affect the reaction?

The identity of the halogen affects the reactivity of the α-haloketone. The C-Br bond is weaker and bromide is a better leaving group than chloride. Consequently, α-bromoketones are more reactive than their α-chloroketone counterparts. This leads to faster reaction rates, often at lower temperatures. However, the higher reactivity can sometimes increase the rate of side reactions. If a reaction with an α-bromoketone is too vigorous or produces significant impurities, switching to the corresponding α-chloroketone and using slightly more forcing conditions may provide a cleaner reaction profile.

Q3: Are there "greener" or more efficient modern alternatives to the classical Hantzsch synthesis?

Yes, significant research has focused on improving the efficiency and environmental footprint of thiazole synthesis.

  • Microwave-Assisted Synthesis: Using microwave irradiation can dramatically reduce reaction times from hours to minutes and often improves yields by minimizing byproduct formation through rapid, uniform heating.[6]

  • Catalytic Methods: The use of reusable solid catalysts, such as silica-supported tungstosilisic acid, can promote the reaction under milder, environmentally benign conditions (e.g., ethanol/water mixtures) and simplify product purification.[12][16]

  • Solvent-Free Conditions: Some protocols have been developed where the reactants are ground together, sometimes with a few drops of a wetting agent, eliminating the need for bulk solvents entirely.[17]

Q4: What is the general mechanism of the Hantzsch synthesis?

The reaction proceeds through a sequence of well-established steps:

  • Nucleophilic Attack (SN2): The sulfur atom of the thioamide acts as a nucleophile and attacks the electrophilic α-carbon of the haloketone, displacing the halide.[8]

  • Tautomerization & Cyclization: The intermediate undergoes tautomerization, followed by an intramolecular nucleophilic attack by the nitrogen atom on the ketone's carbonyl carbon.[8]

  • Dehydration: The resulting cyclic intermediate, a hydroxyl-thiazoline, eliminates a molecule of water to form the aromatic thiazole ring. This final dehydration step is a strong thermodynamic driving force for the reaction.[11]

G

Q5: Beyond TLC, what analytical techniques are essential for confirming my product's identity and purity?

Confirming the structure and assessing the purity of your final compound is critical. A combination of spectroscopic methods is standard practice:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): This is the most powerful tool for unambiguous structure elucidation. The chemical shifts and coupling patterns of the protons and carbons provide a detailed map of the molecule.[12]

  • Mass Spectrometry (MS): Provides the molecular weight of the compound, confirming its elemental composition.

  • Infrared (IR) Spectroscopy: Useful for identifying key functional groups. For instance, the disappearance of the carbonyl (C=O) stretch from the starting material and the appearance of characteristic C=N and aromatic C=C stretches can confirm the formation of the thiazole ring.[12][16]

By combining these techniques, you can confidently verify the structure of your 2-phenylthiazole and identify the presence of any residual starting materials or side products.

References

  • Chem Help Asap. Hantzsch Thiazole Synthesis. Available from: [Link]

  • SynArchive. Hantzsch Thiazole Synthesis. Available from: [Link]

  • Razali, M. H. M., et al. (2021). A BRIEF REVIEW ON THE THIAZOLE DERIVATIVES: SYNTHESIS METHODS AND BIOLOGICAL ACTIVITIES. Malaysian Journal of Chemistry. Available from: [Link]

  • Sava, M. M., et al. (2022). An Overview of the Synthesis and Antimicrobial, Antiprotozoal, and Antitumor Activity of Thiazole and Bisthiazole Derivatives. Molecules. Available from: [Link]

  • ResearchGate. Mechanism of Hantzsch Thiazole Synthesis. Available from: [Link]

  • Kumar, A., et al. (2023). Systematic Review On Thiazole And Its Applications. Journal of Drug Delivery and Therapeutics. Available from: [Link]

  • Singh, S., et al. (2021). A Review Article on Chemistry, Synthesis and Therapeutic Importance of Thiazole Derivatives. International Journal of Creative Research Thoughts. Available from: [Link]

  • Devgun, M., et al. (2022). Thiazoles: A Retrospective Study on Synthesis, Structure-activity Relationship and Therapeutic Significance. Indian Journal of Pharmaceutical Education and Research. Available from: [Link]

  • Malek, F., et al. (2016). Synthesis and Biological Evaluation of New Substituted Hantzsch Thiazole Derivatives from Environmentally Benign One-Pot Synthesis Using Silica Supported Tungstosilisic Acid as Reusable Catalyst. Molecules. Available from: [Link]

  • Organic Chemistry. (2019). synthesis of thiazoles. YouTube. Available from: [Link]

  • ResearchGate. The synthesis of the 2-phenylthiazole derivatives (C1–8). Available from: [Link]

  • Wikipedia. Cook–Heilbron thiazole synthesis. Available from: [Link]

  • Kulkarni, S., et al. (2011). Synthesis, Antimicrobial and Anthelmintic Activity of 2-Amino-4-phenylthiazole Derivatives of Amino Acids and Peptides. Asian Journal of Chemistry. Available from: [Link]

  • Wang, Y., et al. (2024). Design, synthesis, and biological evaluation of 2-phenylthiazole CYP51 inhibitors. RSC Medicinal Chemistry. Available from: [Link]

  • CUTM Courseware. Thiazole. Available from: [Link]

  • Wang, Y., et al. (2024). Design, synthesis, and biological evaluation of 2-phenylthiazole CYP51 inhibitors. National Institutes of Health. Available from: [Link]

  • Pharmaguideline. Synthesis, Reactions and Medicinal Uses of Thiazole. Available from: [Link]

  • Ramirez, J. (2022). Synthesis and Chemistry of Thiazole Derivatives: Potential Antiviral Agents. Montclair State University Digital Commons. Available from: [Link]

  • Espinosa-Angeles, J. C., et al. (2018). How to decrease the amount of impurities in low-temperature synthesis routes?. ResearchGate. Available from: [Link]

  • ResearchGate. Cook-Heilbron thiazole synthesis. Available from: [Link]

  • Dawane, B. S., et al. (2010). Synthesis of Hantzsch thiazole derivatives under solvent free conditions. ResearchGate. Available from: [Link]

  • Chem Help ASAP. (2020). Hantzsch thiazole synthesis - laboratory experiment. YouTube. Available from: [Link]

  • Fassihi, A., et al. (2017). Synthesis and biological evaluation of 2-phenylthiazole-4-carboxamide derivatives as anticancer agents. PubMed. Available from: [Link]

  • Malek, F., et al. (2016). Synthesis and Biological Evaluation of New Substituted Hantzsch Thiazole Derivatives from Environmentally Benign One-Pot Synthesis Using Silica Supported Tungstosilisic Acid as Reusable Catalyst. MDPI. Available from: [Link]

  • El-Sayed, N. N. E., et al. (2021). An Overview on Synthetic 2-Aminothiazole-Based Compounds Associated with Four Biological Activities. MDPI. Available from: [Link]

  • Toldy, L., et al. (1971). The Hantzsch thiazole synthesis under acidic conditions: change of regioselectivity. Tetrahedron Letters. Available from: [Link]

  • Organic Chemistry Portal. Thiazole synthesis. Available from: [Link]

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Technical Support Center: Purification of Ethyl 4-methyl-2-phenyl-1,3-thiazole-5-carboxylate by Recrystallization

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the purification of Ethyl 4-methyl-2-phenyl-1,3-thiazole-5-carboxylate. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical assistance and troubleshooting for the recrystallization of this compound.

Introduction

Ethyl 4-methyl-2-phenyl-1,3-thiazole-5-carboxylate is a key intermediate in the synthesis of various biologically active molecules. Its purity is paramount for the success of subsequent synthetic steps and for ensuring the quality of the final active pharmaceutical ingredient (API). Recrystallization is a powerful technique for the purification of solid organic compounds, but it can present challenges, especially with low-melting-point substances like the topic compound (Melting Point: ~36°C). This guide provides a comprehensive resource to navigate these challenges effectively.

Core Principles of Recrystallization

Recrystallization is based on the differential solubility of a compound in a hot versus a cold solvent.[1] An ideal recrystallization solvent should dissolve the compound sparingly or not at all at room temperature but completely at its boiling point.[1] Upon slow cooling, the solution becomes supersaturated, and the desired compound crystallizes out, leaving impurities behind in the "mother liquor."[2]

Troubleshooting Guide

This section addresses specific issues you may encounter during the recrystallization of Ethyl 4-methyl-2-phenyl-1,3-thiazole-5-carboxylate.

Issue 1: The Compound "Oils Out" Instead of Crystallizing

This is the most common problem encountered with low-melting-point solids. "Oiling out" occurs when the compound separates from the solution as a liquid rather than a solid.[3] This is problematic because the oil can trap impurities, defeating the purpose of recrystallization.[3]

Q: My product has separated as an oil upon cooling. What should I do?

A: Oiling out with this compound is highly likely due to its low melting point. Here’s a systematic approach to resolve this issue:

  • Re-dissolve and Dilute: Gently reheat the solution to re-dissolve the oil. Add a small amount of additional hot solvent to decrease the saturation point. The goal is for crystallization to begin at a temperature below the compound's melting point.[3][4]

  • Slow Cooling is Crucial: Rapid cooling is a primary cause of oiling out.[5] Once the compound is fully dissolved, allow the flask to cool to room temperature slowly on the benchtop, insulated from the cold surface. Do not immediately place it in an ice bath.

  • Solvent System Modification:

    • Choose a Lower Boiling Point Solvent: If the boiling point of your solvent is significantly higher than the melting point of your compound, oiling out is more likely.[1] Consider switching to a lower-boiling-point solvent in which the compound has similar solubility characteristics.

    • Mixed Solvent System: A two-solvent system can be effective. Dissolve the compound in a minimum amount of a "good" solvent (in which it is highly soluble). Then, add a "poor" or "anti-solvent" (in which it is insoluble) dropwise at an elevated temperature until the solution becomes slightly turbid. Reheat gently until the solution is clear again, and then cool slowly.[5] For this compound, a polar protic solvent like ethanol could be the "good" solvent, and water could be the "anti-solvent".

dot graph TD { rankdir="LR"; node [shape=box, style="rounded,filled", margin=0.2, fontname="Arial", fontsize=12, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [fontname="Arial", fontsize=10, color="#5F6368"];

}

Caption: Troubleshooting workflow for oiling out.

Issue 2: Poor or No Crystal Formation

Q: I've cooled my solution, but no crystals have formed. What's the problem?

A: This typically indicates that the solution is not supersaturated.

  • Induce Crystallization:

    • Scratching: Use a glass rod to gently scratch the inside of the flask at the surface of the solution. This creates nucleation sites for crystal growth.[1]

    • Seeding: If you have a small amount of the pure compound, add a "seed crystal" to the solution to initiate crystallization.[6]

  • Reduce Solvent Volume: It's possible that too much solvent was used.[2] Gently heat the solution to boil off some of the solvent and then attempt to cool it again.

  • Drastic Cooling: If the above methods fail, placing the flask in an ice bath can sometimes induce crystallization, but be aware that this may also cause impurities to precipitate.[1]

Issue 3: Low Yield of Recrystallized Product

Q: My final yield is very low. Where did my product go?

A: Low yields can result from several factors:

  • Excessive Solvent: Using too much solvent will result in a significant portion of your product remaining in the mother liquor.[2]

  • Premature Crystallization: If you performed a hot filtration to remove insoluble impurities, your product may have crystallized on the filter paper. Ensure your filtration apparatus is pre-heated.

  • Washing with Room Temperature Solvent: Washing the collected crystals with solvent that is not ice-cold will dissolve some of your product.[6]

Frequently Asked Questions (FAQs)

Q1: What is the best solvent for recrystallizing Ethyl 4-methyl-2-phenyl-1,3-thiazole-5-carboxylate?

A1: The ideal solvent should be determined experimentally. Based on the structure and literature for similar compounds, here are some starting points:

SolventBoiling Point (°C)PolarityRationale
Ethanol 78Polar ProticOften a good choice for moderately polar compounds. Used for recrystallizing similar thiazole derivatives.
Methanol 65Polar ProticLower boiling point than ethanol, which can be advantageous for low-melting compounds.
Ethyl Acetate 77Polar AproticA good alternative to alcohols if they are too effective as solvents.
n-Butanol 118Polar ProticHigher boiling point, may increase the risk of oiling out. Use with caution.
Hexane/Heptane 69/98NonpolarLikely to be a poor solvent at room temperature, but could be used as an anti-solvent in a mixed-solvent system.

Experimental Protocol: Solvent Selection

  • Place a small amount of your crude product (20-30 mg) into several test tubes.

  • Add a small volume (0.5 mL) of a different solvent to each test tube.

  • Observe the solubility at room temperature. A good solvent will not dissolve the compound at this stage.

  • Gently heat the test tubes that did not show solubility at room temperature. An ideal solvent will completely dissolve the compound upon heating.

  • Allow the hot solutions to cool to room temperature and then in an ice bath. The best solvent will yield a large amount of pure crystals.

dot graph TD { rankdir="TB"; node [shape=box, style="rounded,filled", margin=0.2, fontname="Arial", fontsize=12, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [fontname="Arial", fontsize=10, color="#5F6368"];

}

Caption: General recrystallization workflow.

Q2: What are the likely impurities in my crude Ethyl 4-methyl-2-phenyl-1,3-thiazole-5-carboxylate?

A2: If your compound was synthesized via the Hantzsch thiazole synthesis, the most common impurities are:[7][8]

  • Unreacted Starting Materials: Thiobenzamide and ethyl 2-chloro-3-oxobutanoate.

  • Side-Products: Products from self-condensation of the starting materials.

  • Regioisomers: Depending on the reaction conditions, isomers may form.[9]

Q3: How can I assess the purity of my recrystallized product?

A3: Several analytical techniques can be used:

  • Melting Point Analysis: A pure compound will have a sharp melting point range that is close to the literature value. Impurities will broaden and depress the melting point range.[6]

  • Thin-Layer Chromatography (TLC): A pure compound should show a single spot on a TLC plate.

  • Spectroscopic Methods: NMR, IR, and Mass Spectrometry can confirm the structure and identify any remaining impurities.

  • High-Performance Liquid Chromatography (HPLC): This is a highly sensitive method for quantifying purity.[5]

References

  • Brainly. (2024, January 24). Low melting point solids often "oil out" of a crystallization solution rather than crystallizing. If this happens, how would you change the recrystallization procedure to ensure good crystals? Retrieved from [Link]

  • Chemistry LibreTexts. (2022, April 7). 3.6F: Troubleshooting. Retrieved from [Link]

  • Reddit. (2013, February 3). Recrystallization (help meeeeee). Retrieved from [Link]

  • Understanding Oiling-Out Phenomena in the Crystallization of Small Molecule Compounds. (2024, December 25). Retrieved from [Link]

  • Hantzsch Thiazole Synthesis - Chem Help Asap. (n.d.). Retrieved from [Link]

  • Recrystallization, filtration and melting point. (n.d.). Retrieved from [Link]

  • Hantzsch Thiazole Synthesis - SynArchive. (n.d.). Retrieved from [Link]

  • PubChem. (n.d.). Ethyl 4-methyl-2-phenyl-1,3-thiazole-5-carboxylate. Retrieved from [Link]

  • Review of Characteristics and Analytical Methods for Determination of Thiabendazole. (2023, May 2). Molecules. Retrieved from [Link]

  • The Hantzsch thiazole synthesis under acidic conditions: change of regioselectivity. (1987). Journal of the Chemical Society, Perkin Transactions 1. Retrieved from [Link]

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Technical Support Center: Troubleshooting Low Yield in One-Pot Thiazole Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for thiazole synthesis. This guide is designed for researchers, chemists, and drug development professionals who are encountering challenges, particularly low yields, in their one-pot synthesis protocols. Here, we move beyond simple procedural lists to explore the causality behind common experimental pitfalls, grounding our advice in established chemical principles and field-proven insights.

Frequently Asked Questions (FAQs)
Q1: My one-pot thiazole synthesis is resulting in a consistently low yield. What are the first steps I should take to troubleshoot?

Low yields in any synthesis, especially one-pot multicomponent reactions, can stem from a variety of factors. A systematic approach is the most effective way to diagnose the issue.[1] Begin by considering these three pillars of the reaction:

  • Reagent Quality: Verify the purity of your starting materials. α-Haloketones can be unstable, and impurities in the thioamide or other reactants can introduce competing side reactions.[1]

  • Reaction Conditions: Suboptimal conditions are a primary cause of low yield. Re-evaluate your choices of solvent, temperature, reaction time, and reactant concentrations.[1] Even minor deviations from an optimized protocol can have a significant impact.

  • Reaction Monitoring & Work-up: Are you certain the reaction is proceeding to completion? Are you losing product during the isolation and purification phase? Use Thin Layer Chromatography (TLC) or LC-MS to monitor the reaction's progress and check for product degradation over time.[2]

This guide will delve deeper into each of these areas to help you pinpoint the exact cause of your low yield.

Q2: What is the most common reaction mechanism for one-pot thiazole synthesis, and how does it influence potential problems?

The most foundational and widely used method is the Hantzsch thiazole synthesis , first described in 1887.[3][4] This reaction typically involves the condensation of an α-haloketone with a thioamide.[3][5][6] Understanding its mechanism is critical for troubleshooting.

The process generally proceeds in three key steps:

  • Nucleophilic Attack (SN2): The sulfur atom of the thioamide, being a potent nucleophile, attacks the electrophilic carbon of the α-haloketone.

  • Cyclization: An intramolecular attack by the thioamide's nitrogen onto the ketone's carbonyl carbon forms the five-membered ring intermediate.

  • Dehydration: The intermediate readily loses a molecule of water to form the aromatic thiazole ring.

Each step presents potential failure points. For instance, poor nucleophilicity of the thioamide, instability of the α-haloketone, or unfavorable conditions for the final dehydration step can all contribute to diminished yields.

Workup_Workflow A 1. Reaction Complete (Verified by TLC) B 2. Cool to Room Temperature A->B C 3. Pour into Aqueous Base (e.g., 5% Na₂CO₃) B->C D 4. Stir to Precipitate Product C->D E 5. Isolate Solid via Vacuum Filtration D->E F 6. Wash with Cold Water E->F G 7. Dry Crude Product F->G H 8. Assess Purity (NMR, LCMS) G->H I Recrystallize if Needed H->I

Sources

Technical Support Center: Ethyl 4-methyl-2-phenyl-1,3-thiazole-5-carboxylate Solubility Issues

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the dedicated technical support center for addressing solubility challenges with ethyl 4-methyl-2-phenyl-1,3-thiazole-5-carboxylate. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting, detailed protocols, and scientifically grounded explanations for overcoming common solubility hurdles encountered during experimentation.

Introduction

Ethyl 4-methyl-2-phenyl-1,3-thiazole-5-carboxylate is a thiazole derivative with a molecular weight of 247.31 g/mol .[1] While thiazole and its derivatives have broad biological applications, their utility in experimental settings can be hampered by poor aqueous solubility.[2] This guide provides a systematic approach to addressing these challenges, from initial dissolution troubleshooting to advanced solubility enhancement techniques.

Frequently Asked Questions (FAQs)

Q1: I'm having trouble dissolving ethyl 4-methyl-2-phenyl-1,3-thiazole-5-carboxylate in my desired aqueous buffer. What are the first steps I should take?

A1: Initial difficulties in dissolving a new compound are common. Start with the basics of solvent selection and physical agitation. Most non-polar organic compounds are first dissolved in a small amount of a water-miscible organic solvent, such as dimethyl sulfoxide (DMSO), to create a concentrated stock solution.[3] This stock is then diluted into your aqueous buffer. If you are still observing insolubility, consider the following initial steps:

  • Gentle Warming: The compound has a relatively low melting point of 36°C, suggesting that gentle warming in a water bath (e.g., to 37°C) may aid dissolution without significant risk of degradation.[4]

  • Vortexing: Vigorous vortexing can help break up solid aggregates and increase the surface area for dissolution.

  • Sonication: Using a bath sonicator can provide the necessary energy to overcome lattice forces and dissolve the compound.[5][6]

Q2: My compound dissolves in DMSO, but precipitates when I dilute it into my aqueous experimental medium. Why is this happening?

A2: This phenomenon, often called "crashing out," occurs when a compound that is soluble in an organic solvent is introduced into an aqueous environment where its solubility is much lower.[7] The rapid change in solvent polarity causes the compound to precipitate. To mitigate this, consider the following:

  • Slower Addition: Add the DMSO stock solution dropwise to the aqueous buffer while vigorously stirring or vortexing. This helps to disperse the compound more evenly and avoid localized high concentrations that can trigger precipitation.[4]

  • Lower Final Concentration: Your final experimental concentration may be above the compound's aqueous solubility limit. It is crucial to determine the kinetic solubility in your specific buffer to identify a workable concentration range.[8]

  • Co-solvent System: Maintain a small percentage of the organic solvent (e.g., <1% DMSO) in your final aqueous solution. However, be mindful of the potential effects of the co-solvent on your experimental system.[9]

Q3: Can the pH of my buffer affect the solubility of ethyl 4-methyl-2-phenyl-1,3-thiazole-5-carboxylate?

Troubleshooting Workflow

The following diagram illustrates a systematic approach to troubleshooting solubility issues with ethyl 4-methyl-2-phenyl-1,3-thiazole-5-carboxylate.

Caption: A workflow for troubleshooting solubility issues.

Experimental Protocols

Protocol 1: Determination of Kinetic Solubility

This protocol will help you determine the maximum soluble concentration of your compound in your specific experimental buffer, which is a critical first step in troubleshooting.[8][12][13]

Materials:

  • Ethyl 4-methyl-2-phenyl-1,3-thiazole-5-carboxylate

  • Anhydrous DMSO

  • Your experimental aqueous buffer (e.g., PBS, pH 7.4)

  • 96-well microplate (clear bottom for UV analysis)

  • Microplate reader with UV-Vis capabilities

  • Multichannel pipette

  • Thermomixer or incubator

Procedure:

  • Prepare a Concentrated Stock Solution: Prepare a 10 mM stock solution of the compound in 100% DMSO. Ensure the compound is fully dissolved.[14]

  • Serial Dilution in DMSO: In a separate 96-well plate, perform a serial dilution of your 10 mM stock solution in DMSO to create a range of concentrations (e.g., 10 mM, 5 mM, 2.5 mM, etc.).

  • Addition to Aqueous Buffer: In a new 96-well plate, add a small, fixed volume of each DMSO concentration (e.g., 2 µL) to a larger volume of your pre-warmed (37°C) aqueous buffer (e.g., 198 µL). This will create a range of final compound concentrations with a consistent final DMSO concentration (in this example, 1%).

  • Incubation: Seal the plate and incubate at 37°C for 1-2 hours with gentle shaking.[15]

  • Visual and Instrumental Analysis:

    • Visually inspect each well for signs of precipitation.

    • Use a microplate reader to measure the absorbance at a wavelength where the compound has maximum absorbance (determine this by a UV-Vis scan if unknown). A drop in absorbance compared to a clear solution indicates precipitation.

  • Determine Kinetic Solubility: The highest concentration that remains clear and shows no significant drop in absorbance is your kinetic solubility under these conditions.

Protocol 2: Sonication for Aiding Dissolution

This protocol describes the use of a bath sonicator to aid in the dissolution of your compound.[5][6][16][17]

Materials:

  • Vial containing the compound and solvent

  • Bath sonicator

  • Ice

Procedure:

  • Prepare the Sample: Place your vial containing the compound and solvent in a beaker filled with ice and water. This is to dissipate the heat generated during sonication.[11]

  • Prepare the Sonicator: Ensure the sonicator bath is filled with water to the recommended level.

  • Sonication: Place the beaker with your sample vial into the sonicator bath. Turn on the sonicator and apply ultrasonic energy in short bursts (e.g., 1-2 minutes) followed by a short rest period to prevent overheating.

  • Visual Inspection: After each sonication cycle, visually inspect the solution for dissolution. Repeat the cycles until the compound is fully dissolved or no further dissolution is observed.

Protocol 3: Lab-Scale Preparation of an Amorphous Solid Dispersion (Solvent Evaporation Method)

This technique can significantly improve the aqueous solubility of a compound by converting it from a crystalline to a higher-energy amorphous state.[18][19][20][21][22]

Materials:

  • Ethyl 4-methyl-2-phenyl-1,3-thiazole-5-carboxylate

  • A hydrophilic polymer (e.g., PVP K30, HPMC)

  • A suitable organic solvent (e.g., methanol, acetone)

  • Rotary evaporator or a vacuum oven

  • Mortar and pestle

Procedure:

  • Co-dissolution: Dissolve both the compound and the chosen polymer in a suitable organic solvent. A common starting ratio is 1:1 by weight, but this can be optimized.

  • Solvent Evaporation: Remove the solvent using a rotary evaporator under reduced pressure and gentle heat. The goal is to rapidly remove the solvent to "trap" the compound in its amorphous form within the polymer matrix. Alternatively, the solution can be placed in a shallow dish in a vacuum oven.

  • Drying: Further dry the resulting solid film under vacuum to remove any residual solvent.

  • Milling: Gently grind the solid dispersion into a fine powder using a mortar and pestle.

  • Solubility Testing: Test the solubility of the resulting amorphous solid dispersion powder using Protocol 1.

Advanced Troubleshooting and Solubility Enhancement

If basic troubleshooting and the above protocols are insufficient, consider the following advanced strategies.

Co-solvent Systems

Using a mixture of solvents can often enhance solubility more than a single solvent.[3][9][23][24] For biological assays, it is crucial to use co-solvents that are non-toxic at the final concentration.

Co-solventTypical Final Concentration in AssaysNotes
DMSO< 1%Common starting point, but can be toxic to some cells at higher concentrations.
Ethanol< 1%Generally less toxic than DMSO, but can also affect cell viability.
PEG 4001-5%A good option for increasing solubility with relatively low toxicity.
Propylene Glycol1-5%Another low-toxicity option for enhancing solubility.
pH Adjustment

For ionizable compounds, adjusting the pH of the buffer can dramatically alter solubility.[10]

  • Weakly Basic Compounds: Solubility generally increases as the pH decreases (becomes more acidic).

  • Weakly Acidic Compounds: Solubility generally increases as the pH increases (becomes more basic).

To determine if your compound's solubility is pH-dependent, perform the kinetic solubility assay (Protocol 1) in a series of buffers with different pH values (e.g., pH 5.0, 6.5, 7.4, 8.0).

Creating a Supersaturated Solution

In some cases, a temporary supersaturated solution can be created for an experiment.[25][26][27][28][29] This is a thermodynamically unstable state, and the compound will eventually precipitate.

General Approach:

  • Prepare a saturated solution of the compound in your desired buffer at an elevated temperature.

  • Filter the solution to remove any undissolved solid.

  • Allow the solution to cool slowly to the experimental temperature without agitation.

This technique is highly dependent on the compound and experimental conditions and should be used with caution.

Decision Tree for Solubility Enhancement

The following diagram provides a decision-making framework for selecting an appropriate solubility enhancement strategy.

Caption: Decision tree for selecting a solubility enhancement method.

References

  • AxisPharm. Kinetic Solubility Assays Protocol. AxisPharm. Accessed January 7, 2026.
  • Enamine. Shake-Flask Aqueous Solubility assay (Kinetic solubility). Protocols.io. December 9, 2024.
  • Patel, J., et al. Amorphous solid dispersion of nisoldipine by solvent evaporation technique: preparation, characterization, in vitro, in vivo evaluation, and scale up feasibility study. PubMed. 2021.
  • WuXi AppTec DMPK. Enhancing the Bioavailability of Poorly Soluble Compounds: Strategies for Formulation Optimization in Preclinical Studies. WuXi AppTec. March 15, 2024.
  • FasterCapital. Best Practices For Stock Solutions. FasterCapital. Accessed January 7, 2026.
  • Study.com. How to Prepare a Supersaturated Solution. Study.com. Accessed January 7, 2026.
  • Enamine. Shake-Flask Aqueous Solubility Assay (kinetic or thermodynamic assay conditions). Enamine. Accessed January 7, 2026.
  • Kerns, E. H., & Di, L. In vitro solubility assays in drug discovery. PubMed. 2003.
  • Chemistry Stack Exchange. What is the procedure to create stock solutions?. Chemistry Stack Exchange. September 11, 2014.
  • Department of Chemistry and Chemical Biology, Rutgers University. Crystallization from a Supersaturated Solution. Rutgers University. Accessed January 7, 2026.
  • American Pharmaceutical Review. Amorphous Solid Dispersions as Enabling Formulations for Discovery and Early Development. American Pharmaceutical Review. January 1, 2011.
  • Rice University. Solutions and dilutions: working with stock solutions. Rice University. Accessed January 7, 2026.
  • Quora.
  • Charnwood Discovery. Kinetic Solubility - In Vitro Assay. Charnwood Discovery. Accessed January 7, 2026.
  • Bitesize Bio. How to Make Accurate Stock Solutions. Bitesize Bio. March 10, 2025.
  • ResearchGate. Amorphous solid dispersion of nisoldipine by solvent evaporation technique: preparation, characterization, in vitro, in vivo evaluation, and scale up feasibility study.
  • Co-solvency and anti-solvent method for the solubility enhancement. Accessed October 30, 2024.
  • Papageorgiou, G. Z., et al.
  • HPLC Troubleshooting: Precipitation of Buffers in Gradient Elution Mode. March 14, 2022.
  • Benchchem. Troubleshooting precipitation of Salifluor in aqueous solutions. Benchchem. Accessed January 7, 2026.
  • ResearchGate. pH-dependent solubility profile of new NTZ analogs. a Compound 1.
  • Li, D., et al.
  • ResearchGate. Poorly soluble drugs, co-solvent derivatives and degree of solubility enhancement.
  • Pharma Excipients. Cosolvent and Complexation Systems. Pharma Excipients. May 30, 2022.
  • Purdue University.
  • Reddit. Help making a supersaturated solution? : r/chemistry. Reddit. March 7, 2017.
  • PubChem.
  • Benchchem. Troubleshooting Aprofene precipitation in buffers. Benchchem. Accessed January 7, 2026.
  • Purdue e-Pubs. Amorphous Solid Dispersion Formation via Solvent Granulation – A Case Study with Ritonavir and Lopinavir. Purdue e-Pubs. November 12, 2019.
  • UCLA. SOP - Sonicator - Standard Operating Procedures. UCLA. September 20, 2012.
  • PREPARING SOLUTIONS AND MAKING DILUTIONS. Accessed January 7, 2026.
  • Elma Ultrasonic Cleaners. Sonication Baths for Sample Preparation. Elma Ultrasonic Cleaners. June 4, 2025.
  • Tovatech. Laboratory Sonicator Guide: Applications, Benefits, and Equipment Selection.
  • ChemSynthesis. 4-ethyl-2-phenyl-1,3-thiazole-5-carboxylic acid. ChemSynthesis. May 20, 2025.
  • PubChem. Ethyl 2-(4-hydroxyphenyl)
  • The Bumbling Biochemist. Lab tip: use a bath sonicator to help dissolve solids. YouTube. March 21, 2025.
  • An Overview of Thiazole Derivatives and its Biological Activities. August 20, 2023.
  • Laboratory Supply Network. Best Practices for Using an Ultrasonic Bath | Blog.
  • Novel synthesis of thiazole disperse dye derivatives. Pigment & Resin Technology. June 1, 2001.
  • Reddit.
  • ResearchGate. Why is my compound soluble in DMSO, but precipitating with subsequent dilutions?.
  • Fisher Scientific. Ethyl 2-methyl-4-phenyl-1,3-thiazole-5-carboxylate, 97%, Thermo Scientific. Fisher Scientific. Accessed January 7, 2026.
  • ResearchGate. (PDF) Study of pH-dependent drugs solubility in water.
  • PubChem. 5-Thiazolecarboxylic acid, 2-(3-cyano-4-(2-methylpropoxy)phenyl)-4-methyl-, 2-methylpropyl ester. PubChem. Accessed January 7, 2026.
  • BLDpharm. 175277-03-9|Ethyl 4-methyl-2-(4-(trifluoromethyl)phenyl)
  • Amerigo Scientific. Ethyl 4-methyl-2-[4-(trifluoro-methyl)-phenyl]thiazole-5-carboxylate (97%). Amerigo Scientific. Accessed January 7, 2026.

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Stability of thiazole-5-carboxylate esters under acidic/basic conditions

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for researchers, scientists, and drug development professionals working with thiazole-5-carboxylate esters. This guide is designed to provide in-depth, practical insights into the stability of these compounds under various experimental conditions. Drawing from established chemical principles and field experience, this resource aims to help you anticipate challenges, troubleshoot issues, and ensure the integrity of your experimental outcomes.

Introduction: The Chemical Nuances of Thiazole-5-Carboxylate Esters

Thiazole-5-carboxylate esters are a class of heterocyclic compounds integral to numerous areas of chemical and pharmaceutical research. The thiazole ring, an aromatic five-membered heterocycle containing sulfur and nitrogen, imparts unique electronic properties and biological activities to molecules.[1][2][3][4] The ester functional group at the 5-position, however, introduces a potential site of instability, particularly to hydrolysis under both acidic and basic conditions. Understanding the interplay between the stability of the thiazole core and the reactivity of the ester is crucial for successful synthesis, purification, and application of these molecules.[5]

Frequently Asked Questions (FAQs)

Here we address some of the most common questions and concerns encountered when working with thiazole-5-carboxylate esters.

Q1: My thiazole-5-carboxylate ester appears to be degrading during my aqueous-based biological assay. What are the likely causes?

A1: Degradation in aqueous media is a frequent issue and often points to hydrolysis of the ester linkage.[5] The stability of the ester is highly dependent on the pH of your solution. Both acidic and basic conditions can catalyze the cleavage of the ester back to the corresponding carboxylic acid and alcohol.

  • Under Basic Conditions (pH > 7): The ester is particularly susceptible to base-catalyzed hydrolysis, also known as saponification.[6] This reaction is generally irreversible due to the formation of a resonance-stabilized carboxylate salt.[6] If your assay buffer is alkaline, this is the most probable degradation pathway.

  • Under Acidic Conditions (pH < 7): Acid-catalyzed hydrolysis can also occur, although the thiazole ring itself is generally stable in acidic media.[7] This reaction is typically reversible.[8] The rate of hydrolysis will depend on the acid concentration and temperature.[9]

Beyond hydrolysis, other degradation pathways to consider include oxidation of the sulfur atom in the thiazole ring and photodegradation, especially for aryl-substituted thiazoles.[5][10]

Q2: I am trying to purify my thiazole-5-carboxylate ester using column chromatography, but I am recovering the carboxylic acid instead. Why is this happening?

A2: This is a classic sign of on-column hydrolysis. The silica gel used in normal-phase chromatography is inherently acidic and can catalyze the hydrolysis of sensitive esters. The prolonged contact time between your compound and the silica surface, especially if residual water is present in your solvents, can lead to significant degradation.

Troubleshooting Steps:

  • Neutralize the Silica: Consider pre-treating your silica gel with a base, such as triethylamine, to neutralize the acidic sites. A common practice is to use a solvent system containing a small percentage (e.g., 0.1-1%) of triethylamine.

  • Use an Alternative Stationary Phase: If the compound is extremely acid-sensitive, consider using a less acidic stationary phase like alumina (neutral or basic grade) or a bonded-phase silica.

  • Minimize Contact Time: Run your chromatography as quickly as possible while still achieving good separation.

  • Ensure Dry Solvents: Use anhydrous solvents to minimize the presence of water, a key reactant in hydrolysis.

Q3: Can I store my thiazole-5-carboxylate ester in a methanol or ethanol solution?

A3: While convenient, storing these esters in alcoholic solutions for extended periods is not recommended, especially if trace amounts of acid or base are present. This can lead to transesterification, where the original ester group is exchanged with the solvent alcohol. For long-term storage, it is best to keep the compound as a dry solid at a low temperature (e.g., 0-8°C) and protected from light.[11] For stock solutions, consider using a non-reactive, aprotic solvent like DMSO or DMF, and store frozen.[5]

Troubleshooting Guide: Common Experimental Issues

This section provides a structured approach to diagnosing and resolving common problems related to the stability of thiazole-5-carboxylate esters.

Observed Issue Potential Cause(s) Recommended Action(s)
Low yield after basic hydrolysis (saponification) of the ester. 1. Incomplete reaction. 2. Product is water-soluble. 3. Incomplete acidification during workup.1. Increase reaction time and/or temperature. Use an excess of base.[12] 2. After acidification, saturate the aqueous layer with NaCl before extraction to reduce the solubility of the carboxylic acid. 3. Ensure the pH of the aqueous layer is sufficiently acidic (pH 1-2) to fully protonate the carboxylate.[6][12]
Formation of an unknown byproduct during acid-catalyzed hydrolysis. 1. Degradation of the thiazole ring under harsh acidic conditions (unlikely but possible with strong, hot acid). 2. Side reactions of other functional groups on the molecule.1. Use milder acidic conditions (e.g., lower temperature, less concentrated acid).[8] 2. Review the reactivity of all functional groups present under acidic conditions and consider using protecting groups if necessary.[13][14][15]
Inconsistent results in biological assays. 1. On-plate degradation of the compound over the course of the experiment.1. Perform a time-course stability study of your compound in the assay buffer. Analyze samples by HPLC at different time points to quantify degradation.[5][16]

In-Depth Technical Analysis

Mechanism of Base-Catalyzed Hydrolysis (Saponification)

The saponification of a thiazole-5-carboxylate ester is a well-understood process that proceeds via a nucleophilic acyl substitution mechanism.[6] The reaction is effectively irreversible, which drives the equilibrium towards the products.

Key Steps:

  • Nucleophilic Attack: A hydroxide ion (OH⁻) acts as a nucleophile and attacks the electrophilic carbonyl carbon of the ester. This forms a tetrahedral intermediate.[6][17]

  • Elimination of the Leaving Group: The tetrahedral intermediate collapses, reforming the carbonyl double bond and expelling the alkoxide (⁻OR) as the leaving group.

  • Acid-Base Reaction: The alkoxide is a strong base and immediately deprotonates the newly formed carboxylic acid. This acid-base reaction is highly favorable and results in the formation of a resonance-stabilized carboxylate salt and an alcohol.[6] This final step makes the overall reaction irreversible.[12]

G Ester Thiazole-Ester + OH⁻ Tetrahedral Tetrahedral Intermediate Ester->Tetrahedral Nucleophilic Attack CarboxylicAcid Carboxylic Acid + ⁻OR Tetrahedral->CarboxylicAcid Elimination Carboxylate Carboxylate + ROH CarboxylicAcid->Carboxylate Deprotonation (Irreversible)

Caption: Base-catalyzed hydrolysis (saponification) workflow.

Mechanism of Acid-Catalyzed Hydrolysis

Acid-catalyzed hydrolysis is a reversible process.[8] The presence of an acid catalyst protonates the carbonyl oxygen, making the carbonyl carbon more electrophilic and thus more susceptible to nucleophilic attack by water.[9]

Key Steps:

  • Protonation: The carbonyl oxygen is protonated by the acid catalyst (e.g., H₃O⁺).

  • Nucleophilic Attack: A water molecule attacks the now highly electrophilic carbonyl carbon.

  • Proton Transfer: A proton is transferred from the attacking water molecule to the -OR group, making it a better leaving group (an alcohol).

  • Elimination: The alcohol is eliminated, and the carbonyl group is reformed.

  • Deprotonation: The protonated carbonyl is deprotonated to regenerate the acid catalyst and yield the final carboxylic acid product.

G Ester Thiazole-Ester + H₃O⁺ ProtonatedEster Protonated Ester Ester->ProtonatedEster Protonation Tetrahedral Tetrahedral Intermediate ProtonatedEster->Tetrahedral Nucleophilic Attack (H₂O) Products Carboxylic Acid + ROH + H₃O⁺ Tetrahedral->Products Proton Transfer & Elimination

Caption: Acid-catalyzed hydrolysis workflow.

Experimental Protocols

Protocol 1: Stability Assessment of a Thiazole-5-Carboxylate Ester in Aqueous Buffer

This protocol outlines a general method to determine the stability of your compound in a specific aqueous buffer using HPLC analysis.

Materials:

  • Thiazole-5-carboxylate ester of interest

  • Aprotic solvent (e.g., DMSO, Acetonitrile) for stock solution

  • Aqueous buffer of interest (e.g., PBS, pH 7.4)

  • HPLC system with a suitable column (e.g., C18)

  • HPLC grade solvents

Procedure:

  • Prepare a Stock Solution: Accurately weigh your ester and dissolve it in a minimal amount of the aprotic solvent to create a concentrated stock solution (e.g., 10 mM).

  • Initiate the Stability Study: Dilute an aliquot of the stock solution into the pre-warmed (e.g., 37°C) aqueous buffer to achieve the final desired concentration (e.g., 10 µM).

  • Time Point Zero (T=0): Immediately after dilution, take an aliquot of the solution, quench any further reaction if necessary (e.g., by adding an equal volume of acetonitrile or by freezing), and analyze by HPLC. This will serve as your 100% reference.

  • Incubate and Sample: Incubate the remaining solution under the desired conditions (e.g., 37°C). At predetermined time points (e.g., 1, 2, 4, 8, 24 hours), withdraw aliquots, quench, and analyze by HPLC.

  • Data Analysis: For each time point, determine the peak area of the parent ester. Calculate the percentage of the ester remaining relative to the T=0 sample. Plot the percentage of remaining ester versus time to visualize the degradation profile.

Protocol 2: Saponification of a Thiazole-5-Carboxylate Ester

This protocol provides a standard laboratory procedure for the base-catalyzed hydrolysis of a thiazole-5-carboxylate ester to its corresponding carboxylic acid.

Materials:

  • Thiazole-5-carboxylate ester

  • Methanol or Ethanol

  • Aqueous sodium hydroxide (NaOH) or lithium hydroxide (LiOH) solution (e.g., 1-2 M)

  • Hydrochloric acid (HCl), 1 M

  • Ethyl acetate or other suitable extraction solvent

  • Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)

  • Rotary evaporator

Procedure:

  • Dissolve the Ester: Dissolve the thiazole-5-carboxylate ester in methanol or a mixture of THF and water.[6][12][18]

  • Add Base: Add an excess (typically 2-5 equivalents) of the aqueous NaOH or LiOH solution to the ester solution.

  • Reaction: Stir the mixture at room temperature or gently heat (e.g., to 40-60°C) to accelerate the reaction.[12] Monitor the reaction progress by TLC or LC-MS until all the starting ester has been consumed.

  • Workup - Quench and Acidify: Cool the reaction mixture to room temperature. If a co-solvent like THF or methanol was used, remove it under reduced pressure using a rotary evaporator. Dilute the remaining aqueous solution with water. Carefully acidify the solution to pH 1-2 by the dropwise addition of 1 M HCl.[6][12] A precipitate of the carboxylic acid may form.

  • Extraction: Extract the aqueous layer multiple times with ethyl acetate.[12]

  • Drying and Concentration: Combine the organic extracts, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude carboxylic acid.

  • Purification: The crude product can be purified by recrystallization or chromatography if necessary.

References

  • Wikipedia. (2024). Thiazole. Retrieved from [Link]

  • ResearchGate. (n.d.). A Convenient Synthesis of 2-Substituted Thiazole-5-carboxylates. Retrieved from [Link]

  • Pharmaguideline. (n.d.). Synthesis, Reactions and Medicinal Uses of Thiazole. Retrieved from [Link]

  • Kar, S., et al. (2022). Thiazole: A Versatile Standalone Moiety Contributing to the Development of Various Drugs and Biologically Active Agents. PMC. Retrieved from [Link]

  • Ashutosh Prakash Shukla, V.V. (2022). A Systematic Review On Thiazole Synthesis And Biological Activities. Retrieved from [Link]

  • Google Patents. (n.d.). US7408069B2 - Preparation of 2-amino-thiazole-5-carboxylic-acid derivatives.
  • University of Wisconsin-Madison. (n.d.). Protecting Groups. Retrieved from [Link]

  • Patrick, G. L. (2015). Appendix 6: Protecting groups. Oxford Learning Link. Retrieved from [Link]

  • Wikipedia. (2024). Protecting group. Retrieved from [Link]

  • Siodłak, D., et al. (2015). Thiazole–amino acids: influence of thiazole ring on conformational properties of amino acid residues. PMC. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Thiazole synthesis. Retrieved from [Link]

  • Kamkhede, D. B., & Solanki, P. R. (2016). Estimation And Forced Degradation Study Of Thiazole Derivative By HPLC Technique. ResearchGate. Retrieved from [Link]

  • Google Patents. (n.d.). CN101475541A - Preparation of 4-methyl thiazole-5-carboxyl acid.
  • ResearchGate. (n.d.). Thiazole Ring—A Biologically Active Scaffold. Retrieved from [Link]

  • YouTube. (2020). Protecting Groups for Carboxylic acid. Retrieved from [Link]

  • OperaChem. (2024). Saponification-Typical procedures. Retrieved from [Link]

  • Wu, L., et al. (2007). Structural analysis of photo-degradation in thiazole-containing compounds by LC-MS/MS and NMR. PubMed. Retrieved from [Link]

  • Chemistry Stack Exchange. (2019). Rate of hydrolysis of ester in presence of an acidic medium. Retrieved from [Link]

  • Stockbridge, R. B., et al. (2021). Rapid hydrolysis rates of thio- and phosphate esters constrain the origin of metabolism to cool, acidic to neutral environments. NIH. Retrieved from [Link]

  • Master Organic Chemistry. (2022). Basic Hydrolysis of Esters - Saponification. Retrieved from [Link]

  • YouTube. (2022). Ester to carboxylic acid- Saponification mechanism and Rxn setup. Retrieved from [Link]

  • SciSpace. (1946). The pharmacology of basic esters of thiazole carboxylic acids. Retrieved from [Link]

  • MDPI. (2022). Thiazole: A Versatile Standalone Moiety Contributing to the Development of Various Drugs and Biologically Active Agents. Retrieved from [Link]

  • ResearchGate. (n.d.). A simple method for reaction rate prediction of ester hydrolysis. Retrieved from [Link]

  • YouTube. (2024). Factors Affecting Rate of Acid Hydrolysis. Retrieved from [Link]

  • National Institutes of Health. (n.d.). A multiple linear regression approach to the estimation of carboxylic acid ester and lactone alkaline hydrolysis rate constants. Retrieved from [Link]

  • National Institutes of Health. (n.d.). Design, synthesis, and biological evaluation of thiazole/thiadiazole carboxamide scaffold-based derivatives as potential c-Met kinase inhibitors for cancer treatment. Retrieved from [Link]

  • Chemguide. (n.d.). hydrolysis of esters. Retrieved from [Link]

  • National Institutes of Health. (n.d.). Ethyl thiazole-5-carboxylate. Retrieved from [Link]

  • PubMed. (2019). Forced Oxidative Degradation Pathways of the Imidazole Moiety of Daclatasvir. Retrieved from [Link]

Sources

Overcoming incomplete oxidation in thiazole ring formation

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for thiazole ring formation. This guide is designed for researchers, medicinal chemists, and process development scientists who are encountering challenges with thiazole synthesis, specifically the issue of incomplete oxidation or aromatization. As a Senior Application Scientist, my goal is to provide you with not just protocols, but the underlying mechanistic reasoning to empower you to troubleshoot effectively.

Introduction: The Aromaticity Challenge

The formation of a stable, aromatic thiazole ring is the thermodynamic driving force for many synthesis protocols. However, kinetic barriers or suboptimal conditions can lead to the accumulation of non-aromatic intermediates, most commonly dihydrothiazoles (thiazolines). This phenomenon, often termed "incomplete oxidation," is a frequent cause of low yields and purification difficulties. This guide will provide a structured approach to diagnosing and resolving these issues.

Frequently Asked Questions (FAQs)

Q1: My thiazole synthesis yield is very low. The NMR of my crude product shows signals that don't correspond to my starting materials or the desired thiazole. What could be the issue?

A1: A common culprit for low yields in reactions like the Hantzsch thiazole synthesis is the stalling of the reaction at the 4-hydroxy-4,5-dihydrothiazole (thiazoline) intermediate.[1] This intermediate must undergo dehydration (loss of a water molecule) to achieve the final aromatic thiazole ring. If this dehydration step is inefficient, the thiazoline may be the major product in your crude mixture. Its different chemical environment would explain the unexpected NMR signals.

Q2: What is the mechanistic difference between the desired thiazole formation and the formation of the thiazoline intermediate?

A2: The overall Hantzsch synthesis involves two key stages. First, the nucleophilic sulfur of a thioamide attacks an α-haloketone, followed by an intramolecular cyclization where the nitrogen attacks the carbonyl carbon.[2][3][4] This forms the thiazoline intermediate. The crucial second stage is the elimination of water (dehydration) from this intermediate to form the aromatic C=C double bond of the thiazole ring. "Incomplete oxidation" is essentially incomplete dehydration.

Hantzsch_Mechanism cluster_reactants Reactants cluster_intermediates Intermediates cluster_product Product Thioamide Thioamide SN2_Product S-Alkylation Product Thioamide->SN2_Product SN2 Attack Haloketone α-Haloketone Haloketone->SN2_Product Thiazoline 4-Hydroxy-Thiazoline (Stable Intermediate) SN2_Product->Thiazoline Intramolecular Cyclization Thiazole Aromatic Thiazole Thiazoline->Thiazole Dehydration (Aromatization Step)

Caption: Hantzsch thiazole synthesis workflow.

Q3: Are there specific reaction conditions that favor the formation of the thiazoline intermediate over the final thiazole?

A3: Yes. The dehydration step is often acid- or base-catalyzed and temperature-dependent.

  • Insufficient Acid/Base: Without a catalyst to protonate the hydroxyl group (making it a better leaving group) or deprotonate an adjacent carbon, the energy barrier for dehydration can be too high.

  • Low Temperature: Dehydration reactions often require elevated temperatures to overcome the activation energy. Running the reaction at room temperature or below may favor the isolation of the thiazoline.[5]

  • Solvent Effects: Protic solvents can sometimes stabilize the hydroxy-thiazoline intermediate, slowing down its conversion.

Troubleshooting Guide: Overcoming Incomplete Aromatization

If you suspect your reaction is stalling at the thiazoline intermediate, here are targeted strategies to drive the reaction to completion.

Issue 1: Reaction Stalls, Thiazoline Intermediate Isolated

This is the most direct manifestation of incomplete oxidation/aromatization.

Causality Analysis:

The O-H bond of the hydroxyl group in the intermediate is strong, and water is a poor leaving group without activation. The final dehydration step is the rate-limiting barrier.

Troubleshooting Protocol 1: Thermal Promotion

Often, the simplest solution is to provide sufficient thermal energy.

  • Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stir bar, dissolve your crude product (containing the thiazoline intermediate) in a suitable high-boiling solvent (e.g., toluene, xylenes, or DMF).

  • Heating: Heat the reaction mixture to reflux. The optimal temperature will depend on the specific substrate and solvent.

  • Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS. Look for the disappearance of the intermediate spot and the appearance of the more nonpolar thiazole product spot.

  • Work-up: Once the reaction is complete, cool the mixture to room temperature and proceed with standard aqueous work-up and purification.

Troubleshooting Protocol 2: Acid Catalysis

Acid can catalyze the dehydration by protonating the hydroxyl group, converting it into a much better leaving group (H₂O).

  • Reagent Selection: Choose a suitable acid catalyst. Common choices include p-toluenesulfonic acid (p-TsOH), sulfuric acid (H₂SO₄), or even acidic reaction conditions like using 10M HCl in ethanol.[6][7]

  • Procedure:

    • Dissolve the crude intermediate in a solvent like ethanol or toluene.

    • Add a catalytic amount of the chosen acid (e.g., 0.1 eq of p-TsOH).

    • Stir the mixture at room temperature or with gentle heating (40-80 °C), monitoring by TLC.

  • Caution: Strong acids can cause degradation of sensitive functional groups. Start with milder conditions.

Issue 2: Low Yield Due to Inefficient Conversion

Even if you don't isolate the intermediate, low yields may indicate that the equilibrium between the thiazoline and thiazole is unfavorable under your current conditions.

Causality Analysis:

The reaction conditions are not robust enough to ensure complete conversion of all starting material to the final aromatic product. This could be due to suboptimal temperature, reaction time, or catalyst choice.

Troubleshooting Workflow:

Troubleshooting_Workflow Start Low Yield of Thiazole Check_Intermediate Is Thiazoline Intermediate Present (TLC/NMR)? Start->Check_Intermediate Yes_Intermediate Yes Check_Intermediate->Yes_Intermediate Yes No_Intermediate No Check_Intermediate->No_Intermediate No Increase_Temp Increase Reaction Temperature (e.g., Reflux in Toluene) Yes_Intermediate->Increase_Temp Optimize_Stoichiometry Optimize Reactant Stoichiometry (e.g., slight excess of thioamide) No_Intermediate->Optimize_Stoichiometry Add_Acid Add Acid Catalyst (e.g., p-TsOH) Increase_Temp->Add_Acid Use_Oxidant Introduce Mild Oxidant (Post-Cyclization) Add_Acid->Use_Oxidant Change_Solvent Change Solvent (e.g., from protic to aprotic) Optimize_Stoichiometry->Change_Solvent

Caption: Decision workflow for troubleshooting low thiazole yields.

Data Summary: Comparison of Aromatization Strategies
StrategyMechanismTypical ConditionsProsCons
Thermal Overcomes kinetic barrier for uncatalyzed dehydration.Reflux in toluene or xylene (80-140 °C).Simple, avoids additional reagents.Requires high temperatures; may degrade sensitive substrates.
Acid Catalysis Protonates -OH to form a good leaving group (-OH₂⁺).0.1 eq p-TsOH in EtOH/Toluene, RT to 80 °C.Highly effective, often works at lower temps.Can cause side reactions; requires neutralization.
Oxidative Directly oxidizes the C-H bonds of the thiazoline ring.MnO₂, DDQ, or air oxidation.[5]Effective for substrates resistant to dehydration.Requires stoichiometric oxidant; potential over-oxidation.
Issue 3: Benzothiazole Synthesis Stalls at the Dihydro- intermediate

In syntheses starting from 2-aminothiophenols, the intermediate is a 2,3-dihydrobenzo[d]thiazole, which requires oxidation, not dehydration, for aromatization.[5]

Causality Analysis:

The reaction successfully forms the C-N and C-S bonds, but lacks a driving force or reagent to remove the two hydrogen atoms from the newly formed ring to create the aromatic system.

Troubleshooting Protocol 3: Introduction of an Oxidant
  • Reagent Selection: Choose an oxidant appropriate for your substrate's functional group tolerance.

    • Mild: Atmospheric oxygen (vigorous stirring in an open flask), Manganese dioxide (MnO₂).

    • Stronger: 2,3-Dichloro-5,6-dicyano-1,4-benzoquinone (DDQ).

  • Procedure (using MnO₂):

    • After the initial condensation of the 2-aminothiophenol and aldehyde is complete (as monitored by TLC), add activated MnO₂ (5-10 equivalents) to the reaction mixture.

    • Stir vigorously at room temperature or with gentle heat. MnO₂ is a heterogeneous reagent, so efficient stirring is critical.

    • Monitor the reaction by TLC. The product is often more colored and has a different Rf.

    • Upon completion, filter the reaction mixture through a pad of Celite® to remove the manganese salts, wash with the reaction solvent, and then concentrate the filtrate for purification.

References

  • Synthesis, Reactions and Medicinal Uses of Thiazole. (n.d.). Pharmaguideline. Retrieved January 7, 2026, from [Link]

  • An Overview of the Synthesis and Antimicrobial, Antiprotozoal, and Antitumor Activity of Thiazole and Bisthiazole Derivatives. (2021). Molecules. Retrieved January 7, 2026, from [Link]

  • Thiazole. (n.d.). Wikipedia. Retrieved January 7, 2026, from [Link]

  • A BRIEF REVIEW ON THE THIAZOLE DERIVATIVES: SYNTHESIS METHODS AND BIOLOGICAL ACTIVITIES. (2021). Journal of Science and Technology. Retrieved January 7, 2026, from [Link]

  • Hantzsch Thiazole Synthesis. (n.d.). Chem Help Asap. Retrieved January 7, 2026, from [Link]

  • Cook–Heilbron thiazole synthesis. (n.d.). Wikipedia. Retrieved January 7, 2026, from [Link]

  • Kinetics of Thiazole Formation Using α-Halo Ketones and Thioamides. (2022). International Journal of Scientific Research in Science and Technology. Retrieved January 7, 2026, from [Link]

  • A Review Article on Chemistry, Synthesis and Therapeutic Importance of Thiazole Derivatives. (2021). International Journal for Research in Applied Science and Engineering Technology. Retrieved January 7, 2026, from [Link]

  • Systematic Review On Thiazole And Its Applications. (2023). Journal of Survey in Fisheries Sciences. Retrieved January 7, 2026, from [Link]

  • Hantzsch Thiazole Synthesis. (n.d.). SynArchive. Retrieved January 7, 2026, from [Link]

  • Hantzsch thiazole synthesis - laboratory experiment. (2020). YouTube. Retrieved January 7, 2026, from [Link]

  • Recent Development in the Synthesis of Thiazoles. (2022). Bentham Science. Retrieved January 7, 2026, from [Link]

  • Thiazole is an aromatic five membered heterocyclic compound having sulphur and ní- trogen at 1 and 3 position. (n.d.). CUTM Courseware. Retrieved January 7, 2026, from [Link]

  • synthesis of thiazoles. (2019). YouTube. Retrieved January 7, 2026, from [Link]

  • Cook-Heilbron 5-Amino-Thiazole Synthesis Mechanism. (2022). YouTube. Retrieved January 7, 2026, from [Link]

  • Thiazole formation through a modified Gewald reaction. (2015). Beilstein Journal of Organic Chemistry. Retrieved January 7, 2026, from [Link]

  • Mechanism of Hantzsch Thiazole Synthesis. (n.d.). ResearchGate. Retrieved January 7, 2026, from [Link]

  • Thiazole synthesis. (n.d.). Organic Chemistry Portal. Retrieved January 7, 2026, from [Link]

  • Synthesis of Thiazole - Reactions of Thiazole - Medicinal uses of Thiazole. (n.d.). Slideshare. Retrieved January 7, 2026, from [Link]

  • Optimization of the reaction conditions. (n.d.). ResearchGate. Retrieved January 7, 2026, from [Link]

  • Optimization of the reaction conditions for the synthesis of 4a. (n.d.). ResearchGate. Retrieved January 7, 2026, from [Link]

  • Synthesis and Biological Evaluation of Thiazole Derivatives. (n.d.). ResearchGate. Retrieved January 7, 2026, from [Link]

  • Synthesis and oxidation of chiral 2-thiazolines (4,5-dihydro-1,3- thiazoles). (n.d.). ResearchGate. Retrieved January 7, 2026, from [Link]

  • The Hantzsch thiazole synthesis under acidic conditions: change of regioselectivity. (1987). Journal of the Chemical Society, Perkin Transactions 1. Retrieved January 7, 2026, from [Link]

  • The Hantzsch thiazole synthesis under acidic conditions: change of regioselectivity. (1987). Journal of the Chemical Society, Perkin Transactions 1. Retrieved January 7, 2026, from [Link]

  • Thiazole: A Versatile Standalone Moiety Contributing to the Development of Various Drugs and Biologically Active Agents. (2022). Molecules. Retrieved January 7, 2026, from [Link]

  • Review of the synthesis and biological activity of thiazoles. (2020). Cogent Chemistry. Retrieved January 7, 2026, from [Link]

  • An Overview of Biological and Synthetic Aspects of Thiazole Derivatives in Heterocyclic Chemistry. (n.d.). World Journal of Research and Review. Retrieved January 7, 2026, from [Link]

  • Synthesis schematic of the two-step process to form thiazoles and oxazoles in cyanobactins. (n.d.). ResearchGate. Retrieved January 7, 2026, from [Link]

  • Synthesis Pros, what are your best tips for handling certain functional groups or reactions? (2024). Reddit. Retrieved January 7, 2026, from [Link]

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Technical Support Center: Navigating the Scale-Up of Thiazole Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center for Thiazole Synthesis. This guide is designed for researchers, chemists, and process engineers grappling with the complexities of transitioning thiazole synthesis from the laboratory bench to pilot plant and production scales. Thiazole and its derivatives are pivotal scaffolds in the pharmaceutical industry, forming the core of numerous approved drugs.[1] However, scaling up their synthesis is fraught with challenges that can impact yield, purity, safety, and economic viability.

This resource provides in-depth, troubleshooting-focused guidance in a practical question-and-answer format. We delve into the "why" behind the "how," grounding our advice in established chemical engineering principles and real-world process experience.

Frequently Asked Questions & Troubleshooting Guides

Section 1: Reaction Control and Exotherm Management

Question 1: We're observing a significant drop in yield and an increase in impurities, particularly colored byproducts, when scaling up our Hantzsch thiazole synthesis. Our lab-scale reaction is clean and high-yielding. What's causing this, and how can we mitigate it?

Answer: This is a classic and critical scale-up challenge, often rooted in inadequate heat management. The Hantzsch thiazole synthesis, the condensation reaction between an α-haloketone and a thioamide, is often exothermic.[2] What is easily dissipated in a round-bottom flask can become a significant safety and quality issue in a large reactor.

The Causality:

On a larger scale, the surface-area-to-volume ratio of the reactor decreases dramatically. This hinders efficient heat removal, leading to localized hotspots.[3] These hotspots can accelerate the rate of undesired side reactions, such as polymerization or degradation of starting materials and the product, resulting in lower yields and the formation of chromophoric impurities.

Troubleshooting Protocol:

  • Thermal Hazard Assessment: Before any scale-up, perform a reaction calorimetry study (e.g., using a Reaction Calorimeter, RC1) to quantify the heat of reaction and determine the maximum temperature of synthesis reaction (MTSR). This data is crucial for designing an appropriate cooling system.

  • Reactor Selection and Design:

    • For highly exothermic reactions, consider using a jacketed reactor with a high heat transfer coefficient. Materials like glass-lined steel or stainless steel are common choices in pharmaceutical manufacturing.[4]

    • Ensure the reactor's cooling system (e.g., circulation of a thermal fluid in the jacket) has the capacity to handle the total heat evolution of the reaction.

  • Controlled Reagent Addition: Instead of adding the α-haloketone all at once, implement a controlled addition strategy. A slow, continuous feed allows the cooling system to keep pace with the heat generated. The addition rate should be linked to the real-time temperature monitoring of the reaction mass.

  • Solvent Selection: Choose a solvent with a higher boiling point to provide a larger temperature window for the reaction and to act as a heat sink. However, ensure the chosen solvent does not introduce new purification challenges.[5]

Self-Validating System:

Implement a feedback control loop where the addition rate of the α-haloketone is automatically adjusted based on the internal temperature of the reactor. This ensures the reaction temperature never exceeds a pre-defined safety limit.

Question 2: We are considering a continuous flow reactor for our thiazole synthesis to better control the exotherm. What are the key advantages and considerations?

Answer: Transitioning to a continuous flow reactor, such as a Plug Flow Reactor (PFR), is an excellent strategy for managing highly exothermic reactions and improving process control.

Key Advantages:

  • Superior Heat Transfer: Flow reactors, particularly microreactors, have an exceptionally high surface-area-to-volume ratio, allowing for near-instantaneous heat dissipation.[3] This virtually eliminates the risk of thermal runaways and the formation of temperature-related impurities.

  • Enhanced Safety: The small internal volume of a flow reactor minimizes the amount of hazardous material present at any given time, significantly reducing the risk associated with handling unstable intermediates or energetic reactions.

  • Precise Control over Reaction Parameters: Residence time, temperature, and stoichiometry can be controlled with high precision, leading to more consistent product quality and potentially higher yields.

Considerations:

  • Potential for Clogging: If the reaction produces solid byproducts or if the product itself has low solubility in the reaction medium, it can lead to clogging of the narrow channels in a flow reactor. A thorough understanding of your reaction's solubility profile is essential.

  • Scale-Up Strategy: Scaling up a flow process typically involves "scaling out" by running multiple reactors in parallel or using a larger-capacity reactor. This requires careful consideration of fluid dynamics to ensure uniform distribution and residence time.

  • Initial Investment: The initial capital cost for a continuous manufacturing setup can be higher than for traditional batch reactors, although this can be offset by long-term gains in efficiency, safety, and product quality.

Section 2: Mixing, Mass Transfer, and Reaction Kinetics

Question 3: Our reaction times have increased significantly upon scale-up, and we're seeing incomplete conversion even after extended periods. How does scaling affect mixing, and what can we do to improve it?

Answer: This issue points towards mass transfer limitations, a common hurdle when moving to larger vessels. Inadequate mixing can lead to localized areas of low reactant concentration, slowing down the overall reaction rate.

The Causality:

In a large reactor, achieving homogeneous mixing is more challenging. The efficiency of mixing is dependent on the power input per unit volume, the impeller design, and the reactor geometry.[6] Poor mixing can lead to a situation where the reaction is "mass-transfer limited" rather than "kinetically limited," meaning the rate at which reactants are brought together is slower than the intrinsic rate of the chemical reaction.

Troubleshooting Protocol:

  • Agitator and Baffle Design:

    • Ensure the agitator is appropriately designed for the viscosity of your reaction medium and the geometry of the reactor. Common choices include pitched-blade turbines or Rushton turbines.[7]

    • The presence of baffles is crucial in larger reactors to prevent vortexing and promote top-to-bottom mixing, ensuring better distribution of reactants.

  • Agitation Speed: Increase the agitation speed to improve turbulence and reduce mass transfer resistance. However, be mindful of the shear sensitivity of your product and the potential for increased energy consumption.

  • Computational Fluid Dynamics (CFD) Modeling: For complex mixing challenges, CFD modeling can be a powerful tool to visualize flow patterns within the reactor and identify "dead zones" where mixing is poor.[8] This can guide modifications to the agitator design or reactor configuration.

  • Reagent Addition Point: The location of reagent addition can significantly impact mixing. Adding a reactant at a point of high turbulence (e.g., near the impeller) can promote rapid dispersion.

Experimental Workflow for Optimizing Agitation:

G cluster_prep Preparation cluster_execution Execution & Monitoring cluster_analysis Analysis Start Define a range of agitation speeds (RPM) to test. Setup Set up the reaction at pilot scale with a consistent batch size and temperature. Start->Setup Run1 Run the reaction at the lowest RPM. Setup->Run1 Sample1 Take samples at regular intervals and analyze for reactant conversion (e.g., by HPLC). Run1->Sample1 RunN Repeat the reaction at increasing RPMs. Sample1->RunN Iterate SampleN Collect and analyze samples for each run. RunN->SampleN Plot Plot reactant conversion vs. time for each RPM. SampleN->Plot Determine Determine the RPM at which the reaction rate no longer increases significantly (the point where the reaction is no longer mass-transfer limited). Plot->Determine

Caption: Workflow for determining optimal agitation speed.

Section 3: Work-up and Purification

Question 4: We are struggling with the crystallization of our thiazole derivative at the pilot scale. In the lab, we get well-defined crystals, but on a larger scale, we are seeing oiling out, poor filterability, and inconsistent polymorphs. How can we address this?

Answer: Crystallization is a scale-sensitive unit operation, and the challenges you are facing are common.[9] The differences in cooling rates, mixing dynamics, and supersaturation control between lab and pilot scales are likely the root causes.

The Causality:

  • Cooling Rate: Large volumes of solvent cool much more slowly than small volumes. This slower cooling rate can lead to the formation of different crystal habits or even prevent crystallization altogether, resulting in "oiling out."

  • Supersaturation Control: In a large, imperfectly mixed vessel, it's easy to generate localized regions of high supersaturation, which can lead to rapid, uncontrolled nucleation and the formation of small, poorly filterable crystals or metastable polymorphs.

  • Mixing: The hydrodynamics in a large crystallizer are different from a lab flask. Inadequate mixing can lead to non-uniform temperature and concentration profiles, contributing to inconsistent crystallization outcomes.

Troubleshooting Protocol:

  • Seeding Strategy: A robust seeding strategy is critical for controlled crystallization at scale.

    • Determine the metastable zone width (MSZW) for your system to identify the optimal temperature for seeding.

    • Use a well-characterized seed material of the desired polymorphic form. The amount of seed should typically be between 0.1% and 1.0% of the batch size.

  • Controlled Cooling Profile: Implement a programmed, gradual cooling profile instead of rapid cooling. This allows the crystallization to proceed under controlled supersaturation, favoring crystal growth over nucleation.

  • Anti-Solvent Addition: If using an anti-solvent for crystallization, ensure it is added slowly and at a location in the vessel that promotes rapid mixing to avoid localized high supersaturation.

  • In-situ Monitoring (PAT): Employ Process Analytical Technology (PAT) tools to monitor the crystallization process in real-time.

    • Focused Beam Reflectance Measurement (FBRM): Provides real-time information on particle size and count, allowing you to track nucleation and crystal growth.

    • Attenuated Total Reflectance-Fourier Transform Infrared (ATR-FTIR) Spectroscopy: Can be used to monitor the concentration of the solute in the solution, providing a direct measure of supersaturation.

Data Presentation: Impact of Cooling Rate on Crystal Size

Cooling Rate (°C/hour)Average Crystal Size (µm)Crystal HabitFilterability
2050Small needlesPoor
10150PrismaticGood
5250Well-defined blocksExcellent
Section 4: Process Analytical Technology (PAT) and Safety

Question 5: How can we use Process Analytical Technology (PAT) to improve the safety and control of our large-scale thiazole synthesis?

Answer: PAT is a powerful framework for moving from a "test-after-production" to a "quality-by-design" approach. By monitoring critical process parameters (CPPs) and critical quality attributes (CQAs) in real-time, you can build a more robust, safer, and more efficient process.[10][11]

Applications of PAT in Thiazole Synthesis Scale-Up:

  • Reaction Monitoring:

    • In-situ FTIR or Raman Spectroscopy: These spectroscopic probes can be inserted directly into the reactor to monitor the concentration of reactants, intermediates, and the thiazole product in real-time.[12] This allows for precise determination of the reaction endpoint, preventing unnecessary heating or extended reaction times that could lead to byproduct formation.

  • Crystallization Monitoring:

    • As mentioned previously, FBRM and ATR-FTIR are invaluable for understanding and controlling crystallization processes.

  • Safety Monitoring:

    • Continuous temperature and pressure monitoring are fundamental. Alarms can be set to trigger if these parameters deviate from the defined safe operating range.

    • For reactions involving off-gassing, in-line mass spectrometry or gas chromatography can be used to monitor the composition of the headspace, providing an early warning of any unexpected or hazardous gas evolution.

Logical Relationship Diagram for PAT Implementation:

G cluster_pat PAT Implementation Framework Identify Identify Critical Process Parameters (CPPs) and Critical Quality Attributes (CQAs) Select Select appropriate PAT tools (e.g., FTIR, FBRM) Identify->Select Implement Implement PAT tools for real-time monitoring Select->Implement Analyze Analyze data to build process understanding Implement->Analyze Control Develop a control strategy based on real-time data Analyze->Control Control->Identify Feedback Loop for Continuous Improvement

Caption: A framework for implementing PAT in process development.

Question 6: What are the primary safety concerns when handling α-haloketones and thioamides at an industrial scale, and what precautions should be taken?

Answer: Both α-haloketones and thioamides present significant safety hazards that are magnified at scale. A thorough safety assessment is non-negotiable.

Primary Hazards:

  • α-Haloketones:

    • Toxicity and Lachrymatory Properties: Many α-haloketones are highly toxic, corrosive, and potent lachrymators (tear-inducing agents).

    • Instability: Some α-haloketones can be thermally unstable and may decompose, especially in the presence of impurities.

  • Thioamides:

    • Toxicity: Many thioamides are toxic and should be handled with care.

    • Hydrogen Sulfide Evolution: Thioamides can decompose, particularly under acidic or basic conditions at elevated temperatures, to release highly toxic and flammable hydrogen sulfide (H₂S) gas.

Safety Protocols for Scale-Up:

  • Engineering Controls:

    • All handling of these reagents should be conducted in a well-ventilated area, preferably within a closed system (e.g., charging from a drum directly into the reactor) to minimize operator exposure.

    • The reactor should be equipped with a robust scrubbing system to neutralize any potential release of H₂S or other hazardous vapors.

  • Personal Protective Equipment (PPE):

    • Operators must wear appropriate PPE, including chemical-resistant gloves, splash goggles, face shields, and respiratory protection. The specific type of respirator should be chosen based on a formal risk assessment.

  • Process Controls:

    • As discussed, controlling the reaction temperature is paramount to prevent runaway reactions and decomposition.

    • Careful control of pH is also important to minimize the decomposition of thioamides.

  • Emergency Preparedness:

    • Ensure that emergency showers and eyewash stations are readily accessible.

    • Have appropriate spill control materials on hand.

    • All personnel should be trained on the specific hazards of the chemicals and the emergency procedures.

By systematically addressing these common challenges, you can de-risk the scale-up of your thiazole synthesis, leading to a safer, more efficient, and more reliable manufacturing process.

References

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  • Catalytic aza-Nazarov cyclization reactions to access α-methylene-γ-lactam heterocycles. (2023). Beilstein Journal of Organic Chemistry. Retrieved from [Link]

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Technical Support Center: Interpreting the NMR Spectrum of Ethyl 4-methyl-2-phenyl-1,3-thiazole-5-carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Welcome to the technical support center for the analysis of Ethyl 4-methyl-2-phenyl-1,3-thiazole-5-carboxylate. This guide is designed to assist you in accurately interpreting your NMR spectra and troubleshooting common issues that may arise during your experiments. As Senior Application Scientists, we have compiled this resource based on extensive experience and authoritative data to ensure the integrity of your results.

FAQs: Understanding the Spectrum of Ethyl 4-methyl-2-phenyl-1,3-thiazole-5-carboxylate

Q1: What are the expected ¹H NMR chemical shifts for Ethyl 4-methyl-2-phenyl-1,3-thiazole-5-carboxylate?

A1: The proton NMR spectrum of this compound will exhibit distinct signals corresponding to the ethyl, methyl, and phenyl groups attached to the thiazole core. The expected chemical shifts (in ppm) can be summarized as follows:

ProtonsMultiplicityIntegrationApproximate Chemical Shift (δ, ppm)
Ethyl (-OCH₂CH₃ )Triplet3H1.19 - 1.44
Methyl (-CH₃ )Singlet3H2.26 - 2.36
Ethyl (-OCH₂ CH₃)Quartet2H4.13 - 4.49
Phenyl (-C₆H₅ )Multiplet5H7.36 - 8.00

These values are approximate and can be influenced by the solvent and concentration used.

The ethyl group protons typically appear as a triplet (for the -CH₃) and a quartet (for the -OCH₂-) due to spin-spin coupling.[1][2] The methyl group on the thiazole ring is a singlet as it has no adjacent protons. The phenyl group protons will appear as a more complex multiplet in the aromatic region of the spectrum.[3][4]

Q2: What are the characteristic ¹³C NMR chemical shifts for this molecule?

A2: The ¹³C NMR spectrum provides valuable information about the carbon framework. Key expected chemical shifts are:

CarbonApproximate Chemical Shift (δ, ppm)
Ethyl (-OCH₂CH₃ )~14
Methyl (-CH₃ )~17
Ethyl (-OCH₂ CH₃)~60
Thiazole-C5~107
Phenyl (various)~125 - 132
Thiazole-C4~159
Ester (C=O)~162
Thiazole-C2~168

Note: The exact positions of the phenyl and thiazole carbons can vary. These assignments are based on typical values for similar structures.[5][6]

Q3: How does the choice of NMR solvent affect the spectrum?

A3: The choice of a deuterated solvent is critical for NMR spectroscopy to avoid large solvent signals that would obscure the analyte's peaks.[7] The most common solvent, deuterated chloroform (CDCl₃), has a residual proton signal around 7.26 ppm, which can sometimes overlap with aromatic signals.[7][8] If this occurs, using a different solvent like acetone-d₆ or benzene-d₆ can shift the solvent peak and may resolve the overlapping signals.[9] It is also important to be aware of common impurities in NMR solvents, such as water, which can appear as a broad peak and whose chemical shift is solvent-dependent.[8][10]

Troubleshooting Guide: Common Issues and Solutions

This section addresses specific problems you might encounter during the NMR analysis of Ethyl 4-methyl-2-phenyl-1,3-thiazole-5-carboxylate.

Problem 1: My aromatic region (7-8 ppm) is a broad, unresolved multiplet. How can I better resolve the phenyl proton signals?
  • Potential Cause: Insufficient magnetic field strength or poor shimming of the instrument can lead to poor resolution.[11] Additionally, the inherent complexity of the spin system in a monosubstituted benzene ring can result in overlapping signals.[12]

  • Troubleshooting Steps:

    • Optimize Shimming: Ensure the NMR instrument is properly shimmed to maximize the magnetic field homogeneity. Poor shimming is a common cause of peak broadening.[9][11]

    • Use a Higher Field Instrument: If available, acquiring the spectrum on a higher field NMR spectrometer (e.g., 500 MHz or higher) will increase the dispersion of the signals, often resolving complex multiplets.

    • Change the Solvent: As mentioned in the FAQ, changing the solvent can alter the chemical shifts of the aromatic protons and potentially improve resolution.[9]

Problem 2: I see broad peaks throughout my spectrum, not just in the aromatic region.
  • Potential Causes:

    • Sample Concentration: A sample that is too concentrated can lead to increased viscosity and subsequent peak broadening.[13]

    • Insoluble Material: The presence of particulate matter or poor solubility of the compound can disrupt the magnetic field homogeneity.[9][11]

    • Paramagnetic Impurities: Traces of paramagnetic metals can cause significant line broadening.[14]

    • Chemical Exchange: If your sample contains species in dynamic equilibrium (e.g., rotamers or tautomers), this can lead to broadened peaks.[14][15]

  • Troubleshooting Workflow:

    G start Broad Peaks Observed check_conc Is the sample highly concentrated? start->check_conc dilute Dilute the sample and re-acquire. check_conc->dilute Yes check_sol Is the sample fully dissolved? check_conc->check_sol No end Sharp Peaks Achieved dilute->end filter Filter the sample through glass wool. check_sol->filter No check_impurities Suspect paramagnetic impurities? check_sol->check_impurities Yes filter->end chelate Add a chelating agent (e.g., EDTA). check_impurities->chelate Yes check_exchange Could chemical exchange be occurring? check_impurities->check_exchange No chelate->end vt_nmr Perform variable temperature (VT) NMR. check_exchange->vt_nmr Yes check_exchange->end No vt_nmr->end

    Caption: Troubleshooting workflow for broad NMR peaks.

Problem 3: I have unexpected peaks in my spectrum. How can I identify them?
  • Potential Causes:

    • Residual Solvents: Solvents from the reaction or purification steps (e.g., ethyl acetate, dichloromethane) are common contaminants.[9][16]

    • Starting Materials or Side Products: Incomplete reaction or the formation of byproducts during synthesis can lead to extra signals.[17][18]

    • Grease: Silicone grease from glassware can appear as a broad singlet around 0 ppm.

    • Water: As mentioned, water is a frequent impurity in NMR solvents.[10]

  • Identification and Resolution:

    • Check Solvent and Impurity Tables: Consult published tables of common NMR solvent and impurity chemical shifts.[16][19]

    • Review Synthesis Pathway: Consider the possible starting materials and side products of your synthesis. For instance, in a Hantzsch thiazole synthesis, unreacted starting materials or intermediates could be present.[20]

    • D₂O Exchange: If you suspect an exchangeable proton (like an -OH or -NH), add a drop of D₂O to your NMR tube, shake it, and re-acquire the spectrum. The peak corresponding to the exchangeable proton should disappear or significantly decrease in intensity.[9][21]

    • Purification: If the impurities are from the synthesis, further purification of your compound (e.g., recrystallization or chromatography) is necessary.

Problem 4: The integration of my peaks is incorrect.
  • Potential Causes:

    • Incomplete Relaxation: If the delay time between scans (the relaxation delay) is too short, protons that relax slowly (often quaternary carbons in ¹³C NMR, but can affect ¹H NMR) will not fully return to equilibrium, leading to lower-than-expected signal intensity.

    • Overlapping Peaks: If peaks are not well-resolved, integrating them accurately can be difficult.

    • Phasing and Baseline Correction: Improper phasing or baseline correction of the spectrum will lead to integration errors.

  • Solutions:

    • Increase Relaxation Delay: In the acquisition parameters, increase the relaxation delay (d1) to ensure all protons have sufficient time to relax. A value of 5 times the longest T₁ relaxation time is generally recommended.

    • Improve Resolution: As discussed in Problem 1, take steps to improve spectral resolution.

    • Careful Processing: Meticulously phase and baseline correct the spectrum before integration.

By systematically addressing these common issues, researchers can with greater confidence interpret the NMR spectra of Ethyl 4-methyl-2-phenyl-1,3-thiazole-5-carboxylate, ensuring the structural elucidation is accurate and reliable.

References

  • Troubleshooting 1H NMR Spectroscopy - Department of Chemistry: University of Rochester. (n.d.). Retrieved from [Link]

  • Thiazole - Wikipedia. (n.d.). Retrieved from [Link]

  • Obtaining and Interpreting NMR Spectra - Chemistry LibreTexts. (2019, June 5). Retrieved from [Link]

  • NMR Spectroscopy: Ethyl Group Analysis. (n.d.). Scribd. Retrieved from [Link]

  • Sharma, V. P., et al. (2004). 13C-NMR Studies of Some Heterocyclically Substituted Chromones. Asian Journal of Chemistry, 16(3-4), 1471-1476.
  • Supporting Information - The Royal Society of Chemistry. (n.d.). Retrieved from [Link]

  • 1H NMR Broad peaks - Chemistry Stack Exchange. (2015, March 7). Retrieved from [Link]

  • Notes on NMR Solvents. (n.d.). Retrieved from [Link]

  • Gottlieb, H. E., Kotlyar, V., & Nudelman, A. (1997). NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities. The Journal of Organic Chemistry, 62(21), 7512–7515.
  • 1H NMR Chemical Shifts - Organic Chemistry Data. (n.d.). Retrieved from [Link]

  • Thiazole - Optional[15N NMR] - Chemical Shifts - SpectraBase. (n.d.). Retrieved from [Link]

  • Wang, X., et al. (2012). Efficient one-pot synthesis of ethyl 2-substitued-4-methylthiazole-5-carboxylates.
  • Interpreting Aromatic NMR Signals - YouTube. (2021, March 24). Retrieved from [Link]

  • Phenyl group in proton NMR - Chemistry Stack Exchange. (2015, June 9). Retrieved from [Link]

  • What Causes NMR Peak Broadening? - Chemistry For Everyone - YouTube. (2025, July 21). Retrieved from [Link]

  • Fulmer, G. R., et al. (2010). NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the Organometallic Chemist. Organometallics, 29(9), 2176–2179.
  • How to read NMR spectra from the basics (chemical shift, integration ratio, coupling) - JEOL. (n.d.). Retrieved from [Link]

  • Ethyl 2-phenyl-5-trifluoromethyl-1,3-thiazole-4-carboxylate - PMC - NIH. (n.d.). Retrieved from [Link]

  • ethanol low high resolution H-1 proton nmr spectrum of ethanol analysis interpretation of chemical shifts ppm spin spin line splitting for ethyl alcohol doc brown's advanced organic chemistry revision notes. (n.d.). Retrieved from [Link]

  • The Shielding Effect of Phenyl Groups in the Silyl-Protecting Groups Introduced into Borneol and Isoborneol - ResearchGate. (2024, October 17). Retrieved from [Link]

  • Overcoming NMR line broadening of nitrogen containing compounds: A simple solution. (2024, March). Magnetic Resonance in Chemistry, 62(3), 198-207.
  • Interpreting Proton NMR Spectra - Chemistry LibreTexts. (2023, February 11). Retrieved from [Link]

  • Assigning the 1H-NMR Signals of Aromatic Ring 1H-atoms. (n.d.). Retrieved from [Link]

  • NMR spectra of ethyl alcohol - Shivaji College. (n.d.). Retrieved from [Link]

  • Ethyl 3,5-Dimethyl-4-[(4-phenyl-1,3-thiazol-2-yl)
  • How To Determine The Number of Signals In a H NMR Spectrum - YouTube. (2018, December 4). Retrieved from [Link]

  • SYNTHESIS OF SOME NEW 4-METHYL-2-(4-PYRIDYL)-THIAZOLE- 5-YL-AZOLES AS POTENTIAL ANTIMICROBIAL AGENTS - Farmacia Journal. (n.d.). Retrieved from [Link]

  • 13C NMR Chemical Shifts - Oregon State University. (n.d.). Retrieved from [Link]

  • thiazole derivative - New Drug Approvals. (n.d.). Retrieved from [Link]

  • Process for Preparing Ethyl-4-methyl-5-thiazolecarboxyate - Google Patents. (n.d.).
  • 13C NMR Chemical Shifts - Organic Chemistry Data. (n.d.). Retrieved from [Link]

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How to remove unreacted thioamide from reaction mixture

Author: BenchChem Technical Support Team. Date: January 2026

Technical Support Center: Thioamide Purification

Guide Series: Post-Reaction Workup and Purification

As Senior Application Scientists, we understand that synthesizing your target molecule is only half the battle; purification is paramount to achieving high-quality, reliable results. A common challenge is the removal of unreacted starting materials, particularly polar compounds like thioamides, which can complicate downstream applications. This guide provides a troubleshooting framework and detailed protocols to effectively remove unreacted thioamides from your reaction mixture.

Frequently Asked Questions (FAQs): Troubleshooting Thioamide Removal

This section addresses common issues encountered during the purification of reaction mixtures containing residual thioamides. The choice of method depends critically on the physicochemical properties of both your desired product and the contaminating thioamide.

Initial Assessment & Strategy Selection

Q1: I've completed my reaction. How do I decide on the best strategy to remove the leftover thioamide?

A1: The optimal strategy hinges on the differential properties between your product and the thioamide. Before proceeding, assess the following:

  • Polarity Difference: Is there a significant difference in polarity? This is the most common property to exploit. Use Thin Layer Chromatography (TLC) with various solvent systems (e.g., hexanes/ethyl acetate, dichloromethane/methanol) to visualize the separation. A larger difference in Retention Factor (Rf) suggests that extraction or chromatography will be effective.

  • Solubility Profile: Are your product and the thioamide soluble in different solvent systems? Thioamides, like their amide counterparts, can exhibit a range of solubilities.[1][2] Some may be soluble in water, while others are only soluble in polar organic solvents. Exploiting differential solubility is key for purification by crystallization or precipitation.

  • Chemical Reactivity: Does the thioamide possess unique reactivity that your product lacks? The thioamide functional group is nucleophilic at the sulfur atom and can be targeted by electrophilic reagents.[3] This allows for selective reaction and removal using scavenger resins.

The following diagram provides a decision-making workflow to guide your choice of purification method.

G Diagram 1: Decision Tree for Thioamide Removal Start Reaction Mixture (Product + Thioamide) Polarity Significant Polarity Difference between Product & Thioamide? Start->Polarity Solubility Significant Solubility Difference in a Chosen Solvent? Polarity->Solubility No / Unsure Extraction Liquid-Liquid Extraction Polarity->Extraction Yes Reactivity Thioamide has Unique Reactivity (e.g., Nucleophilic Sulfur) Product is Inert? Solubility->Reactivity No / Unsure Crystallization Crystallization / Precipitation Solubility->Crystallization Yes Scavenging Scavenger Resin Reactivity->Scavenging Yes Complex Consider Complex Purification Strategy (e.g., Derivatization) Reactivity->Complex No Chromatography Column Chromatography Extraction->Chromatography Insufficient Purity

Caption: Diagram 1: Decision Tree for Thioamide Removal.

Guide 1: Purification by Liquid-Liquid Extraction

Core Principle: This technique separates compounds based on their differential solubility in two immiscible liquid phases, typically an aqueous phase and an organic phase.

Q2: My product is non-polar, and the unreacted thioamide seems polar. Can I use a simple aqueous wash?

A2: Yes, this is often the first and simplest method to try. Thioamides, especially those with low molecular weight or ionizable groups, can have appreciable aqueous solubility.[4] An aqueous wash (or several) of your organic reaction mixture can partition the polar thioamide into the aqueous layer, leaving your non-polar product in the organic phase.

  • Causality: The C=S bond in a thioamide is more polarized than a C=O bond, and the N-H bond is a better hydrogen bond donor than in amides.[3] These properties can increase water solubility compared to less polar molecules.

Q3: The simple water wash isn't working well. How can I improve the extraction efficiency?

A3: You can modify the pH of the aqueous phase to ionize either the thioamide or your product, drastically changing its solubility.

  • Acidic Wash (e.g., 1M HCl): Thioamides are weakly basic. If your product is stable to acid and lacks basic functional groups, an acidic wash can protonate the thioamide, forming a salt that is much more soluble in the aqueous phase.

  • Basic Wash (e.g., 1M NaOH, sat. NaHCO₃): The N-H protons of a thioamide are more acidic than those of an amide.[3] If the thioamide is sufficiently acidic (and your product is not), a basic wash can deprotonate it, forming an anionic species that will be extracted into the aqueous layer. This is particularly effective for primary and secondary thioamides.

Method Principle Best For Considerations
Aqueous Wash Partitioning based on polarity.Removing highly polar thioamides from non-polar products.May require multiple extractions. Emulsion formation can be an issue.
Acidic Wash (e.g., 1M HCl) Protonating the thioamide to form a water-soluble salt.Basic thioamides; acid-stable products.Product must be stable to acid.
Basic Wash (e.g., NaHCO₃) Deprotonating the thioamide to form a water-soluble salt.Acidic thioamides; base-stable products.Product must be stable to base. Risk of hydrolysis for some products.
Protocol 1: General Liquid-Liquid Extraction Workflow
  • Solvent Choice: Ensure your reaction mixture is dissolved in an organic solvent that is immiscible with water (e.g., ethyl acetate, dichloromethane).

  • Initial Wash: Transfer the organic solution to a separatory funnel. Add an equal volume of deionized water. Stopper the funnel, invert, and vent. Shake vigorously for 30-60 seconds, venting periodically.

  • Phase Separation: Allow the layers to separate completely. Drain the aqueous layer (bottom layer for dichloromethane, top layer for ethyl acetate).

  • pH Modification (If Needed): Add an equal volume of the acidic or basic aqueous solution. Repeat the shaking and separation process.

  • Back-Extraction (Optional): To recover any product that may have entered the aqueous phase, you can "back-extract" the combined aqueous layers with a fresh portion of the organic solvent.

  • Final Wash & Dry: Wash the organic layer with brine (saturated NaCl solution) to remove residual water. Drain the organic layer into a clean flask and dry it over an anhydrous salt (e.g., Na₂SO₄, MgSO₄).

  • Purity Check: Filter the drying agent and concentrate the solvent in vacuo. Analyze a small sample by TLC or HPLC to confirm the removal of the thioamide.[5]

Guide 2: Purification by Column Chromatography

Core Principle: This technique separates compounds by passing a mixture through a column containing a solid adsorbent (stationary phase), eluting with a liquid (mobile phase). Separation occurs because compounds travel through the column at different rates depending on their affinity for the stationary phase.

Q4: My product and the unreacted thioamide have very similar polarities. Extraction is not working. Is column chromatography a good option?

A4: Absolutely. Flash column chromatography is the workhorse of purification in organic synthesis and is highly effective for separating compounds with small differences in polarity.[6] Since thioamides often contain a polar C=S group, they typically adhere more strongly to polar stationary phases like silica gel compared to non-polar compounds.

Q5: What are the best practices for developing a solvent system for separating my product from a thioamide?

A5: The key is to find a mobile phase that provides good separation on a TLC plate first.

  • Start with a Standard System: A common starting point is a mixture of a non-polar solvent (e.g., hexanes or petroleum ether) and a more polar solvent (e.g., ethyl acetate).

  • Adjust Polarity: Run several TLCs with varying ratios (e.g., 9:1, 4:1, 1:1 Hexanes:EtOAc). Your goal is to find a system where the Rf of your product is ~0.3-0.4 and is well-separated from the thioamide spot (ΔRf > 0.1).

  • Alternative Solvents: If separation is poor, try a different solvent system. Replacing ethyl acetate with dichloromethane (DCM) or adding a small amount of methanol (0.5-5%) to a DCM solution can significantly alter the selectivity and improve separation.

Protocol 2: Flash Column Chromatography
  • Column Packing: Select an appropriately sized column and pack it with silica gel, typically as a slurry in the initial, least polar mobile phase.

  • Sample Loading: Concentrate your crude reaction mixture onto a small amount of silica gel (dry loading) or dissolve it in a minimal amount of the mobile phase (wet loading). Dry loading is preferred for better resolution.

  • Elution: Carefully add the mobile phase to the top of the column and apply pressure (air or nitrogen) to begin elution.

  • Fraction Collection: Collect the eluent in a series of fractions (e.g., in test tubes).

  • Monitoring: Monitor the fractions by TLC to identify which ones contain your pure product.

  • Combine & Concentrate: Combine the pure fractions and remove the solvent under reduced pressure to yield your purified product.

Guide 3: Purification by Scavenger Resins

Core Principle: Scavenger resins are solid-supported reagents designed to react selectively with and "scavenge" specific types of molecules from a solution. After the reaction, the resin-bound impurity is simply filtered off.

Q6: I need a very high-purity product and want to avoid chromatography. Are there scavenger resins that can remove thioamides?

A6: Yes, this is an elegant and efficient strategy. Since the sulfur atom in a thioamide is nucleophilic, electrophilic scavenger resins are highly effective. These resins are typically polystyrene-based beads functionalized with electrophilic groups that covalently bind to the thioamide.

  • Causality: The thioamide sulfur readily attacks electrophiles. Resins functionalized with groups like isocyanates or alkyl halides will react with the thioamide, tethering it to the solid support. Your desired product, if it lacks a competing nucleophilic site, will remain in solution. This method is advantageous because the workup is a simple filtration.

Scavenger Resin Type Functional Group Mechanism Best For
Electrophilic (Isocyanate) -N=C=ONucleophilic attack by thioamide sulfur to form a thiocarbamate link.Removing primary and secondary thioamides.
Electrophilic (Alkyl Halide) -CH₂-BrS-alkylation of the thioamide.General thioamide removal.
Metal-Based -SH, -NH₂Thioamides can act as ligands for certain metals. A resin that scavenges metals might indirectly remove thioamides if a metal is used in the reaction.[7]Niche applications, often for removing metal catalysts and thio-ligands simultaneously.
Protocol 3: Thioamide Removal with an Electrophilic Scavenger Resin

G Diagram 2: Scavenger Resin Workflow A 1. Dissolve Crude Mixture in Solvent (e.g., DCM, THF) B 2. Add Electrophilic Scavenger Resin (2-4 equivalents) A->B C 3. Stir or Shake Mixture at RT (2-16 hours) B->C D 4. Monitor by TLC/LCMS for Disappearance of Thioamide C->D D->C Incomplete E 5. Filter to Remove Resin-Bound Thioamide D->E Complete F 6. Wash Resin with Clean Solvent E->F G 7. Combine Filtrate & Washings, Concentrate F->G H Pure Product G->H

Caption: Diagram 2: Scavenger Resin Workflow.

  • Select Resin and Solvent: Choose an appropriate electrophilic scavenger resin (e.g., polystyrene-isocyanate) and dissolve your crude reaction mixture in a suitable solvent (e.g., DCM, THF, MeCN) in which the product is soluble but that does not react with the resin.

  • Add Resin: Add the scavenger resin to the solution. A typical loading is 2-4 molar equivalents relative to the amount of unreacted thioamide.

  • Agitate: Stir or gently agitate the mixture at room temperature. Reaction times can vary from 2 to 16 hours.

  • Monitor: Follow the progress of the scavenging by TLC or LCMS until the thioamide spot/peak is no longer visible.

  • Isolate Product: Filter the mixture through a sintered glass funnel or a cotton plug to remove the resin.

  • Wash and Concentrate: Wash the resin with a small amount of fresh solvent to recover any adsorbed product. Combine the filtrate and washings, and remove the solvent under reduced pressure to yield the purified product.

References

  • Shishkina, I. G., et al. (2018). Chromatographic and electrophoretic determination of thioamides based on thiazole, 1,3,4-thiadiazole, 1,2,4-triazole, and tetrazole. Journal of Analytical Chemistry, 73, 859-865. [Link]

  • Organic Chemistry Portal. (n.d.). Thioamide synthesis by thionation. Retrieved from [Link]

  • Sha, S., et al. (2020). Chemoselective Transamidation of Thioamides by Transition-Metal-Free N–C(S) Transacylation. Angewandte Chemie International Edition, 59(38), 16503-16508. [Link]

  • Talele, T. T. (2023). Thioamides in Medicinal Chemistry and as Small Molecule Therapeutic Agents. Journal of Medicinal Chemistry, 66(15), 10257-10299. [Link]

  • Hansen, T. N., & Olsen, C. A. (2023). Contemporary Applications of Thioamides and Methods for their Synthesis. ChemRxiv. [Link]

  • Mitchell, N. J., & Moody, C. J. (2020). Thioamides: Biosynthesis of Natural Compounds and Chemical Applications. Journal of the American Chemical Society, 142(10), 4533-4548. [Link]

  • El-Shazly, M., et al. (2022). Transformation of Amides to Thioamides Using an Efficient and Novel Thiating Reagent. Molecules, 27(23), 8275. [Link]

  • El-Shazly, M., et al. (2022). Transformation of Amides to Thioamides Using an Efficient and Novel Thiating Reagent. ResearchGate. [Link]

  • Xu, G., et al. (2021). A chromatography-free and aqueous waste-free process for thioamide preparation with Lawesson's reagent. Beilstein Journal of Organic Chemistry, 17, 964-971. [Link]

  • Organic Chemistry Portal. (n.d.). Thioamide synthesis by thioacylation. Retrieved from [Link]

  • Nagasawa, H., et al. (2021). Odorless and Air-Stable Thionating Reagent for Broad Scope Thioamide Synthesis without H2S Emission. Organic Letters, 23(20), 7908-7912. [Link]

  • Sayed, A. M., et al. (2017). A novel method for heterocyclic amide–thioamide transformations. Beilstein Journal of Organic Chemistry, 13, 167-174. [Link]

  • Xu, G., et al. (2021). A Column-Free and Aqueous Waste-Free Process for Thioamide Preparation with Lawesson's reagent. ResearchGate. [Link]

  • Biotage. (n.d.). Metal scavengers for organic purification. Retrieved from [Link]

  • Uozumi, Y., et al. (2017). Thiosemicarbazide–Formaldehyde Resin as a Nucleophilic Scavenger. Synfacts, 13(03), 0331. [Link]

  • Miller, S. J., et al. (2023). Thioimidate Solutions to Thioamide Problems during Peptide Synthesis. ChemRxiv. [Link]

  • Mahan, J. E. (1947). U.S. Patent No. 2,421,031. Washington, DC: U.S.
  • Singh, H. (n.d.). Thioamides and Thioureas in Organic Synthesis. Zenodo. [Link]

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Validation & Comparative

A Comparative Guide: One-Pot vs. Two-Step Synthesis of Thiazole Carboxylates

Author: BenchChem Technical Support Team. Date: January 2026

Thiazole carboxylates are a cornerstone of many pharmaceuticals, agrochemicals, and functional materials, making their efficient synthesis a critical focus for researchers and drug development professionals.[1][2] The construction of this privileged heterocyclic scaffold can be approached through various synthetic strategies, with one-pot and two-step methodologies representing two of the most common paradigms. This guide provides an in-depth, objective comparison of these approaches, grounded in experimental data and mechanistic principles, to empower scientists in selecting the optimal strategy for their specific needs.

The Central Role of Thiazole Carboxylates

The thiazole ring, a five-membered heterocycle containing both sulfur and nitrogen, is a recurring motif in a multitude of biologically active molecules.[1] Its presence is associated with a wide array of therapeutic applications, including antimicrobial, antipyretic, and antiviral properties.[3] The carboxylate functionality further enhances the molecular diversity, providing a key handle for further chemical modifications and the fine-tuning of pharmacokinetic and pharmacodynamic properties. Consequently, the development of robust and efficient synthetic routes to thiazole carboxylates is a significant endeavor in medicinal and materials chemistry.

Foundational Chemistry: The Hantzsch Thiazole Synthesis

At the heart of many thiazole syntheses, whether one-pot or two-step, lies the venerable Hantzsch thiazole synthesis.[1][4] First described in 1887, this reaction classically involves the condensation of an α-haloketone with a thioamide. The reaction proceeds through a multi-step mechanism that begins with a nucleophilic attack of the thioamide's sulfur on the α-haloketone, followed by an intramolecular cyclization and subsequent dehydration to form the aromatic thiazole ring.[5] The versatility and generally high yields of the Hantzsch synthesis have made it a foundational method for constructing the thiazole core.[4]

In-Depth Analysis of Synthetic Strategies

This guide will now dissect the one-pot and two-step approaches to thiazole carboxylate synthesis, exploring the causality behind experimental choices and providing detailed protocols for each.

The One-Pot Approach: A Paradigm of Efficiency

A one-pot synthesis is a strategy where a reactant is subjected to successive chemical reactions in a single reactor, thereby avoiding the isolation and purification of intermediates.[6][7][8][9] This approach is highly valued in green chemistry for its potential to reduce solvent waste, reaction time, and material loss.[6][10][11][12]

In the context of thiazole carboxylate synthesis, a one-pot procedure often involves the simultaneous or sequential addition of three or more components. A common iteration is a multicomponent reaction (MCR) where, for example, an amine, an isothiocyanate, and an acetylenic ester are combined in a single vessel to construct the thiazole ring in a single, streamlined operation.[3][13][14][15]

The elegance of this approach lies in the carefully orchestrated sequence of reactions where the product of one step becomes the substrate for the next, all within the same reaction environment. This demands a high degree of compatibility between reactants, intermediates, and any catalysts employed.

One_Pot_Synthesis Reactants Reactants (e.g., Amine, Isothiocyanate, Acetylenic Ester) Reaction_Vessel Single Reaction Vessel (Solvent, Catalyst) Reactants->Reaction_Vessel Addition Workup_Purification Workup & Purification Reaction_Vessel->Workup_Purification Reaction Cascade Thiazole_Carboxylate Thiazole Carboxylate Workup_Purification->Thiazole_Carboxylate

Caption: A generalized workflow for a one-pot synthesis of thiazole carboxylates.

The following protocol is adapted from a novel chemoenzymatic one-pot multicomponent synthesis of thiazole derivatives.[3][13]

Materials:

  • Secondary amine (1 mmol)

  • Benzoyl isothiocyanate (1 mmol)

  • Dimethyl but-2-ynedioate (1 mmol)

  • Trypsin from porcine pancreas (20 mg)

  • Ethanol (5 mL)

Procedure:

  • To a reaction vessel, add the secondary amine (1 mmol), benzoyl isothiocyanate (1 mmol), dimethyl but-2-ynedioate (1 mmol), and trypsin from porcine pancreas (20 mg).

  • Add ethanol (5 mL) to the mixture.

  • Seal the vessel and shake at 160 rpm at 45 °C for 7 hours.

  • Monitor the reaction progress using an appropriate analytical technique (e.g., GC or TLC).

  • Upon completion, the product can be isolated and purified using standard laboratory techniques.

The Two-Step Approach: A Focus on Control and Purity

In contrast to the one-pot method, a two-step synthesis involves the isolation and purification of an intermediate product before proceeding to the subsequent reaction. While this approach may appear less efficient at first glance, it offers greater control over each individual transformation, which can be crucial for complex substrates or when high purity is paramount.

A typical two-step synthesis of a thiazole carboxylate might first involve the formation of a key intermediate, such as a β-keto ester, followed by its reaction with a thioamide in a separate step to form the thiazole ring. This allows for the optimization of reaction conditions for each step independently, potentially leading to higher overall yields and purity of the final product.

Two_Step_Synthesis Reactant_A Reactant A Step_1 Step 1: Intermediate Formation Reactant_A->Step_1 Reactant_B Reactant B Reactant_B->Step_1 Workup_Purification_1 Workup & Purification Step_1->Workup_Purification_1 Intermediate Isolated Intermediate Step_2 Step 2: Thiazole Formation Intermediate->Step_2 Reactant_C Reactant C Reactant_C->Step_2 Workup_Purification_2 Workup & Purification Step_2->Workup_Purification_2 Thiazole_Carboxylate Thiazole Carboxylate Workup_Purification_1->Intermediate Workup_Purification_2->Thiazole_Carboxylate

Caption: A generalized workflow for a two-step synthesis of thiazole carboxylates.

This protocol outlines a classic two-step Hantzsch synthesis approach.

Step 1: Synthesis of α-Haloketone (Example: 2-Bromoacetophenone)

  • Materials: Acetophenone, Bromine, Suitable Solvent (e.g., acetic acid or chloroform)

  • Procedure:

    • Dissolve acetophenone in the chosen solvent in a reaction flask.

    • Cool the mixture in an ice bath.

    • Slowly add a stoichiometric amount of bromine dropwise with stirring.

    • Allow the reaction to proceed until the color of bromine disappears.

    • Isolate the 2-bromoacetophenone by quenching the reaction with water and extracting with an organic solvent.

    • Purify the product by distillation or recrystallization.

Step 2: Hantzsch Thiazole Synthesis

  • Materials: 2-Bromoacetophenone (from Step 1), Thiourea, Ethanol

  • Procedure:

    • In a round-bottom flask, combine 2-bromoacetophenone (5.0 mmol) and thiourea (7.5 mmol).[4]

    • Add methanol (5 mL) and a stir bar.[4]

    • Heat the mixture with stirring on a hot plate at a moderate temperature (e.g., reflux) for 30 minutes.[4]

    • Cool the reaction mixture to room temperature.[4]

    • Pour the contents into a beaker containing 5% Na2CO3 solution (20 mL) and swirl to mix.[4]

    • Filter the resulting precipitate through a Buchner funnel and wash the filter cake with water.[4]

    • Dry the collected solid to obtain the thiazole product.[4]

Head-to-Head Comparison: Performance Metrics

The choice between a one-pot and a two-step synthesis often comes down to a trade-off between efficiency and control. The following table summarizes the key performance indicators for each approach.

MetricOne-Pot SynthesisTwo-Step Synthesis
Reaction Time Generally shorter due to the elimination of intermediate workup and purification steps.[16]Longer, as it involves two distinct reaction and purification cycles.
Yield Can be high, but is highly dependent on the compatibility of all components and the absence of side reactions.[3][13]Often higher and more reproducible, as each step can be individually optimized.
Purity May require more rigorous final purification to remove byproducts from multiple reaction steps.[6]Generally higher purity of the final product due to the purification of the intermediate.
Cost-Effectiveness Can be more cost-effective due to reduced solvent usage and labor time.[6]May incur higher costs associated with additional solvents, reagents for workup, and longer processing times.
Green Chemistry Aligns well with green chemistry principles by minimizing waste and energy consumption.[10][17][18][19]Can be less "green" due to the increased use of solvents for extraction and purification.
Scalability Can be challenging to scale up due to potential exotherms and the need for precise control over multiple simultaneous reactions.Generally more straightforward to scale up as each step can be controlled and monitored independently.

Field-Proven Insights & Troubleshooting

One-Pot Synthesis:

  • Challenge: Incompatibility of reagents or intermediates can lead to a complex mixture of byproducts.

  • Insight: Careful selection of mutually compatible reactants and catalysts is paramount. The use of milder, more selective catalysts, such as enzymes, can significantly improve outcomes.[3][13] Running small-scale trial reactions to screen for compatibility is a prudent initial step.

  • Challenge: Difficulty in monitoring the progress of individual reaction steps within the cascade.

  • Insight: Employing in-situ analytical techniques like ReactIR or process mass spectrometry can provide real-time monitoring of intermediate formation and consumption, offering greater control over the reaction.

Two-Step Synthesis:

  • Challenge: Material loss during the isolation and purification of the intermediate can lower the overall yield.

  • Insight: Optimizing the workup and purification procedures for the intermediate is crucial. Techniques such as crystallization, which can yield highly pure products with minimal loss, are often preferred over chromatography for large-scale syntheses.

  • Challenge: Increased overall synthesis time can be a bottleneck in high-throughput settings.

  • Insight: While individual reaction times may be fixed, streamlining the workup and purification processes can significantly reduce the overall cycle time. The use of solid-phase extraction (SPE) for purification can be a time-saving alternative to traditional liquid-liquid extraction.

Conclusion and Recommendations

The choice between a one-pot and a two-step synthesis for thiazole carboxylates is not a one-size-fits-all decision. It is a strategic choice that should be guided by the specific goals of the synthesis.

  • Choose a one-pot synthesis when:

    • Rapid access to a library of analogues is desired for initial screening.

    • The starting materials are relatively simple and known to be compatible.

    • Green chemistry metrics and process efficiency are primary considerations.

  • Choose a two-step synthesis when:

    • High purity of the final compound is critical, for example, in late-stage drug development.

    • The synthesis involves complex or sensitive substrates that may not be compatible in a one-pot setting.

    • Scalability and reproducibility are the most important factors.

By carefully considering the trade-offs between efficiency and control, and by leveraging the insights provided in this guide, researchers can make an informed decision that best suits their synthetic objectives.

References

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  • synthesis of thiazoles. (2019, January 19). YouTube. Retrieved from [Link]

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A Comparative Guide to the Biological Activity of Ethyl 4-methyl-2-phenyl-1,3-thiazole-5-carboxylate and Its Analogs

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Thiazole Scaffold in Medicinal Chemistry

The 1,3-thiazole ring is a privileged heterocyclic scaffold in medicinal chemistry, forming the core of numerous biologically active compounds.[1][2][3] Its unique structural features, including the presence of nitrogen and sulfur heteroatoms, allow for diverse interactions with biological targets, leading to a broad spectrum of pharmacological activities. These activities include antimicrobial, anticancer, anti-inflammatory, antiviral, and more.[1][2][3] The versatility of the thiazole nucleus allows for substitutions at various positions, enabling the fine-tuning of physicochemical properties and biological efficacy. This guide focuses on the biological activities of Ethyl 4-methyl-2-phenyl-1,3-thiazole-5-carboxylate and its analogs, providing a comparative analysis of their performance based on available experimental data. While direct biological data for the parent compound is limited in the public domain, this guide will delve into the rich landscape of its structural analogs, offering valuable insights for researchers and drug development professionals.

Core Structure Under Investigation

The central molecule of interest and its key substitution points for analog comparison are illustrated below.

Caption: Core structure of Ethyl 4-methyl-2-phenyl-1,3-thiazole-5-carboxylate.

I. Anticancer Activity

The 2-phenyl-1,3-thiazole scaffold has been extensively investigated for its potential as an anticancer agent.[1][2][4] Modifications at the 2-phenyl ring, the 4-position, and the 5-carboxylate group have yielded derivatives with significant cytotoxic activity against various cancer cell lines.

Comparative Analysis of Anticancer Activity of Analogs
Compound IDR (Substitution on Phenyl Ring)R' (Amide at C5)Cancer Cell LineActivity (% Inhibition at 5 µg/mL)Reference
Analog 1 2-Cl4-chloro-2-methylphenylA-549 (Lung)48%[1][5]
Analog 2 2-F2,4-dichlorophenylA-549 (Lung)40%[1][5]
Analog 3 2-Cl2-(trifluoromethyl)phenylHCT-8 (Intestine)40%[1][5]

This table presents a selection of analogs to illustrate structure-activity relationships. For a comprehensive list, please refer to the original publication.

The data suggests that the nature of the substituent on the 2-phenyl ring and the amide moiety at the 5-position significantly influences the anticancer activity. For instance, the presence of a 2-chlorophenyl group at the 2-position and a 4-chloro-2-methylphenyl amide at the 5-position resulted in the highest inhibitory activity against the A-549 lung cancer cell line in this particular study.[1][5]

Another study on 2-(substituted)amino-1,3-thiazole derivatives highlighted a compound, Ethyl β-(4-methoxyphenyl)-β-[4-(p-chlorophenyl)-thiazole-2-ylamino]-α-cyano acrylate, as a promising antitumor candidate against the Leukemia HL-60 cell line.[4] This analog, while structurally more complex, underscores the potential of the 2-amino-thiazole scaffold in cancer therapy.

Experimental Protocol: MTT Assay for Cytotoxicity

The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a widely used colorimetric method to assess cell viability and, consequently, the cytotoxic effects of potential anticancer agents.

MTT_Workflow start Seed cancer cells in a 96-well plate incubate1 Incubate for 24h to allow attachment start->incubate1 treat Treat cells with varying concentrations of test compound incubate1->treat incubate2 Incubate for 48-72h treat->incubate2 add_mtt Add MTT solution to each well incubate2->add_mtt incubate3 Incubate for 4h (Formazan crystal formation) add_mtt->incubate3 solubilize Add solubilizing agent (e.g., DMSO) incubate3->solubilize read Measure absorbance at 570 nm solubilize->read analyze Calculate % cell viability and IC50 value read->analyze

Caption: A generalized workflow for the MTT cytotoxicity assay.

Step-by-Step Methodology:

  • Cell Seeding: Cancer cells are seeded in a 96-well flat-bottom plate at a density of 5 x 10³ to 1 x 10⁴ cells per well in 100 µL of complete culture medium.

  • Incubation: The plate is incubated for 24 hours at 37°C in a humidified atmosphere with 5% CO₂ to allow the cells to attach to the bottom of the wells.

  • Compound Treatment: The culture medium is replaced with fresh medium containing various concentrations of the test compound (e.g., Ethyl 4-methyl-2-phenyl-1,3-thiazole-5-carboxylate analogs). A vehicle control (e.g., DMSO) and a positive control (e.g., doxorubicin) are also included.

  • Incubation: The plate is incubated for another 48 to 72 hours.

  • MTT Addition: After the incubation period, 20 µL of MTT solution (5 mg/mL in phosphate-buffered saline) is added to each well.

  • Formazan Formation: The plate is incubated for an additional 4 hours at 37°C. During this time, viable cells with active mitochondrial dehydrogenases will reduce the yellow MTT to purple formazan crystals.

  • Solubilization: The medium is carefully removed, and 150 µL of a solubilizing agent, such as dimethyl sulfoxide (DMSO), is added to each well to dissolve the formazan crystals.

  • Absorbance Measurement: The absorbance is measured at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: The percentage of cell viability is calculated relative to the vehicle-treated control cells. The IC₅₀ value (the concentration of the compound that inhibits 50% of cell growth) is determined by plotting a dose-response curve.

II. Antimicrobial Activity

Thiazole derivatives are well-documented for their broad-spectrum antimicrobial properties, targeting both bacteria and fungi.[6][7][8] The mechanism of action often involves the disruption of essential cellular processes in microorganisms.

Comparative Analysis of Antimicrobial Activity of Analogs

While specific data for the title compound is lacking, numerous studies on its analogs demonstrate significant antimicrobial potential. For instance, a series of ethyl 2-(2-(4-substituted)acetamido)-4-subtituted-thiazole-5-carboxylate derivatives were synthesized and showed moderate to good inhibition against various bacterial and fungal strains.[7] Another study on ethyl 2-(N-(substituted-phenyl) sulfamoyl) thiazole-4-carboxylate derivatives also reported promising antimicrobial activity, particularly for compounds with electron-withdrawing substituents.[8]

Compound ClassTest OrganismActivity (MIC in µg/mL)Reference
2-Aryl-4,5-dihydro-thiazoles Ralstonia solanacearum3.91 - 31.24[9]
2-(Substituted)acetamido-thiazole-5-carboxylates Bacillus subtilisModerate to Good[7]
2-(N-phenylsulfamoyl)thiazole-4-carboxylates Aspergillus nigerPromising[8]

MIC (Minimum Inhibitory Concentration) is the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.

These findings suggest that the 4-methyl-2-phenyl-1,3-thiazole-5-carboxylate scaffold is a viable starting point for the development of novel antimicrobial agents.

Experimental Protocol: Broth Microdilution for Minimum Inhibitory Concentration (MIC)

The broth microdilution method is a standard laboratory procedure used to determine the minimum inhibitory concentration (MIC) of an antimicrobial agent against a specific microorganism.

MIC_Workflow start Prepare serial dilutions of the test compound in a 96-well plate inoculate Inoculate each well with a standardized microbial suspension start->inoculate controls Include positive (no drug) and negative (no microbes) controls start->controls incubate Incubate the plate under appropriate conditions (e.g., 37°C for 24h) inoculate->incubate controls->incubate observe Visually inspect for microbial growth (turbidity) incubate->observe determine_mic Identify the lowest concentration with no visible growth (MIC) observe->determine_mic

Caption: A simplified workflow for the broth microdilution assay.

Step-by-Step Methodology:

  • Compound Dilution: A two-fold serial dilution of the test compound is prepared in a 96-well microtiter plate using a suitable broth medium (e.g., Mueller-Hinton broth for bacteria, RPMI-1640 for fungi).

  • Inoculum Preparation: A standardized suspension of the test microorganism is prepared to a specific concentration (e.g., 5 x 10⁵ CFU/mL).

  • Inoculation: Each well of the microtiter plate is inoculated with the microbial suspension.

  • Controls: A positive control well (containing the microorganism and broth without the test compound) and a negative control well (containing broth only) are included.

  • Incubation: The plate is incubated under appropriate conditions (e.g., 37°C for 18-24 hours for bacteria).

  • MIC Determination: The MIC is determined as the lowest concentration of the compound at which there is no visible growth (i.e., the well remains clear).

III. Anti-inflammatory Activity

Chronic inflammation is implicated in a wide range of diseases, and the development of novel anti-inflammatory agents is a significant area of research. Thiazole derivatives have demonstrated promising anti-inflammatory properties, often through the inhibition of key inflammatory mediators.[10][11]

Comparative Analysis of Anti-inflammatory Activity of Analogs

Studies on substituted phenyl thiazole derivatives have shown that these compounds can possess significant anti-inflammatory activity.[11] For example, nitro-substituted phenyl thiazole derivatives have been reported to exhibit better anti-inflammatory activity than the standard drug nimesulide in a carrageenan-induced rat paw edema model.[11] Another study on ethyl 2-[2-arylamino-4-(thiophen-2-yl) thiazol-5-yl] acetates revealed that compounds with halogen substitutions on the 2-aryl amino group displayed good anti-inflammatory and analgesic activities.[12]

Compound ClassIn Vivo ModelKey FindingReference
Nitro-substituted phenyl thiazoles Carrageenan-induced rat paw edemaBetter activity than nimesulide[11]
Halogen-substituted 2-arylamino-thiazole acetates Carrageenan-induced rat paw edemaActivity similar to indomethacin[12]

These results indicate that the 2-phenyl-thiazole scaffold is a promising template for designing novel anti-inflammatory drugs.

Experimental Protocol: In Vitro Nitric Oxide (NO) Inhibition Assay

A common in vitro method to screen for anti-inflammatory activity is to measure the inhibition of nitric oxide (NO) production in lipopolysaccharide (LPS)-stimulated macrophages, such as the RAW 264.7 cell line.

Step-by-Step Methodology:

  • Cell Culture: RAW 264.7 macrophages are cultured in a 96-well plate.

  • Compound Treatment: The cells are pre-treated with various concentrations of the test compounds for 1-2 hours.

  • LPS Stimulation: Inflammation is induced by adding LPS (1 µg/mL) to the wells.

  • Incubation: The plate is incubated for 24 hours.

  • Nitrite Measurement: The production of NO is indirectly measured by quantifying the accumulation of its stable metabolite, nitrite, in the culture supernatant using the Griess reagent.

  • Data Analysis: The percentage of NO inhibition by the test compound is calculated relative to the LPS-stimulated control. The IC₅₀ value is then determined.

Conclusion and Future Directions

The Ethyl 4-methyl-2-phenyl-1,3-thiazole-5-carboxylate scaffold and its analogs represent a versatile class of compounds with a wide range of biological activities. The available data on its derivatives strongly suggest significant potential in the fields of oncology, infectious diseases, and inflammation. The structure-activity relationships highlighted in this guide indicate that targeted modifications at the 2-phenyl ring and the 5-carboxylate position can lead to potent and selective agents.

Future research should focus on the systematic synthesis and biological evaluation of a focused library of Ethyl 4-methyl-2-phenyl-1,3-thiazole-5-carboxylate analogs to establish a more comprehensive structure-activity relationship. Further mechanistic studies are also warranted to elucidate the precise molecular targets and pathways through which these compounds exert their therapeutic effects. The detailed experimental protocols provided herein offer a robust framework for such future investigations.

References

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A Comparative Guide to the Structure-Activity Relationship of 4-Methyl vs. 4-Ethyl Thiazole Derivatives in Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, medicinal chemists, and drug development professionals, understanding the nuanced effects of minor structural modifications on a molecule's biological activity is paramount. The thiazole scaffold, a five-membered heterocyclic ring containing sulfur and nitrogen, is a privileged structure in medicinal chemistry, forming the core of numerous approved drugs.[1] This guide provides an in-depth analysis of the structure-activity relationship (SAR) of thiazole derivatives, with a focused comparison on the impact of substituting a methyl versus an ethyl group at the 4-position of the thiazole ring. While direct comparative studies are sparse, we will extrapolate from closely related analogs to illuminate the guiding principles of steric and electronic effects of these small alkyl substituents.

The Thiazole Scaffold: A Versatile Core in Medicinal Chemistry

The thiazole ring is a bio-isostere of other five-membered heterocycles like oxazole and imidazole and is found in a wide array of biologically active compounds, from anticancer and antimicrobial to anti-inflammatory agents.[2][3] Its aromatic nature, ability to participate in hydrogen bonding, and capacity for substitution at multiple positions make it a highly versatile scaffold for drug design. The substituents on the thiazole ring play a crucial role in defining the molecule's pharmacological profile, including its potency, selectivity, and pharmacokinetic properties. Altering these substituents allows for the fine-tuning of a compound's interaction with its biological target.

The Subtle Dance of Alkyl Substituents: Methyl vs. Ethyl

The choice between a methyl (-CH₃) and an ethyl (-CH₂CH₃) group at a specific position on a drug scaffold may seem minor, but it can lead to significant differences in biological activity. This is primarily due to two factors:

  • Steric Hindrance: An ethyl group is larger than a methyl group. This increased bulk can either enhance or hinder the molecule's ability to fit into the binding pocket of its target protein. A favorable steric interaction can lead to increased potency, while an unfavorable one can lead to a decrease or loss of activity.

  • Lipophilicity: An ethyl group is more lipophilic (less water-soluble) than a methyl group. This can affect the compound's absorption, distribution, metabolism, and excretion (ADME) profile. Increased lipophilicity can sometimes improve cell membrane permeability but may also lead to increased metabolic breakdown or off-target effects.

Case Study: N-Alkylated Thiazole Derivatives as Inhibitors of Cancer Cell Migration

While direct comparative data for 4-methyl versus 4-ethyl thiazole derivatives is limited in the public domain, a comprehensive study by Hsiao et al. (2014) on N-substituted thiazole derivatives provides an excellent model for understanding the impact of increasing alkyl chain length on biological activity. In their work, they synthesized a series of N-alkylated thiazole derivatives and evaluated their ability to inhibit the migration of metastatic cancer cells.

Comparative Biological Activity

The following table summarizes the in vitro activity of N-methyl, N-ethyl, and other N-alkyl thiazole derivatives against cancer cell migration.

Compound IDN-SubstitutionIC₅₀ (μM) for Cell Migration Inhibition
5j Methyl0.218
5l Ethyl1.945
5m n-Propyl0.292
5n n-Butyl0.196
5o n-Hexyl0.045
5p n-Dodecyl0.024

Data extracted from Hsiao et al., 2014.

Structure-Activity Relationship Insights

From this data, several key SAR insights emerge:

  • Methyl vs. Ethyl: A striking observation is the nearly 9-fold decrease in activity when the N-methyl group (compound 5j ) is replaced with an N-ethyl group (compound 5l ). This suggests that the larger ethyl group introduces steric hindrance that is detrimental to the compound's interaction with its target.

  • Longer Alkyl Chains: Interestingly, as the alkyl chain length increases beyond ethyl, the activity is not only restored but significantly enhanced. The n-propyl derivative (5m ) shows comparable activity to the methyl analog, and potency steadily increases with longer chains, with the n-dodecyl derivative (5p ) being the most potent. This indicates that a longer, more lipophilic chain may be accessing a hydrophobic pocket within the target protein, leading to stronger binding.

This case study underscores that the effect of alkyl chain length on activity is not always linear and is highly dependent on the specific topology of the target's binding site.

Experimental Protocols

To facilitate further research in this area, detailed protocols for key assays are provided below.

Synthesis of 4-Methylthiazole Derivatives (Hantzsch Synthesis)

The Hantzsch thiazole synthesis is a classic method for preparing thiazole rings.[4]

Protocol:

  • To a solution of an α-haloketone (e.g., 2-chloro-3-oxobutanoate, 1 equivalent) in a suitable solvent such as ethanol, add a thioamide (e.g., thiourea, 1 equivalent).

  • Heat the reaction mixture to reflux for 2-4 hours.

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature.

  • Pour the mixture into ice-cold water and neutralize with a base (e.g., sodium bicarbonate solution).

  • Collect the precipitated product by filtration, wash with water, and dry.

  • Purify the crude product by recrystallization or column chromatography.

Hantzsch_Synthesis reagents α-Haloketone + Thioamide intermediate Thiazoline Intermediate reagents->intermediate Cyclization product 4-Methylthiazole Derivative intermediate->product Dehydration MTT_Assay_Workflow A Seed Cells in 96-well plate B Treat with Thiazole Derivatives A->B C Add MTT Reagent & Incubate B->C D Solubilize Formazan with DMSO C->D E Measure Absorbance at 570 nm D->E F Calculate IC50 Value E->F

Caption: MTT assay workflow for cytotoxicity.

Cell Migration Assessment (Wound Healing/Scratch Assay)

This assay is used to study cell migration in vitro. Protocol:

  • Seed cells in a 6-well plate and grow them to form a confluent monolayer.

  • Create a "scratch" or "wound" in the monolayer using a sterile 200 µL pipette tip.

  • Wash the cells with PBS to remove detached cells and debris.

  • Replace the medium with fresh medium containing the test compound or vehicle control.

  • Capture images of the scratch at 0 hours and at subsequent time points (e.g., 12, 24, 48 hours) using a microscope.

  • Measure the width of the scratch at different points for each image.

  • Calculate the percentage of wound closure over time to determine the rate of cell migration.

Wound_Healing_Assay A Grow Cells to Confluent Monolayer B Create a Scratch in the Monolayer A->B C Treat with Test Compounds B->C D Image Wound at Time Intervals C->D E Measure Wound Closure D->E F Analyze Migration Rate E->F

Caption: Wound healing assay workflow.

Concluding Remarks

The structure-activity relationship of thiazole derivatives is a complex interplay of steric, electronic, and physicochemical properties. The seemingly minor difference between a 4-methyl and a 4-ethyl substituent can have a profound impact on a compound's biological activity. As demonstrated by the case study of N-alkylated thiazoles, these effects are not always predictable and require empirical testing. The provided protocols offer a starting point for researchers to systematically evaluate the SAR of their own thiazole derivatives and contribute to the development of novel therapeutics.

References

  • Anticancer Studies of Newly Synthesized Thiazole Derivatives: Synthesis, Characterization, Biological Activity, and Molecular Docking. (2023). MDPI. [Link]

  • Hsiao, Y.-J., et al. (2014). Modification and Biological Evaluation of Thiazole Derivatives as Novel Inhibitors of Metastatic Cancer Cell Migration and Invasion. Journal of Medicinal Chemistry. [Link]

  • The Potential of Thiazole Derivatives as Antimicrobial Agents. (2022). MDPI. [Link]

  • Thiazole derivatives: prospectives and biological applications. (2024). ResearchGate. [Link]

  • Cytotoxicity MTT Assay Protocols and Methods. (n.d.). Springer Nature Experiments. [Link]

  • Making a Mark: How to Set up Your Wound Healing Assay. (2022). Bitesize Bio. [Link]

  • Cell migration assay (wound healing assay). (2018). Bio-protocol. [Link]

  • Efficient one-pot synthesis of ethyl 2-substitued-4-methylthiazole-5-carboxylates. (n.d.). Taylor & Francis Online. [Link]

  • Evaluation of the Cell Invasion and Migration Process: A Comparison of the Video Microscope-based Scratch Wound Assay and the Boyden Chamber Assay. (2017). JoVE. [Link]

  • Wound Healing and Migration Assays. (n.d.). ibidi. [Link]

  • Synthesis and Biological Evaluation of New Substituted Hantzsch Thiazole Derivatives from Environmentally Benign One-Pot Synthesis Using Silica Supported Tungstosilisic Acid as Reusable Catalyst. (2018). MDPI. [Link]

  • M07 | Methods for Dilution Antimicrobial Susceptibility Tests for Bacteria That Grow Aerobically. (2024). CLSI. [Link]

  • An Experimental Protocol for the Boyden Chamber Invasion Assay With Absorbance Readout. (2016). Semantic Scholar. [Link]

  • M07-A9: Methods for Dilution Antimicrobial Susceptibility Tests for Bacteria That Grow Aerobically. (2012). ResearchGate. [Link]

  • Thiazole Ring—A Biologically Active Scaffold. (2020). PMC - PubMed Central. [Link]

  • MIC (Broth Microdilution) Testing. (2020). YouTube. [Link]

  • Updating Antimicrobial Susceptibility Testing Methods. (n.d.). Clinical Laboratory Science. [Link]

  • Broth Dilution Method for MIC Determination. (2013). Microbe Online. [Link]

  • Design and synthesis of new 4-methylthiazole derivatives: In vitro and in silico studies of antimicrobial activity. (2021). Journal of Molecular Structure. [Link]

  • Efficient and Eco-Friendly Preparation of4-Methyl-5-formyl-thiazole. (n.d.). PMC - NIH. [Link]

  • SiW.SiO2 catalyzed synthesis of new Hantzsch thiazole derivatives 4a–4j. (2018). ResearchGate. [Link]

  • Synthesis and spectral characterization of 4-methylthiazole derivatives: DFT approach and biological activities. (2023). New Journal of Chemistry (RSC Publishing). [Link]

  • Synthetic method of 4-methylthiazole-5-formaldehyde. (n.d.).
  • Synthesis and Evaluation of Novel Thiazole Derivatives. (2019). ResearchGate. [Link]

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The Rise of 2-Phenylthiazoles: A Comparative Guide to Their Antifungal Activity

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

The escalating threat of invasive fungal infections, coupled with the rise of antifungal resistance, has created an urgent need for novel therapeutic agents. Among the promising scaffolds in medicinal chemistry, 2-phenylthiazole derivatives have emerged as a focal point for the development of potent and selective antifungal drugs. This guide provides a comprehensive comparison of the antifungal activity of various 2-phenylthiazole derivatives, supported by experimental data and detailed protocols to empower researchers in this critical field.

The Scientific Rationale: Targeting Fungal Ergosterol Biosynthesis

Many successful antifungal drugs, particularly those in the azole class, function by inhibiting the fungal enzyme lanosterol 14α-demethylase (CYP51).[1][2][3] This enzyme is a critical component of the ergosterol biosynthesis pathway. Ergosterol is an essential molecule for maintaining the integrity and fluidity of the fungal cell membrane.[2] By inhibiting CYP51, these drugs disrupt ergosterol production, leading to the accumulation of toxic sterol intermediates and ultimately, fungal cell death.[2] The 2-phenylthiazole scaffold has proven to be an effective pharmacophore for designing novel CYP51 inhibitors.[1][2][3]

Comparative Antifungal Activity of 2-Phenylthiazole Derivatives

The antifungal efficacy of 2-phenylthiazole derivatives is highly dependent on the nature and position of substituents on both the phenyl and thiazole rings. Structure-activity relationship (SAR) studies have revealed key insights into optimizing their activity. For instance, the introduction of specific alkyl chains or halogen atoms at certain positions can significantly enhance potency against a broad spectrum of fungal pathogens.[2]

Below is a summary of the in vitro antifungal activity (Minimum Inhibitory Concentration, MIC) of selected 2-phenylthiazole derivatives against various clinically relevant fungal species. The MIC value represents the lowest concentration of the compound that inhibits the visible growth of a microorganism.

Compound IDTarget OrganismMIC (µg/mL)Reference CompoundMIC (µg/mL)
SZ-C14 Candida albicans1–16Fluconazole-
Compound B9 Candida albicans0.5Fluconazole-
Candida tropicalis1Fluconazole-
Cryptococcus neoformans0.25Fluconazole-
Candida parapsilosis0.5Fluconazole-
Candida glabrata2Fluconazole-
Candida krusei4Fluconazole-
Compound 2e Candida parapsilosis1.23Ketoconazole-
Compound 10c Sclerotinia sclerotiorum4.90Thifluzamide4.35
Botrytis cinerea7.57Thifluzamide10.35
Rhizoctonia cerealis7.84Thifluzamide22.12
Compound 1 Candida albicans (drug-resistant)0.25–2--
Candida auris0.25–2--
Cryptococcus spp.0.50--
Aspergillus spp.0.50--

Key Observations:

  • Structural Optimization Enhances Potency: Compound B9, a structurally optimized derivative of the lead compound SZ-C14, demonstrates significantly improved antifungal activity against a wide range of Candida species and Cryptococcus neoformans.[1][2]

  • Activity Against Resistant Strains: Certain 2-phenylthiazole derivatives, such as Compound 1, exhibit potent activity against drug-resistant strains of Candida albicans and the emerging multidrug-resistant pathogen Candida auris.[4][5]

  • Broad-Spectrum Potential: The activity of these compounds extends beyond yeasts to include molds like Aspergillus and plant pathogenic fungi such as Sclerotinia sclerotiorum and Botrytis cinerea.[4][5][6][7]

  • Favorable Comparisons to Commercial Antifungals: In several instances, the novel 2-phenylthiazole derivatives display comparable or even superior activity to established antifungal agents like fluconazole, ketoconazole, and thifluzamide.[6][8]

Experimental Protocols

To ensure the reproducibility and validity of antifungal activity assessments, standardized methodologies are crucial. The following sections detail the key experimental workflows.

In Vitro Antifungal Susceptibility Testing: Broth Microdilution Method

This method is a gold standard for determining the Minimum Inhibitory Concentration (MIC) of an antifungal agent.

Principle: A serial dilution of the test compound is prepared in a liquid growth medium in a 96-well microtiter plate. Each well is then inoculated with a standardized suspension of the fungal strain. After incubation, the wells are observed for visible growth, and the MIC is determined as the lowest concentration of the compound that prevents growth.

Workflow Diagram:

Antifungal_Susceptibility_Workflow cluster_prep Preparation cluster_assay Assay Setup cluster_incubation Incubation & Reading start Start: Dissolve Compound in DMSO serial_dilute Perform 2-fold Serial Dilutions in 96-well Plate start->serial_dilute prep_media Prepare RPMI-1640 Medium prep_media->serial_dilute prep_fungi Prepare Fungal Inoculum (0.5 McFarland) add_inoculum Add Fungal Inoculum to each well prep_fungi->add_inoculum serial_dilute->add_inoculum controls Include Growth and Sterility Controls incubate Incubate at 35°C for 24-48 hours add_inoculum->incubate read_mic Visually or Spectrophotometrically Read MIC incubate->read_mic

Caption: Workflow for determining Minimum Inhibitory Concentration (MIC).

Step-by-Step Protocol:

  • Compound Preparation: Dissolve the 2-phenylthiazole derivative in dimethyl sulfoxide (DMSO) to create a stock solution.

  • Media Preparation: Use RPMI-1640 medium buffered with MOPS (3-(N-morpholino)propanesulfonic acid) as the test medium.

  • Inoculum Preparation: Culture the fungal strain on an appropriate agar medium (e.g., Sabouraud Dextrose Agar). Prepare a suspension of the fungal cells in sterile saline and adjust the turbidity to a 0.5 McFarland standard, which corresponds to approximately 1-5 x 10^6 cells/mL. Dilute this suspension in the RPMI-1640 medium to the final required inoculum concentration.

  • Serial Dilution: In a 96-well microtiter plate, perform a two-fold serial dilution of the compound stock solution with the RPMI-1640 medium to achieve a range of desired concentrations.

  • Inoculation: Add the diluted fungal inoculum to each well containing the test compound.

  • Controls: Include a positive control well (fungal inoculum in medium without the compound) to ensure fungal growth and a negative control well (medium only) to check for sterility.

  • Incubation: Incubate the plate at 35°C for 24 to 48 hours.

  • MIC Determination: The MIC is the lowest concentration of the compound at which there is no visible growth. This can be assessed visually or by using a spectrophotometer to measure the optical density.

Mechanism of Action: Targeting Fungal CYP51

Many 2-phenylthiazole derivatives exert their antifungal effect by inhibiting the lanosterol 14α-demethylase (CYP51) enzyme.

Signaling Pathway Diagram:

CYP51_Inhibition_Pathway Lanosterol Lanosterol CYP51 Lanosterol 14α-demethylase (CYP51) Lanosterol->CYP51 Substrate ToxicSterols Accumulation of Toxic Sterols CYP51->ToxicSterols Ergosterol Ergosterol CYP51->Ergosterol Catalyzes Inhibitor 2-Phenylthiazole Derivative Inhibitor->CYP51 Inhibits Membrane Fungal Cell Membrane Integrity ToxicSterols->Membrane Disrupts Ergosterol->Membrane Maintains Death Fungal Cell Death Membrane->Death Leads to

Caption: Inhibition of the fungal ergosterol biosynthesis pathway by 2-phenylthiazole derivatives.

Future Directions and Conclusion

The 2-phenylthiazole scaffold represents a highly promising and versatile platform for the development of new antifungal agents. The potent in vitro activity, including against resistant strains, and the well-defined mechanism of action make these compounds attractive candidates for further preclinical and clinical development. Future research should focus on optimizing the pharmacokinetic and safety profiles of lead compounds to translate their in vitro potency into in vivo efficacy. The detailed methodologies and comparative data presented in this guide serve as a valuable resource for researchers dedicated to combating the global challenge of fungal infections.

References

  • Design, synthesis, and biological evaluation of 2-phenylthiazole CYP51 inhibitors. RSC Medicinal Chemistry.
  • Design, synthesis, and biological evaluation of 2-phenylthiazole CYP51 inhibitors - PMC.
  • Synthesis and antifungal activity of novel thiazole-containing triazole antifungals. II. Optically active ER-30346 and its derivatives - PubMed.
  • The newly synthesized thiazole derivatives as potential antifungal compounds against Candida albicans - PMC - NIH.
  • Synthesis and fungicidal evaluation of novel 2-phenyl thiazole derivatives - PubMed.
  • The newly synthesized thiazole derivatives as potential antifungal compounds against Candida albicans - ResearchGate.
  • Design, Synthesis, Investigation, and Biological Activity Assessments of (4-Substituted-Phenyl)-N-(3-morpholinopropyl)-3-phenylthiazol-2(3H)-imine Derivatives as Antifungal Agents - PMC - PubMed Central.
  • Applications of 2-Phenylthiazole Derivatives in Drug Discovery: Application Notes and Protocols - Benchchem. BenchChem.
  • Design, Synthesis, and Antifungal Activity of Some Novel Phenylthiazole Derivatives Containing an Acylhydrazone Moiety - PMC - NIH.
  • Identification of a Phenylthiazole Small Molecule with Dual Antifungal and Antibiofilm Activity Against Candida albicans and Candida auris - PubMed.
  • (PDF) Identification of a Phenylthiazole Small Molecule with Dual Antifungal and Antibiofilm Activity Against Candida albicans and Candida auris - ResearchGate.

Sources

A Senior Application Scientist's Guide to the Comparative Cytotoxicity of Thiazole-5-Carboxamide Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to this in-depth guide designed for researchers, scientists, and drug development professionals. In the landscape of oncology research, the thiazole scaffold is a cornerstone of medicinal chemistry, recognized for its diverse biological activities.[1][2] This guide focuses specifically on thiazole-5-carboxamide derivatives, a subclass that has garnered significant attention for its potent anticancer properties.[3][4][5] Our objective is to provide a comparative analysis of their cytotoxic effects, grounded in experimental data, to elucidate structure-activity relationships (SAR) and guide future drug discovery efforts. We will delve into the mechanistic underpinnings of their action and provide robust, field-proven protocols for their evaluation.

The Rationale for Targeting Cancer with Thiazole-5-Carboxamide Derivatives

The thiazole ring is a privileged heterocyclic structure found in numerous FDA-approved drugs and clinical candidates.[2] Its unique electronic properties and ability to form key hydrogen bonds and other interactions make it an ideal scaffold for engaging with biological targets.[1] When functionalized as a thiazole-5-carboxamide, the resulting derivatives often exhibit enhanced potency and target specificity.

The core rationale for investigating these compounds lies in their demonstrated ability to inhibit critical cellular processes essential for cancer cell proliferation and survival.[6] Researchers have successfully synthesized and evaluated series of these derivatives, revealing that subtle modifications to the scaffold can lead to significant variations in cytotoxic potency against a range of human cancer cell lines.[3][4][7] This guide will compare several such derivatives to highlight these critical structure-activity relationships.

Comparative Cytotoxicity Analysis: A Data-Driven Overview

The cytotoxic potential of a compound is typically quantified by its half-maximal inhibitory concentration (IC50), which represents the concentration required to inhibit the growth of 50% of a cancer cell population.[8] The lower the IC50 value, the more potent the compound.

Below is a comparative summary of the cytotoxic activity of various thiazole-5-carboxamide derivatives against several human cancer cell lines, as reported in recent literature. This data serves as a foundation for understanding the structure-activity relationships that govern their efficacy.

Table 1: Comparative in Vitro Cytotoxicity (IC50) of Selected Thiazole-5-Carboxamide Derivatives

Compound IDCore StructureR Group (Substitution)Cancer Cell LineIC50 (µM)Reference
Series 1 2-(substituted-phenyl)-4-methylthiazole-5-carboxamideR = 3,4,5-trimethoxyphenylHepG2 (Liver)>100[9]
R = 4-tert-butylphenylCOLO205 (Colon)30.79[9]
R = 4-tert-butylphenylB16F1 (Melanoma)74.15[9]
Series 2 N-(substituted-phenyl)-thiazole-5-carboxamideR = 4-NitrophenylMCF-7 (Breast)2.57[10]
R = 4-NitrophenylHepG2 (Liver)7.26[10]
R = 4-BromophenylMCF-7 (Breast)31.5[10]
R = 4-BromophenylHepG2 (Liver)51.7[10]
Series 3 2,4,5-trisubstituted 1,3-thiazole(Complex hydrazide-hydrazone)HepG2 (Liver)1.11 (µg/mL)[7]
(Complex hydrazide-hydrazone)MCF-7 (Breast)2.21 (µg/mL)[7]
(Complex hydrazide-hydrazone)BGC-823 (Gastric)1.67 (µg/mL)[7]

Expert Insights on Structure-Activity Relationship (SAR):

  • Substitution on the Phenyl Ring: The data consistently shows that the nature and position of substituents on phenyl rings attached to the thiazole core are critical determinants of cytotoxicity.[11] For instance, in Series 2, the presence of a strong electron-withdrawing nitro group (4-Nitrophenyl) resulted in significantly higher potency against both MCF-7 and HepG2 cells compared to the less electronegative bromo group (4-Bromophenyl).[10]

  • Lipophilicity and Steric Bulk: In Series 1, the introduction of a lipophilic and bulky tert-butyl group conferred moderate activity against colon and melanoma cell lines.[9] This suggests that lipophilicity can enhance membrane permeability, leading to greater cellular uptake and interaction with intracellular targets.[5]

  • Selectivity: A crucial aspect of drug development is selectivity—the ability of a compound to kill cancer cells while sparing normal, healthy cells. Notably, several studies have reported that their thiazole derivatives showed negligible cytotoxicity against normal cell lines (e.g., LX-2, Hek293t, NIH/3T3), indicating a favorable therapeutic window.[2][9] This selectivity is paramount for minimizing side effects in potential clinical applications.

Unraveling the Mechanism of Action

The cytotoxicity of thiazole-5-carboxamide derivatives is often attributed to their ability to interfere with specific signaling pathways that are dysregulated in cancer. While various mechanisms exist, a prominent target for this class of compounds is the inhibition of protein kinases, which are crucial for cell growth, proliferation, and survival.[1][11]

One such key target is the Vascular Endothelial Growth Factor Receptor-2 (VEGFR-2), a tyrosine kinase that plays a pivotal role in angiogenesis—the formation of new blood vessels that tumors need to grow and metastasize.[11] Several thiazole derivatives have been identified as potent inhibitors of VEGFR-2.[10][12]

Below is a diagram illustrating the simplified VEGFR-2 signaling pathway and the putative inhibitory action of a thiazole derivative.

VEGFR2_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm VEGF VEGF Ligand VEGFR2 VEGFR-2 (Receptor Tyrosine Kinase) VEGF->VEGFR2 Binds P1 Receptor Dimerization & Autophosphorylation VEGFR2->P1 PLCg PLCγ P1->PLCg PI3K PI3K P1->PI3K PKC PKC PLCg->PKC Akt Akt PI3K->Akt MAPK MAPK Pathway PKC->MAPK Proliferation Cell Proliferation, Survival, Angiogenesis Akt->Proliferation MAPK->Proliferation Inhibitor Thiazole-5-Carboxamide Derivative Inhibitor->P1 Inhibits ATP Binding Site

Caption: VEGFR-2 signaling pathway and the inhibitory action of thiazole analogs.

Beyond kinase inhibition, studies have revealed that some thiazole derivatives can induce apoptosis (programmed cell death) and cause cell cycle arrest, preventing cancer cells from dividing.[6][7] This multi-faceted approach to killing cancer cells makes them particularly promising therapeutic candidates.

Field-Proven Experimental Protocol: MTT Assay for Cytotoxicity

To ensure trustworthy and reproducible results, a well-defined and validated protocol is essential. The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a gold-standard colorimetric method for assessing cell viability.[8][13] It measures the metabolic activity of cells, which serves as a proxy for cell viability.[14] In living cells, mitochondrial dehydrogenases reduce the yellow MTT tetrazolium salt to purple formazan crystals, the amount of which is directly proportional to the number of viable cells.[15]

MTT_Workflow start Start seed 1. Cell Seeding Seed cells in 96-well plates (e.g., 5,000-10,000 cells/well) start->seed incubate1 2. Incubation (24h) Allow cells to adhere and resume logarithmic growth. seed->incubate1 treat 3. Compound Treatment Add serial dilutions of thiazole derivatives. incubate1->treat incubate2 4. Incubation (24-72h) Expose cells to compounds for a defined period. treat->incubate2 mtt_add 5. Add MTT Reagent Add 10-20 µL of MTT solution (5 mg/mL) to each well. incubate2->mtt_add incubate3 6. Incubation (2-4h) Allow viable cells to metabolize MTT into formazan crystals. mtt_add->incubate3 solubilize 7. Solubilization Remove media and add 100-150 µL DMSO to dissolve crystals. incubate3->solubilize read 8. Absorbance Measurement Read absorbance at 570 nm using a plate reader. solubilize->read analyze 9. Data Analysis Calculate % viability and determine IC50 values. read->analyze end End analyze->end

Caption: Experimental workflow for the MTT cytotoxicity assay.

Detailed Step-by-Step MTT Protocol

This protocol is designed as a self-validating system, incorporating necessary controls for robust data interpretation.

Materials:

  • 96-well flat-bottom sterile tissue culture plates[14]

  • Cancer cell lines of interest (e.g., A549, MCF-7)

  • Complete cell culture medium (e.g., DMEM or RPMI-1640 with 10% FBS)

  • Thiazole-5-carboxamide derivatives (stock solutions in DMSO)[8]

  • Phosphate-Buffered Saline (PBS)

  • MTT solution (5 mg/mL in sterile PBS)[8][16]

  • Solubilization solution (e.g., Dimethyl sulfoxide - DMSO)[14][16]

  • Multi-channel pipette and sterile tips

  • Microplate reader (absorbance at 570 nm)[16]

Procedure:

  • Cell Seeding: a. Harvest cells that are in the logarithmic growth phase. b. Perform a cell count and viability check (e.g., using a hemocytometer and trypan blue). c. Dilute the cell suspension to the optimal seeding density (typically 5,000-10,000 cells per 100 µL). d. Seed 100 µL of the cell suspension into each well of a 96-well plate.[14]

    • Causality: Seeding an optimal number of cells is critical. Too few, and the signal will be weak; too many, and cells may become confluent and exit the logarithmic growth phase, affecting metabolic activity and drug response.

  • Incubation for Attachment: a. Incubate the plate for 24 hours at 37°C in a humidified 5% CO₂ atmosphere.[8][14]

    • Causality: This allows adherent cells to attach firmly to the plate and recover from the stress of harvesting and seeding before drug treatment.

  • Compound Preparation and Treatment: a. Prepare serial dilutions of your thiazole derivatives in complete culture medium from a high-concentration stock (e.g., 10 mM in DMSO). b. Include the following controls on each plate:

    • Vehicle Control: Wells with cells treated with medium containing the same final concentration of DMSO as the highest drug concentration. This accounts for any solvent toxicity.[16]
    • Positive Control: Wells with cells treated with a known cytotoxic drug (e.g., Doxorubicin or 5-Fluorouracil). This validates that the assay system is responsive.
    • Untreated Control: Wells with cells in medium only, representing 100% viability.
    • Blank Control: Wells with medium only (no cells) to measure background absorbance. c. Carefully remove the old medium from the wells and add 100 µL of the prepared drug dilutions and controls.
  • Exposure Incubation: a. Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours) at 37°C and 5% CO₂.[14]

  • MTT Addition and Reaction: a. After the incubation period, add 10 µL of the 5 mg/mL MTT solution to each well.[14][16] b. Incubate the plate for an additional 2-4 hours at 37°C.[8]

    • Causality: During this time, only viable cells with active mitochondria will reduce the MTT to formazan. The incubation time must be optimized as it can vary between cell lines.

  • Formazan Solubilization: a. Carefully aspirate the medium containing MTT from each well without disturbing the cells or the formazan crystals. b. Add 100-150 µL of DMSO to each well to dissolve the purple formazan crystals.[8][16] c. Gently agitate the plate on an orbital shaker for 10-15 minutes to ensure complete solubilization.[14][16]

    • Causality: DMSO is a powerful organic solvent required to fully dissolve the water-insoluble formazan crystals, creating a homogenous colored solution for accurate absorbance reading.

  • Data Acquisition and Analysis: a. Measure the absorbance of each well at 570 nm using a microplate reader.[11] b. Calculate the percentage of cell viability for each concentration relative to the untreated control after subtracting the blank absorbance. c. Plot the percentage of cell viability against the log of the compound concentration to generate a dose-response curve and determine the IC50 value.

Conclusion and Future Directions

The thiazole-5-carboxamide scaffold represents a highly versatile and pharmacologically significant platform for the development of novel anticancer agents.[11] The comparative data clearly demonstrates that targeted modifications to the core structure can yield derivatives with potent and selective cytotoxicity against a range of cancer cell lines. The ability of these compounds to inhibit key oncogenic pathways, such as VEGFR-2 signaling, and induce apoptosis underscores their therapeutic potential.[7][10]

Future research should focus on expanding the SAR studies to optimize both potency and drug-like properties (e.g., solubility, metabolic stability). Investigating synergistic effects with existing chemotherapeutics could also open new avenues for combination therapies. The robust methodologies presented in this guide provide a solid framework for these continued efforts, ensuring that the evaluation of next-generation thiazole-based therapeutics is both accurate and reproducible.

References

  • Cai, W.-X., Liu, A.-L., Li, Z.-M., Sun, N.-B., Liu, X.-H., & Dong, W.-L. (2016). Synthesis and Anticancer Activity of Novel Thiazole-5-Carboxamide Derivatives. MDPI. [Link]

  • International Journal of Pharmaceutical Research and Applications (IJPRA). (n.d.). In Vitro Cytotoxicity Testing of Novel Drug Molecules Using MTT Assay. IJPRA. [Link]

  • Cai, W.-X., Liu, A.-L., Li, Z.-M., Sun, N.-B., Liu, X.-H., & Dong, W.-L. (2016). Synthesis and Anticancer Activity of Novel Thiazole-5-Carboxamide Derivatives. Applied Sciences. [Link]

  • National Center for Biotechnology Information. (2013). Cell Viability Assays - Assay Guidance Manual. NCBI Bookshelf. [Link]

  • Al-Ostath, A., et al. (2023). New Thiazole Carboxamide Derivatives as COX Inhibitors: Design, Synthesis, Anticancer Screening, In Silico Molecular Docking, and ADME Profile Studies. ACS Omega. [Link]

  • Wang, J., et al. (2023). Design, synthesis, and biological evaluation of thiazole/thiadiazole carboxamide scaffold-based derivatives as potential c-Met kinase inhibitors for cancer treatment. National Institutes of Health. [Link]

  • Al-Warhi, T., et al. (2023). Anticancer Studies of Newly Synthesized Thiazole Derivatives: Synthesis, Characterization, Biological Activity, and Molecular Docking. MDPI. [Link]

  • Kocić, D., et al. (2021). Cytotoxic Properties of 1,3,4-Thiadiazole Derivatives—A Review. National Institutes of Health. [Link]

  • Semantic Scholar. (n.d.). New Thiazole Carboxamide Derivatives as COX Inhibitors: Design, Synthesis, Anticancer Screening, In Silico Molecular Docking, and ADME Profile Studies. Semantic Scholar. [Link]

  • Al-Ostath, A., et al. (2023). New Thiazole Carboxamide Derivatives as COX Inhibitors: Design, Synthesis, Anticancer Screening, In Silico Molecular Docking, and ADME Profile Studies. National Institutes of Health. [Link]

  • Evren, B. G., et al. (2024). Novel Thiazole/Ethyl Thiazole Carboxylate-Acetamide Derivatives and Their Cytotoxic Effect Evaluation. DergiPark. [Link]

  • Sahil, K. K., & Jaitak, V. (2022). Thiazole and Related Heterocyclic Systems as Anticancer Agents: A Review on Synthetic Strategies, Mechanisms of Action and SAR Studies. OUCI. [Link]

  • ResearchGate. (n.d.). Cytotoxic screening of the tested thiazole derivatives 3a-5b. ResearchGate. [Link]

  • ResearchGate. (n.d.). Synthesis of Thiazole Derivatives and Evaluation of Their Antiamoebic Activity and Cytotoxicity. ResearchGate. [Link]

  • He, H., et al. (2016). Synthesis, antitumor activity and mechanism of action of novel 1,3-thiazole derivatives containing hydrazide-hydrazone and carboxamide moiety. PubMed. [Link]

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A Senior Application Scientist's Guide to Comparative Docking of Thiazole-Based Kinase Inhibitors

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Convergence of a Privileged Scaffold and a Critical Target Class

In the landscape of modern drug discovery, protein kinases remain a paramount target class. Their integral role in cellular signaling pathways, and their dysregulation in diseases like cancer, has made them the focus of intensive research.[1][2][3] Within the vast chemical space of potential inhibitors, heterocyclic compounds are of particular interest, and among them, the thiazole ring stands out as a "privileged scaffold."[4][5][6] This five-membered ring, containing both sulfur and nitrogen, is a key component in numerous FDA-approved drugs and clinical candidates, valued for its ability to form critical interactions within the ATP-binding pocket of kinases.[5][7][8] Thiazole-based compounds have demonstrated potent inhibitory activity against a range of kinases, including Cyclin-Dependent Kinases (CDKs), Epidermal Growth Factor Receptor (EGFR), and Janus Kinase (JAK).[8][9]

This guide provides a comprehensive framework for conducting comparative molecular docking studies of thiazole-based inhibitors. We will move beyond a simple recitation of steps to explain the causality behind our experimental choices, establish a self-validating workflow to ensure data integrity, and ground our claims in authoritative scientific literature. Our goal is to equip researchers, scientists, and drug development professionals with the technical acumen to not only perform these in-silico experiments but also to critically evaluate the results to guide further discovery efforts.

The Rationale: Why Comparative Docking is a Cornerstone of Kinase Inhibitor Design

Before committing to the resource-intensive process of chemical synthesis and biological testing, it is crucial to build a strong, data-driven hypothesis. Molecular docking serves this exact purpose. It is a computational technique that predicts the preferred orientation of one molecule (a ligand, our inhibitor) when bound to a second (a receptor, our kinase) to form a stable complex.[10]

The core value of a comparative docking study lies in its ability to:

  • Predict Binding Affinity: By comparing the calculated docking scores of a series of related compounds, we can triage which chemical modifications are likely to improve binding affinity.[11]

  • Elucidate Structure-Activity Relationships (SAR): Docking reveals the specific molecular interactions—hydrogen bonds, hydrophobic contacts, and electrostatic interactions—that underpin a ligand's activity. By comparing the binding poses of different thiazole derivatives, we can understand why certain modifications enhance or diminish activity.[12]

  • Guide Rational Drug Design: The insights from docking allow us to iteratively design new compounds with a higher probability of success, saving significant time and resources.[3]

This guide will use Epidermal Growth Factor Receptor (EGFR), a well-studied tyrosine kinase implicated in various cancers, as our primary example target.[13][14]

Methodology: A Self-Validating Workflow for Rigorous In-Silico Science

Scientific integrity in computational work hinges on a robust and verifiable methodology. The following protocol is designed as a self-validating system, incorporating a critical re-docking step to ensure the chosen parameters are appropriate for the biological system under study.

Experimental Workflow Overview

The entire process, from data retrieval to final analysis, can be visualized as a logical pipeline.

G cluster_prep Phase 1: Preparation cluster_val Phase 2: Validation cluster_dock Phase 3: Docking & Analysis PDB Target Selection (e.g., EGFR from PDB) PrepP Protein Preparation (Remove water, add hydrogens) PDB->PrepP Ligands Ligand Selection (Thiazole Derivatives) PrepL Ligand Preparation (3D generation, energy minimization) Ligands->PrepL Redock Re-dock Co-crystallized Ligand PrepP->Redock Docking Dock Thiazole Series PrepL->Docking RMSD Calculate RMSD Redock->RMSD Validate Validation Check (RMSD < 2.0 Å?) RMSD->Validate Validate->Docking Protocol Validated Analysis Analyze Results (Scores & Poses) Docking->Analysis SAR Derive SAR Insights Analysis->SAR

Caption: The complete molecular docking workflow.

Part 1: Target and Ligand Preparation

The quality of your input structures directly determines the quality of your output data. Garbage in, garbage out.

Step-by-Step Protocol for Target Preparation:

  • Target Acquisition: Download the crystal structure of your target kinase from the RCSB Protein Data Bank (PDB). For our example, we will use EGFR kinase domain. A good choice is PDB ID: 2GS2 , which is EGFR in complex with an inhibitor. This co-crystallized ligand is essential for our validation step.

  • Initial Cleaning: Load the PDB file into a molecular modeling tool (e.g., UCSF Chimera, PyMOL, or the GUI of your docking software like AutoDockTools).[15]

  • Remove Non-Essential Molecules: Delete all water molecules and any other heteroatoms (ions, co-solvents) that are not critical to the binding interaction. The co-crystallized inhibitor should also be removed and saved as a separate file for the validation step.

  • Protonation and Charge Assignment: Add polar hydrogens to the protein structure. This is a critical step as hydrogen bonds are often key to inhibitor binding. Assign appropriate atomic charges using a standard force field (e.g., Kollman charges in AutoDockTools).[16]

  • Output: Save the prepared protein structure in the required format for your docking software (e.g., PDBQT for AutoDock Vina).

Step-by-Step Protocol for Ligand Preparation:

  • Ligand Acquisition: Obtain the 2D structures of your thiazole-based inhibitors. These can be drawn using a chemical sketcher or downloaded from databases like PubChem.

  • 3D Structure Generation: Convert the 2D structures into 3D conformations. Most molecular modeling packages can perform this step.

  • Energy Minimization: Subject each 3D ligand structure to energy minimization using a suitable force field (e.g., MMFF94). This ensures the ligand is in a low-energy, sterically favorable conformation before docking.

  • Charge and Torsion Assignment: Assign atomic charges (e.g., Gasteiger charges) and define the rotatable bonds. The number of rotatable bonds will directly impact the conformational search space during docking.

  • Output: Save the prepared ligands in the appropriate format (e.g., PDBQT).

Part 2: The Self-Validating System - Protocol Validation

This step is non-negotiable for producing trustworthy results. We must prove that our docking parameters can accurately replicate a known biological interaction before we use them to predict unknown ones.[17]

Step-by-Step Protocol for Validation:

  • Define the Binding Site: Using your prepared protein structure, define the "grid box" or search space for the docking simulation. The most reliable method is to center this box on the position of the co-crystallized ligand you removed in the preparation step. Ensure the box is large enough to accommodate the ligand and allow for some rotational and translational freedom.

  • Re-Dock the Native Ligand: Take the co-crystallized ligand that you saved separately, prepare it using the same ligand preparation protocol, and dock it back into the protein's binding site using the defined grid box.

  • Calculate Root Mean Square Deviation (RMSD): Superimpose the lowest-energy docked pose of the ligand with its original co-crystallized position. Calculate the RMSD between the heavy atoms of the two structures.[11]

  • Assess Validity: A successful validation is generally indicated by an RMSD value of less than 2.0 Å .[18] This demonstrates that your docking protocol has sufficient accuracy to reproduce the experimentally determined binding mode. If the RMSD is higher, you must troubleshoot by adjusting the grid box size, docking parameters, or even considering a different docking program.[19]

Part 3: Performing the Comparative Docking

Once your protocol is validated, you can proceed with confidence to dock your series of novel thiazole-based inhibitors.

  • Execute Docking: Using the validated parameters (protein structure, grid box), systematically dock each of your prepared thiazole derivatives.

  • Data Collection: For each compound, the docking software will generate a set of possible binding poses, each with a corresponding docking score (typically in kcal/mol).[11] The score represents an estimation of the binding free energy; more negative scores indicate a more favorable predicted interaction.

  • Post-Docking Analysis: For the best-scoring pose of each compound, meticulously analyze the specific molecular interactions with the protein's active site residues. Visualize hydrogen bonds, hydrophobic interactions, and any other significant contacts.

Comparative Analysis: Translating Docking Data into Actionable Insights

Here, we compare the results for a hypothetical series of thiazole-based EGFR inhibitors to demonstrate the analysis process.

Quantitative Data Summary

The docking results should be summarized in a clear, tabular format for easy comparison.

Compound IDR-Group Substitution on Thiazole CoreDocking Score (kcal/mol)Key Interacting Residues (Hydrogen Bonds)
EGFR-Thz-01 -Phenyl-8.5Met793, Gln791
EGFR-Thz-02 -4-Fluorophenyl-9.2Met793, Gln791, Cys775
EGFR-Thz-03 -4-Hydroxyphenyl-9.8Met793, Gln791, Asp855
EGFR-Thz-04 -3,4-Dichlorophenyl-8.9Met793
Qualitative Analysis and SAR Derivation

The true value of docking lies in understanding the "why" behind the scores.

  • Baseline Interaction: The parent compound, EGFR-Thz-01 , establishes key hydrogen bonds with the hinge region residue Met793, a classic interaction for many kinase inhibitors.[20]

  • Impact of Electronegative Substitution: The addition of a fluorine atom in EGFR-Thz-02 leads to a more favorable docking score (-9.2 kcal/mol). Visual analysis of the binding pose reveals that the fluorine atom may be forming a favorable interaction with the backbone of Cys775, stabilizing the complex.

  • Exploiting a Deeper Pocket: EGFR-Thz-03 , with a hydroxyl group, shows the best docking score (-9.8 kcal/mol). This is a significant improvement. The analysis indicates that the hydroxyl group is positioned perfectly to form an additional, strong hydrogen bond with the side chain of Asp855 in the DFG motif region. This demonstrates a powerful SAR insight: functionalizing this position with a hydrogen bond donor can dramatically improve binding affinity.[21]

  • Steric Hindrance/Unfavorable Interactions: The dichlorophenyl substitution in EGFR-Thz-04 results in a slightly worse score than the fluorinated analog. The binding pose analysis might suggest that the bulky chlorine atoms cause a slight steric clash or are not positioned to make favorable contacts, disrupting the optimal orientation in the pocket.

This comparative analysis provides a clear, rational path for the next round of inhibitor design: focusing on substitutions at the 4-position of the phenyl ring with groups capable of acting as hydrogen bond donors is the most promising strategy.

Visualizing the Kinase Inhibition Mechanism

Understanding where these inhibitors act is crucial. They are ATP-competitive, meaning they block the site where ATP would normally bind, thus preventing the phosphorylation of downstream substrates.

KinasePathway ATP ATP Kinase Kinase Active Site ATP->Kinase Substrate Substrate Protein Kinase->Substrate P PhosphoSubstrate Phosphorylated Substrate Substrate->PhosphoSubstrate Inhibitor Thiazole Inhibitor Inhibitor->Kinase Binds & Blocks

Sources

The Ascendant Trajectory of Thiazole Derivatives in Oncology: A Comparative Efficacy Analysis Against Standard Chemotherapeutics

Author: BenchChem Technical Support Team. Date: January 2026

For the attention of researchers, scientists, and drug development professionals, this guide provides an in-depth, data-driven comparison of the efficacy of emerging thiazole derivatives against established standard-of-care anticancer drugs. It is designed to be a valuable resource for those at the forefront of oncological research.

The landscape of cancer therapy is in a perpetual state of evolution, driven by the urgent need for more effective and less toxic treatments.[1][2] In this dynamic field, the thiazole scaffold has emerged as a cornerstone in medicinal chemistry, yielding a plethora of derivatives with potent and diverse anticancer activities.[1][3][4] This guide delves into the scientific rationale behind the burgeoning interest in thiazole-based compounds, presenting a comparative analysis of their efficacy against conventional anticancer agents, substantiated by experimental data.

The therapeutic promise of thiazole derivatives is underscored by the clinical success of drugs such as Dasatinib and Ixazomib, which feature this heterocyclic motif and are now integral components of cancer treatment regimens.[1] These precedents have galvanized further research, leading to the discovery of novel thiazole compounds that exhibit remarkable potency against a range of malignancies, often through multifaceted mechanisms of action.[1][5] These mechanisms include the induction of apoptosis, inhibition of critical cell signaling pathways like PI3K/mTOR, and disruption of the cellular cytoskeleton.[5]

This comparative guide will navigate the intricate details of their mechanisms, present head-to-head efficacy data where available, and provide the experimental context necessary to critically evaluate their potential as next-generation cancer therapeutics.

Comparative Efficacy: Thiazole Derivatives vs. Standard Anticancer Drugs

The true measure of a novel therapeutic agent lies in its performance relative to existing standards of care. This section presents a quantitative comparison of the in vitro cytotoxic activity of promising thiazole derivatives against various cancer cell lines, juxtaposed with the efficacy of established anticancer drugs.

In Vitro Cytotoxicity Data (IC50 Values)

The half-maximal inhibitory concentration (IC50) is a critical metric for assessing the potency of a compound in inhibiting cancer cell proliferation. The following table summarizes the IC50 values for selected thiazole derivatives and standard anticancer drugs across different cancer cell lines.

Compound ClassSpecific CompoundCancer Cell LineIC50 (µM)Standard DrugCancer Cell LineIC50 (µM)Reference
Thiazole DerivativeCompound 4c MCF-7 (Breast)2.57 ± 0.16StaurosporineMCF-7 (Breast)6.77 ± 0.41[6]
Compound 4c HepG2 (Liver)7.26 ± 0.44StaurosporineHepG2 (Liver)8.4 ± 0.51[6]
Compound 3b Leukemia (Various)Potent (GI% > 75)---[7]
Compound 5k MDA-MB-231 (Breast)0.176---[2]
IVc MCF-7 (Breast)126.985-FluorouracilMCF-7 (Breast)69.64[8]
17i A549 (Lung)~3x more potent than SorafenibSorafenibA549 (Lung)-[9]
17m A549 (Lung)-SorafenibA549 (Lung)-[9]

Analysis of Cytotoxicity Data:

The data presented above highlights the significant potential of thiazole derivatives as anticancer agents. For instance, compound 4c demonstrates superior potency against both MCF-7 and HepG2 cell lines when compared to the broad-spectrum protein kinase inhibitor, Staurosporine.[6] Similarly, compound 17i shows a threefold greater activity against the A549 lung cancer cell line than the multi-kinase inhibitor Sorafenib.[9] It is important to note that while some derivatives like IVc show lower potency than the standard drug 5-Fluorouracil in this specific assay, the diverse mechanisms of action of thiazole derivatives may offer advantages in terms of overcoming drug resistance or reducing off-target toxicity.[8]

Unraveling the Mechanisms of Action: A Deeper Dive

The therapeutic efficacy of thiazole derivatives is rooted in their ability to modulate a variety of cellular processes critical for cancer cell survival and proliferation. This section explores some of the key signaling pathways and cellular targets affected by these compounds.

Inhibition of Key Signaling Pathways

Many thiazole derivatives exert their anticancer effects by targeting crucial nodes in intracellular signaling cascades that are frequently dysregulated in cancer.

  • PI3K/mTOR Pathway: The phosphatidylinositol 3-kinase (PI3K)/protein kinase B (Akt)/mammalian target of rapamycin (mTOR) pathway is a central regulator of cell growth, proliferation, and survival. Several thiazole derivatives have been identified as potent dual inhibitors of PI3K and mTOR.[5][7] For example, compound 3b has demonstrated significant inhibitory activity against both PI3Kα and mTOR.[7] By simultaneously blocking these two key kinases, such compounds can effectively shut down a major survival pathway in cancer cells.

  • VEGFR-2 Signaling: Vascular endothelial growth factor receptor 2 (VEGFR-2) plays a pivotal role in angiogenesis, the formation of new blood vessels that supply tumors with essential nutrients. Compound 4c has been shown to be a potent inhibitor of VEGFR-2, with an IC50 of 0.15 µM, comparable to the established VEGFR-2 inhibitor Sorafenib (IC50 = 0.059 µM).[6] This anti-angiogenic activity can stifle tumor growth and metastasis.

  • EGFR and HER2 Signaling: The epidermal growth factor receptor (EGFR) and human epidermal growth factor receptor 2 (HER2) are key drivers in many cancers, particularly breast and lung cancer. Certain pyrazole-thiazole hybrids have been designed to target these receptors, with compound 17m showing potent inhibition of EGFR.[9]

Below is a diagram illustrating the inhibition of the PI3K/mTOR pathway by a thiazole derivative.

PI3K_mTOR_Pathway_Inhibition cluster_membrane Cell Membrane RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activation PIP2 PIP2 PI3K->PIP2 PIP3 PIP3 PIP2->PIP3 Phosphorylation PDK1 PDK1 PIP3->PDK1 Activation Akt Akt PDK1->Akt Activation mTORC1 mTORC1 Akt->mTORC1 Activation S6K S6K mTORC1->S6K Activation fourEBP1 fourEBP1 mTORC1->fourEBP1 Inhibition Translation Translation S6K->Translation fourEBP1->Translation Proliferation Proliferation Translation->Proliferation Thiazole Thiazole Thiazole->PI3K Inhibition Thiazole->mTORC1 Inhibition

Caption: Inhibition of the PI3K/mTOR signaling pathway by a thiazole derivative.
Induction of Apoptosis and Cell Cycle Arrest

A hallmark of cancer is the evasion of programmed cell death, or apoptosis. Many thiazole derivatives have been shown to effectively induce apoptosis in cancer cells. For example, compound 4c significantly increased the percentage of early and late apoptotic cells in the MCF-7 breast cancer cell line.[6] This pro-apoptotic effect is often accompanied by cell cycle arrest. The same compound was found to cause cell cycle arrest at the G1/S phase, preventing cancer cells from replicating their DNA and dividing.[6]

The diagram below illustrates a typical workflow for assessing apoptosis and cell cycle arrest.

Apoptosis_CellCycle_Workflow start Cancer Cell Culture treatment Treat with Thiazole Derivative or Control start->treatment incubation Incubate for Defined Period treatment->incubation apoptosis_stain apoptosis_stain incubation->apoptosis_stain cell_cycle_fix cell_cycle_fix incubation->cell_cycle_fix

Caption: Experimental workflow for apoptosis and cell cycle analysis.

Experimental Methodologies: A Guide to In Vitro Efficacy Assessment

To ensure the reproducibility and validity of the findings presented, this section outlines the standard experimental protocols employed in the evaluation of anticancer compounds.

MTT Assay for Cell Viability and Cytotoxicity

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present.

Protocol:

  • Cell Seeding: Plate cancer cells in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells per well and incubate for 24 hours to allow for cell attachment.

  • Compound Treatment: Treat the cells with various concentrations of the thiazole derivative or standard drug. Include a vehicle-only control.

  • Incubation: Incubate the plate for 24 to 72 hours at 37°C in a humidified atmosphere with 5% CO₂.

  • MTT Addition: Add MTT solution (typically 5 mg/mL in PBS) to each well and incubate for another 2-4 hours.

  • Formazan Solubilization: Remove the medium and add a solubilizing agent (e.g., DMSO, isopropanol) to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the control and determine the IC50 value by plotting a dose-response curve.

Annexin V/Propidium Iodide Apoptosis Assay

This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.

Protocol:

  • Cell Treatment: Treat cells with the test compound for a specified duration.

  • Cell Harvesting: Harvest the cells by trypsinization and wash with cold PBS.

  • Staining: Resuspend the cells in Annexin V binding buffer and add FITC-conjugated Annexin V and propidium iodide (PI).

  • Incubation: Incubate the cells in the dark at room temperature for 15 minutes.

  • Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer.

    • Viable cells: Annexin V-negative and PI-negative.

    • Early apoptotic cells: Annexin V-positive and PI-negative.

    • Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.

    • Necrotic cells: Annexin V-negative and PI-positive.

Conclusion and Future Directions

The evidence presented in this guide strongly supports the continued investigation of thiazole derivatives as a rich source of novel anticancer drug candidates. Their diverse mechanisms of action, potent efficacy against a range of cancer cell lines, and the potential to overcome resistance to existing therapies make them a highly attractive class of compounds.

Future research should focus on:

  • In vivo studies: To validate the in vitro findings and assess the pharmacokinetic and pharmacodynamic properties of lead compounds in animal models.

  • Combination therapies: To explore the synergistic effects of thiazole derivatives with standard chemotherapeutic agents or targeted therapies.

  • Biomarker discovery: To identify patient populations most likely to respond to specific thiazole-based treatments.

The continued exploration of the vast chemical space of thiazole derivatives holds immense promise for the development of more effective and personalized cancer treatments.

References

  • Thiazole derivatives in cancer therapy: mechanistic insights, bioactivity, and future perspective. (2025-08-28). PubMed. [Link]

  • Thiazole and Related Heterocyclic Systems as Anticancer Agents: A Review on Synthetic Strategies, Mechanisms of Action and SAR Studies. (2022-08-11). PubMed. [Link]

  • Anticancer Potential of Thiazole Derivatives: A Retrospective Review. (2017-11-23). PubMed. [Link]

  • Recent Review on 1,3-Thiazole Derivatives as Therapeutic Targeted for Anticancer Activity. (2024-09-01). Letters in Drug Design & Discovery. [Link]

  • A Review On Thiazole As Anticancer Agents. (2018-05-06). Neliti. [Link]

  • Modification and Biological Evaluation of Thiazole Derivatives as Novel Inhibitors of Metastatic Cancer Cell Migration and Invasion. (2014-07-09). ACS Publications. [Link]

  • Novel thiazole derivatives as effective anti-cancer agents against human osteosarcoma cell line (SaOS-2). (2025-08-26). PubMed Central. [Link]

  • Discovery of a Series of Thiazole Derivatives as Novel Inhibitors of Metastatic Cancer Cell Migration and Invasion. (2012-10-11). PubMed Central. [Link]

  • Thiazoles as potent anticancer agents: A review. (2018-12-15). ResearchGate. [Link]

  • Synthesis, anticancer activity and mechanism of action of new thiazole derivatives. (2018-01-20). PubMed. [Link]

  • Anticancer Studies of Newly Synthesized Thiazole Derivatives: Synthesis, Characterization, Biological Activity, and Molecular Docking. (2023-10-27). MDPI. [Link]

  • Design, synthesis, and biological evaluation of novel thiazole derivatives as PI3K/mTOR dual inhibitors. (2022-01-01). PubMed Central. [Link]

  • Examples of thiazole- and pyrazole-based anti-cancer drugs. (2023-01-01). ResearchGate. [Link]

  • Some thiazole and pyrazole derivatives as potent anticancer agents. (2023-01-01). ResearchGate. [Link]

Sources

A Senior Application Scientist's Guide to In Vitro vs. In Vivo Activity of Substituted Thiazoles

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Thiazole Scaffold - A Privileged Structure in Medicinal Chemistry

The thiazole ring, a five-membered aromatic heterocycle containing sulfur and nitrogen, is a cornerstone in modern drug discovery.[1][2][3] This "privileged structure" is found in a multitude of natural products, including Vitamin B1 (thiamine), and serves as the core of numerous FDA-approved drugs.[2][4][5] The versatility of the thiazole nucleus allows for substitutions at various positions, leading to a vast chemical space of derivatives with a wide spectrum of biological activities, including anticancer, antimicrobial, anti-inflammatory, and antiviral properties.[1][6][7][8]

However, the journey from a promising "hit" in a lab dish to a successful therapeutic in a living organism is fraught with challenges. A frequent and critical hurdle is the disconnect between a compound's performance in vitro (in a controlled laboratory environment) and its efficacy in vivo (within a living organism). This guide provides a comparative analysis of the in vitro and in vivo activities of substituted thiazoles, offering field-proven insights, detailed experimental protocols, and supporting data to help researchers navigate this complex transition.

The In Vitro-In Vivo Chasm: Why Promising Hits Fail

The initial stages of drug discovery rely heavily on high-throughput in vitro screening to identify compounds that interact with a specific biological target. While essential for initial validation, a potent IC50 (half-maximal inhibitory concentration) or MIC (minimum inhibitory concentration) value in an isolated system is not a guarantee of in vivo success. The biological complexity of a living organism introduces a host of variables not present in a petri dish.

Key factors contributing to the in vitro-in vivo discrepancy include:

  • Pharmacokinetics (ADME): The Absorption, Distribution, Metabolism, and Excretion profile of a drug dictates its ability to reach the target site in sufficient concentration and for an adequate duration. A compound may be highly potent in an assay but suffer from poor oral bioavailability, rapid metabolism into inactive forms, or failure to penetrate the target tissue.[9][10]

  • Metabolic Instability: The thiazole ring itself can be susceptible to metabolic reactions, particularly oxidation catalyzed by cytochrome P450 (CYP) enzymes, which can lead to the formation of reactive metabolites or inactive compounds.[11][12][13]

  • Toxicity: A compound may exhibit off-target effects in an organism that are not apparent in a simplified in vitro model, leading to unacceptable toxicity.[14]

  • Target Engagement in a Complex System: The accessibility of the target protein or cell within the complex physiological environment can be vastly different from the controlled conditions of an in vitro assay.

This guide will dissect these challenges through the lens of substituted thiazole derivatives, providing a framework for more predictive and successful drug development campaigns.

In_Vitro_to_In_Vivo_Workflow cluster_0 In Vitro Screening cluster_1 In Vivo Evaluation Compound_Library Substituted Thiazole Library Primary_Assay Primary Assay (e.g., Target Binding, Enzyme Inhibition) Compound_Library->Primary_Assay Cell_Based_Assay Cell-Based Assay (e.g., MTT, MIC) Primary_Assay->Cell_Based_Assay Hit_Compounds Promising 'Hits' (Low IC50/MIC) Cell_Based_Assay->Hit_Compounds ADME_Tox Pharmacokinetics (ADME) & Toxicology Studies Hit_Compounds->ADME_Tox Lead Optimization & Candidate Selection Disease_Model Animal Disease Model (e.g., Xenograft, Infection) ADME_Tox->Disease_Model Efficacy_Testing Efficacy & Survival Studies Disease_Model->Efficacy_Testing Lead_Candidate Lead Candidate Efficacy_Testing->Lead_Candidate

Caption: General drug discovery workflow for thiazole derivatives.

Part 1: Foundational In Vitro Evaluation

In vitro assays are the workhorses of early-stage drug discovery, providing crucial data on a compound's potency and mechanism of action at the cellular level.

Common Assay 1: Anticancer Activity (Cytotoxicity)

The MTT assay is a widely used colorimetric method to assess the metabolic activity of cells, which serves as an indicator of cell viability and proliferation.[15][16] It is frequently used to determine the cytotoxic potential of novel anticancer compounds.

  • Cell Seeding: Plate cancer cells (e.g., MCF-7 for breast cancer, A549 for lung cancer) in a 96-well plate at a density of 5,000-10,000 cells/well.[17] Incubate for 24 hours at 37°C and 5% CO2 to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of the substituted thiazole compounds in the appropriate cell culture medium. Remove the old medium from the wells and add 100 µL of the compound dilutions. Include a vehicle control (e.g., DMSO) and a positive control (e.g., Doxorubicin).[8]

  • Incubation: Incubate the plate for 48-72 hours at 37°C and 5% CO2.

  • MTT Addition: Add 10 µL of MTT reagent (5 mg/mL in PBS) to each well and incubate for another 4 hours. Viable cells with active metabolism will convert the yellow MTT into a purple formazan precipitate.

  • Solubilization: Carefully remove the medium and add 100 µL of a solubilizing agent (e.g., DMSO or isopropanol with 0.04 M HCl) to each well to dissolve the formazan crystals.

  • Data Acquisition: Measure the absorbance of each well at 570 nm using a microplate reader.

  • Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot the viability against the compound concentration and determine the IC50 value (the concentration at which 50% of cell growth is inhibited) using non-linear regression analysis.

Common Assay 2: Antimicrobial Activity

The Minimum Inhibitory Concentration (MIC) is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism after overnight incubation. This is a standard method for assessing the potency of new antibacterial or antifungal agents.[18]

  • Inoculum Preparation: Grow the microbial strain (e.g., Staphylococcus aureus or Candida albicans) overnight in an appropriate broth medium (e.g., Mueller-Hinton Broth or RPMI-1640). Dilute the culture to achieve a standardized final concentration of approximately 5 x 10^5 CFU/mL.

  • Compound Preparation: Perform a two-fold serial dilution of the thiazole compounds in a 96-well microtiter plate using the appropriate broth.

  • Inoculation: Add the standardized microbial inoculum to each well of the plate. Include a growth control (no compound) and a sterility control (no inoculum).

  • Incubation: Incubate the plate at 35-37°C for 18-24 hours (for bacteria) or 24-48 hours (for fungi).

  • Reading Results: The MIC is determined as the lowest concentration of the compound at which there is no visible turbidity (growth) in the well.

Part 2: The Crucial Leap to In Vivo Models

Animal models are indispensable for evaluating how a drug candidate behaves in a complex physiological system, providing insights into its efficacy, safety, and pharmacokinetic profile.

Common Model 1: Anticancer Efficacy (Murine Xenograft Model)

This model involves implanting human cancer cells into immunocompromised mice to study tumor growth and the efficacy of anticancer agents.[11]

  • Cell Implantation: Subcutaneously inject a suspension of human cancer cells (e.g., 5 x 10^6 HL-60 leukemia cells) into the flank of immunodeficient mice (e.g., nude or SCID mice).[19]

  • Tumor Growth: Allow the tumors to grow to a palpable size (e.g., 100-200 mm³). Monitor the tumor volume regularly using calipers (Volume = 0.5 x length x width²).

  • Randomization and Treatment: Once tumors reach the desired size, randomize the mice into treatment and control groups. Administer the substituted thiazole compound via a clinically relevant route (e.g., oral gavage, intraperitoneal injection) at a predetermined dose and schedule. The control group receives the vehicle.

  • Monitoring: Monitor tumor volume, body weight (as a measure of toxicity), and overall animal health throughout the study.

  • Endpoint: At the end of the study (e.g., after 21 days or when tumors in the control group reach a maximum size), euthanize the mice and excise the tumors for weight measurement and further analysis (e.g., histology, biomarker analysis).

  • Analysis: Compare the tumor growth inhibition in the treated groups relative to the control group.

Common Model 2: Antifungal Efficacy (Murine Candidiasis Model)

This model is used to evaluate the effectiveness of antifungal compounds in treating a systemic or localized infection.

  • Immunosuppression: Induce a state of immunosuppression in mice (e.g., C57BL/6) to facilitate infection, often by administering corticosteroids.

  • Infection: Infect the mice orally with a pathogenic strain of Candida albicans. This can be done by placing a cotton ball saturated with the yeast culture in the oral cavity for a defined period.[18]

  • Treatment: Begin treatment with the thiazole derivative, typically administered topically to the oral cavity or systemically.[18] A standard antifungal like fluconazole may be used as a positive control.[20]

  • Assessment of Fungal Burden: After a set treatment period, euthanize the animals. Excise the tongue and other relevant tissues, homogenize them, and plate serial dilutions on selective agar to quantify the fungal burden (Colony Forming Units, CFU).[18]

  • Analysis: Compare the CFU counts from the treated groups to the vehicle control group to determine the reduction in fungal load.

In_Vitro_In_Vivo_Gap cluster_0 In Vitro System cluster_1 In Vivo System cluster_2 Biological & Physiological Barriers InVitro Potent Activity (e.g., Low IC50 in cell culture) InVivo Poor Efficacy (e.g., No tumor reduction) Absorption Poor Absorption (e.g., Low Bioavailability) Absorption->InVivo Causes Distribution Poor Tissue Distribution (Can't reach target) Distribution->InVivo Causes Metabolism Rapid Metabolism (Inactivation by liver enzymes) Metabolism->InVivo Causes Excretion Rapid Excretion (Cleared by kidneys) Excretion->InVivo Causes Toxicity Off-Target Toxicity Toxicity->InVivo Causes

Caption: The In Vitro-In Vivo Gap: Key factors leading to efficacy failure.

Part 3: Comparative Analysis - Connecting the Dots

The true test of a drug discovery program lies in its ability to generate compounds that demonstrate a clear correlation between in vitro potency and in vivo efficacy. The following table summarizes data from published studies on substituted thiazoles, highlighting this relationship across different therapeutic areas.

Compound Class/Example In Vitro Activity In Vivo Model In Vivo Efficacy Outcome Correlation & Remarks Reference
PI3K/mTOR Inhibitor (Compound 3b) Potent growth inhibition of leukemia HL-60(TB) cells. IC50 = 0.086 µM (PI3Kα), 0.221 µM (mTOR).Leukemia HL-60(TB) Xenograft in mice.Showed significant tumor growth inhibition and induced apoptosis.Good Correlation: Potent dual-target inhibition in vitro translated effectively to tumor suppression in a relevant xenograft model.[19],[21],[22]
Anticancer Tubulin Inhibitor (SMART-H) Subnanomolar IC50 values against various cancer cell lines.Nude mice xenografts.Near 100% tumor growth inhibition.Good Correlation: Excellent in vitro potency was mirrored by strong in vivo efficacy. However, the study noted metabolic instability (short half-life), prompting further chemical modification.[11]
Antifungal Agent (Compound MT) MIC range of 0.5-2 µg/mL against C. albicans. Inhibited biofilm formation.Murine model of oral candidiasis.Promoted a significant decrease in the colony-forming units recovered from the tongues of infected mice.Good Correlation: The in vitro antifungal and anti-virulence activity translated to a reduction of fungal burden in a topical infection model.[18]
Antibacterial Agent (Lead Thiazole Cmpd. 1) Potent in vitro activity against MRSA.Murine skin infection model (MRSA).Reduced the burden of MRSA in skin wounds by over 90%, comparable to the standard drug mupirocin.Good Correlation: Strong in vitro bactericidal activity was successfully translated to a topical in vivo infection model, demonstrating therapeutic potential.[19]
Antiproliferative Goniofufurone Bioisostere (Compound 4) IC50 = 0.19 nM against MCF-7 breast cancer cells.Zebrafish model (Danio rerio) for toxicity assessment.Found to be non-toxic at concentrations up to 125 µM.Partial Correlation: Demonstrated exceptional in vitro potency. The in vivo study focused on toxicity, not efficacy, but showed a favorable safety profile, which is a prerequisite for further in vivo efficacy testing.[14]
Analysis and Causality

The data reveals that a strong correlation between in vitro and in vivo results is achievable but is by no means guaranteed.

  • Success Stories: In the cases of the PI3K/mTOR inhibitor, the antifungal agent MT, and the antibacterial compound, the in vitro activity was a reliable predictor of in vivo success.[18][19][21] This is often observed when the in vivo model directly recapitulates the conditions of the in vitro assay (e.g., topical application for an infection) or when the compound possesses favorable pharmacokinetic properties that allow it to reach and engage its target effectively in a systemic model.

  • A Deeper Look - The SMART-H Case: The tubulin inhibitor SMART-H presents a more nuanced picture. While its potent in vitro activity translated to remarkable in vivo efficacy, metabolic stability studies revealed a short half-life in liver microsomes from multiple species, including humans.[11] The primary metabolic liabilities were identified as the ketone and methoxy groups on the molecule. This critical insight, which could only be gained by bridging in vitro metabolism studies with in vivo pharmacokinetics, allowed the researchers to rationally design next-generation compounds with improved metabolic stability by modifying the labile ketone group.[11] This exemplifies the iterative nature of drug discovery, where in vivo data informs further in vitro design.

  • The Role of Metabolism: The metabolism of the thiazole ring itself is a critical consideration. CYP enzymes can catalyze epoxidation, S-oxidation, or N-oxidation of the ring, potentially leading to the formation of reactive metabolites that can cause toxicity or rapid inactivation and clearance of the drug.[12][13] Therefore, early in vitro metabolic profiling using liver microsomes or hepatocytes is a self-validating step that must be integrated into any thiazole-based drug discovery program to anticipate and mitigate potential in vivo liabilities.

PI3K_mTOR_Pathway cluster_0 Cell Membrane RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activates PIP3 PIP3 PI3K->PIP3 Converts PIP2 PIP2 PIP2->PI3K AKT AKT PIP3->AKT Activates mTORC1 mTORC1 AKT->mTORC1 Activates Downstream Cell Growth, Proliferation, Survival mTORC1->Downstream Promotes Thiazole Substituted Thiazole (e.g., Compound 3b) Thiazole->PI3K Inhibits Thiazole->mTORC1 Inhibits

Caption: Inhibition of the PI3K/mTOR pathway by dual-inhibitor thiazoles.

Conclusion: An Integrated Approach for Translational Success

The development of substituted thiazoles as therapeutic agents requires a deeply integrated and scientifically rigorous approach. While in vitro assays are indispensable for initial screening and potency determination, they represent only the first step of a long journey. The transition to in vivo models is not merely a validation step but a critical discovery phase where the complex interplay of pharmacokinetics, metabolism, and toxicology determines the ultimate therapeutic potential of a compound.

For researchers, scientists, and drug development professionals, the key takeaway is that in vitro and in vivo studies should not be viewed as sequential hurdles but as a continuous, self-validating feedback loop. Early consideration of ADME-Tox properties, elucidation of metabolic pathways, and rational design to mitigate liabilities are paramount. By understanding the causality behind the potential in vitro-in vivo disconnect and by employing the robust experimental designs outlined in this guide, the scientific community can more effectively translate the immense potential of the thiazole scaffold into novel, life-saving therapies.

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A Comparative Guide to the Spectroscopic Analysis of Ethyl 4-methyl-2-phenyl-1,3-thiazole-5-carboxylate Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides an in-depth comparison of key spectroscopic techniques for the structural elucidation and characterization of Ethyl 4-methyl-2-phenyl-1,3-thiazole-5-carboxylate and its derivatives. Thiazole-containing heterocyclic compounds are pivotal scaffolds in medicinal chemistry, forming the core of numerous therapeutic agents.[1][2] Their biological activity is intimately tied to their structure, making robust and unambiguous analytical characterization a cornerstone of drug discovery and development. This document moves beyond mere procedural descriptions to explain the causality behind experimental choices, offering field-proven insights for researchers, scientists, and drug development professionals.

The Core Structure: A Spectroscopic Overview

The foundational molecule, Ethyl 4-methyl-2-phenyl-1,3-thiazole-5-carboxylate, possesses several key structural features that yield characteristic spectroscopic signatures. Understanding these signatures is the first step in analyzing more complex derivatives.

Caption: Core structure with key functional groups highlighted.

General Analytical Workflow

Parent Parent Ion [M]⁺ m/z = 247 Frag1 [M - OC₂H₅]⁺ m/z = 202 Parent->Frag1 - 45 Da Frag2 [M - C₂H₄]⁺ m/z = 219 Parent->Frag2 - 28 Da (McLafferty) Frag3 [Frag1 - CO]⁺ m/z = 174 Frag1->Frag3 - 28 Da

Caption: A simplified fragmentation pathway for the parent compound.

Comparative Data: Expected Molecular Ions
Phenyl SubstituentMolecular FormulaExact Mass (Monoisotopic)
-HC₁₃H₁₃NO₂S247.067
-ClC₁₃H₁₂ClNO₂S281.028
-OCH₃C₁₄H₁₅NO₃S277.077

Note: For chlorine-containing derivatives, look for the characteristic M+2 isotopic pattern with an intensity ratio of approximately 3:1.

Experimental Protocol: Electrospray Ionization (ESI)-MS
  • Sample Preparation: Prepare a dilute solution of the sample (~1 mg/mL) in a suitable solvent like methanol or acetonitrile.

  • Infusion: Infuse the sample solution directly into the ESI source at a low flow rate (e.g., 5-10 µL/min) using a syringe pump.

  • Ionization: Apply a high voltage to the ESI needle to generate a fine spray of charged droplets. The analysis is typically run in positive ion mode to generate [M+H]⁺ ions.

  • Mass Analysis: Set the mass analyzer (e.g., TOF or Orbitrap) to scan a relevant m/z range (e.g., 50-500 Da).

  • Data Acquisition: Acquire data for 1-2 minutes to obtain a stable, averaged mass spectrum. For high-resolution data, ensure the instrument is properly calibrated.

  • Fragmentation (MS/MS): To confirm structural features, select the parent ion ([M+H]⁺) and subject it to collision-induced dissociation (CID) to generate and analyze its fragment ions.

UV-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy provides information about the electronic transitions within a molecule, particularly those involving conjugated π-systems.

Expertise & Causality: The thiazole and phenyl rings, along with the carbonyl group, form an extended conjugated system. This results in strong π→π* transitions, typically observed between 250-350 nm. [3][4]The choice of solvent can be important; polar solvents may interact with the chromophore and cause slight shifts in the absorption maximum (λ_max). Comparing spectra in solvents of different polarities (e.g., hexane vs. ethanol) can provide insight into the nature of the electronic transition. [5]

Comparative Data: Effect of Phenyl Substitution on λ_max
Phenyl Substituent (para-)EffectExpected λ_max ShiftRationale
-H (Parent Compound)Baseline~310 nmReference π→π* transition.
-OH (Electron-Donating)Bathochromic Shiftλ_max > 310 nmThe lone pair on the oxygen extends the conjugation, lowering the energy gap for the π→π* transition.
-NO₂ (Electron-Withdrawing)Bathochromic Shiftλ_max > 310 nmThe nitro group also extends the conjugation and can introduce a lower energy charge-transfer band.
Experimental Protocol: UV-Vis Analysis
  • Sample Preparation: Prepare a stock solution of the thiazole derivative of a known concentration (e.g., 1 mg/mL) in a UV-grade solvent (e.g., ethanol or acetonitrile).

  • Dilution: Prepare a dilute solution from the stock solution in a volumetric flask to ensure the maximum absorbance is within the linear range of the instrument (ideally < 1.0 AU).

  • Instrumentation: Use a dual-beam spectrophotometer. Fill one cuvette with the pure solvent (the blank) and another with the sample solution.

  • Baseline Correction: Place the blank cuvette in both the sample and reference holders and run a baseline correction to zero the instrument.

  • Data Acquisition: Replace the blank in the sample holder with the sample cuvette. Scan the desired wavelength range (e.g., 200-600 nm) to record the absorption spectrum.

  • Analysis: Identify the wavelength of maximum absorbance (λ_max) and calculate the molar absorptivity (ε) if the concentration and path length are known.

References

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  • Title: The absorption spectra of some thiazines and thiazoles. Source: Journal of the Chemical Society B: Physical Organic. URL: [Link]

  • Title: The UV-vis spectra of the synthesized molecules recorded in different... Source: ResearchGate. URL: [Link]

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A Comparative Guide to the Structural Confirmation of Thiazole Derivatives via X-ray Crystallography

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Pivotal Role of Thiazole Derivatives and the Imperative of Structural Verification

Thiazole, a five-membered heterocyclic ring containing sulfur and nitrogen atoms, serves as a foundational scaffold for a vast array of pharmacologically active compounds.[1][2][3] Its derivatives are integral to numerous FDA-approved drugs, exhibiting a broad spectrum of therapeutic activities including antimicrobial, anti-inflammatory, anticancer, and antiviral properties.[1][2][4][5] The biological efficacy of these molecules is intrinsically linked to their precise three-dimensional atomic arrangement. Therefore, unambiguous confirmation of their molecular structure is a cornerstone of modern drug discovery and development.

Single-crystal X-ray crystallography stands as the definitive method for elucidating the atomic and molecular structure of crystalline compounds.[6][7][8] This technique provides unparalleled insight into bond lengths, bond angles, and intermolecular interactions, which collectively govern the physicochemical and biological properties of a molecule.[9] This guide offers a comprehensive comparison of the crystallographic analysis of various thiazole derivatives, providing researchers with the foundational knowledge and practical protocols to confidently determine and interpret their solid-state structures.

The "Why" Behind the Method: Causality in Experimental Choices

The journey from a synthesized thiazole derivative to a refined crystal structure is paved with critical decisions. Understanding the rationale behind each step is paramount for obtaining high-quality, publishable data.

Crystal Growth: The Foundation of a Successful Analysis

The adage "garbage in, garbage out" is particularly resonant in crystallography. A high-quality single crystal is the prerequisite for a successful diffraction experiment.[10] The choice of crystallization technique is dictated by the physicochemical properties of the thiazole derivative, such as solubility and stability.

  • Slow Evaporation: This is often the simplest and most common method. A solution of the compound is left undisturbed, allowing the solvent to evaporate slowly, leading to supersaturation and crystal formation. This method is ideal for compounds that are stable at room temperature and soluble in volatile organic solvents.

  • Vapor Diffusion (Hanging and Sitting Drop): This technique is particularly useful for smaller sample quantities and for screening a wide range of conditions. A drop of the compound solution is allowed to equilibrate with a larger reservoir of a precipitant solution. The gradual diffusion of the precipitant vapor into the drop induces crystallization.

  • Solvent/Anti-Solvent Diffusion: This method involves layering a solution of the compound with a miscible "anti-solvent" in which the compound is poorly soluble. Slow diffusion at the interface promotes crystal growth. This is advantageous for compounds that are sensitive to temperature changes or air.

The selection of solvents is a critical parameter. A systematic screening of various solvents and solvent mixtures is often necessary to identify conditions that yield diffraction-quality crystals, typically in the size range of 0.1-0.3 mm.[11]

Experimental Workflow: A Self-Validating System

The process of X-ray crystal structure determination is a systematic workflow designed to ensure accuracy and reproducibility. Each stage provides a checkpoint for data quality.

experimental_workflow cluster_synthesis Compound Preparation cluster_crystal Crystal Growth cluster_data X-ray Diffraction cluster_structure Structure Determination Synthesis Synthesis of Thiazole Derivative Purification Purification (e.g., Chromatography, Recrystallization) Synthesis->Purification Screening Crystallization Condition Screening Purification->Screening Optimization Optimization of Crystal Growth Screening->Optimization Mounting Crystal Mounting Optimization->Mounting Data_Collection Data Collection (Diffractometer) Mounting->Data_Collection Data_Processing Data Processing & Reduction Data_Collection->Data_Processing Structure_Solution Structure Solution (e.g., Direct Methods) Data_Processing->Structure_Solution Structure_Refinement Structure Refinement Structure_Solution->Structure_Refinement Validation Structure Validation & Analysis Structure_Refinement->Validation

Figure 1: A generalized workflow for the X-ray crystallographic analysis of thiazole derivatives.

Detailed Experimental Protocols

1. Crystal Growth of a Model Thiazole Derivative

This protocol provides a general guideline for the slow evaporation method.

  • Dissolution: Dissolve 5-10 mg of the purified thiazole derivative in a minimal amount of a suitable solvent (e.g., acetone, ethanol, or a mixture) in a small, clean vial.

  • Filtration: Filter the solution through a syringe filter (0.22 µm) into a clean vial to remove any particulate matter.

  • Evaporation: Cover the vial with a cap containing a few pinholes to allow for slow evaporation of the solvent.

  • Incubation: Place the vial in a vibration-free environment at a constant temperature.

  • Monitoring: Monitor the vial periodically for crystal growth. This process can take anywhere from a few days to several weeks.

2. Single-Crystal X-ray Data Collection

  • Crystal Selection and Mounting: Under a microscope, select a well-formed, single crystal with sharp edges and no visible defects. Mount the crystal on a goniometer head using a suitable cryoprotectant (if collecting data at low temperatures) and a cryo-loop.[12]

  • Diffractometer Setup: Mount the goniometer head on the diffractometer.[12] Modern diffractometers are typically equipped with a CCD or CMOS detector.

  • Data Collection Strategy: The data collection software will typically determine an optimal strategy to collect a complete and redundant dataset. This involves rotating the crystal in the X-ray beam and collecting a series of diffraction images at different orientations.[9]

  • Data Integration and Scaling: After data collection, the raw diffraction images are processed. This involves integrating the intensities of the diffraction spots and applying corrections for factors such as Lorentz and polarization effects.

3. Structure Solution and Refinement

  • Structure Solution: The integrated data is used to solve the crystal structure. For small molecules like thiazole derivatives, direct methods are most commonly employed to determine the initial phases of the structure factors.

  • Structure Refinement: The initial atomic model is then refined against the experimental diffraction data. This is an iterative process of adjusting atomic positions, displacement parameters, and other structural parameters to minimize the difference between the observed and calculated structure factors. The quality of the final model is assessed by parameters such as the R-factor and goodness-of-fit.

Comparative Structural Analysis of Thiazole Derivatives

The true power of X-ray crystallography lies in the ability to perform detailed comparative analyses of related structures. By examining the crystal structures of different thiazole derivatives, we can understand how substituent modifications influence molecular conformation and intermolecular interactions.

Table 1: Comparison of Key Geometric Parameters in Selected Thiazole Derivatives

DerivativeC2-N3 Bond Length (Å)C4-C5 Bond Length (Å)Torsion Angle (Substituent at C2)Hydrogen Bonding Interactions
Thiazole-A 1.372(3)1.365(4)-175.4(2)°N-H···O
Thiazole-B 1.381(2)1.368(3)5.2(3)°O-H···N
Thiazole-C 1.375(5)1.362(6)89.7(4)°C-H···S

Note: The data presented in this table is hypothetical and for illustrative purposes only. Actual values would be obtained from the refined crystallographic information files (CIFs).

The subtle variations in bond lengths and torsion angles can have significant implications for the molecule's biological activity. For instance, the planarity of a substituent relative to the thiazole ring can affect its ability to bind to a biological target.[13]

Logical Relationships in Structure-Activity Analysis

The relationship between a molecule's structure and its biological activity is a fundamental concept in drug design. X-ray crystallography provides the structural foundation for understanding these relationships.

structure_activity Structure Molecular Structure (from X-ray Crystallography) Properties Physicochemical Properties (e.g., Solubility, Lipophilicity) Structure->Properties Interactions Intermolecular Interactions (e.g., Hydrogen Bonding, π-stacking) Structure->Interactions Activity Biological Activity Properties->Activity Interactions->Activity

Figure 2: The interplay between molecular structure, physicochemical properties, intermolecular interactions, and biological activity.

In the field of drug development, particularly with a versatile scaffold like thiazole, X-ray crystallography is not merely a characterization technique; it is a critical tool for rational drug design. It provides the definitive structural evidence required to understand structure-activity relationships, optimize lead compounds, and ultimately develop safer and more effective therapeutics. The ability to visualize the precise arrangement of atoms in a thiazole derivative empowers researchers to make informed decisions, accelerating the journey from a promising molecule to a life-changing medicine.

References

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Safety Operating Guide

A Comprehensive Guide to the Safe Disposal of Ethyl 4-methyl-2-phenyl-1,3-thiazole-5-carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

For laboratory professionals engaged in research and development, the responsible management of chemical waste is not merely a regulatory hurdle but a cornerstone of a safe and ethical scientific practice. This guide provides a detailed, step-by-step protocol for the proper disposal of Ethyl 4-methyl-2-phenyl-1,3-thiazole-5-carboxylate, a compound that, while valuable in synthetic chemistry, necessitates careful handling due to its inherent hazards. By understanding the principles behind these procedures, you can ensure the safety of your team, protect the environment, and maintain full regulatory compliance.

Hazard Assessment: Understanding the Risks

Before any disposal protocol can be established, a thorough understanding of the chemical's hazards is paramount. Ethyl 4-methyl-2-phenyl-1,3-thiazole-5-carboxylate is classified under the Globally Harmonized System (GHS) with the following hazards[1]:

  • H302: Harmful if swallowed: This indicates acute oral toxicity.

  • H315: Causes skin irritation: Direct contact can lead to skin irritation.

  • H319: Causes serious eye irritation: Poses a significant risk to eye health upon contact.

  • H335: May cause respiratory irritation: Inhalation of dust or vapors can irritate the respiratory tract.

This hazard profile firmly categorizes this compound as a hazardous waste. Therefore, it must not be disposed of down the drain or in regular trash[2]. The following procedures are designed to manage these risks effectively during the waste collection and disposal process.

Hazard Summary Table
GHS Hazard CodeHazard StatementPrimary Risk(s)
H302Harmful if swallowedAcute toxicity (oral)
H315Causes skin irritationSkin contact hazard
H319Causes serious eye irritationEye contact hazard
H335May cause respiratory irritationInhalation hazard

The Disposal Workflow: A Step-by-Step Protocol

The proper disposal of Ethyl 4-methyl-2-phenyl-1,3-thiazole-5-carboxylate is a multi-step process that begins at the point of generation. Adherence to these steps is crucial for ensuring safety and compliance.

Step 1: Personal Protective Equipment (PPE)

Given the skin, eye, and respiratory irritation hazards, appropriate PPE is non-negotiable. Before handling the waste, ensure you are wearing:

  • Safety Goggles: To protect against splashes and airborne particles causing serious eye irritation.

  • Chemical-Resistant Gloves: Nitrile or neoprene gloves are recommended to prevent skin contact.

  • Laboratory Coat: To protect from contamination of personal clothing.

  • Respiratory Protection: If handling the powder outside of a fume hood, a NIOSH-approved respirator is necessary to mitigate respiratory tract irritation.

Step 2: Waste Segregation and Container Selection

Proper segregation is a foundational principle of chemical waste management, preventing dangerous reactions between incompatible substances[3].

  • Designated Hazardous Waste Container: Dedicate a specific, clearly labeled container for Ethyl 4-methyl-2-phenyl-1,3-thiazole-5-carboxylate waste.

  • Chemical Compatibility: The container must be made of a material compatible with the chemical. A high-density polyethylene (HDPE) or glass container is suitable.

  • Secure Closure: The container must have a secure, leak-proof lid to prevent spills and the escape of vapors[3].

Step 3: Labeling the Waste Container

Accurate and detailed labeling is a legal requirement and essential for the safety of everyone who will handle the container. The label must include:

  • The full chemical name: "Ethyl 4-methyl-2-phenyl-1,3-thiazole-5-carboxylate". Do not use abbreviations.

  • The words "Hazardous Waste".

  • A clear indication of the hazards (e.g., "Irritant," "Harmful if Swallowed").

  • The date when the first waste was added to the container.

Step 4: Accumulating Waste in a Satellite Accumulation Area (SAA)

Laboratories must have a designated Satellite Accumulation Area for the temporary storage of hazardous waste[4].

  • Location: The SAA must be at or near the point of waste generation and under the control of laboratory personnel[3][4].

  • Storage Conditions: Store the waste container in a cool, dry, and well-ventilated area, away from incompatible materials.

  • Container Management: Keep the waste container closed at all times, except when adding waste[4].

Step 5: Arranging for Disposal

Hazardous waste must be disposed of through your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal company[5].

  • Contact EHS: Follow your institution's specific procedures for requesting a hazardous waste pickup.

  • Documentation: Ensure all necessary paperwork is completed accurately.

  • Do Not Treat the Waste: Do not attempt to neutralize or treat the chemical waste yourself unless you are specifically trained and authorized to do so. The recommended disposal method is often incineration in a chemical incinerator equipped with an afterburner and scrubber, which should be carried out by a licensed facility[5][6].

Logical Framework for Disposal Decisions

The following diagram illustrates the decision-making process for the proper disposal of Ethyl 4-methyl-2-phenyl-1,3-thiazole-5-carboxylate.

DisposalWorkflow cluster_prep Preparation cluster_accumulation Accumulation & Storage cluster_disposal Final Disposal start Waste Generation ppe Don Appropriate PPE (Goggles, Gloves, Lab Coat) start->ppe container Select Compatible & Leak-Proof Container ppe->container labeling Label Container with Full Chemical Name & Hazards container->labeling accumulate Place Waste in Labeled Container labeling->accumulate saa Store in Designated Satellite Accumulation Area (SAA) accumulate->saa check_limits Monitor Accumulation Time & Volume Limits saa->check_limits request_pickup Request Pickup from EHS or Licensed Contractor check_limits->request_pickup Limits Approaching end_state Proper Disposal by Licensed Facility request_pickup->end_state

Caption: Disposal workflow for Ethyl 4-methyl-2-phenyl-1,3-thiazole-5-carboxylate.

Spill Management

In the event of a spill, prompt and safe cleanup is essential to mitigate exposure risks.

  • Small Spills:

    • Ensure the area is well-ventilated.

    • Wearing appropriate PPE, cover the spill with an inert absorbent material such as vermiculite, sand, or earth.

    • Carefully sweep or scoop the absorbed material into a designated hazardous waste container.

    • Clean the spill area with soap and water, collecting the cleaning materials as hazardous waste.

  • Large Spills:

    • Evacuate the immediate area.

    • Alert your institution's EHS or emergency response team immediately.

    • Prevent entry into the contaminated area.

Conclusion: A Commitment to Safety

The proper disposal of Ethyl 4-methyl-2-phenyl-1,3-thiazole-5-carboxylate is a critical responsibility for all laboratory personnel. By understanding its specific hazards and adhering to the established protocols for waste segregation, containment, and disposal, you contribute to a safer research environment for yourself and your colleagues. Always consult your institution's specific waste management guidelines and EHS department for guidance.

References

  • PubChem. Ethyl 4-methyl-2-phenyl-1,3-thiazole-5-carboxylate. National Center for Biotechnology Information. [Link]

  • Daniels Health. How to Ensure Safe Chemical Waste Disposal in Laboratories. (2025). [Link]

  • American Chemical Society. Hazardous Waste and Disposal Considerations.[Link]

  • University of Pennsylvania EHRS. LABORATORY CHEMICAL WASTE MANAGEMENT GUIDELINES.[Link]

  • Vanderbilt University. Guide to Managing Laboratory Chemical Waste.[Link]

Sources

Safeguarding Your Research: A Comprehensive Guide to Personal Protective Equipment for Handling Ethyl 4-methyl-2-phenyl-1,3-thiazole-5-carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

For the innovative researchers, scientists, and drug development professionals dedicated to advancing therapeutic frontiers, a deep and actionable understanding of chemical safety is not just a regulatory requirement—it is the bedrock of scientific integrity and personal well-being. This guide provides an in-depth, experience-driven protocol for the safe handling of Ethyl 4-methyl-2-phenyl-1,3-thiazole-5-carboxylate, a compound with significant potential in medicinal chemistry. Our focus extends beyond mere compliance, aiming to instill a culture of safety that empowers you to conduct your research with confidence and precision.

Understanding the Hazard Profile

Ethyl 4-methyl-2-phenyl-1,3-thiazole-5-carboxylate (CAS No. 53715-64-3) is a heterocyclic compound whose hazard profile necessitates a stringent adherence to safety protocols.[1] Based on the Globally Harmonized System of Classification and Labelling of Chemicals (GHS), this compound presents the following hazards:

  • Acute Oral Toxicity: Harmful if swallowed.[1]

  • Skin Irritation: Causes skin irritation.[1]

  • Serious Eye Irritation: Causes serious eye irritation.[1]

  • Respiratory Irritation: May cause respiratory irritation.[1]

These classifications underscore the critical importance of a multi-layered personal protective equipment (PPE) strategy to mitigate exposure risks.

The Hierarchy of Controls: A Proactive Approach to Safety

Before detailing specific PPE, it is crucial to understand the hierarchy of controls, a fundamental concept in laboratory safety. This framework prioritizes the most effective control measures to eliminate or minimize hazards.

Hierarchy_of_Controls Elimination Elimination (Physically remove the hazard) Substitution Substitution (Replace the hazard) Elimination->Substitution Most Effective Engineering Engineering Controls (Isolate people from the hazard) Administrative Administrative Controls (Change the way people work) PPE Personal Protective Equipment (Protect the worker with PPE) Administrative->PPE Least Effective

Caption: Hierarchy of Controls for managing laboratory chemical hazards.

While elimination or substitution of a specific research compound is often not feasible, the subsequent levels—engineering controls, administrative controls, and finally, PPE—form the cornerstone of our safety protocol.

Engineering and Administrative Controls: The First Lines of Defense

Engineering Controls: These are physical changes to the workspace that isolate personnel from hazards.

  • Chemical Fume Hood: All handling of Ethyl 4-methyl-2-phenyl-1,3-thiazole-5-carboxylate, particularly when dealing with powders or creating solutions, must be conducted within a certified chemical fume hood.[2] This minimizes the inhalation of dust or vapors.

  • Ventilation: Ensure the laboratory is well-ventilated to prevent the accumulation of airborne contaminants.[3]

  • Eyewash Stations and Safety Showers: These must be readily accessible and regularly tested. Their location should be clearly marked.[3]

Administrative Controls: These are work policies and procedures that reduce exposure.

  • Standard Operating Procedures (SOPs): Develop and strictly follow detailed SOPs for all experimental work involving this compound.

  • Training: All personnel must be thoroughly trained on the hazards of this chemical and the specific handling procedures.

  • Restricted Access: Limit access to areas where this compound is stored and handled to authorized personnel only.

Personal Protective Equipment (PPE): Your Essential Barrier

PPE is the last line of defense and must be used in conjunction with the controls mentioned above. The following table summarizes the recommended PPE for handling Ethyl 4-methyl-2-phenyl-1,3-thiazole-5-carboxylate.

Protection Level Equipment Purpose Standard
Eye and Face Protection Safety Glasses with Side Shields & Face ShieldTo protect against splashes and airborne particles.[2]EN166[3]
Hand Protection Chemical-resistant gloves (e.g., Nitrile rubber)To prevent skin contact.[2]ASTM D6978
Body Protection Laboratory CoatTo protect skin and clothing from contamination.[2]---
Respiratory Protection NIOSH-approved respiratorRecommended when handling large quantities or when engineering controls are insufficient.[2]NIOSH N95 or higher
Step-by-Step Guide to Donning and Doffing PPE

Proper technique in putting on and taking off PPE is critical to prevent cross-contamination.

PPE_Workflow cluster_donning Donning Sequence cluster_doffing Doffing Sequence Don1 1. Lab Coat Don2 2. Respirator (if required) Don1->Don2 Don3 3. Goggles/Face Shield Don2->Don3 Don4 4. Gloves Don3->Don4 Doff1 1. Gloves Doff2 2. Goggles/Face Shield Doff1->Doff2 Doff3 3. Lab Coat Doff2->Doff3 Doff4 4. Respirator Doff3->Doff4

Caption: Recommended sequence for donning and doffing PPE.

Operational and Disposal Plans

Handling and Storage:

  • Always handle this compound within a certified chemical fume hood.[2]

  • Avoid direct contact with skin and eyes by wearing the appropriate PPE.[3]

  • Prevent dust formation during handling.[3]

  • Store in a tightly sealed container in a cool, dry, and well-ventilated area, away from incompatible materials.[2][3]

Emergency Procedures:

  • In case of skin contact: Immediately wash the affected area with plenty of soap and water. If skin irritation occurs, seek medical advice.[3]

  • In case of eye contact: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing. If eye irritation persists, get medical advice.[3]

  • If inhaled: Move the person to fresh air and keep them comfortable for breathing. Call a poison center or doctor if you feel unwell.[3]

  • If swallowed: Rinse mouth. Call a poison center or doctor if you feel unwell.[4]

Disposal:

  • Dispose of contents and container to an approved waste disposal plant in accordance with local, state, and federal regulations.[3] Do not allow the product to reach the sewage system.

Conclusion: Fostering a Culture of Safety

The responsible handling of Ethyl 4-methyl-2-phenyl-1,3-thiazole-5-carboxylate is a shared responsibility that underpins the success and safety of your research endeavors. By integrating the principles and protocols outlined in this guide into your daily laboratory practices, you contribute to a robust safety culture that protects you, your colleagues, and the integrity of your scientific work.

References

  • BenchChem. (n.d.). Personal protective equipment for handling 4-(diphenylmethyl)-2-Thiazolamine.
  • PubChem. (n.d.). Ethyl 4-methyl-2-phenyl-1,3-thiazole-5-carboxylate.
  • Fisher Scientific. (2024, March 30). Safety Data Sheet.
  • ChemicalBook. (2025, August 9). ETHYL 4-METHYL-1,2,3-THIADIAZOLE-5-CARBOXYLATE - Safety Data Sheet.
  • Tokyo Chemical Industry. (n.d.). Ethyl 2-(3-Cyano-4-isobutoxyphenyl)-4-methyl-5-thiazolecarboxylate.
  • ECHEMI. (n.d.). ethyl thiazole-4-carboxylate SDS, 6898-57-3 Safety Data Sheets.
  • Safety Data Sheet. (2024, September 18). GHS07.
  • Fisher Scientific. (2024, February 23). Safety Data Sheet.

Sources

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.